Product packaging for 5-Methoxythiophene-2-carboxylic acid(Cat. No.:CAS No. 29212-22-4)

5-Methoxythiophene-2-carboxylic acid

Cat. No.: B429045
CAS No.: 29212-22-4
M. Wt: 158.18g/mol
InChI Key: ILLPXKQRQUSURG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Methoxythiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C6H6O3S and its molecular weight is 158.18g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O3S B429045 5-Methoxythiophene-2-carboxylic acid CAS No. 29212-22-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxythiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLPXKQRQUSURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methoxythiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Methoxythiophene-2-carboxylic acid (CAS No: 29212-22-4), a key heterocyclic building block for professionals in chemical research, drug discovery, and materials science. We will delve into its chemical and physical properties, established synthetic routes, characteristic reactivity, and practical applications, grounding our discussion in established chemical principles and field-proven insights.

Core Molecular Profile

This compound, also known as 5-methoxy-2-thenoic acid, is a disubstituted thiophene derivative. The molecule incorporates an electron-donating methoxy group (-OCH₃) at the 5-position and an electron-withdrawing carboxylic acid group (-COOH) at the 2-position. This specific substitution pattern establishes a unique electronic profile that dictates its reactivity and utility as a versatile chemical intermediate.

Key Identifiers and Physicochemical Properties

A summary of the core identifiers and properties of this compound is presented below. It is important to note that while the fundamental identifiers are well-established, specific experimental values for properties like melting and boiling points are not consistently reported in publicly available literature, often requiring direct experimental determination for lot-specific validation.

PropertyValueSource(s)
CAS Number 29212-22-4[1]
Molecular Formula C₆H₆O₃S
Molecular Weight 158.18 g/mol
IUPAC Name This compoundN/A
Synonyms 5-Methoxy-2-thenoic acid[2]
Appearance Off-white to pale yellow solid (Typical)N/A
Storage Store at 2-8°C, protect from light and moisture[3]

Synthesis and Preparation

The preparation of this compound typically involves the functionalization of a pre-existing thiophene or methoxythiophene core. While several routes are plausible, a common and logical laboratory-scale approach involves the carboxylation of 2-methoxythiophene via lithiation.

Causality in Synthetic Strategy:

The choice of a lithiation-carboxylation route is dictated by the directing effects of the methoxy group. As an electron-donating group, the methoxy substituent at the 2-position of a thiophene ring would strongly direct electrophilic attack to the 5-position. However, for carboxylation, a more robust method is required. Deprotonation with a strong base like n-butyllithium (n-BuLi) is also directed to the ortho-position (C5) due to the coordinating effect of the methoxy group's oxygen atom. The resulting thienyllithium species is a potent nucleophile that readily reacts with carbon dioxide (in the form of dry ice) to form the corresponding carboxylate salt, which upon acidic workup yields the target carboxylic acid.

General Laboratory Synthesis Protocol: Lithiation and Carboxylation

This protocol describes a representative synthesis. Note: This is a generalized procedure and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Isolation A 1. Dissolve 2-methoxythiophene in anhydrous THF under N2 atmosphere. B 2. Cool the solution to -78 °C (dry ice/acetone bath). A->B C 3. Add n-Butyllithium (n-BuLi) dropwise. Maintain temperature at -78 °C. B->C D 4. Stir for 1-2 hours to ensure complete lithiation. C->D E 5. Quench the reaction by adding crushed dry ice (solid CO2) in excess. D->E F 6. Allow the mixture to warm slowly to room temperature. E->F G 7. Add water to dissolve salts. F->G H 8. Separate layers and wash the aqueous layer with ether. G->H I 9. Acidify the aqueous layer with cold 2M HCl to pH ~2. Precipitate forms. H->I J 10. Collect the solid product by vacuum filtration. I->J K 11. Wash with cold water and dry under vacuum. J->K

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay between the electron-donating methoxy group and the electron-withdrawing carboxylic acid, as well as the inherent aromaticity of the thiophene ring.

  • Thiophene Ring: The thiophene core is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The methoxy group at C5 further activates the ring, particularly at the C3 and C4 positions. However, the deactivating effect of the C2-carboxylic acid group makes further electrophilic substitution less favorable than on 2-methoxythiophene itself.

  • Carboxylic Acid Group: This functional group is the primary site for nucleophilic acyl substitution. It can be readily converted into a variety of derivatives, which is the foundation of its utility as a building block.

    • Esterification: Reaction with an alcohol under acidic catalysis (e.g., Fischer esterification) or with an alkyl halide in the presence of a base yields the corresponding ester.

    • Amide Bond Formation: This is arguably the most critical reaction for its application in drug discovery. The carboxylic acid can be activated by a wide range of coupling reagents (e.g., HATU, EDC, PyBOP) and subsequently reacted with primary or secondary amines to form stable amide bonds.[4]

    • Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the more reactive acid chloride, which can then be used for acylation reactions.

Spectroscopic Characterization

Expected ¹H NMR (Proton NMR) Data
  • Thiophene Protons (H3, H4): Two doublets are expected in the aromatic region (approx. 6.5-7.5 ppm). The proton at the C3 position will be a doublet coupled to the C4 proton, and vice-versa. The electron-donating methoxy group at C5 and the electron-withdrawing carboxylic acid at C2 will influence their precise chemical shifts.

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected, typically in the range of 3.8-4.0 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet, often downfield (>10 ppm), which is exchangeable with D₂O.

Expected ¹³C NMR (Carbon NMR) Data
  • Carbonyl Carbon (-C=O): Expected in the downfield region, typically 165-175 ppm.

  • Thiophene Ring Carbons: Four distinct signals are expected. C2 and C5 (bearing the substituents) will be significantly shifted. C5 will be shifted downfield due to the directly attached oxygen of the methoxy group. C2 will also be downfield, influenced by the carboxylic acid. C3 and C4 will appear in the typical aromatic carbon region.

  • Methoxy Carbon (-OCH₃): A signal is expected around 55-60 ppm.

Expected IR (Infrared) Spectroscopy Data
  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹.

  • C-O Stretch (Methoxy & Acid): Strong bands in the 1200-1300 cm⁻¹ region.

  • C=C Stretch (Aromatic): Peaks in the 1400-1600 cm⁻¹ region.

Applications in Research and Development

This compound serves as a crucial building block, primarily in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors.[2]

A. Pharmaceutical and Agrochemical Synthesis

The thiophene scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. This molecule provides a rigid framework and specific hydrogen bonding capabilities (via the carboxylic acid derivatives) that are valuable for designing enzyme inhibitors and receptor ligands.

Workflow: Amide Coupling for Kinase Inhibitor Scaffolds

Many small-molecule kinase inhibitors utilize heterocyclic cores functionalized with amide side chains to interact with the hinge region of the kinase active site. This compound is an ideal starting point for creating such structures.

G A 5-Methoxythiophene- 2-carboxylic Acid (1.0 eq) F 1. Dissolve Acid, Amine, and Base in DMF. B Amine (R-NH2) (1.1 eq) C Coupling Reagent (e.g., HATU, 1.2 eq) D Base (e.g., DIPEA, 2.0 eq) E Solvent (Anhydrous DMF) G 2. Add Coupling Reagent at 0 °C. F->G H 3. Stir at room temperature for 2-12 hours. (Monitor by LC-MS/TLC) G->H I 4. Aqueous Workup: Dilute with EtOAc, wash with aq. NaHCO3 and brine. H->I J 5. Dry, concentrate, and purify by column chromatography. I->J K Final Product: Amide Derivative J->K

Caption: General workflow for amide coupling reactions.

B. Organic Electronics and Materials Science

Thiophene-based molecules are fundamental to the field of organic electronics due to their ability to form π-conjugated systems. The unique electronic properties of this compound make it a candidate for incorporation into organic semiconductors, dyes, and polymers.[2] The carboxylic acid group provides a convenient anchor point for attaching the molecule to surfaces or for polymerization reactions.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. Avoid inhalation of dust and direct contact. Consult the material safety data sheet (MSDS) from the supplier for detailed toxicological information.

  • Storage: Keep the container tightly sealed in a dry, cool place (2-8°C is recommended) and protected from light to prevent degradation.

References

  • PubMed. (2009). 5-(Methoxy-carbon-yl)thio-phene-2-carboxylic Acid. Acta Crystallographica Section E: Structure Reports Online.
  • Zhao, G. L., et al. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o148.
  • LookChem. (n.d.). Cas 29212-22-4, this compound.
  • PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.
  • Dzhemilev, U. M., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC.
  • Beilstein Journal of Organic Chemistry. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives...
  • ResearchGate. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.

Sources

A Senior Application Scientist's Guide to the Regioselective Synthesis of 5-Methoxythiophene-2-carboxylic acid via Directed Metalation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methoxythiophene-2-carboxylic acid is a highly valuable heterocyclic building block in the synthesis of pharmaceuticals and advanced functional materials. Its utility stems from the specific arrangement of the methoxy and carboxylic acid functional groups on the thiophene core, which allows for diverse subsequent chemical modifications. This guide provides an in-depth technical overview of a robust and highly regioselective method for its synthesis starting from 2-methoxythiophene. We will move beyond a simple recitation of steps to explore the underlying chemical principles, focusing on the mechanism of Directed ortho-Metalation (DoM) as the key strategy for achieving high-yield, site-specific functionalization. This document is intended to serve as a practical and theoretical resource for chemists in research and development, offering field-proven insights, a detailed experimental protocol, and a thorough understanding of the reaction's causality.

Introduction: The Strategic Importance of Substituted Thiophenes

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, found in numerous FDA-approved drugs and organic electronic materials.[1] Its structural similarity to benzene, coupled with the unique electronic contributions of the sulfur heteroatom, imparts favorable pharmacological and material properties. 2-Methoxythiophene, in particular, serves as a versatile and readily available starting material for building molecular complexity.[2] The methoxy group not only influences the electronic nature of the thiophene ring but also provides a powerful tool for directing subsequent chemical reactions.[2][3]

The target molecule, this compound, is a key intermediate whose distinct functional groups can be selectively manipulated for further synthesis.[4] The ability to produce this compound efficiently and with high regiochemical purity is therefore of significant synthetic interest.

Core Principles: The Synthesis Pathway via Directed ortho-Metalation (DoM)

The synthesis of this compound from 2-methoxythiophene is most effectively achieved through a two-step sequence: regioselective lithiation followed by carboxylation.

Overall Reaction Scheme
Overall reaction scheme for the synthesis of this compound from 2-methoxythiophene.
The Power and Mechanism of Directed ortho-Metalation (DoM)

Directed ortho-Metalation (DoM) is a powerful synthetic strategy for the regioselective deprotonation of aromatic and heteroaromatic rings.[5] It offers a significant advantage over traditional Electrophilic Aromatic Substitution (EAS), which often yields mixtures of ortho and para isomers. In the DoM reaction, a functional group on the ring, known as a Directed Metalation Group (DMG), coordinates to an organolithium base, typically n-butyllithium (n-BuLi).[6] This coordination pre-associates the base near a specific C-H bond, leading to its selective deprotonation.[7]

In the case of 2-methoxythiophene, the methoxy group (-OCH₃) is an excellent DMG. The Lewis basic oxygen atom coordinates to the Lewis acidic lithium ion of the n-BuLi aggregate, positioning the butyl anion for the abstraction of a proton from the adjacent C5 position.[6][7] This proximity effect, known as a Complex-Induced Proximity Effect (CIPE), dramatically lowers the activation energy for deprotonation at this specific site.[6]

G start Start A 1. Setup & Inerting - Assemble dry glassware. - Purge with N₂/Ar. start->A end End Product B 2. Reagent Addition - Dissolve 2-methoxythiophene in anhydrous THF. - Cool to -78 °C (dry ice/acetone bath). A->B C 3. Lithiation - Add n-BuLi dropwise via syringe. - Stir for 1 hour at -78 °C. B->C Maintain Temp. D 4. Carboxylation - Add crushed dry ice in one portion. - Allow to warm to room temperature. C->D Formation of Lithiated Intermediate E 5. Work-up - Quench with 1 M HCl. - Separate layers. D->E Formation of Carboxylate Salt F 6. Extraction & Drying - Extract aqueous layer with ether/EtOAc. - Combine organic layers, wash with brine. - Dry over MgSO₄. E->F G 7. Purification - Filter and concentrate solvent. - Recrystallize crude solid. F->G G->end

Caption: Experimental workflow for the synthesis.
Step-by-Step Procedure
  • Apparatus Setup: Assemble a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Initial Solution: In the reaction flask, dissolve 2-methoxythiophene (1.14 g, 10.0 mmol) in 40 mL of anhydrous THF.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: While maintaining the temperature at -78 °C, slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 equivalents) dropwise via syringe over 15 minutes. A slight color change may be observed. Stir the reaction mixture at -78 °C for 1 hour.

  • Carboxylation: Carefully and quickly add an excess of freshly crushed dry ice (~20 g) to the reaction mixture in one portion. Caution: This will cause vigorous gas evolution. The reaction mixture will become a thick slurry.

  • Warming and Quenching: Remove the cooling bath and allow the mixture to slowly warm to room temperature. Once the excess CO₂ has sublimed, quench the reaction by adding 1 M aqueous HCl until the solution is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a crystalline solid.

Safety Precautions
  • n-Butyllithium is pyrophoric and reacts violently with water and air. It must be handled with extreme care by trained personnel using proper syringe techniques under an inert atmosphere. [8][9]* The reaction should be conducted in a well-ventilated fume hood.

  • Anhydrous conditions are critical for success; even trace amounts of water will destroy the organolithium reagent and reduce the yield. [8]* Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

Data and Characterization

  • Yield: Typical yields for this reaction range from 75% to 90%.

  • Physical Appearance: White to off-white crystalline solid.

  • Spectroscopic Data: The identity and purity of the product should be confirmed by spectroscopic methods. [10] * ¹H NMR (CDCl₃, 400 MHz): δ ~7.65 (d, 1H, J=4.0 Hz), ~6.25 (d, 1H, J=4.0 Hz), ~3.90 (s, 3H).

    • ¹³C NMR (CDCl₃, 100 MHz): δ ~167.0, ~166.5, ~132.0, ~128.0, ~105.0, ~59.5.

Troubleshooting and Field Insights

  • Low Yield: This is often due to improperly dried glassware, wet solvents, or inaccurate quantification of the n-BuLi. It is highly recommended to titrate the n-BuLi solution before use to determine its exact molarity, as it degrades over time.

  • Incomplete Reaction: If the starting material is recovered, it may indicate insufficient n-BuLi or that the reaction time for lithiation was too short. Ensure at least 1.1 equivalents of the base are used.

  • Formation of Side Products: Adding the n-BuLi too quickly can cause localized heating and potential side reactions. A slow, controlled addition at -78 °C is crucial for clean conversion.

Conclusion

The synthesis of this compound from 2-methoxythiophene via Directed ortho-Metalation is a highly efficient, reliable, and regioselective transformation. By leveraging the directing ability of the methoxy group, this method provides precise control over the site of functionalization, a feat that is difficult to achieve with conventional electrophilic substitution reactions. A thorough understanding of the DoM mechanism and adherence to strict anhydrous and anaerobic reaction conditions are paramount for achieving high yields of the desired product. This guide provides the necessary theoretical framework and practical protocol to empower researchers to successfully utilize this valuable synthetic building block in their drug discovery and materials science programs.

References

  • Sicé, J. (1953). Preparation and Reactions of 2-Methoxythiophene. Journal of the American Chemical Society, 75(15), 3697–3700. [Link]
  • Shafiee, A., & Ghasemian, F. (2014). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 6(6), 257-269. [Link]
  • ResearchGate.
  • Khusnutdinov, R. I., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60. [Link]
  • Hocek, M., et al. (2020). Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. The Journal of Organic Chemistry, 85(2), 788–797. [Link]
  • American Chemical Society. Preparation and Reactions of 2-Methoxythiophene. [Link]
  • Hocek, M., et al. (2020). Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. The Journal of Organic Chemistry, 85(2), 788–797. [Link]
  • Zhang, M. (2016).
  • National Center for Biotechnology Information. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. PubChem. [Link]
  • Baran Lab, Scripps Research.
  • Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Petroleum Chemistry, 48(6), 471-478. [Link]
  • Snieckus, V. Directed (ortho)
  • Grafiati.
  • National Center for Biotechnology Information. 5-Methylthiophene-2-carboxylic acid. PubChem. [Link]
  • National Center for Biotechnology Information. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. PubChem. [Link]
  • Science of Synthesis. (2018).
  • Li, H., et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium.
  • Bulling, B. (2018). Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study. University of Pretoria. [Link]
  • Semantic Scholar. Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study. [Link]
  • Wikipedia. n-Butyllithium. [Link]
  • Royal Society of Chemistry.
  • ResearchGate. (a)
  • KINETICS AND CATALYSIS. (2009). Carboxylation of aromatic compounds in a supercritical carbon dioxide medium. [Link]
  • ChemEurope.com. n-Butyllithium. [Link]
  • ResearchGate. Proposed C–H carboxylation mechanisms for (a) benzothiophene and (b)... [Link]
  • ResearchGate.
  • Mol-Instincts. 2-Methoxythiophene. [Link]
  • National Center for Biotechnology Information. 2-Methoxythiophene. PubChem. [Link]
  • Roth, G. J., et al. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 148-158. [Link]
  • Wolska, I., et al. (2022).

Sources

5-Methoxythiophene-2-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Methoxythiophene-2-carboxylic acid

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It delves into the core physicochemical properties, synthesis, characterization, and applications of this compound, a versatile heterocyclic building block. The information presented herein is synthesized from authoritative sources to ensure scientific integrity and provide field-proven insights for practical application.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No: 29212-22-4) is a substituted thiophene derivative. The presence of both an electron-donating methoxy group and an electron-withdrawing carboxylic acid group on the thiophene ring imparts a unique electronic character, making it a valuable intermediate in organic synthesis. Its structure is foundational for the development of more complex molecules with tailored biological or material properties.

Quantitative Data Summary

The key physicochemical properties are summarized in the table below for quick reference.

PropertyValueSource
Molecular Formula C₆H₆O₃S
Molecular Weight 158.18 g/mol
CAS Number 29212-22-4[1]
IUPAC Name This compound
Canonical SMILES COC1=CC=C(S1)C(=O)O
Appearance Solid (Typical for this class of compounds)
Primary Hazards Irritant (General classification for similar compounds)

Synthesis and Mechanistic Insights

The synthesis of thiophene carboxylic acids and their derivatives can be achieved through various methods. A common and effective strategy involves the regioselective functionalization of a thiophene precursor. The following protocol outlines a representative synthetic route, highlighting the causality behind the choice of reagents and conditions.

Experimental Protocol: Synthesis via Lithiation and Carboxylation

This protocol describes a two-step process starting from 2-methoxythiophene. The first step involves a regioselective deprotonation at the 5-position using a strong base, followed by quenching with carbon dioxide to form the carboxylate, which is then protonated to yield the final product.

Step 1: Regioselective Lithiation of 2-Methoxythiophene

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) to the cooled THF. Rationale: n-BuLi is a strong organometallic base capable of deprotonating the acidic proton at the C5 position of the thiophene ring. The low temperature is critical to prevent side reactions and ensure kinetic control, leading to high regioselectivity.

  • Add 2-methoxythiophene dropwise to the n-BuLi solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture for 1-2 hours at this temperature to ensure complete formation of the 5-lithio-2-methoxythiophene intermediate.

Step 2: Carboxylation and Acidic Workup

  • Bubble dry carbon dioxide (CO₂) gas through the reaction mixture or add crushed dry ice pellets in excess. Rationale: The highly nucleophilic lithium intermediate readily attacks the electrophilic carbon of CO₂ to form a lithium carboxylate salt.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by adding water.

  • Acidify the aqueous layer to a pH of ~2 using a dilute solution of hydrochloric acid (HCl). This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted below.

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Carboxylation & Workup A 2-Methoxythiophene B 5-Lithio-2-methoxythiophene (Intermediate) A->B  1. n-BuLi  2. Anhydrous THF, -78°C C Lithium 5-methoxythiophene-2-carboxylate (Salt Intermediate) B->C  1. Dry CO₂  2. Warm to RT D This compound (Final Product) C->D  Aqueous HCl (Workup)

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is not typically an end-product but rather a crucial building block in the synthesis of high-value molecules. Its utility spans pharmaceuticals, agrochemicals, and materials science.

Pharmaceutical Intermediate

The thiophene scaffold is a well-established bioisostere for the benzene ring in medicinal chemistry. This compound serves as a precursor for synthesizing a range of biologically active molecules, including potential anti-inflammatory and analgesic drugs.[2][3] The carboxylic acid handle allows for straightforward modification, such as amidation or esterification, to build complex molecular architectures and explore structure-activity relationships (SAR).[3][4]

Hypothetical Application in a Signaling Pathway

To illustrate its potential in drug discovery, consider a hypothetical scenario where a derivative of this compound is designed as a kinase inhibitor. The core scaffold could be elaborated to create a molecule (let's call it "Thiophenib") that selectively binds to the ATP-binding pocket of a specific oncogenic kinase, such as "Kinase X."

G cluster_pathway Oncogenic Signaling Pathway cluster_inhibition Therapeutic Intervention Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Kinase_X Kinase X (Active) Receptor->Kinase_X Downstream_Protein Downstream Protein Kinase_X->Downstream_Protein Kinase_X_Inactive Kinase X (Inactive) Cell_Proliferation Cell Proliferation Downstream_Protein->Cell_Proliferation Thiophenib Thiophenib (Drug Derived from Core Molecule) Thiophenib->Kinase_X Inhibition

Caption: Inhibition of a hypothetical Kinase X signaling pathway by a drug derivative.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. Standard spectroscopic techniques are employed for this purpose.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the methoxy protons (-OCH₃), the two aromatic protons on the thiophene ring, and the acidic proton of the carboxylic acid group (-COOH). The coupling pattern of the aromatic protons can confirm the 2,5-substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique will show signals corresponding to the five unique carbon atoms in the molecule: the methoxy carbon, the four carbons of the thiophene ring, and the carbonyl carbon of the carboxylic acid.

  • IR (Infrared) Spectroscopy: Key vibrational bands are expected. A broad absorption in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at an m/z value corresponding to 158.18.

Spectral data for this compound can be found in various chemical databases, providing a reference for experimental results.[5]

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its defined molecular structure and the reactivity of its functional groups make it a foundational component for constructing complex molecules with significant applications in pharmaceutical discovery and materials science. The synthetic protocols and characterization data provided in this guide offer a solid framework for its practical use in a research and development setting.

References

  • The Significance of Thiophene-2-carboxylic Acid Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methoxythiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the core spectroscopic data for 5-Methoxythiophene-2-carboxylic acid (CAS: 29212-22-4), a key heterocyclic building block in medicinal chemistry and materials science. As direct experimental spectra for this specific compound are not universally available in public repositories, this document synthesizes data from closely related analogs and foundational spectroscopic principles to present an authoritative, predictive, and practical guide for researchers. The methodologies and interpretations herein are designed to be a self-validating framework for the compound's identification and quality control.

Molecular Structure and Spectroscopic Overview

The unique electronic properties of this compound, stemming from the interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing carboxylic acid group (-COOH) on the aromatic thiophene ring, give rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming structural integrity and purity. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, explaining the causal relationships between the molecular structure and the observed spectral features.

Caption: Molecular structure with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. The analysis is predicated on the chemical environment of each nucleus, which is heavily influenced by the electronic effects of the methoxy and carboxylic acid substituents.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show four distinct signals: two doublets for the thiophene ring protons, a singlet for the methoxy protons, and a broad singlet for the acidic proton. The electron-donating nature of the methoxy group increases electron density at the C4 position, shielding the adjacent H4 proton and shifting it upfield relative to the H3 proton, which is closer to the electron-withdrawing carboxylic acid group.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0 - 13.5br s1HCOOH
~7.55d1HH3
~6.40d1HH4
~3.90s3HOCH₃

Interpretation of the ¹H NMR Spectrum:

  • Carboxylic Acid Proton (~13.0-13.5 ppm): This proton appears as a very broad singlet significantly downfield due to deshielding and its acidic nature, readily exchanging with trace water in the solvent.

  • Thiophene Protons (H3 at ~7.55 ppm, H4 at ~6.40 ppm): These two protons appear as doublets due to coupling with each other (³JHH ≈ 4.0 Hz). The H3 proton is downfield because of its proximity to the deshielding carboxylic acid group. Conversely, the H4 proton is shifted significantly upfield due to the strong electron-donating resonance effect of the adjacent methoxy group. This large difference in chemical shift is a key indicator of the 2,5-substitution pattern.

  • Methoxy Protons (~3.90 ppm): The three protons of the methoxy group are equivalent and appear as a sharp singlet, as there are no adjacent protons to couple with. Its position is characteristic of a methoxy group attached to an aromatic ring.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show all six unique carbon atoms of the molecule. The chemical shifts are highly diagnostic of the electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignmentRationale
~168.0C5 (C-O)Strong deshielding due to direct attachment to the electronegative oxygen of the methoxy group.
~162.5C1 (COOH)Carbonyl carbon, highly deshielded.
~128.0C2 (C-COOH)Attachment to the carboxylic acid group.
~126.5C3Thiophene ring carbon adjacent to the carboxylic acid group.
~105.0C4Significantly shielded (shifted upfield) by the strong electron-donating effect of the methoxy group.
~60.0C6 (OCH₃)Typical range for a methoxy carbon attached to an aromatic system.
Experimental Protocol for NMR Spectroscopy

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

  • Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the polar carboxylic acid and for observing the exchangeable acidic proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer operating at a field strength of 400 MHz or higher. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

    • Set a spectral width of approximately 16 ppm.

    • Use a 30° pulse angle and a relaxation delay of 2-5 seconds.

    • Acquire 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence.

    • Set a spectral width of approximately 240 ppm.

    • Employ a 45° pulse angle and a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to overcome the low natural abundance of the ¹³C isotope.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Perform phase and baseline corrections on the resulting spectrum. Calibrate the chemical shifts relative to the TMS internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule, primarily the carboxylic acid and the methoxy group.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3300 - 2500Broad, StrongO-H StretchCarboxylic Acid
~2950, ~2850MediumC-H StretchMethoxy (-OCH₃)
~1680Strong, SharpC=O StretchCarboxylic Acid (dimer)
~1450, ~1250StrongC-O Stretch / O-H BendCarboxylic Acid / Methoxy
~1050MediumC-O-C Asymmetric StretchMethoxy Ether Linkage

Interpretation of the IR Spectrum:

  • The most prominent feature is the extremely broad absorption band from 3300-2500 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[1]

  • Superimposed on this broad O-H band are the sharper C-H stretching vibrations of the methoxy group.

  • A very strong and sharp absorption band around 1680 cm⁻¹ confirms the presence of the carbonyl (C=O) group. Its position indicates that it is part of a conjugated system and likely exists in a hydrogen-bonded dimeric form, which lowers the frequency from a typical monomeric acid (~1760 cm⁻¹).

  • The strong bands in the fingerprint region, particularly around 1250 cm⁻¹ (C-O stretching) and 1050 cm⁻¹ (asymmetric C-O-C stretch), provide definitive evidence for the carboxylic acid and methoxy ether functionalities, respectively.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

  • Background Scan: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Analysis: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the collected background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, offering powerful confirmation of its identity.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z (mass/charge)Predicted IonInterpretation
158[M]⁺•Molecular Ion (C₆H₆O₃S)
143[M - CH₃]⁺Loss of a methyl radical from the methoxy group
113[M - COOH]⁺Loss of the carboxylic acid radical
112[M - H₂O - CO]⁺Loss of water followed by carbon monoxide
85[C₄H₅S]⁺Thiophene ring fragment

Interpretation of the Mass Spectrum:

  • The molecular ion peak ([M]⁺•) is expected at m/z 158, corresponding to the molecular weight of C₆H₆O₃S. The presence of a sulfur atom will also give a characteristic [M+2]⁺• peak at m/z 160 with an intensity of approximately 4.4% relative to the molecular ion.

  • A common fragmentation pathway for methoxy-aromatic compounds is the loss of a methyl radical (•CH₃), leading to a significant peak at m/z 143.

  • Cleavage of the C-C bond between the thiophene ring and the carboxylic acid group (α-cleavage) is also highly probable, resulting in the loss of the carboxyl radical (•COOH, 45 Da) to give a fragment at m/z 113.

Experimental Protocol for GC-MS (after derivatization)

Direct analysis of a carboxylic acid by GC-MS can be challenging due to its polarity and low volatility. Derivatization to a more volatile ester (e.g., a methyl ester) is the standard, self-validating approach.

Figure 2. General Workflow for Spectroscopic Analysis A Sample Acquisition (this compound) B NMR Analysis (DMSO-d6) A->B C IR Analysis (Solid, ATR) A->C D MS Analysis (Derivatization) A->D E Data Interpretation & Structural Confirmation B->E C->E D->E

Caption: A generalized workflow for comprehensive spectroscopic analysis.

  • Derivatization (Esterification): Dissolve ~5 mg of the acid in 1 mL of methanol. Add 2-3 drops of concentrated sulfuric acid and reflux the mixture for 1-2 hours. Neutralize the solution, extract the resulting methyl ester with a suitable organic solvent (e.g., diethyl ether), and dry the extract.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: Use a standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm).

    • Injector: Set to 250°C with a split injection.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and cross-validating toolkit for the structural elucidation and purity assessment of this compound. The predicted data and detailed protocols in this guide offer researchers a reliable framework for analyzing this compound. The key identifying features are the large chemical shift separation of the two thiophene protons in ¹H NMR, the significantly shielded C4 carbon in ¹³C NMR, the characteristic broad O-H and sharp C=O stretches in the IR spectrum, and a molecular ion at m/z 158 in the mass spectrum. Adherence to the described protocols will ensure the generation of high-quality, reproducible data essential for advancing research and development.

References

  • Fuller, L. S., et al. (Year). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules. [Online]. Available: [Link]
  • Zhao, P.-S., et al. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o148. [Online]. Available: [Link]
  • U.S. National Library of Medicine. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. PubChem. [Online]. Available: [Link]
  • University of California, Davis. (2021). IR Spectroscopy of Carboxylic Acids. LibreTexts Chemistry. [Online]. Available: [Link]
  • University of California, Davis. (2021). Mass Spectrometry of Carboxylic Acid Derivatives. LibreTexts Chemistry. [Online]. Available: [Link]

Sources

5-Methoxythiophene-2-carboxylic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Methoxythiophene-2-carboxylic Acid in Organic Solvents

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its solubility in organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and various applications. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. We will delve into the molecular factors governing its solubility, offer predictive insights into its behavior in a range of organic solvents, and provide detailed experimental protocols for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical guidance on this crucial physicochemical property.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like this compound is a cornerstone of chemical process development and formulation science.[1][2][3] Inadequate solubility can lead to significant challenges in achieving desired concentrations for reactions, complicating purification by crystallization, and hindering the development of effective drug delivery systems. A thorough understanding of a compound's solubility profile across a spectrum of organic solvents is therefore not merely academic but a fundamental prerequisite for efficient and successful research and development.

This compound possesses a unique combination of functional groups that create a nuanced solubility profile. The thiophene ring introduces aromaticity and a degree of lipophilicity. The carboxylic acid group is a potent hydrogen bond donor and acceptor, imparting polarity and the potential for acid-base interactions. The methoxy group, while also polar, adds to the molecule's overall size and can influence crystal packing. The interplay of these features dictates how the molecule interacts with different solvent environments.

Physicochemical Drivers of Solubility

The adage "like dissolves like" provides a foundational, albeit simplistic, framework for predicting solubility. A more rigorous understanding requires consideration of the intermolecular forces at play between the solute (this compound) and the solvent.

The Role of Polarity and Hydrogen Bonding

The carboxylic acid moiety is the primary determinant of this compound's polarity and its capacity for hydrogen bonding. Solvents can be broadly categorized based on their ability to engage in these interactions:

  • Polar Protic Solvents: These solvents (e.g., alcohols like methanol, ethanol) can act as both hydrogen bond donors and acceptors. They are generally effective at solvating carboxylic acids. The solvent's hydrogen bond donors can interact with the carbonyl oxygen and methoxy group of the solute, while the hydroxyl proton can be accepted by the same groups. The solvent's oxygen lone pairs can accept a hydrogen bond from the carboxylic acid proton.

  • Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile possess significant dipole moments but lack acidic protons. They are excellent hydrogen bond acceptors and can effectively solvate the carboxylic acid proton. Their inability to donate hydrogen bonds may slightly limit their interaction with the carbonyl and methoxy oxygens compared to protic solvents.

  • Nonpolar Solvents: Hydrocarbon solvents like hexanes and toluene lack significant dipole moments and cannot participate in hydrogen bonding. Consequently, the solubility of a polar compound like this compound is expected to be very low in these solvents. The energy required to break the strong solute-solute interactions (crystal lattice energy) is not compensated by favorable solute-solvent interactions.

The Influence of the Thiophene Ring and Methoxy Group

The thiophene ring and the methoxy group contribute to the molecule's lipophilicity and van der Waals interactions. While the carboxylic acid group dominates the solubility in polar solvents, the thiophene moiety will enhance solubility in less polar environments compared to a more polar analogue. The methoxy group, with its ether linkage, offers an additional site for hydrogen bonding with protic solvents, potentially increasing solubility in alcohols.

Predicted Solubility Profile of this compound

Solvent Class Examples Predicted Solubility Rationale
Polar Protic Methanol, Ethanol, IsopropanolHighStrong hydrogen bonding interactions between the solvent's hydroxyl group and the solute's carboxylic acid and methoxy groups.
Polar Aprotic DMSO, DMF, Acetonitrile, Tetrahydrofuran (THF)Moderate to HighStrong dipole-dipole interactions and hydrogen bond acceptance by the solvent. DMSO and DMF are expected to be excellent solvents. Acetonitrile and THF are likely to be good to moderate solvents.
Chlorinated Solvents Dichloromethane (DCM), ChloroformLow to ModerateThese solvents have a moderate dipole moment but are poor hydrogen bond donors or acceptors. Solubility will be limited by the energy required to break the solute's crystal lattice.
Ethers Diethyl ether, DioxaneLow to ModerateEthers can act as hydrogen bond acceptors, but their overall polarity is low. Dioxane may be a better solvent than diethyl ether due to its higher boiling point and slightly greater polarity.
Aromatic Hydrocarbons Toluene, BenzeneVery LowPrimarily nonpolar interactions. The aromatic nature of the solvent may offer some weak π-π stacking interactions with the thiophene ring, but this is unlikely to overcome the strong solute-solute forces.
Aliphatic Hydrocarbons Hexanes, HeptaneVery LowDominated by weak van der Waals forces, which are insufficient to dissolve the polar crystalline solute.

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental methods. The following protocols outline standard procedures for quantifying the solubility of this compound.

Isothermal Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a mechanical shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Centrifugation can be used to expedite this process.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the analytical instrument's linear range.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Calculation: Calculate the original solubility in the solvent based on the measured concentration and the dilution factor.

Diagram of the Isothermal Shake-Flask Workflow:

G A Add excess solid to solvent B Equilibrate at constant temperature (e.g., 24-72h) A->B C Separate solid and liquid phases (Centrifugation/Settling) B->C D Sample supernatant C->D E Dilute aliquot D->E F Quantify concentration (e.g., HPLC, UV-Vis) E->F G Calculate solubility F->G

Caption: Workflow for the isothermal shake-flask solubility determination method.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, automated HTS methods are often employed. These typically involve smaller scales and shorter equilibration times. While less precise than the shake-flask method, they provide valuable rank-ordering of solvents.

Diagram of a General HTS Solubility Workflow:

G A Dispense solid into microplate wells B Add array of solvents A->B C Agitate and incubate (shorter duration) B->C D Filter to remove undissolved solid C->D E Analyze filtrate concentration (e.g., UV plate reader) D->E F Generate comparative solubility data E->F

Caption: A generalized workflow for high-throughput solubility screening.

Factors Influencing Experimental Solubility

Several factors can affect the measured solubility of this compound:

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature. It is crucial to control and report the temperature at which solubility is determined.

  • pH (in the presence of water): If the organic solvent contains traces of water, the pH can influence the ionization state of the carboxylic acid, thereby affecting its solubility.[4]

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility studies.

  • Purity of the Compound and Solvent: Impurities can enhance or depress solubility. Using well-characterized, high-purity materials is essential for obtaining reliable data.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively published, a strong predictive understanding can be derived from its molecular structure and the fundamental principles of intermolecular forces. It is anticipated to exhibit high solubility in polar protic and aprotic solvents and low solubility in nonpolar solvents. For researchers and developers, the provided experimental protocols offer a robust framework for the accurate determination of its solubility, a critical parameter for the successful application of this versatile molecule in synthesis, purification, and formulation.

References

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
  • Bergström, C. A., & Avdeef, A. (2019).
  • Kramer, C., & Krier, F. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. ChemRxiv. [Link]
  • Nguyen, B. N., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]
  • Solubility of Things. (n.d.). Thiophene-2-carboxylic acid.
  • Wikipedia. (2023, November 29). Thiophene-2-carboxylic acid. In Wikipedia. [Link]
  • University of North Texas Libraries. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

Sources

physical and chemical properties of 5-Methoxythiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties and Analytical Characterization of 5-Methoxythiophene-2-carboxylic Acid

Introduction

This compound, a substituted heterocyclic compound, stands as a pivotal building block in the realms of medicinal chemistry and materials science. Its unique molecular architecture, featuring a thiophene ring functionalized with both an electron-donating methoxy group and an electron-withdrawing carboxylic acid group, imparts a distinct reactivity profile and a set of physicochemical properties that make it a versatile scaffold for chemical synthesis. This guide offers a comprehensive exploration of these properties, providing researchers, scientists, and drug development professionals with the technical data and field-proven insights necessary for its effective utilization. We will delve into its structural and analytical characterization, reactivity, and established laboratory protocols, grounding all claims in authoritative references to ensure scientific integrity.

Section 1: Molecular Identity and Structure

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental structure and identity. This compound is systematically identified by the following descriptors.

Table 1: Chemical Identifiers for this compound

Identifier Value Reference
CAS Number 29212-22-4 [1][2][3][4]
Molecular Formula C₆H₆O₃S [3]
Molecular Weight 158.18 g/mol [3]
IUPAC Name This compound

| Canonical SMILES | COC1=CC=C(S1)C(=O)O | |

The spatial arrangement of its constituent atoms is critical to its chemical behavior. The thiophene ring provides a rigid, aromatic core, while the methoxy and carboxylic acid groups present key sites for chemical modification and intermolecular interactions.

Caption: Chemical structure of this compound.

Section 2: Physical Properties

The physical properties of a compound govern its behavior in various states and solvents, which is crucial for designing reaction conditions, purification procedures, and formulation strategies.

Table 2: Key Physical Properties of this compound

Property Value Notes
Melting Point 162-163 °C Decomposes at melting point.[1]
Boiling Point 311.8 ± 22.0 °C Predicted value.[1]
Density 1.370 ± 0.06 g/cm³ Predicted value.[1]
pKa 3.90 ± 0.10 Predicted value, typical for a carboxylic acid.[1]
Appearance Solid powder

| Storage | 2-8°C, protect from light | Recommended for maintaining stability.[1][3] |

Solubility Profile

While specific quantitative solubility data is not widely published, a qualitative assessment can be made based on the molecular structure. The presence of the polar carboxylic acid group allows for hydrogen bonding, suggesting solubility in polar protic solvents like methanol and ethanol. The overall molecule, with its thiophene ring and methoxy group, possesses lipophilic character, indicating solubility in polar aprotic solvents such as DMSO and THF, as well as chlorinated solvents. Its solubility in water is expected to be limited but can be significantly increased by deprotonation of the carboxylic acid with a base to form a carboxylate salt.

Section 3: Chemical Properties and Reactivity

The reactivity of this compound is dictated by the electronic interplay between its functional groups.

  • Electron-Donating Group (EDG): The methoxy (-OCH₃) group at the C5 position is a strong activating group. Through resonance, it donates electron density to the thiophene ring, making the ring more susceptible to electrophilic aromatic substitution.

  • Electron-Withdrawing Group (EWG): The carboxylic acid (-COOH) group at the C2 position is a deactivating group. It withdraws electron density from the ring, making it less reactive towards electrophiles.

This push-pull electronic configuration creates a unique reactivity map. The activating effect of the methoxy group generally outweighs the deactivating effect of the carboxylic acid, with electrophilic substitution preferentially occurring at the C3 position, which is ortho to the activating methoxy group.

Key Synthetic Transformations

The dual functionality of this molecule makes it a valuable intermediate. The carboxylic acid handle is readily converted into other functional groups, while the thiophene core can be further elaborated.

G cluster_reactions Reactions of the Carboxylic Acid Group start 5-Methoxythiophene- 2-carboxylic acid ester Ester Derivative start->ester SOCl₂, R-OH (Esterification) amide Amide Derivative start->amide Coupling Agent (e.g., HBTU), R₂-NH (Amide Coupling)

Caption: Common derivatization pathways for the carboxylic acid moiety.

Section 4: Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for confirming the identity and purity of a compound. This section details the expected spectral data and provides standardized protocols for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the molecular structure in solution.

  • ¹H NMR: The proton spectrum is expected to show four distinct signals:

    • A broad singlet in the downfield region (>10 ppm) for the acidic proton of the carboxylic acid.

    • Two doublets in the aromatic region (approx. 6.0-7.5 ppm) corresponding to the two protons on the thiophene ring (H3 and H4). The coupling constant (J) between them should be characteristic of ortho-coupling in thiophenes.

    • A sharp singlet at approximately 3.9-4.1 ppm, integrating to three protons, for the methoxy group.

  • ¹³C NMR: The carbon spectrum will reveal six unique carbon signals:

    • A signal for the carbonyl carbon of the carboxylic acid (approx. 165-175 ppm).

    • Four signals in the aromatic region for the thiophene ring carbons. The carbons attached to the methoxy (C5) and carboxylic acid (C2) groups will be significantly shifted due to their electronic effects.

    • An upfield signal for the methoxy carbon (approx. 55-60 ppm).

  • Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans are typically sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A spectral width of 240 ppm, a relaxation delay of 2 seconds, and a higher number of scans (e.g., 1024 or more) are required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
2500-3300 (broad) O-H stretch Carboxylic Acid
~1680-1710 (strong) C=O stretch Carboxylic Acid
~1250-1300 C-O stretch Carboxylic Acid / Aryl Ether
~1000-1100 C-O stretch Aryl Ether
~3100 C-H stretch Aromatic (Thiophene)

| ~1400-1550 | C=C stretch | Aromatic (Thiophene) |

  • Sample Preparation: Place a small, representative amount of the solid powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Ensure the ATR crystal is clean and acquire a background spectrum of the empty stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Scan: Apply firm and even pressure to the sample using the ATR anvil. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum should be automatically background-corrected. Identify the key absorption bands and compare them to known correlation tables to confirm the presence of the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the compound's identity.

  • Expected Molecular Ion: In a high-resolution mass spectrum (HRMS), the [M+H]⁺ ion for C₆H₆O₃S would have a calculated m/z of 159.0116. The molecular ion [M]⁺• would be at m/z 158.0038.

  • Fragmentation: Common fragmentation pathways under electron ionization (EI) could include the loss of the methoxy group (-•OCH₃), the carboxylic acid group (-•COOH), or a neutral loss of carbon monoxide (CO).

G parent Parent Ion [M]⁺• m/z = 158 frag1 [M - •OCH₃]⁺ m/z = 127 parent->frag1 - 31 frag2 [M - •COOH]⁺ m/z = 113 parent->frag2 - 45

Caption: A simplified potential fragmentation pathway in mass spectrometry.

Section 5: Applications in Research and Development

The utility of this compound is demonstrated by its application as a precursor in synthesizing more complex molecules.

  • Medicinal Chemistry: Thiophene-based compounds are known to possess a wide range of biological activities. This molecule serves as a key starting material for synthesizing novel compounds with potential therapeutic applications, including analgesics and antibiotics.[5] The carboxylic acid can be converted to an amide to explore structure-activity relationships, while the thiophene core acts as a bioisostere for a phenyl ring.

  • Materials Science: The conjugated thiophene system gives the molecule unique electronic and optical properties.[3] It can be incorporated into larger polymeric structures to develop organic semiconductors, conductive polymers, and materials for photovoltaic devices.[5]

Conclusion

This compound is a high-value chemical intermediate characterized by a well-defined set of physical and chemical properties. Its dual functionality allows for selective chemical modifications, making it an adaptable building block for complex molecular targets. A thorough understanding of its spectroscopic signature, reactivity, and handling requirements, as outlined in this guide, is paramount for its successful application in innovative research and development endeavors.

References

  • American Elements. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic Acid | CAS 50340-79-9.
  • PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information.
  • Xia, G. M., et al. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o148.
  • LookChem. (n.d.). Cas 29212-22-4,this compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Methoxymethyl-thiophene-2-carboxylic acid.

Sources

5-Methoxythiophene-2-carboxylic acid safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Application of 5-Methoxythiophene-2-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound increasingly utilized as a key building block in the synthesis of pharmaceuticals, particularly in the development of novel kinase inhibitors and other therapeutic agents. Its unique electronic and structural properties make it a valuable synthon for medicinal chemists. However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and adherence to rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.

This guide provides a comprehensive overview of the safety considerations and handling procedures for this compound. It moves beyond standard Safety Data Sheet (SDS) information to offer practical, field-tested insights and protocols designed for researchers, chemists, and drug development professionals. The causality behind each recommendation is explained to foster a deeper understanding of chemical safety principles.

Hazard Identification and Risk Assessment

While this compound is not classified as an acutely toxic substance, it presents several potential hazards that necessitate careful handling. The primary risks are associated with its irritant properties and its unknown long-term toxicological profile. A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

1.1 Toxicological Profile Summary

Based on available data, the compound is classified as follows:

  • Acute Toxicity: Not classified as acutely toxic. However, ingestion or inhalation of significant quantities may cause gastrointestinal or respiratory tract irritation.

  • Skin Corrosion/Irritation: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.

  • Serious Eye Damage/Irritation: Causes serious eye irritation. Direct contact can result in pain, redness, and potential damage to the cornea.

  • Respiratory or Skin Sensitization: No data is available to classify it as a sensitizer. However, caution is advised, and personnel with known sensitivities to related compounds should avoid exposure.

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity (CMR): The CMR properties of this compound have not been fully investigated. As a matter of prudent practice, it should be handled as a substance with unknown long-term health effects.

1.2 Physicochemical Hazards The compound is a solid at room temperature and is not considered flammable or explosive under standard laboratory conditions. However, like most organic powders, its dust can form an explosive mixture with air if dispersed in sufficient concentration and exposed to an ignition source.

Risk Assessment Workflow

A systematic approach to risk assessment is crucial. The following diagram outlines a logical workflow for evaluating and mitigating risks associated with handling this compound.

RiskAssessment cluster_plan Planning & Evaluation cluster_control Control Measures cluster_review Execution & Review A Identify Protocol Steps: Weighing, Dissolving, Reaction B Assess Potential Exposure: Inhalation (dust), Dermal Contact A->B for each step C Evaluate Compound Hazards: - Skin/Eye Irritant - Unknown Long-Term Effects B->C against D Engineering Controls: Fume Hood, Ventilated Balance Enclosure C->D Mitigate with E Administrative Controls: SOPs, Training, Designated Area D->E Supplement with F Personal Protective Equipment (PPE): Gloves, Goggles, Lab Coat E->F Mandate use of G Proceed with Experiment F->G Once implemented H Monitor & Review Effectiveness (Near misses, spills, etc.) G->H During & After I Update Protocol as Needed H->I Feedback loop PPESequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Goggles Don1->Don2 Don3 3. Gloves (Pull over cuffs) Don2->Don3 Doff1 1. Gloves (Peel off without touching outside) Doff2 2. Goggles (Handle by straps) Doff1->Doff2 Doff3 3. Lab Coat (Roll inside-out) Doff2->Doff3 End Wash Hands Doff3->End Start Start Start->Don1

Caption: Standard sequence for donning and doffing Personal Protective Equipment.

Handling and Storage Procedures

3.1 Safe Handling Protocol

  • Preparation: Cordon off the work area. Ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents.

  • Weighing: Perform weighing within a ventilated balance enclosure or on a draft shield within the fume hood. Use a spatula to transfer the solid and avoid generating dust.

  • Transfer: If transferring the solid, use a powder funnel. If making a solution, add the solid slowly to the solvent while stirring to prevent clumping and splashing.

  • Reaction: Conduct all reactions in a clean, dry reaction vessel within the fume hood. Ensure the apparatus is securely clamped.

  • Post-Handling: After use, decontaminate the spatula and work surfaces with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. Dispose of contaminated wipes as chemical waste.

3.2 Storage

  • Conditions: Store in a tightly sealed, properly labeled container. The storage area should be cool, dry, and well-ventilated.

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong acids. While specific reactivity data is limited, the thiophene and carboxylic acid moieties suggest potential reactivity with these classes of chemicals.

  • Container: Use the original manufacturer's container or a chemically resistant equivalent.

Accidental Release and First Aid Measures

Prompt and correct response to spills and exposures is critical.

4.1 Spill Response Protocol

This protocol is for minor spills (<100g) within a laboratory setting. For major spills, evacuate the area and contact emergency response personnel.

  • Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Assess: Ensure ventilation is adequate (fume hood is on). Do not attempt to clean a spill if you are unsure how to proceed or lack the proper equipment.

  • Protect: Don appropriate PPE: two pairs of nitrile gloves, chemical goggles, and a lab coat. A respirator may be needed if significant dust is present.

  • Contain & Clean:

    • Gently cover the spill with a chemical absorbent pad or inert material like vermiculite or sand. Avoid raising dust.

    • Carefully sweep the absorbed material into a designated chemical waste container.

    • Perform a final decontamination of the area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose: Seal and label the waste container. Dispose of it according to institutional and local regulations.

4.2 First Aid Measures

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Immediately wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations

All waste containing this compound, including empty containers, contaminated absorbents, and unused material, must be treated as chemical waste.

  • Waste Collection: Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The label should clearly state "Hazardous Waste" and list the chemical contents.

  • Disposal: Disposal must be handled by a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations. Do not dispose of down the drain or in general trash.

Conclusion

This compound is a valuable research chemical whose safe use is contingent upon a robust understanding of its potential hazards and the diligent application of safety protocols. By integrating the engineering controls, administrative procedures, and personal protective measures outlined in this guide, researchers can confidently handle this compound while minimizing risk to themselves and their colleagues. A culture of safety, underscored by continuous risk assessment and adherence to established best practices, is the cornerstone of responsible scientific innovation.

References

The Ascendant Role of 5-Methoxythiophene-2-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular entities with superior efficacy and safety profiles has led researchers to explore a vast chemical space. Within this expanse, certain structural motifs, often termed "privileged scaffolds," consistently emerge as foundational elements in a multitude of bioactive compounds. The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties and ability to engage in diverse intermolecular interactions have cemented its importance in medicinal chemistry. This guide focuses on a particularly intriguing and increasingly utilized derivative: 5-Methoxythiophene-2-carboxylic acid .

The strategic incorporation of a methoxy group at the 5-position and a carboxylic acid at the 2-position of the thiophene ring imparts a unique combination of physicochemical properties. The methoxy group, a potent electron-donating group, modulates the electron density of the aromatic ring, influencing its reactivity and potential interactions with biological targets. The carboxylic acid function serves as a versatile handle for synthetic elaboration and a key pharmacophoric element capable of forming critical hydrogen bonds and salt bridges with protein residues.[3] This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the applications of this compound in medicinal chemistry, from its fundamental synthesis to its role in the design of innovative therapeutic agents.

I. Synthesis of the Core Moiety: this compound

A robust and reproducible synthesis of the starting material is paramount for any successful drug discovery program. While various methods for the synthesis of thiophene-2-carboxylic acids have been reported, a common and adaptable route to this compound involves a multi-step sequence starting from a readily available precursor. A representative synthetic approach is detailed below.

Experimental Protocol: Synthesis of 5-(Methoxycarbonyl)thiophene-2-carboxylic acid

This protocol, adapted from the synthesis of a closely related derivative, illustrates a reliable method for accessing the core scaffold.[4]

Materials:

  • Dimethylthiophen-2,5-dicarboxylate

  • Absolute Methanol

  • Sodium metal

  • 6 M Hydrochloric Acid (HCl)

Procedure:

  • Preparation of Sodium Methoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (10 mmol) in absolute methanol (40 ml) under an inert atmosphere (e.g., nitrogen or argon). This exothermic reaction generates sodium methoxide in situ.

  • Mono-saponification: To the freshly prepared sodium methoxide solution, add a solution of dimethylthiophen-2,5-dicarboxylate (10 mmol) dissolved in absolute methanol (60 ml).

  • Reaction: Heat the resulting mixture to 343 K (70 °C) and maintain this temperature for 5 hours with continuous stirring.

  • Work-up: After cooling the reaction mixture to room temperature, filter to remove any insoluble by-products.

  • Acidification and Precipitation: Carefully acidify the filtrate with 6 M HCl to a pH of approximately 5. The product, 5-(methoxycarbonyl)thiophene-2-carboxylic acid, will precipitate as a colorless solid.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from methanol at room temperature can be performed to afford colorless crystals of high purity.

Expected Yield: 82%[4]

II. Applications in Drug Discovery: A Scaffold for Diverse Therapeutic Targets

The true value of this compound lies in its versatility as a building block for a wide array of bioactive molecules. Its derivatives have shown promise in several therapeutic areas, most notably in oncology and inflammatory diseases.

A. Kinase Inhibitors: Targeting the Drivers of Cancer and Inflammation

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The this compound scaffold has been successfully employed in the design of potent kinase inhibitors.

A notable example is the development of 5-methoxybenzo[b]thiophene-2-carboxamides as inhibitors of Cdc2-like kinases (Clk), particularly Clk1 and Clk4.[3] These kinases are involved in the regulation of alternative splicing, a process frequently hijacked by cancer cells to promote their survival and proliferation.

Experimental Workflow for the Synthesis of 5-Methoxybenzo[b]thiophene-2-carboxamide Kinase Inhibitors:

G cluster_synthesis Synthesis of 5-Methoxybenzo[b]thiophene-2-carboxamides start Ethyl thioglycolate + 2-Fluoro-5-methoxybenzaldehyde step1 Reaction with K2CO3 start->step1 intermediate1 5-Methoxybenzothiophene- 2-carboxylic acid ethyl ester step1->intermediate1 step2 Alkaline Hydrolysis (KOH) intermediate1->step2 intermediate2 5-Methoxybenzo[b]thiophene- 2-carboxylic acid step2->intermediate2 step3 Amide Coupling (HBTU, TEA) intermediate2->step3 final_product 5-Methoxybenzo[b]thiophene- 2-carboxamides step3->final_product amine Appropriate Amine amine->step3

Caption: Synthetic workflow for 5-methoxybenzo[b]thiophene-2-carboxamide kinase inhibitors.

Table 1: In Vitro Inhibitory Activity of Selected 5-Methoxybenzo[b]thiophene-2-carboxamides against Clk1 and Clk2 [3]

CompoundR-groupClk1 IC₅₀ (nM)Clk2 IC₅₀ (nM)
1c -CH₂CH₃>1000>1000
3a Phenyl150280
4a 4-Fluorophenyl80150
7a 4-Methoxyphenyl120250
10a 3,4-Dimethoxyphenyl5090

Data presented are indicative of the structure-activity relationship, where substitutions on the appended phenyl ring influence potency.

Further research has expanded on this theme, with 5-hydroxybenzothiophene derivatives, close analogs of our core molecule, demonstrating multi-kinase inhibitory activity against targets such as Dyrk1A and haspin, which are also implicated in cancer.[5]

B. Anti-inflammatory Agents: Modulating Key Signaling Pathways

Chronic inflammation is a key driver of numerous human diseases. Methoxy-substituted thiophene derivatives have emerged as promising anti-inflammatory agents. One study highlighted a methoxy-thiophene derivative that effectively downregulates the expression of pro-inflammatory cytokines TNF-α and IL-8 in lipopolysaccharide (LPS)-stimulated THP-1 monocytes.

Mechanism of Action: Inhibition of Pro-inflammatory Signaling

The anti-inflammatory effects of these compounds are attributed to their ability to inhibit key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways (ERK and p38) and the NF-κB pathway.

G cluster_pathway Inhibition of Pro-inflammatory Signaling by Methoxy-Thiophene Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, p38) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-8) MAPK->Cytokines NFkB->Cytokines Inhibitor 5-Methoxythiophene Derivative Inhibitor->MAPK Inhibits Inhibitor->NFkB Inhibits

Caption: Methoxy-thiophene derivatives inhibit LPS-induced inflammation by targeting MAPK and NF-κB pathways.

C. Antimicrobial and CNS-Active Compounds: Expanding the Therapeutic Horizon

While less explored specifically for this compound, the broader family of thiophene derivatives has a well-established history of antimicrobial and central nervous system (CNS) activity.[2] The incorporation of the this compound scaffold into novel chemical entities targeting bacterial, fungal, or CNS disorders represents a promising avenue for future research. The unique electronic and steric properties of this scaffold could be leveraged to design next-generation therapeutics in these areas.

III. Conclusion and Future Directions

This compound has unequivocally established itself as a valuable and versatile building block in medicinal chemistry. Its utility in the construction of potent kinase inhibitors and anti-inflammatory agents highlights its potential for addressing significant unmet medical needs. The synthetic accessibility of this scaffold, coupled with the tunable nature of its physicochemical properties through derivatization, ensures its continued relevance in drug discovery campaigns.

Future research should aim to further explore the therapeutic potential of this compound derivatives in a broader range of diseases. Systematic exploration of its utility in developing novel antiviral, neuroprotective, and metabolic disease therapies is warranted. Furthermore, detailed pharmacokinetic and pharmacodynamic studies of lead compounds will be crucial in translating the in vitro promise of this scaffold into clinically successful therapeutics. The ascent of this compound in medicinal chemistry is a testament to the enduring power of privileged scaffolds in the art and science of drug design.

IV. References

  • ElHady, A. K., et al. (2019). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules, 24(15), 2788. [Link]

  • Xia, G.-M., et al. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o148. [Link]

  • El-Gamil, D. S., et al. (2020). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. RSC Medicinal Chemistry, 11(11), 1333-1346. [Link]

  • da Cruz, R. M. D., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]

  • Yadav, G., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 35-56. [Link]

  • Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 3(10), 1-10. [Link]

  • Hu, Y., et al. (2018). Methoxy-substituted thiophene derivatives inhibit LPS-induced inflammatory response in THP-1 cells. Bioorganic & Medicinal Chemistry Letters, 28(12), 2156-2160. [Link]

Sources

A Senior Application Scientist's Guide to 5-Methoxythiophene-2-carboxylic Acid: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-Methoxythiophene-2-carboxylic acid is a heterocyclic building block of increasing importance in the fields of medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-donating methoxy group and the electron-withdrawing carboxylic acid on the thiophene scaffold, provide a nuanced reactivity profile that synthetic chemists can exploit for the construction of complex molecular architectures. This guide provides an in-depth technical overview of this reagent, covering its synthesis, physicochemical properties, and key synthetic transformations. We will explore its application in core reactions such as amide bond formation and detail its role as a precursor in the synthesis of high-value compounds, including pharmaceuticals and functional materials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile thiophene derivative.

Introduction: The Thiophene Scaffold in Synthesis

Thiophene and its derivatives are foundational scaffolds in modern chemistry. Their structural resemblance to benzene rings, yet distinct electronic characteristics, make them privileged structures in drug discovery and organic electronics.[1][2] The sulfur heteroatom participates in aromaticity while also providing a site for unique metabolic pathways and intermolecular interactions. When functionalized, the thiophene ring becomes a powerful tool for tuning a molecule's steric and electronic properties.

This compound emerges as a particularly valuable synthon. It possesses two key functional groups at electronically distinct positions:

  • A Carboxylic Acid at C2: This group serves as a versatile handle for a multitude of classic transformations, most notably the formation of amides and esters, which are cornerstones of pharmaceutical and polymer synthesis.[2]

  • A Methoxy Group at C5: As a strong electron-donating group, the methoxy substituent significantly influences the reactivity of the thiophene ring, activating it towards electrophilic substitution and directing incoming electrophiles.

This guide will dissect the utility of this molecule, providing both theoretical understanding and practical, field-proven protocols.

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 29212-22-4[3][4]
Molecular Formula C₆H₆O₃S[3]
Molecular Weight 158.18 g/mol [3]
Appearance Off-white to pale yellow solidTypical for this class
SMILES COC1=CC=C(S1)C(=O)O[3]
Melting Point Not consistently reported; typically >150 °CVaries by purity

Spectroscopic Data Interpretation:

  • ¹H NMR: Expect characteristic signals for the two coupled protons on the thiophene ring (doublets, J ≈ 4 Hz), a singlet for the methoxy protons (~3.9 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm), which may be solvent-dependent.

  • ¹³C NMR: Key signals include the carboxyl carbon (~165-170 ppm), the carbons attached to oxygen and sulfur (C5 and C2), and the two other aromatic carbons.

  • IR Spectroscopy: Look for a strong, broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1680-1710 cm⁻¹).

Synthesis of this compound

While commercially available, understanding the synthesis of this building block is crucial for specialized applications or large-scale campaigns. A common and reliable laboratory-scale approach involves the selective lithiation and subsequent carboxylation of 2-methoxythiophene.

Workflow: Synthesis via Lithiation-Carboxylation

cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product Start 2-Methoxythiophene Reagent1 1. n-Butyllithium (n-BuLi) in THF, -78 °C Start->Reagent1 Lithiation at C5 Reagent2 2. Carbon Dioxide (CO2) gas or dry ice Reagent1->Reagent2 Carboxylation Reagent3 3. Acidic Workup (e.g., HCl) Reagent2->Reagent3 Protonation Product This compound Reagent3->Product G Amide Coupling General Workflow cluster_reactants Inputs acid 5-Methoxythiophene- 2-carboxylic Acid active_ester Activated Intermediate (Highly Reactive) acid->active_ester Activation amine Primary or Secondary Amine (R-NH2) product Target Amide amine->product Nucleophilic Attack reagent Coupling Reagent (e.g., HATU, HBTU, EDC) reagent->active_ester base Non-nucleophilic Base (e.g., DIPEA) base->active_ester solvent Aprotic Solvent (e.g., DMF, DCM) active_ester->product

Caption: Generalized workflow for amide bond formation.

Protocol: Synthesis of N-benzyl-5-methoxythiophene-2-carboxamide

This protocol provides a robust method using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and highly efficient coupling reagent.

Materials:

  • This compound

  • Benzylamine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. During this time, the carboxylic acid is converted to a highly reactive activated ester.

  • Amine Addition: Add benzylamine (1.05 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, residual HATU byproducts, and DMF.

  • Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography on silica gel to yield the pure amide.

Case Study: A Building Block for Pharmaceutical Scaffolds

The true power of a building block is demonstrated in its ability to construct molecules of high value. 5-Chlorothiophene-2-carboxylic acid is a known key intermediate in the synthesis of the blockbuster anticoagulant, Rivaroxaban. [5]Our title compound, this compound, can be envisioned as a precursor for analogous structures, where the methoxy group can modulate properties like metabolic stability or target binding affinity.

The core reaction in the Rivaroxaban synthesis involves the amide coupling of the thiophene acid with a complex amine fragment. This highlights the industrial relevance of the protocols described above. The ability to reliably synthesize diverse thiophene carboxamides makes this building block essential for library synthesis in early-stage drug discovery projects.

Safety, Handling, and Storage

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves when handling this chemical. Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for innovation. Its dual functionality allows for sequential and orthogonal synthetic strategies. The carboxylic acid provides a reliable handle for building out molecular complexity via robust reactions like amide coupling, while the methoxy-activated thiophene ring invites further functionalization. As the demand for novel, structurally diverse therapeutic agents and functional materials continues to grow, the strategic application of versatile building blocks like this compound will be paramount to the success of researchers in both academic and industrial laboratories.

References

  • Xia, G. M., et al. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o148. [Link]
  • PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.
  • Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (2011). Direct amide formation from unactivated carboxylic acids and amines.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • PubChemLite. (n.d.). 5-(methoxycarbonyl)thiophene-2-carboxylic acid (C7H6O4S).
  • ResearchGate. (2010). (PDF) 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.
  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
  • PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid.
  • Gesher. (n.d.). The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis.
  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid.
  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved from University of Johannesburg website. [Link]
  • De Luca, L., et al. (2017). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry, 15(43), 9121-9125. [Link]
  • Royal Society of Chemistry. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from Royal Society of Chemistry website. [Link]
  • Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Formyl-2-thiophenecarboxylic Acid: High-Purity Thiophene Derivative for Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]

Sources

A Technical Guide to 5-Methoxythiophene-2-carboxylic Acid for Advanced Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methoxythiophene-2-carboxylic acid (5MT2C) is emerging as a pivotal molecular building block in the field of organic electronics. Its unique bifunctional nature, featuring an electron-donating methoxy group and a versatile carboxylic acid anchoring group on a thiophene backbone, offers a powerful toolset for tuning the optoelectronic and interfacial properties of organic semiconducting materials. This guide provides an in-depth analysis of 5MT2C, covering its synthesis, core properties, and its multifaceted applications in organic photovoltaics (OPVs), perovskite solar cells (PSCs), and organic field-effect transistors (OFETs). We will explore the key mechanisms through which 5MT2C enhances device performance and provide detailed experimental protocols for material synthesis and device fabrication, offering researchers and material scientists a comprehensive resource for leveraging this promising molecule.

Introduction: The Strategic Importance of this compound (5MT2C)

The relentless pursuit of high-performance organic electronic devices hinges on the precise molecular engineering of semiconducting materials and their interfaces. This compound (5MT2C) has garnered significant attention as a strategic building block for this purpose. The molecule's architecture is elegantly simple yet remarkably effective.

The core thiophene ring is a well-established component of conjugated systems, known for its ability to promote charge carrier transport.[1] Attached to this ring are two critical functional groups:

  • The 5-methoxy group (-OCH₃): This group is a strong electron-donating substituent. Through a resonance effect, where the oxygen's lone pairs delocalize into the thiophene ring, it increases the electron density of the conjugated system.[2][3] This directly influences the material's highest occupied molecular orbital (HOMO) energy level, a critical parameter for tuning the open-circuit voltage (Voc) in solar cells and for matching energy levels at interfaces.[4]

  • The 2-carboxylic acid group (-COOH): This group serves a dual purpose. It is a versatile chemical handle for further reactions, such as esterification or amidation, enabling the synthesis of a wide array of derivatives and polymers.[5] Crucially, it also acts as an effective anchoring group, forming strong bonds with metal oxide surfaces like indium tin oxide (ITO), zinc oxide (ZnO), or titanium dioxide (TiO₂).[6][7][8] This property is vital for creating stable and efficient interfaces in layered electronic devices.

This unique combination of properties makes 5MT2C a highly valuable component for designing donor polymers in OPVs, passivating surface defects in PSCs, and engineering interfaces in OFETs.

Core Physicochemical Properties and Synthesis

A foundational understanding of 5MT2C begins with its synthesis and intrinsic properties.

Synthesis Overview

While several synthetic routes exist, a common approach involves the functionalization of a thiophene precursor. For instance, a reaction starting from a suitably protected thiophene derivative can be carboxylated at the 2-position, followed by the introduction of the methoxy group at the 5-position, or vice-versa.[9] Purification is typically achieved through recrystallization to yield a solid product.

Physicochemical Data

The properties of 5MT2C are central to its function in electronic devices. These are summarized below.

PropertyValueSignificance in Organic Electronics
Molecular Formula C₆H₆O₃SDefines the basic atomic composition.
Molecular Weight 158.18 g/mol [9]Important for reaction stoichiometry and solution preparation.
Appearance SolidDictates handling and processing conditions.
HOMO/LUMO Levels (Varies in derivatives)The electron-donating methoxy group raises the HOMO level, reducing the bandgap and influencing device voltage.[10]
Solubility Varies with solventCritical for solution-based processing and device fabrication.
Anchoring Group Carboxylic AcidEnables strong binding to metal oxide surfaces for interfacial engineering.[11]

Key Applications in Organic Electronic Devices

The true potential of 5MT2C is realized when it is incorporated as a monomer or modifier into functional organic electronic devices.

Organic Photovoltaics (OPVs)

In OPVs, 5MT2C is a valuable monomer for synthesizing donor-acceptor (D-A) conjugated polymers. The electron-donating nature of the 5MT2C unit helps to tailor the electronic properties of the resulting polymer.

Mechanism of Enhancement:

  • Energy Level Tuning: The methoxy group raises the HOMO level of the donor polymer. This allows for better alignment with the LUMO of the acceptor material, facilitating efficient exciton dissociation, and helps to maximize the open-circuit voltage (Voc) of the solar cell.[12]

  • Morphology Control: The structure of the polymer backbone, influenced by monomers like 5MT2C, affects how the donor and acceptor materials phase-separate in the active layer. This nanoscale morphology is critical for efficient charge transport and collection.

Perovskite Solar Cells (PSCs)

PSCs have achieved remarkable efficiencies, but their long-term stability remains a challenge, often limited by defects at the interfaces, particularly between the perovskite layer and the charge transport layers.[13][14] 5MT2C and its derivatives can be used as interfacial modifiers to address this.

Mechanism of Enhancement:

  • Defect Passivation: The carboxylic acid group can coordinate with uncoordinated lead ions (Pb²⁺) at the perovskite surface, which are notorious defect sites that lead to non-radiative recombination and degrade device performance.[15][16]

  • Improved Hole Extraction: By forming a self-assembled monolayer (SAM) on the hole transport layer (HTL), 5MT2C derivatives can create a more favorable energy alignment, reducing the energy barrier for hole extraction from the perovskite to the HTL.[17] This improves the fill factor (FF) and overall power conversion efficiency (PCE).

Organic Field-Effect Transistors (OFETs)

OFETs are the fundamental building blocks of flexible electronics like displays and sensors.[18] The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor.

Mechanism of Enhancement:

  • Semiconductor Design: As a monomer in conjugated polymers, 5MT2C contributes to creating semiconductors with high charge carrier mobility. The methoxy group can influence the polymer's packing in the solid state, which is crucial for efficient intermolecular charge hopping.[19]

  • Interface Modification: The carboxylic acid can be used to anchor the semiconductor to the dielectric layer (e.g., SiO₂), promoting a more ordered growth of the semiconductor film and reducing charge trapping at the interface, which leads to lower threshold voltages and improved device stability.[19]

Experimental Protocols

To bridge theory and practice, this section provides detailed, step-by-step methodologies for synthesizing a 5MT2C-based polymer and fabricating a standard organic solar cell.

Protocol: Synthesis of a 5MT2C-based Polymer via Stille Polycondensation

Stille polycondensation is a powerful method for creating conjugated polymers due to its tolerance of various functional groups.[20][21][22] This protocol outlines the synthesis of a copolymer using a 5MT2C derivative.

Workflow Diagram:

Stille_Polymerization_Workflow cluster_prep Monomer & Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Purification M1 Monomer A: Distannyl Derivative Setup Combine Monomers, Catalyst, and Solvent in Schlenk Flask M1->Setup M2 Monomer B: Dibromo-5MT2C Derivative M2->Setup Cat Catalyst: Pd(PPh₃)₄ Cat->Setup Sol Solvent: Anhydrous Toluene Sol->Setup Degas Degas with Argon (3 Freeze-Pump-Thaw Cycles) Setup->Degas Heat Heat to 90-110 °C (Inert Atmosphere) Degas->Heat Stir Stir for 24-48 hours Heat->Stir Cool Cool to Room Temp Stir->Cool Precip Precipitate Polymer in Methanol Cool->Precip Filter Filter the Solid Precip->Filter Soxhlet Soxhlet Extraction (Methanol, Acetone, Hexane, Chloroform) Filter->Soxhlet Final Collect Chloroform Fraction & Remove Solvent Soxhlet->Final

Caption: Workflow for Stille Polymerization of a 5MT2C-based polymer.

Step-by-Step Methodology:

  • Monomer Preparation: Ensure both the dibrominated derivative of 5MT2C (Monomer B) and the co-monomer, typically a distannyl compound (Monomer A), are of high purity (>99%).

  • Reaction Setup: In a nitrogen-filled glovebox, add equimolar amounts of Monomer A and Monomer B to an oven-dried Schlenk flask. Add the palladium catalyst, such as Pd(PPh₃)₄ (typically 1-2 mol%).[23] Add anhydrous toluene as the solvent.

  • Degassing: Seal the flask and remove it from the glovebox. Perform three freeze-pump-thaw cycles to thoroughly remove any dissolved oxygen, which can deactivate the catalyst.

  • Polymerization: Place the flask under a positive pressure of argon and heat the reaction mixture in an oil bath at 90-110 °C with vigorous stirring. Monitor the reaction progress using techniques like Gel Permeation Chromatography (GPC) if possible. The reaction typically runs for 24-48 hours.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the viscous polymer solution into a beaker of methanol to precipitate the crude polymer.

    • Filter the solid polymer and dry it under vacuum.

    • Load the crude polymer into a Soxhlet thimble and perform sequential extractions with methanol, acetone, and hexane to remove oligomers and catalyst residues.

    • Finally, extract the desired polymer fraction with chloroform or chlorobenzene.

    • Concentrate the chloroform solution using a rotary evaporator and precipitate the final polymer again in methanol.

    • Filter and dry the purified polymer under high vacuum for 24 hours.

Protocol: Fabrication of a Conventional Bulk-Heterojunction (BHJ) OPV Device

This protocol describes the fabrication of a standard OPV device architecture.[24][25][26]

Device Architecture Diagram:

OPV_Device_Stack cluster_device Conventional OPV Structure Cathode Cathode (e.g., Al) ETL Electron Transport Layer (e.g., LiF) ETL->Cathode ActiveLayer Active Layer: 5MT2C-Polymer:Acceptor Blend ActiveLayer->ETL HTL Hole Transport Layer (PEDOT:PSS) HTL->ActiveLayer Anode Anode (ITO) Anode->HTL Substrate Glass Substrate Substrate->Anode Light Sunlight Light->Substrate

Caption: Schematic of a conventional organic photovoltaic device stack.

Step-by-Step Methodology:

  • Substrate Cleaning:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Sequentially sonicate the substrates in a cleaning solution (like Hellmanex III), deionized water, and isopropyl alcohol for 15 minutes each.[27]

    • Dry the substrates with a nitrogen gun and then treat them with UV-Ozone for 15 minutes to improve the ITO work function and remove organic residues.[27]

  • Hole Transport Layer (HTL) Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat a filtered solution of PEDOT:PSS onto the ITO surface (e.g., at 4000 rpm for 40 seconds).[26]

    • Anneal the substrates on a hotplate at 130 °C for 15 minutes to remove residual water.

  • Active Layer Deposition:

    • Prepare a solution of your 5MT2C-based polymer and an acceptor material (e.g., a fullerene derivative like PC₇₁BM or a non-fullerene acceptor) in a suitable solvent like chlorobenzene or chloroform.

    • Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed and time will need to be optimized to achieve the desired thickness (typically 80-120 nm).

    • Anneal the film as required by the specific material system (thermal or solvent vapor annealing) to optimize the morphology.

  • Cathode Deposition:

    • Transfer the substrates to a thermal evaporator chamber.

    • Under high vacuum (<10⁻⁶ Torr), deposit a thin layer of an electron transport material like LiF (~1 nm) followed by a thicker layer of a low work function metal like aluminum (~100 nm) to serve as the cathode.[27]

  • Encapsulation and Testing:

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect them from oxygen and moisture.

    • Test the device performance using a solar simulator under standard AM1.5G illumination.

Characterization Techniques

Evaluating the materials and the final devices is crucial for understanding structure-property relationships.

  • Cyclic Voltammetry (CV): This electrochemical technique is used to determine the HOMO and LUMO energy levels of the synthesized materials.[28][29][30] The oxidation and reduction potentials are measured and can be correlated to the ionization potential and electron affinity.[31]

  • UV-Vis Spectroscopy: This method measures the material's light absorption properties, allowing for the determination of the optical bandgap.[28]

  • Current-Voltage (J-V) Characteristics: For solar cells, the J-V curve is measured under illumination to extract key performance metrics: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).[12]

  • Atomic Force Microscopy (AFM): AFM is used to characterize the surface morphology of the active layer, providing insights into the phase separation and domain sizes that are critical for device performance.

Future Outlook and Challenges

The application of this compound in organic electronics is highly promising, but challenges remain. Future research will likely focus on:

  • Developing novel synthetic routes to create more complex and efficient polymers and small molecules.

  • Exploring new co-monomers to pair with 5MT2C derivatives to further optimize energy levels and morphology.

  • Improving the long-term stability of devices incorporating these materials, particularly in PSCs where interfacial degradation is a key issue.

  • Scaling up production of high-purity 5MT2C and its derivatives to enable commercial applications.

Conclusion

This compound stands out as a uniquely versatile and powerful building block for the advancement of organic electronics. Its electron-rich nature, combined with its robust anchoring capabilities, provides a sophisticated yet accessible platform for molecular engineers to tune material properties and optimize device interfaces. From enhancing the efficiency of organic solar cells to improving the stability of perovskite photovoltaics, the principles demonstrated by 5MT2C pave the way for the next generation of flexible, low-cost, and high-performance electronic applications. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to harness the full potential of this remarkable molecule.

References

  • Karunakaran, S. K., & Das, S. (2021). Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. Journal of Chemical Education, 98(5), 1754–1762.
  • MDPI. (2021). Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. Applied Sciences, 8(4), 42.
  • MDPI. (n.d.). Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication.
  • Janssen, J., et al. (2016). Mapping out the Aqueous Surface Chemistry of Metal Oxide Nanocrystals: Carboxylate, Phosphonate, and Catecholate Ligands. Journal of the American Chemical Society, 138(28), 8906–8916.
  • Pluczyk, S., Vasylieva, M., & Data, P. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (140), e56656.
  • Student Doctor Network. (2014). Why is methoxy considered electron donating group??
  • Pluczyk, S., Vasylieva, M., & Data, P. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (140), e56656.
  • S. G. Ramkumar. (2017). CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY.
  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?
  • Zhao, G. L., et al. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o148.
  • Green, A. A., et al. (2015). Carboxylic acids as anchoring components on aluminum oxide for the alignment relay technique of single-walled carbon nanotubes. New Journal of Chemistry, 39(6), 4252-4257.
  • Irimia, A. M., et al. (2016). CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. UPB Scientific Bulletin, Series B: Chemistry and Materials Science, 78(3), 195-204.
  • Van Der Stam, W., et al. (2014). Carboxylic Acid Passivated Metal Oxide Nanocrystals, Ligand Exchange Characteristics of a New Binding Motif. Chemistry of Materials, 26(18), 5346–5353.
  • ResearchGate. (2018). (PDF) Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds.
  • Barron, A. R. (2014). The interaction of carboxylic acids with aluminium oxides: journeying from a basic understanding of alumina nanoparticles to water treatment for industrial and humanitarian applications. Dalton Transactions, 43(28), 10795-10811.
  • Royal Society of Chemistry. (2023). Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. Journal of Materials Chemistry C.
  • ResearchGate. (n.d.). Effect of electron-donating (methoxy, left) and electron-withdrawing groups (nitro, right) on the aromatic planar thiophene ring of the transition state during the pyramidal inversion.
  • Wiley-VCH. (2011). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.
  • ResearchGate. (2014). The Unprecedented Side Reactions of Stille Coupling: Desired Ones for Stille Polycondensation.
  • Gawalt, E. S., et al. (2003). Self-Assembly of Carboxyalkylphosphonic Acids on Metal Oxide Powders. Langmuir, 19(1), 200-204.
  • ACS Publications. (2019). Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers. ACS Omega, 4(5), 9377-9385.
  • Bao, Z., Chan, W., & Yu, L. (1995). Synthesis of conjugated polymer by the Stille Coupling Reaction. Chemistry of Materials, 7(12), 2299-2301.
  • Royal Society of Chemistry. (2022). Nanoscale interfacial engineering enables highly stable and efficient perovskite photovoltaics. Energy & Environmental Science, 15(1), 298-309.
  • SciSpace. (2015). Thiols as interfacial modifiers to enhance the performance and stability of perovskite solar cells. Chemical Communications, 51(42), 8754-8757.
  • MDPI. (2022). Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production. Polymers, 14(16), 3342.
  • Royal Society of Chemistry. (2020). Interfacial modification towards highly efficient and stable perovskite solar cells. Nanoscale, 12(4), 2021-2047.
  • ResearchGate. (2018). (PDF) Interfacial Modification in Organic and Perovskite Solar Cells.
  • Semantic Scholar. (2000). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
  • Scilit. (2017). Tailoring the Interfacial Chemical Interaction for High-Efficiency Perovskite Solar Cells.
  • Takimiya, K., et al. (2006). Organic semiconductors for organic field-effect transistors. Journal of the Japanese Chemical Society, 85(12), 1162-1171.

Sources

The Pivotal Role of 5-Methoxythiophene-2-carboxylic Acid in Modern Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

GUPTINGEN, SHANGHAI – January 10, 2026 – In the intricate world of agrochemical research and development, the identification of versatile and effective molecular scaffolds is paramount. Among these, 5-Methoxythiophene-2-carboxylic acid has emerged as a key building block, particularly in the synthesis of innovative herbicides and fungicides. This technical guide, intended for researchers, scientists, and professionals in the field of crop protection, delves into the core functionalities, synthesis pathways, and mechanisms of action of agrochemicals derived from this pivotal precursor.

Introduction: The Thiophene Moiety in Agrochemical Design

The thiophene ring, a sulfur-containing heterocycle, is a well-established pharmacophore in both medicinal and agricultural chemistry. Its structural and electronic properties offer a unique platform for the design of bioactive molecules. When functionalized with a carboxylic acid group at the 2-position and a methoxy group at the 5-position, the resulting compound, this compound, presents a unique combination of reactivity and bio-activity that has been harnessed in the development of modern crop protection agents.

Carboxylic acids and their derivatives have a long and successful history in the development of herbicides, targeting a wide array of biosynthetic pathways and metabolic systems in unwanted plants.[1][2] The incorporation of the 5-methoxythiophene moiety can enhance the efficacy and selectivity of these herbicides.

This compound as a Precursor for Herbicides

A significant application of this compound lies in the synthesis of novel herbicides. While specific commercial products directly listing this compound as a starting material are often proprietary, the patent literature provides a clear indication of its utility. For instance, U.S. Patent US5034049A describes a class of thiophene-2-carboxylic acid derivatives with potent herbicidal activity.[3] The general structure disclosed in this patent allows for a methoxy substituent on the thiophene ring, highlighting the recognized value of this functional group in achieving desired biological effects for the control of undesirable plant growth.[3]

The carboxylic acid group serves as a versatile handle for creating various derivatives, such as esters and amides, which can modulate the compound's uptake, translocation, and binding affinity to its target site within the plant.[3] The methoxy group, on the other hand, can influence the electronic properties of the thiophene ring, potentially enhancing its interaction with the target enzyme or protein and contributing to its overall herbicidal efficacy.

General Synthetic Pathway for Thiophene-Based Herbicides

The synthesis of herbicidal thiophene-2-carboxylic acid derivatives, as alluded to in the patent literature, typically involves the activation of the carboxylic acid group of a precursor like this compound, followed by reaction with a suitable alcohol or amine to form the corresponding ester or amide.

A generalized synthetic workflow can be visualized as follows:

General_Synthesis_of_Thiophene_Herbicides 5-MTCA 5-Methoxythiophene- 2-carboxylic acid Acid_Chloride 5-Methoxythiophene- 2-carbonyl chloride 5-MTCA->Acid_Chloride Activation Activating_Agent Activating Agent (e.g., SOCl₂, Oxalyl Chloride) Activating_Agent->Acid_Chloride Final_Product Thiophene-based Herbicide (Ester/Amide) Acid_Chloride->Final_Product Nucleophilic Acyl Substitution Nucleophile Nucleophile (Alcohol or Amine) Nucleophile->Final_Product

Caption: General synthetic route from this compound to herbicidal derivatives.

Experimental Protocol: Synthesis of a Representative Thiophene-2-carboxamide

The following is a representative, generalized protocol for the synthesis of a thiophene-2-carboxamide derivative from this compound, based on common amidation procedures for carboxylic acids.

Materials:

  • This compound

  • Thionyl chloride or Oxalyl chloride

  • An appropriate amine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine or other non-nucleophilic base

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Acid Chloride Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 5-methoxythiophene-2-carbonyl chloride.

  • Amidation: In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the crude acid chloride (dissolved in a small amount of anhydrous DCM) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-substituted-5-methoxythiophene-2-carboxamide.

Role in Fungicide Synthesis: The Thiophenecarboxamide Class

Beyond herbicides, the thiophene carboxamide scaffold is a cornerstone in the development of modern fungicides. These compounds often act as Succinate Dehydrogenase Inhibitors (SDHIs), a critical class of fungicides that target cellular respiration in pathogenic fungi. The thiophene ring in these molecules plays a crucial role in their binding to the target enzyme.

Mechanism of Action: SDHI Fungicides

Succinate Dehydrogenase (also known as Complex II) is a vital enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. SDHI fungicides bind to the ubiquinone-binding site (Q-site) of the SDH enzyme, blocking the oxidation of succinate to fumarate. This inhibition disrupts the fungal cell's energy production, leading to its death.

SDHI_Mechanism_of_Action cluster_0 Mitochondrial Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQH2 Ubihydroquinone (QH₂) SDH->UQH2 Reduction UQ Ubiquinone (Q) UQ->SDH Complex_III Complex III UQH2->Complex_III Thiophenecarboxamide Thiophenecarboxamide Fungicide Thiophenecarboxamide->SDH Binds to Q-site Block->UQH2

Caption: Mechanism of action of thiophenecarboxamide fungicides as SDH inhibitors.

Conclusion and Future Perspectives

This compound stands out as a valuable and versatile building block in the synthesis of modern agrochemicals. Its utility in creating both herbicidal and potentially fungicidal compounds underscores its importance in the ongoing quest for more effective and selective crop protection solutions. The presence of the methoxy group can be strategically utilized to fine-tune the biological activity and physicochemical properties of the final active ingredient. As the demand for novel agrochemicals with improved performance and environmental profiles continues to grow, we anticipate that this compound and its derivatives will play an increasingly significant role in the discovery and development of the next generation of crop protection agents.

References

  • Cai, H., Gan, X., Jin, Z., & Hao, G. (2023). Carboxylic Acid Derivatives in Herbicide Development. Journal of Agricultural and Food Chemistry.
  • LookChem. (n.d.). Cas 29212-22-4, this compound.
  • Pilgram, K. H., & Wittsell, L. E. (1991). U.S. Patent No. US5034049A. U.S.
  • PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.

Sources

A Technical Guide to the Discovery of Novel 5-Methoxythiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Potential of the Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, consistently featuring in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a cornerstone for the development of novel therapeutics across a wide range of disease areas, including cancer, inflammation, and infectious diseases.[3][4] Within this versatile class of compounds, 5-Methoxythiophene-2-carboxylic acid presents a particularly compelling starting point for derivative discovery. The methoxy group offers a key modulation point for electronic and steric properties, while the carboxylic acid provides a handle for a diverse array of chemical transformations. This guide provides a comprehensive framework for the systematic discovery and evaluation of novel derivatives of this compound, from initial design and synthesis to biological screening.

Strategic Design of Novel Derivatives

The journey to novel derivatives begins with a clear understanding of the parent molecule and a strategic plan for its modification. The core structure of this compound offers several avenues for derivatization, each with the potential to unlock new biological activities.

Core Structure and Rationale for Derivatization

This compound is a five-membered aromatic ring containing a sulfur atom, with a methoxy group at the 5-position and a carboxylic acid group at the 2-position. The strategic placement of these functional groups provides a blueprint for targeted modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties.

Key Derivatization Points:

  • Carboxylic Acid (Position 2): This is the most versatile handle for derivatization. It can be readily converted into amides, esters, and other functional groups to explore interactions with specific binding pockets of target proteins.

  • Thiophene Ring (Positions 3 and 4): The unoccupied positions on the thiophene ring are susceptible to electrophilic substitution, allowing for the introduction of various substituents to modulate the molecule's electronic and steric profile.[5]

  • Methoxy Group (Position 5): While seemingly simple, the methoxy group can be demethylated to a hydroxyl group, which can then be further functionalized. Alternatively, it can be replaced with other alkoxy or aryloxy groups to probe the impact of size and electronics on activity.

In-Silico Design and Virtual Screening

Before embarking on synthetic campaigns, computational tools can provide invaluable insights to guide the design of derivatives with a higher probability of success.

  • Molecular Docking: If a biological target is known, molecular docking studies can predict the binding modes of virtual derivatives, helping to prioritize compounds for synthesis.

  • Pharmacophore Modeling: By identifying the key chemical features responsible for a known biological activity, pharmacophore models can be used to design new molecules that retain these essential interactions.

  • ADMET Prediction: In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help to flag potentially problematic compounds early in the discovery process, saving valuable time and resources.

Synthetic Pathways to Novel Derivatives

The synthesis of novel this compound derivatives can be approached through a variety of established and modern synthetic methodologies. The choice of synthetic route will depend on the desired modifications and the availability of starting materials.

Foundational Synthetic Transformations

The carboxylic acid moiety is the primary site for initial derivatization. Standard coupling reactions are highly effective for creating diverse libraries of amides and esters.

Experimental Protocol: Amide Synthesis via EDC/HOBt Coupling

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and hydroxybenzotriazole (HOBt, 1.2 equivalents) to the solution and stir at room temperature for 30 minutes to form the active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired amide.

Advanced Synthetic Methodologies for Ring Functionalization

Modern synthetic methods offer powerful tools for the direct functionalization of the thiophene ring, enabling the introduction of a wide range of substituents at positions 3 and 4.

Conceptual Workflow: C-H Functionalization of the Thiophene Ring

G start 5-Methoxythiophene- 2-carboxylic acid directing_group Directing Group Installation (optional) start->directing_group ch_activation Transition-Metal Catalyzed C-H Activation directing_group->ch_activation derivative Functionalized Thiophene Derivative ch_activation->derivative coupling_partner Coupling Partner (e.g., Aryl Halide, Alkene) coupling_partner->ch_activation deprotection Directing Group Removal (if applicable) derivative->deprotection final_product Final Novel Derivative deprotection->final_product

Caption: C-H functionalization workflow for thiophene ring modification.

Recent advances in transition-metal catalysis, particularly with palladium and copper, have enabled the direct arylation, alkenylation, and alkylation of thiophene rings.[6] These methods often proceed with high regioselectivity and functional group tolerance, providing efficient access to complex derivatives.

Synthesis of Polythiophenes for Materials Science Applications

For applications in materials science, functionalized polythiophenes derived from this compound can be synthesized. The Grignard Metathesis (GRIM) polymerization is a robust technique for producing well-defined, regioregular polymers.[7]

Biological Evaluation and Screening

Once a library of novel derivatives has been synthesized, a systematic approach to biological evaluation is crucial to identify promising lead compounds.

Target-Based Screening

If a specific biological target has been identified, a variety of in vitro assays can be employed to determine the potency and selectivity of the new compounds.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[4]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized thiophene derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of Hypothetical Derivatives

Compound IDTarget Cell LineIC50 (µM)
Parent HeLa>100
Derivative A HeLa15.2
Derivative B HeLa5.8
Derivative C HeLa22.1
Phenotypic Screening

In cases where a specific target is unknown, phenotypic screening can be a powerful tool to identify compounds that induce a desired cellular response. This can involve high-content imaging, gene expression analysis, or other cell-based assays.

Structure-Activity Relationship (SAR) Studies

The data generated from biological screening should be systematically analyzed to establish structure-activity relationships. This involves correlating the structural modifications of the derivatives with their observed biological activity.

Logical Relationship: The Iterative Cycle of Drug Discovery

G design In-Silico Design & Virtual Screening synthesis Chemical Synthesis design->synthesis Prioritized Compounds screening Biological Screening synthesis->screening Novel Derivatives sar SAR Analysis screening->sar Biological Data sar->design Design of Next Generation Compounds

Caption: The iterative cycle of derivative design, synthesis, and evaluation.

Conclusion and Future Directions

The exploration of novel derivatives of this compound holds significant promise for the discovery of new therapeutic agents and advanced materials. By combining rational design, modern synthetic methodologies, and robust biological evaluation, researchers can unlock the full potential of this versatile chemical scaffold. Future efforts should focus on the development of more efficient and sustainable synthetic methods, as well as the application of advanced screening technologies to identify derivatives with novel mechanisms of action. The continued investigation of thiophene chemistry will undoubtedly lead to the development of innovative solutions for unmet medical and technological needs.

References

  • Thakur, A., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
  • Shafiee, A., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Various Authors. (2024). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads.
  • Slideshare. (n.d.). Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Slideshare. [Link]
  • PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. PubChem. [Link]
  • Gulea, M., & Gherasim, C. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. MDPI. [Link]
  • Gulea, M., & Gherasim, C. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes.
  • Various Authors. (n.d.). Synthetic approaches to functionalized thiophenes.
  • Wang, S., et al. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes.
  • Zhao, G., et al. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.

Sources

theoretical studies on the electronic properties of 5-Methoxythiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Study of the Electronic Properties of 5-Methoxythiophene-2-carboxylic Acid

This guide provides a comprehensive theoretical framework for investigating the electronic properties of this compound, a molecule of significant interest in medicinal chemistry and materials science. As researchers and drug development professionals, understanding the electronic landscape of such molecules is paramount for predicting their reactivity, stability, and potential biological interactions. This document eschews a rigid template, instead adopting a structure that logically flows from foundational theory to practical application, empowering researchers to conduct their own robust computational analyses.

Introduction: The Significance of this compound

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for a wide array of pharmacologically active compounds and advanced organic materials.[1][2] The title compound, this compound, combines the electron-rich thiophene ring with two key functional groups: an electron-donating methoxy group and an electron-withdrawing carboxylic acid group. This specific substitution pattern is known to modulate the electronic and optical properties of the core structure, making it a versatile building block.[3] A thorough understanding of its electronic properties is crucial for designing novel therapeutic agents and functional materials.[4]

Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful, cost-effective, and efficient means to elucidate these properties before embarking on extensive experimental synthesis and testing. This guide details the methodologies to predict and analyze the electronic structure, reactivity, and stability of this compound.

The Theoretical Engine: Density Functional Theory (DFT)

For a molecule of this size and complexity, Density Functional Theory (DFT) stands out as the computational method of choice. It provides a remarkable balance of accuracy and computational efficiency, making it a workhorse in modern computational chemistry.[5][6] DFT calculations allow us to determine the ground-state electronic structure and derive a host of crucial properties.

Foundational Choices: Functionals and Basis Sets

The accuracy of any DFT calculation hinges on the selection of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a hybrid functional that has consistently demonstrated high performance for a wide range of organic molecules and is an excellent starting point for this system.[7][8]

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p) , is recommended. This set provides a flexible description of the electron distribution by including diffuse functions (the "++") to account for lone pairs and anions, and polarization functions (the "(d,p)") to describe the non-spherical nature of electron density in chemical bonds.[9]

The Computational Workflow

A typical theoretical investigation follows a well-defined, multi-step process to ensure the reliability of the calculated properties. This workflow represents a self-validating system where each step builds upon the verified output of the previous one.

G cluster_0 Computational Protocol A 1. Initial Structure Generation (e.g., from PubChem [10]) B 2. Geometry Optimization (Find lowest energy conformation) A->B DFT/B3LYP/6-311++G(d,p) C 3. Frequency Calculation (Confirm true minimum, no imaginary frequencies) B->C Same level of theory D 4. Single-Point Energy Calculation (Using a larger basis set if needed) C->D Verification E 5. Property Calculation (HOMO, LUMO, MEP, NBO) D->E Analysis

Caption: A standard workflow for quantum chemical calculations.

Key Electronic Properties and Their Interpretation

Once the molecular geometry is optimized, we can proceed to calculate and analyze the electronic properties that govern the molecule's behavior.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[10] The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.[11]

Caption: Frontier molecular orbital energy diagram.

Table 1: Predicted Frontier Orbital Properties of this compound (Note: These are illustrative values based on trends observed in similar thiophene derivatives.[9][12])

PropertyPredicted Value (eV)Significance
EHOMO-6.15Electron-donating ability
ELUMO-1.95Electron-accepting ability
HOMO-LUMO Gap (ΔE)4.20Chemical reactivity and stability
Global Reactivity Descriptors

From the HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[5][9]

  • Ionization Potential (I) ≈ -EHOMO

  • Electron Affinity (A) ≈ -ELUMO

  • Electronegativity (χ) = (I + A) / 2

  • Chemical Potential (μ) = -χ

  • Global Hardness (η) = (I - A) / 2

  • Global Softness (S) = 1 / (2η)

Table 2: Predicted Global Reactivity Descriptors

DescriptorFormulaPredicted Value (eV)Interpretation
Ionization Potential (I)-EHOMO6.15Energy required to remove an electron.
Electron Affinity (A)-ELUMO1.95Energy released upon gaining an electron.
Electronegativity (χ)(I+A)/24.05Tendency to attract electrons.
Global Hardness (η)(I-A)/22.10Resistance to change in electron distribution.
Global Softness (S)1/(2η)0.238Reciprocal of hardness; measure of reactivity.
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across the molecule. It allows for the immediate identification of electron-rich and electron-poor regions, which are prime targets for electrophilic and nucleophilic attack, respectively.[8][10] For this compound, we would anticipate a high negative potential (red/yellow regions) around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. The hydrogen of the carboxylic acid would show a high positive potential (blue region).

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure by localizing orbitals into bonding, lone pair, and anti-bonding orbitals.[2] This analysis is invaluable for understanding intramolecular charge transfer and hyperconjugative interactions that contribute to the overall stability of the molecule. For instance, NBO can quantify the delocalization of electron density from the methoxy group's oxygen lone pairs into the thiophene ring's π-system.

Detailed Computational Protocol

This section provides a step-by-step methodology for performing the theoretical calculations using a common quantum chemistry package like Gaussian.

Step 1: Molecule Construction

  • Obtain the 3D structure of this compound. A good starting point is the SMILES string from PubChem: COC1=CC=C(S1)C(=O)O.[13]

  • Use a molecular editor (e.g., GaussView, Avogadro) to build the initial 3D structure and save it as a .xyz or .mol file.

Step 2: Input File Creation for Geometry Optimization

  • Create a text file (e.g., 5MTCA_opt.gjf).

  • The input file should specify the calculation type, level of theory, and molecular coordinates.

Example Gaussian Input File:

Step 3: Execution and Verification

  • Run the calculation using the Gaussian software.

  • Upon completion, verify that the optimization converged successfully.

  • Crucially, check the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies .[8] If imaginary frequencies are present, the structure is a transition state, and further optimization is required.

Step 4: Calculation of Electronic Properties

  • Using the optimized geometry from the previous step, create a new input file for a single-point energy calculation to derive the desired electronic properties. Often, properties like NBO analysis require additional keywords.

Example Gaussian Input File for Properties:

(Note: Geom=Check and Guess=Read instruct the software to use the geometry and wavefunction from the checkpoint file of the optimization run.)

G cluster_1 Practical Protocol A 1. Build Initial Molecular Structure B 2. Create Gaussian Input File (# Opt Freq) A->B C 3. Run Calculation B->C D 4. Verify Output (No imaginary frequencies) C->D E 5. Create Properties Input File (# Pop=NBO Geom=Check) D->E If successful F 6. Run Calculation E->F G 7. Analyze Output File (Extract HOMO/LUMO energies, MEP, NBO data) F->G

Caption: Step-by-step practical workflow for calculations.

Conclusion

The theoretical investigation of this compound's electronic properties provides invaluable, predictive insights for researchers in drug development and materials science. By employing Density Functional Theory, we can construct a detailed map of the molecule's electronic landscape, including its reactivity, stability, and potential sites for interaction. The methodologies and protocols outlined in this guide provide a robust and scientifically validated framework for conducting such studies, enabling a more rational, data-driven approach to molecular design and discovery.

References

  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Deriv
  • Density Functional Theory Studies on Electronic Properties of Thiophene S-oxides as Aromatic Dienophiles for Reactivity Prediction in Diels-Alder Reactions. (2013). Pakistan Journal of Scientific and Industrial Research. [Link]
  • Structural and Electronic Properties of New Materials Based on Thiophene and Phenylene. Acta Physico-Chimica Sinica. [Link]
  • New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld analysis and molecular docking. Journal of the Iranian Chemical Society. [Link]
  • DFT computation of the electron spectra of thiophene. UBC Chemistry. [Link]
  • Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure. [Link]
  • 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]
  • Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
  • Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene deriv
  • 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. PubChem. [Link]
  • The “Simple” Photochemistry of Thiophene. (2018). arXiv.org. [Link]
  • Theoretical Studies of 2-Carbaldehyde Oxime-5-Nitrothiophene by DFT Method. (2017). International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Thiophene-2-carboxylic acid. Wikipedia. [Link]
  • This compound. LookChem. [Link]
  • Investigation of Conformation, Vibration and Electronic Properties of 2- Methoxythiophene Molecule by Theoretical Methods. (2021).
  • Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Deriv
  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Deriv
  • Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory. (2006).
  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (2015). IOSR Journal of Applied Chemistry. [Link]

Sources

literature review of 5-Methoxythiophene-2-carboxylic acid and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Methoxythiophene-2-carboxylic Acid and Its Analogs: Synthesis, Properties, and Applications

Introduction: The Thiophene Scaffold in Modern Chemistry

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and relatively low lipophilicity make it an attractive component in the design of bioactive molecules. Thiophene and its derivatives are integral to numerous pharmaceuticals, with at least 26 FDA-approved drugs incorporating this moiety, spanning therapeutic areas such as oncology, inflammation, and infectious diseases.[1] Among the most versatile building blocks derived from this core is thiophene-2-carboxylic acid, a compound that serves as a gateway to a vast chemical space of potential drug candidates and advanced materials.[2][3][4]

This guide focuses specifically on this compound and its structurally related analogs. The introduction of a methoxy group at the 5-position significantly modulates the electronic and steric properties of the thiophene ring, influencing its reactivity and its interaction with biological targets. As senior application scientists and drug development professionals, understanding the nuances of the synthesis, reactivity, and structure-activity relationships (SAR) of this family of compounds is paramount for leveraging their full potential in research and development. This document provides a comprehensive overview, grounded in established scientific principles and supported by detailed experimental protocols, to serve as a practical resource for the laboratory.

Part 1: The Core Scaffold: Synthesis and Chemical Reactivity

The utility of any chemical scaffold is fundamentally tied to its accessibility and the predictability of its chemical transformations. The this compound core is no exception. Its preparation relies on robust, well-established synthetic organic chemistry principles.

Synthesis of the Thiophene-2-Carboxylic Acid Backbone

The most direct and widely adopted industrial-scale synthesis of the parent thiophene-2-carboxylic acid involves the oxidation of a readily available precursor, 2-acetylthiophene.[4][5] This transformation is typically achieved via the haloform reaction, which is both efficient and cost-effective.

The causality behind this choice of reaction is twofold: 1) 2-acetylthiophene is commercially accessible through the Friedel-Crafts acylation of thiophene, and 2) the haloform reaction provides a clean conversion to the corresponding carboxylate salt, which can be readily acidified to yield the final product.[6]

Synthesis_of_Thiophene_2_Carboxylic_Acid Thiophene Thiophene Acetylthiophene 2-Acetylthiophene Thiophene->Acetylthiophene Acetic Anhydride, H₃PO₄ (Friedel-Crafts) TCA Thiophene-2-carboxylic acid Acetylthiophene->TCA 1. NaOBr (Haloform Reaction) 2. H₃O⁺ (Acidification) Derivatization_Reactions Core 5-R-Thiophene-2-carboxylic acid Amide Amide Derivatives Core->Amide Amine, Coupling Agent (e.g., HBTU) Ester Ester Derivatives Core->Ester Alcohol, Acid Catalyst C5_Subst Further C5-Substituted Analogs (for R=H) Core->C5_Subst 1. LDA (2 equiv.) 2. Electrophile (E+)

Caption: Key derivatization pathways for the thiophene-2-carboxylic acid scaffold.

Part 2: Key Analogs and Structure-Activity Relationships (SAR)

The substitution pattern on the thiophene ring dictates the molecule's physical properties and biological activity. The 5-position is a particularly important site for modification.

Comparison of 5-Substituted Analogs

The nature of the substituent at the C5 position—be it an electron-donating methoxy or methyl group, or an electron-withdrawing halogen—profoundly influences the molecule's polarity, metabolic stability, and binding interactions.

Compound NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Key Features
Thiophene-2-carboxylic acid [3][5]C₅H₄O₂S128.15125–127Parent scaffold, versatile intermediate.
This compound [7]C₆H₆O₃S158.17138-142Electron-donating group, building block.
5-Methylthiophene-2-carboxylic acid [8]C₆H₆O₂S142.18138-141Increases lipophilicity, modulates electronics.
5-Chlorothiophene-2-carboxylic acid C₅H₃ClO₂S162.59153-155Electron-withdrawing, alters reactivity.
5-(Methoxycarbonyl)thiophene-2-carboxylic acid [9]C₇H₆O₄S186.19158-161Monoester, precursor for polymers and drugs. [10]
The Benzothiophene Analog: A Case Study in Kinase Inhibition

Fusing a benzene ring to the thiophene core creates benzo[b]thiophene, a scaffold with increased rigidity and surface area, making it suitable for targeting protein active sites. 5-Methoxybenzo[b]thiophene-2-carboxylic acid is a key precursor for a class of potent inhibitors of the CDC-like kinases (Clk), particularly Clk1 and Clk4, which are overexpressed in several cancers. [11][12] Research in this area provides a compelling example of SAR. The initial lead compound, a simple carboxamide, was optimized through systematic chemical modification. The key insight was that extending a substituent from the amide nitrogen into a specific hydrophobic region of the kinase's ATP-binding pocket could dramatically enhance potency and selectivity. [11]

  • Initial Lead: A simple 5-methoxybenzo[b]thiophene-2-carboxamide showed initial activity.

  • Optimization: The introduction of a methylated amide and a 3,5-difluoro benzyl group led to compound 10b , which exhibited a cell-free IC₅₀ of 12.7 nM against Clk1. [12]This modification improved selectivity for Clk1 over the related Clk2 and enhanced cellular potency against the T24 bladder cancer cell line. [11][12]

SAR_Progression cluster_0 SAR for Clk1 Kinase Inhibitors Lead Initial Lead (Basic Carboxamide) Intermediate Intermediate (Methylated Amide) Lead->Intermediate Improved Potency Optimized Optimized Compound 10b (Difluoro Benzyl Extension) Intermediate->Optimized Enhanced Selectivity & Cellular Activity

Caption: SAR progression for 5-methoxybenzo[b]thiophene-2-carboxamide Clk1 inhibitors.

Part 3: Applications in Drug Discovery and Materials Science

The versatility of the this compound scaffold and its analogs extends across multiple scientific disciplines.

Medicinal Chemistry Applications

The thiophene core is a mainstay in drug development. Analogs of this compound have been investigated for a wide range of therapeutic applications.

Therapeutic AreaAnalog ClassMechanism/TargetReference(s)
Anticancer 5-Methoxybenzo[b]thiophene-2-carboxamidesClk1/4 Kinase Inhibition[11][12]
Anti-inflammatory Thiophene-2-carboxylatesCOX-2 Inhibition (general class)[1][3]
Antimicrobial Thiophene-2-carboxamidesAntibacterial Activity[13]
Neurokinin Antagonism Benzo[b]thiophene-2-carboxylic acid amidesNK₂ Receptor Antagonist[14]
Antidiabetic Phosphorylamide derivativesAntibacterial against H. pylori (related to digestive diseases)[15]
Materials Science Applications

Beyond medicine, the electronic properties of the thiophene ring make it a valuable component in materials science. Thiophene-based molecules are used as building blocks for:

  • Conductive Polymers: Polymerized thiophenes can conduct electricity, making them useful in organic electronics. [16]* Organic Semiconductors: These compounds are essential for developing flexible electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. [3][16]

Part 4: Validated Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis and characterization of key compounds discussed in this guide.

Protocol 1: Synthesis of 5-(Methoxycarbonyl)thiophene-2-carboxylic acid

[10]

  • Principle: This protocol describes the selective mono-saponification of a diester to yield the desired mono-acid, mono-ester product. The reaction is controlled by stoichiometry and reaction time.

  • Materials:

    • Dimethylthiophene-2,5-dicarboxylate (10 mmol, 2.00 g)

    • Sodium metal (10 mmol, 230 mg)

    • Absolute Methanol (100 mL)

    • Hydrochloric acid (6 M)

    • Round-bottom flask, condenser, magnetic stirrer, filtration apparatus.

  • Step-by-Step Procedure:

    • Carefully dissolve sodium metal (230 mg) in absolute methanol (40 mL) in a round-bottom flask to prepare a fresh solution of sodium methoxide.

    • In a separate flask, dissolve dimethylthiophene-2,5-dicarboxylate (2.00 g) in absolute methanol (60 mL).

    • Add the sodium methoxide solution to the diester solution.

    • Heat the resulting mixture to 343 K (70 °C) and stir for 5 hours under a reflux condenser.

    • Cool the reaction mixture to room temperature. A precipitate may form.

    • Filter the mixture.

    • Carefully acidify the filtrate with 6 M HCl, adding it dropwise until the pH is approximately 5.

    • The product will precipitate as a colorless solid as the acid is added.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize from methanol to obtain colorless crystals.

  • Expected Yield: ~82%

  • Characterization: The product can be characterized by IR spectroscopy (peaks around 3097, 1728, and 1712 cm⁻¹) and melting point analysis. [10]* Safety: Handle sodium metal and concentrated HCl with extreme care in a fume hood. Methanol is flammable and toxic. Wear appropriate personal protective equipment (PPE).

Protocol 2: Synthesis of a 5-Methoxybenzo[b]thiophene-2-carboxamide

[11]

  • Principle: This protocol details a standard peptide coupling reaction to form an amide bond between the carboxylic acid scaffold and a primary or secondary amine. HBTU is used as the coupling agent.

  • Materials:

    • 5-Methoxybenzo[b]thiophene-2-carboxylic acid (0.5 mmol, 0.1 g)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.3 g)

    • Triethylamine (TEA) (2 mL)

    • Desired amine (e.g., benzylamine) (4 eq., 2.0 mmol)

    • Dichloromethane (DCM) (30 mL)

    • Ethyl acetate, water

    • Magnetic stirrer, round-bottom flask.

  • Step-by-Step Procedure:

    • Dissolve 5-Methoxybenzo[b]thiophene-2-carboxylic acid (0.1 g) in DCM (30 mL) in a round-bottom flask.

    • Add HBTU (0.3 g) and TEA (2 mL) to the solution.

    • Stir the reaction mixture for 30 minutes at room temperature. This "pre-activation" step forms the active ester.

    • Add the desired amine (4 eq.) dropwise to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Remove the solvent (DCM) under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate (50 mL) and water (20 mL) in a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure amide.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

  • Safety: Work in a well-ventilated fume hood. DCM is a volatile solvent. HBTU and TEA are irritants. Wear appropriate PPE.

Conclusion and Future Outlook

This compound and its analogs represent a synthetically tractable and highly valuable class of molecules. Their utility as core scaffolds in medicinal chemistry is well-established, leading to potent modulators of diverse biological targets, from kinases involved in cancer to receptors implicated in neurological disorders. [1][11][14]The predictable reactivity of the thiophene ring and its carboxylic acid handle allows for systematic exploration of chemical space, making it an ideal platform for lead optimization campaigns.

Looking forward, the application of these scaffolds is likely to expand. New catalytic methods will enable more efficient and regioselective functionalization of the thiophene core. In drug discovery, the focus may shift towards developing highly selective inhibitors for challenging targets by leveraging the unique stereoelectronic properties of substituted thiophenes. In materials science, the design of novel thiophene-based organic materials with tailored electronic and photophysical properties will continue to drive innovation in flexible electronics and renewable energy. The foundational knowledge presented in this guide provides the necessary framework for researchers, scientists, and drug development professionals to continue building upon this versatile and powerful chemical scaffold.

References

Sources

Methodological & Application

Introduction: The Significance of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 5-Methoxythiophene-2-carboxylic Acid

This compound is a valuable heterocyclic compound that serves as a crucial intermediate in the development of novel therapeutic agents and advanced functional materials.[1] Its thiophene core, substituted with both an electron-donating methoxy group and an electron-withdrawing carboxylic acid group, provides a unique electronic profile and multiple points for further chemical modification. This makes it a sought-after building block in medicinal chemistry for creating compounds with potential anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3]

This application note provides a comprehensive, field-tested protocol for the synthesis of this compound. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a detailed step-by-step procedure, outline critical safety considerations, and present expected outcomes. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science.

Strategic Approach: Directed Ortho-Metalation and Carboxylation

The selected synthetic strategy hinges on a classic and highly efficient organometallic transformation: the directed ortho-metalation (DoM) of 2-methoxythiophene, followed by electrophilic quenching with carbon dioxide. This method is renowned for its high regioselectivity and reliability.

The Underlying Mechanism: The reaction proceeds in three key stages:

  • Deprotonation/Lithiation: The process begins with the deprotonation of 2-methoxythiophene using a strong organolithium base, typically n-butyllithium (n-BuLi). The methoxy group (-OCH₃) is a powerful ortho-directing group. It coordinates to the lithium ion of n-BuLi, delivering the butyl anion to the adjacent C5 position of the thiophene ring. This directed deprotonation is significantly faster than deprotonation at other positions, leading to the highly selective formation of the 5-lithio-2-methoxythiophene intermediate.[4][5] This step must be conducted at very low temperatures (typically -78 °C) to prevent side reactions and ensure the stability of the organolithium intermediate.

  • Nucleophilic Attack (Carboxylation): The generated 5-lithiated thiophene is a potent nucleophile. It readily attacks the electrophilic carbon atom of solid carbon dioxide (dry ice).[6] This forms a lithium carboxylate salt intermediate.

  • Acidic Work-up and Protonation: The final step involves quenching the reaction with water and subsequent acidification, typically with hydrochloric acid. This protonates the lithium carboxylate salt, precipitating the desired this compound product from the aqueous solution.

Diagram: Reaction Mechanism

Caption: The reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 1-2 grams of the final product. All operations involving air- or moisture-sensitive reagents must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Materials and Reagents
Reagent/MaterialGradeCAS No.SupplierNotes
2-Methoxythiophene≥97%16839-97-7Sigma-Aldrich, etc.[7]
n-Butyllithium (n-BuLi)2.5 M in hexanes109-72-8Sigma-Aldrich, etc.Pyrophoric, handle with extreme care.[8]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%109-99-9Standard SuppliersMust be dry. Distill from Na/benzophenone.
Dry Ice (CO₂)Solid124-38-9Local Gas SupplierUse freshly crushed.
Hydrochloric Acid (HCl)2 M aqueous solution7647-01-0Standard Suppliers
Diethyl Ether (Et₂O)ACS Grade60-29-7Standard SuppliersFor extraction.
Magnesium Sulfate (MgSO₄)Anhydrous7487-88-9Standard SuppliersFor drying.
AcetoneACS Grade67-64-1Standard SuppliersFor cold bath.
Essential Safety Precautions
  • n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[9] It also reacts violently with water.[10] All handling must be done under a strict inert atmosphere. Always wear a flame-resistant lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[11][12] Keep a Class D fire extinguisher (for combustible metals) or dry sand readily accessible.

  • Dry Ice: Dry ice is extremely cold (-78.5 °C) and can cause severe frostbite upon contact with skin.[13] Always handle with cryogenic or thermally insulated gloves.[14] When used in a cold bath or as a reagent, ensure the area is well-ventilated, as it sublimates into large volumes of CO₂ gas, which can displace oxygen and create an asphyxiation hazard.[15][16] Never store dry ice in a sealed container, as the pressure buildup can cause an explosion.[17]

  • Anhydrous Solvents: Tetrahydrofuran (THF) can form explosive peroxides. Use only freshly distilled or inhibitor-free anhydrous solvent.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer.

    • Flame-dry the entire apparatus under vacuum and then cool to room temperature under a positive pressure of inert gas.

  • Initial Reagent Addition:

    • In the flask, dissolve 2-methoxythiophene (1.14 g, 10.0 mmol, 1.0 equiv.) in 30 mL of anhydrous THF.

    • Prepare a dry ice/acetone bath and cool the reaction mixture to -78 °C with gentle stirring.

  • Lithiation:

    • Using a dry, gas-tight syringe, slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 equiv.) dropwise to the stirred solution over 15 minutes. Ensure the internal temperature does not rise above -70 °C.

    • A color change to a pale yellow or orange solution is typically observed.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Carboxylation (Quenching):

    • While the lithiation proceeds, crush approximately 15-20 g of dry ice into a fine powder in a separate dry beaker. Handle with insulated gloves.

    • Stop the stirring and carefully remove the nitrogen inlet and thermometer. In one portion, add the crushed dry ice to the reaction flask via a powder funnel. A vigorous effervescence will occur.

    • Replace the fittings, remove the cold bath, and allow the reaction mixture to slowly warm to room temperature with stirring. The mixture will become a thick white slurry.

  • Work-up and Isolation:

    • Once at room temperature, cautiously add 20 mL of deionized water to the flask to quench any unreacted organolithium species and dissolve the lithium carboxylate salt.

    • Transfer the biphasic mixture to a separatory funnel. Add 30 mL of diethyl ether and shake.

    • Separate the layers. The product is in the aqueous layer as its lithium salt. Retain the aqueous layer and extract the organic layer once more with 15 mL of water.

    • Combine the aqueous layers in a beaker and cool in an ice bath.

    • With vigorous stirring, slowly add 2 M HCl dropwise to acidify the solution to a pH of ~2. A white precipitate of the carboxylic acid will form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold deionized water (2 x 15 mL).

    • Dry the solid product under high vacuum to a constant weight. The typical yield is 75-85%.

Diagram: Experimental Workflow

Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification setup Flame-dry 3-neck flask under inert atmosphere (N₂/Ar) add_thiophene Add 2-Methoxythiophene and anhydrous THF setup->add_thiophene cool Cool to -78 °C (Dry Ice/Acetone Bath) add_thiophene->cool add_buli Slowly add n-BuLi (maintain < -70 °C) cool->add_buli stir_lithiation Stir for 1 hour at -78 °C add_buli->stir_lithiation add_co2 Quench with excess crushed dry ice stir_lithiation->add_co2 warm Warm to room temperature add_co2->warm quench_h2o Add water & Et₂O warm->quench_h2o separate Separate layers (collect aqueous phase) quench_h2o->separate acidify Acidify aqueous phase with 2M HCl to pH 2 separate->acidify precipitate Precipitate product in ice bath acidify->precipitate filter Vacuum filter the solid precipitate->filter wash Wash with cold water filter->wash dry Dry under high vacuum wash->dry final_product Pure 5-Methoxythiophene- 2-carboxylic acid dry->final_product

Caption: A summary of the experimental workflow for the synthesis of the target compound.

Characterization

The identity and purity of the final product, this compound, can be confirmed using standard analytical techniques:

  • ¹H NMR: Spectroscopic data for the final product is available for comparison.[18]

  • ¹³C NMR: Will show characteristic peaks for the thiophene ring carbons, the methoxy carbon, and the carboxylic acid carbonyl carbon.

  • Mass Spectrometry (MS): To confirm the molecular weight (158.18 g/mol ).[19]

  • Infrared (IR) Spectroscopy: Will show a strong carbonyl (C=O) stretch for the carboxylic acid and C-O stretches for the methoxy and acid groups.

References

  • Vertex AI Search Result[20]: Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.
  • Vertex AI Search Result[21]: Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Slideshare.
  • Vertex AI Search Result[15]: Dry Ice Handling Procedures. University of Rochester Environmental Health & Safety.
  • Vertex AI Search Result[19]: 5-Methoxy-2-thiophenecarboxylic acid | 29212-22-4. Biosynth.
  • Vertex AI Search Result[11]: STANDARD OPERATING PROCEDURE n-Butyllithium. University of Arkansas Environmental Health and Safety.
  • Vertex AI Search Result[9]: n-Butyllithium - Safety Data Sheet. ChemicalBook.
  • Vertex AI Search Result[8]: SAFETY DATA SHEET - n-Butyllithium, 2.5M in hexanes. Fisher Scientific.
  • Vertex AI Search Result[13]: Laboratory Safety Cryogens and Dry Ice. OSHA.
  • Vertex AI Search Result[2]: Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Current Science and Engineering.
  • Vertex AI Search Result[3]: The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scirp.org.
  • Vertex AI Search Result[14]: Safe Handling of Dry Ice SOP 18. United Lincolnshire Hospitals NHS Trust.
  • Vertex AI Search Result[12]: HAZARD SUMMARY Butyl Lithium. NJ.gov.
  • Vertex AI Search Result[17]: Handling dry ice at the Laboratory clinic (English). Helse Bergen.
  • Vertex AI Search Result[16]: Dry Ice Tip Sheet. Cornell University Environment, Health and Safety.
  • Vertex AI Search Result[10]: n-Butyllithium 2.5M solution in hexanes Safety Data Sheet. Apollo Scientific.
  • Vertex AI Search Result[18]: this compound(29212-22-4) 1H NMR spectrum. ChemicalBook.
  • Vertex AI Search Result[1]: 5-Methoxybenzo[b]thiophene-2-carboxylic acid. Chem-Impex.
  • Vertex AI Search Result[6]: Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. MDPI.
  • Vertex AI Search Result[4]: A Simple and Convenient Procedure for Lithiation and Side-Chain Substitution of 2-Alkyl-4-(methylthio)quinazolines and 2-Alkyl-4-methoxyquinazolines. Semantic Scholar.
  • Vertex AI Search Result[5]: A simple and convenient procedure for lithiation and side-chain substitution of 2-alkyl-4-(methylthio)quinazolines and 2-alkyl-4-methoxyquinazolines. Cardiff University ORCA.
  • Vertex AI Search Result[7]: 2-Methoxythiophene 97%. Sigma-Aldrich.

Sources

Application Note and Protocol: High-Purity Isolation of 5-Methoxythiophene-2-carboxylic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust protocol for the purification of 5-Methoxythiophene-2-carboxylic acid by recrystallization. Designed for researchers, scientists, and professionals in drug development, this document provides a step-by-step methodology grounded in the principles of solubility and crystal growth. Beyond a simple set of instructions, this application note explains the rationale behind procedural choices, offering insights into solvent selection, impurity removal, and crystal recovery. The protocol is structured to ensure self-validation, incorporating in-process checks to maximize yield and purity.

Introduction: The Principle of Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds. The process relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature, typically the solvent's boiling point. Impurities, conversely, should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble (to be removed by hot filtration).

As a saturated hot solution of the compound cools, the solubility decreases, and the compound begins to crystallize, excluding impurities from the growing crystal lattice. This slow formation of crystals is crucial for achieving high purity. Rapid precipitation, on the other hand, can trap impurities within the solid matrix. For carboxylic acids like this compound, the polarity of the molecule plays a significant role in solvent selection, with polar protic solvents often being suitable candidates.[1]

Physicochemical Properties and Safety Considerations

A thorough understanding of the material's properties and hazards is critical before commencing any experimental work.

Physicochemical Data
PropertyValueSource
Molecular FormulaC₆H₆O₃S[2][3]
Molecular Weight158.18 g/mol [2][3]
AppearanceExpected to be a solid powderInferred
Melting PointNot available for 5-methoxy derivative. The related 5-methyl derivative melts at 135-141.5 °C.Inferred
Storage2-8°C, protect from light[2]
Safety and Handling

This compound and related thiophene carboxylic acids are classified as irritants.[3] Appropriate personal protective equipment (PPE) is mandatory.

  • Engineering Controls: Work should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment:

    • Nitrite gloves

    • Chemical splash goggles

    • Lab coat

  • Handling Precautions: Avoid inhalation of dust and contact with skin and eyes.[4] Wash hands thoroughly after handling.[4]

Experimental Protocol: Recrystallization of this compound

This protocol is divided into two stages: solvent screening to identify the optimal recrystallization solvent, followed by the full-scale recrystallization procedure.

Materials and Apparatus
  • Crude this compound

  • Solvent candidates: Methanol, Ethanol, Isopropanol, Water, Ethyl Acetate, Acetone, Toluene, Heptane

  • Erlenmeyer flasks

  • Hotplate with stirring capability

  • Magnetic stir bars

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Ice bath

  • Vacuum source

Stage 1: Solvent Screening Workflow

The selection of an appropriate solvent is the most critical step for successful recrystallization. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.

G cluster_setup Setup cluster_rt_solubility Room Temperature Solubility cluster_hot_solubility Hot Solubility cluster_cooling Cooling & Crystal Formation A Place ~20 mg of crude acid in 8 separate test tubes B Label each tube with a different solvent candidate A->B C Add 0.5 mL of solvent to each respective tube B->C D Agitate and observe C->D E Decision: Is it soluble? D->E F Result: Poor solvent. Eliminate from consideration. E->F Yes G Result: Good candidate. Proceed to next step. E->G No H Heat the remaining tubes in a water bath G->H I Add solvent dropwise until solid dissolves H->I J Decision: Does it dissolve? I->J K Result: Poor solvent. Eliminate from consideration. J->K No L Result: Excellent candidate. Proceed to cooling. J->L Yes M Remove from heat, allow to cool to room temperature L->M N Place in an ice bath M->N O Decision: Do crystals form? N->O P Result: Select this solvent for bulk recrystallization. O->P Yes Q Result: Poor solvent. Consider a mixed-solvent system. O->Q No

Sources

Introduction: The Structural Elucidation of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-Methoxythiophene-2-carboxylic Acid

This compound is a substituted thiophene derivative that serves as a valuable building block in medicinal chemistry and materials science. Thiophenes, five-membered aromatic rings containing a sulfur atom, are key components in numerous pharmaceutical agents and functional materials.[1] The precise characterization of their molecular structure is paramount for understanding their reactivity, function, and for ensuring quality control in synthetic processes.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution. This guide provides a detailed protocol and in-depth analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the scientific rationale behind each step, ensuring robust and reproducible results.

Below is the chemical structure of the target analyte, with atomic positions numbered for clarity in the subsequent spectral analysis.

Caption: Structure of this compound with numbering.

PART 1: Foundational Principles and Experimental Design

The Choice of Deuterated Solvent: Creating a Transparent Background

In ¹H NMR spectroscopy, the signal from a standard proton-containing solvent would be overwhelmingly intense, obscuring the signals from the analyte. Therefore, deuterated solvents, where hydrogen (¹H) is replaced by its isotope deuterium (²H), are essential.[2][3] Deuterium resonates at a completely different frequency, rendering the solvent "invisible" in the ¹H spectrum.[4] Furthermore, the deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring its stability and preventing drift during data acquisition.

For this compound, DMSO-d₆ (Dimethyl sulfoxide-d₆) is an excellent choice. Its high polarity effectively dissolves the polar carboxylic acid moiety, and its ability to form hydrogen bonds helps in observing the acidic proton of the carboxyl group, which might otherwise undergo rapid exchange and be unobservable in other solvents. An alternative is CDCl₃ (Deuterated Chloroform) , a widely used solvent for a broad range of organic compounds.[5] However, the acidic proton may exchange or produce a very broad signal in CDCl₃.

Understanding Chemical Shift (δ): Probing the Electronic Environment

The chemical shift (δ), measured in parts per million (ppm), indicates the position of a signal in an NMR spectrum. It is highly sensitive to the electronic environment of each nucleus.[1]

  • Electronegativity: Electronegative atoms (like oxygen and sulfur) withdraw electron density from nearby protons and carbons. This "deshielding" effect causes the nucleus to experience a stronger external magnetic field, shifting its signal downfield (to a higher ppm value).[6][7]

  • Aromaticity: Protons and carbons within an aromatic ring, like thiophene, are significantly deshielded due to the generation of a ring current in the presence of the external magnetic field. This typically places their signals in the 6.5-8.5 ppm range for protons and 110-150 ppm for carbons.[8][9]

  • Functional Groups: The protons of the methoxy group (-OCH₃) are deshielded by the adjacent oxygen, typically appearing around 3.5-4.0 ppm. The highly acidic proton of the carboxylic acid (-COOH) is extremely deshielded and often appears far downfield, typically above 10 ppm, and its signal can be broad.[10]

Spin-Spin Coupling (J): Deciphering Molecular Connectivity

Spin-spin coupling, or J-coupling, results in the splitting of an NMR signal into a multiplet (e.g., doublet, triplet). This phenomenon arises from the interaction of the magnetic fields of non-equivalent neighboring nuclei. The magnitude of this interaction, the coupling constant (J) measured in Hertz (Hz), is independent of the external magnetic field strength.

In the thiophene ring of our analyte, the two protons (H-3 and H-4) are on adjacent carbons. They will "couple" to each other, resulting in both signals appearing as doublets. The magnitude of the J-coupling constant (³JHH) provides valuable information about the connectivity and geometry of the molecule.[11] Long-range couplings over four or more bonds can also occur, particularly in rigid systems like aromatic rings, but are often smaller.[12]

PART 2: Protocols for High-Resolution NMR Analysis

This section details the standardized procedures for sample preparation and data acquisition, forming a self-validating system for obtaining high-quality NMR spectra.

Workflow for NMR Data Acquisition and Analysis

cluster_acq cluster_proc prep Sample Preparation dissolve Dissolve Analyte (5-25 mg for ¹H, 50-100 mg for ¹³C) in 0.6-0.7 mL DMSO-d6 prep->dissolve filter Filter Solution into NMR Tube (if particulates are present) dissolve->filter nmr_acq NMR Data Acquisition filter->nmr_acq lock Lock & Shim setup Set Acquisition Parameters (Pulse sequence, scans, etc.) lock->setup acquire Acquire FID setup->acquire processing Data Processing acquire->processing ft Fourier Transform phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectrum (Ref: DMSO at 2.50 ppm) phase->calibrate integrate Integrate Signals (¹H) calibrate->integrate analysis Spectral Analysis integrate->analysis

Caption: Workflow for NMR data acquisition and analysis.

Protocol for NMR Sample Preparation

Objective: To prepare a homogeneous, particle-free solution of the analyte suitable for high-resolution NMR spectroscopy.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, ≥99.8% D)

  • High-quality 5 mm NMR tube and cap[13]

  • Volumetric pipette or syringe

  • Small vial

  • Pasteur pipette and glass wool (for filtration, if needed)

Procedure:

  • Weigh the Analyte: Accurately weigh the required amount of this compound into a clean, dry vial.

    • For ¹H NMR: 5-25 mg is typically sufficient.[14][15]

    • For ¹³C NMR: A higher concentration is needed due to the low natural abundance of ¹³C. Aim for 50-100 mg.[14]

  • Add Deuterated Solvent: Using a pipette, add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[14][16] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[17]

  • Ensure Complete Dissolution: Gently agitate or vortex the vial until the solid is completely dissolved. A clear, homogeneous solution is critical for acquiring high-quality spectra.[16]

  • Filter if Necessary: If any solid particles remain, filter the solution directly into the NMR tube. To do this, place a small, tight plug of glass wool into a Pasteur pipette and transfer the solution through it. Particulate matter can severely degrade the magnetic field homogeneity, leading to broad spectral lines.[15][17]

  • Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube.

  • Cap and Label: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.

Protocol for NMR Data Acquisition

Objective: To acquire high-resolution Free Induction Decay (FID) data for both ¹H and ¹³C nuclei.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

Procedure:

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample volume. This process is crucial for achieving sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Use a standard single-pulse sequence.

    • Spectral Width: Set a spectral width of approximately 15-16 ppm to ensure all signals, including the downfield carboxylic acid proton, are captured.

    • Number of Scans: Acquire 16 to 32 scans for a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.[1]

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE).

    • Spectral Width: Set a spectral width of approximately 220-240 ppm.

    • Number of Scans: A much larger number of scans (e.g., 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.[1][18]

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds to ensure full relaxation of all carbon nuclei, especially quaternary carbons.[1]

Protocol for Data Processing
  • Fourier Transformation (FT): Apply a Fourier transform to the acquired FID to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and upright).

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.

  • Calibration: Calibrate the chemical shift scale. For DMSO-d₆, reference the residual solvent peak to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

  • Integration (¹H NMR only): Integrate the signals to determine the relative number of protons corresponding to each peak.

PART 3: Spectral Interpretation and Data Analysis

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound in DMSO-d₆.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the two thiophene protons, the methoxy protons, and the carboxylic acid proton.

Signal AssignmentMultiplicityApprox. Chemical Shift (δ, ppm)Coupling Constant (J, Hz)IntegrationRationale
-COOH Singlet (broad)~13.0 - 13.5-1HThe acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.
H-3 Doublet~7.6 - 7.8³J(H3-H4) ≈ 4.01HLocated on the thiophene ring adjacent to the electron-withdrawing carboxylic acid group, causing a downfield shift. It is split into a doublet by the adjacent H-4.
H-4 Doublet~6.4 - 6.6³J(H4-H3) ≈ 4.01HLocated on the thiophene ring adjacent to the electron-donating methoxy group, causing an upfield shift relative to H-3. It is split into a doublet by H-3.
-OCH₃ Singlet~3.9 - 4.1-3HThe three equivalent protons of the methoxy group appear as a singlet, deshielded by the attached oxygen atom.
Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each unique carbon atom in the molecule.

Signal AssignmentApprox. Chemical Shift (δ, ppm)Rationale
-COOH ~162 - 165The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield.[6][19]
C-5 ~170 - 173This thiophene carbon is directly attached to the highly electronegative oxygen of the methoxy group, causing a very strong deshielding effect.
C-2 ~138 - 142This thiophene carbon is attached to the electron-withdrawing carboxylic acid group and is deshielded. It is a quaternary carbon.
C-3 ~132 - 135Aromatic carbon adjacent to the C-2 position. Its chemical shift is influenced by the adjacent carboxylic acid group.
C-4 ~108 - 112This thiophene carbon is adjacent to the electron-donating methoxy group, which causes a significant shielding (upfield shift) effect.
-OCH₃ ~58 - 62The carbon of the methoxy group is deshielded by the attached oxygen atom.[20]

References

  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • Isotope Science / Alfa Chemistry. Common Deuterated Solvents and Their Characteristics.
  • BenchChem. (2025). A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.
  • BenchChem. (2025). A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes.
  • Elvidge, J. A., & Foster, R. G. (1963). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b]Furans and Quinolines. Journal of the Chemical Society, 590.
  • University of Leicester. How to Prepare Samples for NMR.
  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences.
  • BenchChem. (2025, December). A Comparative Guide to 1H and 13C NMR Characterization of 3-Thienyl Substituted Compounds.
  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Chemguide. interpreting C-13 NMR spectra.
  • Chemistry Steps. NMR Chemical Shift Values Table.
  • University College London. Spin-Spin Coupling.
  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
  • TousÏ ek, J., et al. Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Chemguide. interpreting C-13 NMR spectra.
  • Chemistry Steps. NMR Chemical Shift Values Table.
  • ResearchGate. 1 H NMR spectra showing regioselective substitutions on thiophene.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Chemguide. interpreting C-13 NMR spectra.
  • University College London. Spin-Spin Coupling.
  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • ResearchGate. Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups.
  • Chemistry Steps. NMR Chemical Shift Values Table.
  • University College London. Spin-Spin Coupling.
  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Chemguide. interpreting C-13 NMR spectra.
  • Chemguide. interpreting C-13 NMR spectra.

Sources

Application Note: FT-IR Spectrum Interpretation of 5-Methoxythiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Utility of FT-IR for Substituted Thiophenes

5-Methoxythiophene-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure combines an electron-rich thiophene ring with both an electron-donating methoxy group and an electron-withdrawing carboxylic acid group, leading to unique electronic and chemical properties. Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quality control of such molecules. By probing the vibrational modes of the molecule's functional groups, FT-IR provides a distinct spectroscopic "fingerprint," confirming identity, purity, and structural integrity.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the interpretation of the FT-IR spectrum of this compound. We will dissect the spectrum by assigning characteristic absorption bands to their corresponding molecular vibrations, explain the underlying principles, and provide a field-proven protocol for acquiring high-quality data using Attenuated Total Reflectance (ATR) FT-IR.

Molecular Structure and Key Vibrational Regions

To accurately interpret the FT-IR spectrum, we must first deconstruct the molecule into its constituent functional groups. Each group possesses characteristic vibrational frequencies (stretching and bending modes) that contribute to the overall spectrum.

Caption: Molecular structure highlighting the key functional groups.

The principal vibrational signatures arise from:

  • Carboxylic Acid (-COOH): This group is a powerful diagnostic tool due to its distinct O-H and C=O stretching vibrations. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the position and shape of these bands.[1][2]

  • Thiophene Ring: As a heteroaromatic system, the thiophene ring exhibits characteristic C-H stretching, C=C ring stretching, and C-H bending vibrations (both in-plane and out-of-plane).[3][4][5] The substitution pattern (2,5-disubstituted) influences the out-of-plane bending frequencies.[4]

  • Methoxy Group (-OCH₃): This group is identified by its aliphatic C-H stretching and characteristic C-O-C asymmetric and symmetric stretching modes.

Detailed FT-IR Band Assignments

The following table and discussion provide a detailed interpretation of the expected FT-IR spectrum of solid-phase this compound.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected IntensityNotes
3300 - 2500O-H stretchCarboxylic Acid (dimer)Strong, Very BroadThe hallmark of a carboxylic acid dimer; often overlaps with C-H stretches.[1][2]
~3100=C-H stretchThiophene RingWeak to MediumAromatic C-H stretch, appears at a higher frequency than aliphatic C-H.[4][6][7]
2980 - 2850-C-H stretchMethoxy GroupMediumAsymmetric and symmetric stretching of the -CH₃ group.[8][9]
1710 - 1680C=O stretchCarboxylic AcidVery Strong, SharpFrequency is lowered from a simple aliphatic acid due to conjugation with the thiophene ring.[1][2]
1600 - 1400C=C stretchThiophene RingMedium to Strong (multiple bands)Aromatic ring stretching vibrations are characteristic of the thiophene core.[3][5][6][10]
1440 - 1395O-H in-plane bendCarboxylic AcidMediumOften coupled with C-O stretching.[1]
~1250C-O-C asymmetric stretchMethoxy GroupStrongA strong, characteristic band for aryl ethers.
1320 - 1210C-O stretchCarboxylic AcidStrongCoupled with O-H in-plane bending.[1][2]
~1050C-O-C symmetric stretchMethoxy GroupMedium to WeakLess intense than the asymmetric stretch.
950 - 910O-H out-of-plane bendCarboxylic Acid (dimer)Medium, BroadA broad "wagging" vibration, also characteristic of the hydrogen-bonded dimer.[1][2]
900 - 700=C-H out-of-plane bendThiophene RingStrongPosition is diagnostic of the ring substitution pattern.[3][4]
850 - 600C-S stretchThiophene RingWeak to MediumOften found in the fingerprint region and can be difficult to assign definitively.[3][5]
Detailed Spectral Analysis:
  • The Hydroxyl Region (3300 - 2500 cm⁻¹): The most prominent feature for this molecule is an exceptionally broad and strong absorption band for the O-H stretching vibration of the carboxylic acid.[1] Its breadth is a direct consequence of the strong intermolecular hydrogen bonding that forms a stable dimeric structure in the solid state. This broad envelope will be superimposed on the sharper, weaker C-H stretching bands.

  • The Carbonyl Region (1710 - 1680 cm⁻¹): An intense, sharp peak in this region is unequivocally assigned to the C=O stretch of the carboxylic acid.[1] In a non-conjugated system, this band would appear at a higher frequency (~1760 cm⁻¹). Here, the delocalization of electrons between the thiophene ring and the carbonyl group weakens the C=O double bond, shifting its absorption to a lower wavenumber. This is a key piece of evidence for the conjugated molecular structure.

  • The Fingerprint Region (1600 - 600 cm⁻¹): This region contains a wealth of structural information.

    • Thiophene Ring Vibrations: Expect a series of sharp bands between 1600 and 1400 cm⁻¹ corresponding to the C=C stretching vibrations within the aromatic ring.[3][10]

    • Methoxy and Carboxyl C-O Stretches: The spectrum will be dominated by two strong C-O stretching bands. The C-O-C asymmetric stretch of the methoxy group (~1250 cm⁻¹) and the C-O stretch of the carboxylic acid group (1320-1210 cm⁻¹) are both expected to be intense.[1][2]

    • Out-of-Plane Bending: A strong band between 900-700 cm⁻¹ arises from the C-H out-of-plane bending of the hydrogens on the thiophene ring.[3][4] Additionally, the broad O-H out-of-plane bend from the carboxylic acid dimer is a critical confirmatory peak, typically centered around 920 cm⁻¹.[1]

Protocol: Acquiring a High-Quality ATR-FT-IR Spectrum

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders due to its simplicity, speed, and lack of sample preparation.[11][12][13] The IR beam interacts with only the surface of the sample, making it ideal for rapid analysis.[12]

Instrumentation and Materials
  • FT-IR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

  • This compound powder (~2-5 mg).

  • Spatula.

  • Solvent for cleaning (e.g., Isopropanol or Ethanol).

  • Lint-free wipes (e.g., Kimwipes).

Experimental Workflow

Caption: Workflow for ATR-FT-IR data acquisition.

Step-by-Step Methodology
  • Crystal Cleaning: Before any measurement, meticulously clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Allow the solvent to fully evaporate.

    • Expertise Note: An unclean crystal is the most common source of spectral artifacts. Any residue from previous samples will appear in your spectrum.

  • Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This measurement captures the instrument's and ambient environment's (e.g., CO₂, H₂O vapor) infrared signature. The spectrometer will automatically ratio the sample scan against this background, removing these interfering signals from the final spectrum.

    • Trustworthiness Check: This is a self-validating step. The background scan ensures that the resulting spectrum is solely from the sample itself.

  • Sample Application: Place a small amount (a few milligrams is sufficient) of the this compound powder onto the center of the ATR crystal.[14] Ensure the sample completely covers the crystal surface.

  • Apply Pressure: Engage the ATR press arm to apply consistent pressure to the sample. This is critical to ensure intimate contact between the solid powder and the ATR crystal surface.

    • Expertise Note: Insufficient contact will lead to a weak signal and a noisy, low-quality spectrum. The evanescent wave of the IR beam only penetrates a few micrometers into the sample, making this contact essential.[11][12]

  • Sample Spectrum Acquisition: Initiate the sample scan. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing and Cleaning: After acquisition, the resulting spectrum may be subjected to an ATR correction algorithm if comparison with transmission spectra is desired. A baseline correction may also be applied to improve the visual presentation. Once the analysis is complete, retract the press arm, remove the bulk of the powder, and clean the crystal thoroughly with a solvent-moistened wipe as described in Step 1.

Conclusion

The FT-IR spectrum of this compound provides a rich and definitive dataset for structural confirmation. By systematically analyzing the key vibrational regions, one can confidently identify the characteristic bands of the carboxylic acid dimer, the substituted thiophene ring, and the methoxy group. The broad O-H stretch (3300-2500 cm⁻¹), the strong conjugated C=O stretch (1710-1680 cm⁻¹), and the complex fingerprint region bands collectively form a unique spectral signature. The ATR-FT-IR protocol outlined herein offers a rapid, reliable, and robust method for acquiring high-quality spectra, making it an essential tool for quality control and research in any laboratory working with this important chemical intermediate.

References

  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
  • El-Gogary, T. M., & El-Boraey, H. A. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry. [Link]
  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
  • Sone, T., & Abe, Y. (1962). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the Chemical Society of Japan, 35(8), 1361-1365. [Link]
  • Yukhnevich, G. V., & Tarakanova, E. G. (2006). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy, 73(5), 665-673. [Link]
  • Specac Ltd.
  • Polymer Chemistry Characterization Lab.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
  • ResearchGate. The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide. [Link]
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
  • ResearchGate.
  • ResearchGate. Calculated methoxy vibrational frequencies are shown for selected modes. [Link]
  • Yan, M., & Abdulla, H. A. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Earth and Space Chemistry, 7(1), 136-145. [Link]
  • NIST. Thiophene-2-carboxylic acid ethyl ester. NIST WebBook. [Link]
  • Al-Masoudi, W. A. (2017). Quantum Chemical Calculations for 2-carbaldehyde oxime- 5-Nitrothiophene. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 127-134. [Link]
  • SpectraBase. Thiophene-2-carboxylic acid. [Link]
  • Taylor & Francis Online. Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. [Link]
  • ResearchGate. Fourier Transform infrared (FT-IR) spectra of carboxylic acids. [Link]
  • OpenStax. Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. [Link]
  • ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-ylmethylene)-isonicotinohydrazide. [Link]
  • Millersville University. Table of Characteristic IR Absorptions. [Link]
  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Zhang, L., & Chen, G. (2011). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2957. [Link]
  • Paze, C., et al. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. The Journal of Physical Chemistry C, 116(39), 20881-20889. [Link]
  • IIT Delhi.

Sources

Application Note: Elucidating the Mass Spectrometric Fragmentation of 5-Methoxythiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed theoretical and practical guide to understanding the mass spectrometric fragmentation pattern of 5-Methoxythiophene-2-carboxylic acid, a heterocyclic building block of interest in medicinal chemistry and materials science. By leveraging fundamental principles of mass spectrometry, we predict the primary fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This guide explains the causality behind the expected fragmentation, offering researchers a robust framework for structural confirmation and impurity profiling. Detailed, field-proven protocols for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, complete with workflow visualizations to ensure experimental reproducibility.

Introduction

This compound (MW: 158.18 g/mol ) is a substituted thiophene derivative that serves as a versatile precursor in the synthesis of pharmaceuticals and functional organic materials. The presence of three distinct functional components—a thiophene ring, a carboxylic acid, and a methoxy group—results in a unique and predictable fragmentation pattern upon mass analysis. Accurate structural elucidation is critical for quality control, reaction monitoring, and metabolite identification in drug development pipelines. Mass spectrometry (MS) offers unparalleled sensitivity and structural insight, making it the premier analytical technique for this purpose. This document outlines the expected fragmentation behavior of the title compound and provides comprehensive protocols for its analysis.

Theoretical Fragmentation Pathways

The fragmentation of this compound is governed by the relative stabilities of the bonds and the resulting fragment ions. The process is initiated by the formation of a molecular ion (M•⁺ in EI-MS) or a pseudomolecular ion ([M+H]⁺ or [M-H]⁻ in ESI-MS), which then undergoes a series of characteristic neutral losses and rearrangements.

Molecular Ion Formation
  • Electron Ionization (EI): Hard ionization creates an energetically unstable radical cation, M•⁺ at m/z 158 . This high internal energy directly induces extensive fragmentation.

  • Electrospray Ionization (ESI): Soft ionization produces protonated or deprotonated molecules with high abundance.

    • Positive Mode: Protonation is expected on the carbonyl oxygen or the thiophene sulfur, yielding [M+H]⁺ at m/z 159 .

    • Negative Mode: Deprotonation of the acidic carboxylic acid proton is highly favorable, yielding [M-H]⁻ at m/z 157 .

Primary Fragmentation Mechanisms

The fragmentation cascade is dominated by cleavages at the functional groups, which are energetically more favorable than the disruption of the stable aromatic thiophene ring.

  • Pathway A: Decarboxylation (Loss of CO₂) This is a hallmark fragmentation for many carboxylic acids.[1][2] The molecular ion loses a neutral molecule of carbon dioxide (44 Da), a thermodynamically favored process, leading to the formation of a 5-methoxythiophene radical cation.

    • M•⁺ (m/z 158) → [M - CO₂]•⁺ (m/z 114)

  • Pathway B: α-Cleavage at the Carboxylic Acid Group Cleavage of the bonds adjacent to the carbonyl group is a common pathway for carboxylic acids.[3][4][5]

    • Loss of a Hydroxyl Radical (•OH): This results in a stable acylium ion.

      • M•⁺ (m/z 158) → [M - •OH]⁺ (m/z 141)

    • Loss of the Carboxyl Radical (•COOH): This cleavage yields the 5-methoxythiophene cation.

      • M•⁺ (m/z 158) → [M - •COOH]⁺ (m/z 113)

  • Pathway C: Cleavage of the Methoxy Group The methoxy substituent provides another site for predictable fragmentation.

    • Loss of a Methyl Radical (•CH₃): This is a characteristic fragmentation for methyl ethers, resulting from the cleavage of the O–CH₃ bond.[6][7]

      • M•⁺ (m/z 158) → [M - •CH₃]⁺ (m/z 143)

    • Loss of Formaldehyde (CH₂O): A rearrangement can lead to the neutral loss of formaldehyde (30 Da).

      • M•⁺ (m/z 158) → [M - CH₂O]•⁺ (m/z 128)

Visualization of Predicted EI Fragmentation

The following diagram illustrates the primary fragmentation cascade originating from the molecular ion under Electron Ionization conditions.

G cluster_secondary Secondary Fragments M This compound M•⁺, m/z 158 F1 [M - CO₂]•⁺ m/z 114 M->F1 - CO₂ (44 Da) F2 [M - •CH₃]⁺ m/z 143 M->F2 - •CH₃ (15 Da) F3 [M - •OH]⁺ m/z 141 M->F3 - •OH (17 Da) F4 [M - •COOH]⁺ m/z 113 M->F4 - •COOH (45 Da) F5 [M - CH₂O]•⁺ m/z 128 M->F5 - CH₂O (30 Da) F2_1 [M - •CH₃ - CO]⁺ m/z 115 F2->F2_1 - CO (28 Da) F3_1 [M - •OH - CO]⁺ m/z 113 F3->F3_1 - CO (28 Da)

Caption: Predicted EI fragmentation pathways for this compound.

Experimental Protocols

To ensure self-validating and reproducible results, two distinct protocols are presented, catering to different analytical requirements.

Protocol 1: GC-EI-MS Analysis

This method is ideal for the analysis of volatile compounds and provides classic, library-searchable EI mass spectra.

Rationale for Experimental Choices:

  • Derivatization: Carboxylic acids can exhibit poor peak shape in GC due to their polarity and hydrogen-bonding capabilities. Conversion to a more volatile and less polar ester (e.g., methyl ester) or silyl ester (e.g., TMS ester) is crucial for high-resolution chromatography. We will use BSTFA for trimethylsilylation.

  • Split Injection: Used to prevent column overloading and ensure sharp chromatographic peaks.

  • Temperature Program: A gradient is used to ensure efficient separation from any impurities and elution of the derivatized analyte at an optimal temperature.

Step-by-Step Methodology:

  • Sample Preparation (Derivatization):

    • Accurately weigh 1 mg of this compound into a 2 mL autosampler vial.

    • Add 200 µL of pyridine (as a catalyst) and 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before analysis. The analyte is now the TMS-ester.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Injector: 250°C, Split mode (20:1 ratio).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 1 min. Ramp to 280°C at 15°C/min. Hold at 280°C for 5 min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

Protocol 2: LC-ESI-MS/MS Analysis

This method is highly sensitive and suitable for analyzing the compound directly in complex matrices without derivatization. It is the preferred method in metabolomics and pharmaceutical analysis.

Rationale for Experimental Choices:

  • Reversed-Phase Chromatography: C18 columns are excellent for retaining and separating moderately polar organic molecules like the target analyte.

  • Acidified Mobile Phase: Adding formic acid to the mobile phase in positive ion mode promotes the formation of [M+H]⁺ ions and improves chromatographic peak shape.

  • Tandem MS (MS/MS): Collision-Induced Dissociation (CID) of the isolated precursor ion (m/z 159 or 157) generates a product ion spectrum that is highly specific and serves as a structural fingerprint.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Perform a serial dilution with 50:50 methanol:water to achieve a final concentration of 1 µg/mL for analysis.

  • LC-MS/MS Instrumentation and Parameters:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Column Temperature: 40°C.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent QTOF instrument.

    • Ion Source: Electrospray Ionization (ESI), positive and negative modes.

    • IonSpray Voltage: +5500 V (positive), -4500 V (negative).

    • Source Temperature: 500°C.

    • MS1 Scan: m/z 100-200.

    • MS/MS Experiment: Product ion scan of precursor ions m/z 159 (positive) and m/z 157 (negative).

    • Collision Energy (CE): Ramp from 10-40 eV to generate a comprehensive fragmentation spectrum.

Data Interpretation and Expected Results

The following tables summarize the key ions expected from the mass spectrometric analysis.

Table 1: Expected Key Fragments in GC-EI-MS
m/z (Daltons)Proposed Fragment Ion / Neutral LossRelative Intensity (Predicted)Fragmentation Pathway
158[C₆H₆O₃S]•⁺ (Molecular Ion)MediumIonization
143[M - •CH₃]⁺HighLoss of methyl radical
141[M - •OH]⁺Medium-Highα-Cleavage (loss of hydroxyl)
114[M - CO₂]•⁺HighDecarboxylation
113[M - •COOH]⁺Mediumα-Cleavage (loss of carboxyl)

Note: For the derivatized sample, the molecular ion will be at m/z 230 for the TMS-ester, and fragments will correspond to losses from this precursor.

Table 2: Expected Key Transitions in LC-ESI-MS/MS
Ion ModePrecursor Ion (m/z)Collision EnergyProduct Ion (m/z)Proposed Neutral Loss
Positive159 [M+H]⁺Low-Medium (15 eV)141H₂O
Positive159 [M+H]⁺Medium-High (25 eV)113H₂O + CO
Positive159 [M+H]⁺Medium (20 eV)129CH₂O
Negative157 [M-H]⁻Low-Medium (15 eV)113CO₂
Negative157 [M-H]⁻Medium (20 eV)142•CH₃ (radical loss, less common in negative mode)

General Analytical Workflow

The logical flow from sample receipt to final data interpretation is critical for robust analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Receive Sample Prep Prepare Stock / Derivatize Sample->Prep Inject Inject into GC/LC Prep->Inject MS Mass Analysis (MS1/MS/MS) Inject->MS Process Process Raw Data (Integration, Extraction) MS->Process Interpret Interpret Spectrum (Fragmentation Analysis) Process->Interpret Report Generate Report Interpret->Report

Sources

Application Note & Protocols: Leveraging 5-Methoxythiophene-2-carboxylic Acid for Advanced Polymer Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic modification of polymers to introduce novel functionalities is a cornerstone of modern materials science and drug development. 5-Methoxythiophene-2-carboxylic acid stands out as a versatile building block for this purpose. Its unique structure combines a π-conjugated thiophene ring, known for its electronic and optical properties, with a readily reactive carboxylic acid handle.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for polymer functionalization. We will delve into the core principles, present detailed, field-proven protocols for covalent conjugation via amidation and esterification, and outline the essential characterization techniques required to validate the resulting functionalized polymers. The overarching goal is to equip researchers with the knowledge to create novel materials with tailored properties for applications ranging from biosensors to advanced drug delivery systems.[3][4]

The Reagent: Understanding this compound

This compound is an aromatic heterocyclic compound. Its utility in polymer science stems from the distinct roles of its constituent parts:

  • Thiophene Ring: A five-membered aromatic ring containing a sulfur atom. This moiety is the building block of polythiophenes, a major class of conducting polymers.[5][6] Its incorporation into other polymer backbones can impart electroactivity, optical activity (fluorescence), and semiconducting properties.[7]

  • Methoxy Group (-OCH₃): An electron-donating group attached to the thiophene ring. This group modulates the electronic properties of the thiophene system, influencing its conductivity and redox potential, which can be critical for applications in electronics and sensors.[8]

  • Carboxylic Acid Group (-COOH): This is the primary reactive site for covalent attachment to polymers. It provides a versatile handle for forming stable amide or ester linkages with polymers that possess corresponding amine or hydroxyl functionalities.[9][10]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₇H₆O₄S[11]
Molecular Weight 186.19 g/mol [11]
CAS Number 29212-22-4[12]
Appearance Solid[13]
IUPAC Name 5-methoxycarbonylthiophene-2-carboxylic acid[11]

Rationale for Functionalization: Creating Smart Materials

Functionalizing commodity or specialized polymers with this compound transforms them from passive scaffolds into active components. The primary motivation is to synergistically combine the desirable physical properties of a bulk polymer (e.g., biocompatibility, solubility, mechanical strength) with the unique electronic and optical properties of the thiophene moiety.

Key Application Areas:

  • Biomedical Engineering: Creating electroactive scaffolds for tissue engineering, developing fluorescently labeled polymers for bio-imaging, and designing biosensors where binding events can be transduced into an electrical signal.[3][6][14]

  • Drug Delivery: Engineering polymer-drug conjugates where the thiophene unit can be used for imaging or as part of a stimuli-responsive release mechanism.[6][7]

  • Organic Electronics: Modifying inert polymer surfaces or matrices to improve interfacial properties in devices or to create flexible, solution-processable electronic materials.[5]

G cluster_0 Reactants cluster_1 Result P Polymer Backbone (e.g., PEG, PLA, Chitosan) - Inert physical properties - Biocompatibility FP Functionalized Polymer - Combines physical properties  of backbone with electronic  properties of thiophene. P->FP Covalent Coupling T 5-Methoxythiophene- 2-carboxylic Acid - Electronic/Optical properties - Reactive -COOH handle T->FP

Caption: Conceptual workflow for polymer functionalization.

Core Functionalization Protocols

The carboxylic acid group is typically activated to facilitate reaction with nucleophilic groups (amines or alcohols) on the polymer backbone. Below are two standard, robust protocols.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This is the preferred method for functionalizing polymers containing primary or secondary amine groups (e.g., Chitosan, Poly(L-lysine), amine-terminated PEG). It utilizes a "zero-length" crosslinker system that activates the carboxylic acid to form a highly reactive intermediate that readily couples with amines.

Mechanism Insight:

  • Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.

  • Stabilization: This intermediate can be unstable in aqueous solutions. N-hydroxysuccinimide (NHS) is added to react with the intermediate, forming a more stable NHS-ester.

  • Coupling: The amine groups on the polymer backbone attack the NHS-ester, displacing NHS and forming a stable amide bond.

G step1 Step 1: Activation Dissolve thiophene acid and polymer in buffer (e.g., MES, pH 6.0) step2 Step 2: Coupling Add EDC and NHS to the reaction mixture. Stir at room temp. step1->step2 step3 Step 3: Reaction Allow to react for 4-24 hours. step2->step3 step4 Step 4: Purification Purify by dialysis against DI water to remove byproducts and unreacted reagents. step3->step4 step5 Step 5: Isolation Lyophilize the purified solution to obtain the dry functionalized polymer. step4->step5

Caption: Workflow for EDC/NHS amide coupling.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM 2-(N-morpholino)ethanesulfonic acid (MES) buffer and adjust the pH to 6.0.

    • Dissolve the amine-containing polymer in the MES buffer to a final concentration of 1-10 mg/mL.

    • Dissolve this compound in a minimal amount of Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) before diluting it into the MES buffer (a 3-5 fold molar excess relative to the polymer's amine groups is typical).

  • Activation and Coupling:

    • Prepare fresh solutions of EDC and NHS in cold MES buffer (a 1.5-2 fold molar excess of EDC/NHS over the carboxylic acid is recommended).

    • Add the EDC solution to the polymer/thiophene acid mixture first, followed immediately by the NHS solution.

  • Reaction:

    • Seal the reaction vessel and stir at room temperature for 12-24 hours. Protect the reaction from light if the polymer or thiophene moiety is light-sensitive.

  • Purification:

    • Transfer the reaction mixture to a dialysis membrane (select a molecular weight cut-off appropriate for your polymer, e.g., 3.5 kDa).

    • Dialyze against deionized water for 48 hours, changing the water every 6-8 hours to ensure complete removal of EDC, NHS, and unreacted thiophene acid.

  • Isolation:

    • Freeze the purified polymer solution and lyophilize to obtain a dry, functionalized product. Store desiccated and protected from light.

Protocol 2: Ester Bond Formation via DCC/DMAP Coupling

This method is highly effective for polymers bearing hydroxyl groups (e.g., Poly(vinyl alcohol), Hydroxyethyl cellulose, PEG). It is typically performed in an anhydrous organic solvent.

Mechanism Insight: N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid. 4-Dimethylaminopyridine (DMAP) acts as a catalyst, forming a highly reactive acyl-pyridinium intermediate that is readily attacked by the hydroxyl groups of the polymer, leading to ester formation.[10]

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Ensure all glassware is oven-dried to remove moisture.

    • Dissolve the hydroxyl-containing polymer and this compound (1.5-3 molar excess) in an anhydrous solvent like Dichloromethane (DCM) or DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Catalysis and Coupling:

    • Add a catalytic amount of DMAP (0.1-0.2 equivalents relative to the carboxylic acid).

    • Dissolve DCC (1.2 equivalents relative to the carboxylic acid) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture, which should be cooled in an ice bath (0 °C).

  • Reaction:

    • After the DCC addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24-48 hours under an inert atmosphere. A white precipitate of dicyclohexylurea (DCU) byproduct will form.

  • Purification:

    • Filter the reaction mixture to remove the insoluble DCU precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the polymer by adding the concentrated solution to a non-solvent (e.g., cold diethyl ether or methanol).

    • Collect the precipitate by filtration or centrifugation. Redissolve and re-precipitate 2-3 times to ensure high purity.

  • Isolation:

    • Dry the final polymer precipitate under vacuum to remove all residual solvent. Store in a desiccator.

Essential Characterization of Functionalized Polymers

Confirmation of successful functionalization is critical. A combination of techniques should be employed to provide unambiguous evidence of covalent modification.

Table 2: Summary of Characterization Techniques

TechniqueExpected ObservationInterpretation
¹H NMR Appearance of new aromatic proton signals (~7-8 ppm) from the thiophene ring. The ratio of these peaks to the polymer backbone peaks can be used to quantify the degree of substitution.Confirms the presence of the thiophene moiety on the polymer chain.
FTIR Spectroscopy Disappearance of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). Appearance of a new amide C=O stretch (~1650 cm⁻¹) or ester C=O stretch (~1735 cm⁻¹).Confirms the formation of the new covalent bond (amide or ester).
UV-Vis Spectroscopy Appearance of a new absorption peak characteristic of the methoxy-thiophene chromophore (typically in the 250-350 nm range). A calibration curve can be used for quantification.[15]Confirms the incorporation of the thiophene unit and can be used to determine the functionalization degree.
Gel Permeation (GPC) A slight increase in molecular weight with no significant broadening of the polydispersity index (PDI).Indicates that the polymer backbone did not undergo significant degradation or cross-linking during the reaction.

Application Example: Surface Modification Workflow

The principles described can be extended to modify the surfaces of polymer films or beads to create functional interfaces for biosensors or cell culture applications.

G cluster_0 Surface Preparation cluster_1 Coupling Reaction cluster_2 Final Steps S1 Polymer Surface (e.g., with -OH groups) S2 Surface Activation (e.g., Plasma treatment to introduce -NH2 groups) S1->S2 Optional S3 Immerse surface in activated thiophene acid solution (using EDC/NHS or DCC/DMAP) S2->S3 S4 Wash extensively to remove non-covalently bound reagents S3->S4 S5 Characterize Surface (XPS, Contact Angle) S4->S5

Caption: General workflow for surface functionalization.

This process involves activating the surface (if necessary) to present reactive groups (-NH₂ or -OH) and then performing the coupling reaction as described in the protocols above, followed by rigorous washing to remove any adsorbed molecules. Surface-specific characterization techniques like X-ray Photoelectron Spectroscopy (XPS) would then be used for validation.

References

  • ResearchGate. (n.d.). Thiophene‐Based Polymers: Synthesis and Applications.
  • ACS Publications. (n.d.). Synthesis of Polymers with Isolated Thiophene-Based Chromophores.
  • MDPI. (n.d.). Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection.
  • PubMed. (2014). Polythiophenes in biological applications. J Nanosci Nanotechnol. 14(1):250-72.
  • RSC Publishing. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems.
  • PMC. (n.d.). Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines.
  • ResearchGate. (2021). Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection.
  • ACS Publications. (2015). Thiophene-Based Microporous Polymer Networks via Chemical or Electrochemical Oxidative Coupling. Macromolecules.
  • PubMed. (2021). Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection. Int J Mol Sci. 22(13):6850.
  • MDPI. (2008). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. Int. J. Mol. Sci. 9(3), 383-393.
  • ResearchGate. (n.d.). Polythiophenes in Biological Applications.
  • ACS Publications. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Applied Materials & Interfaces.
  • ResearchGate. (n.d.). Synthesis and Characterization of New Thiophene-Derived Polymers.
  • MDPI. (n.d.). Thiophene End-Functionalized Oligo-(D,L-Lactide) as a New Electroactive Macromonomer for the “Hairy-Rod” Type Conjugated Polymers Synthesis.
  • RSC Publishing. (n.d.). Rational design of conjugated side chains for high-performance all-polymer solar cells.
  • PMC. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.
  • PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.
  • PMC. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent.
  • PubMed. (2009). 5-(Methoxy-carbon-yl)thio-phene-2-carboxylic Acid. Acta Crystallogr Sect E Struct Rep Online. 66(Pt 1):o148.
  • LookChem. (n.d.). This compound.
  • Wiley Online Library. (2022). Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix.
  • NIH. (2018). Effective Conversion of Amide to Carboxylic Acid on Polymers of Intrinsic Microporosity (PIM-1) with Nitrous Acid.
  • RSC Publishing. (n.d.). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages.
  • MDPI. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Polymers 14(2), 241.
  • ResearchGate. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.

Sources

experimental setup for the synthesis of 5-Methoxythiophene-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 5-Methoxythiophene-2-carboxylic Acid and Its Derivatives: Application Notes and Protocols

Authored by a Senior Application Scientist

Introduction: The Versatility of the this compound Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic properties and ability to act as a bioisostere for the benzene ring.[1] When functionalized with a methoxy group at the 5-position and a carboxylic acid at the 2-position, the resulting molecule, this compound, becomes a highly valuable building block. Its derivatives are integral to the development of pharmaceuticals, serving as precursors to anti-inflammatory, antithrombotic, and anticancer agents.[1][2][3] In the realm of organic electronics, these structures are explored for creating advanced materials like organic semiconductors for applications such as OLEDs.[2]

This guide provides a comprehensive overview of the experimental setup and detailed protocols for the synthesis of the parent acid and its principal derivatives—esters and amides. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Part 1: Synthesis of the Core Scaffold: this compound

The most efficient and direct route to this compound is through the directed ortho-lithiation of 2-methoxythiophene, followed by carboxylation with carbon dioxide.

Mechanistic Rationale: Directed Ortho-Lithiation

The methoxy group is a powerful directing group in this reaction. The oxygen atom's lone pairs coordinate with the lithium atom of an organolithium reagent, such as n-butyllithium (n-BuLi). This coordination pre-complexes the reagent, effectively lowering the activation energy for deprotonation at the adjacent C2 position of the thiophene ring. This process is highly regioselective, yielding the 5-lithio-2-methoxythiophene intermediate almost exclusively.[4] Subsequent reaction with an electrophile, in this case, carbon dioxide (from dry ice), quenches the organolithium species to form the lithium carboxylate, which is then protonated during aqueous workup to yield the final carboxylic acid.

Experimental Workflow: Lithiation and Carboxylation

G cluster_setup Reaction Setup cluster_reaction Lithiation cluster_carboxylation Carboxylation & Quench cluster_workup Workup & Purification A Dry Round-Bottom Flask under Argon Atmosphere B Add Anhydrous THF and 2-Methoxythiophene A->B C Cool to -78 °C (Dry Ice/Acetone Bath) B->C D Add n-BuLi Dropwise Maintain -78 °C C->D E Stir for 1 hour at -78 °C D->E F Add Crushed Dry Ice in Portions E->F G Allow to Warm to Room Temperature F->G H Quench with Water and Acidify with HCl G->H I Extract with Ethyl Acetate H->I J Dry Organic Layer (Na2SO4) I->J K Concentrate in vacuo J->K L Recrystallize Product K->L G cluster_setup Reagent Combination cluster_activation Activation & Coupling cluster_workup Workup & Purification A Dissolve Carboxylic Acid, Amine, and HOBt in DMF or DCM B Add DIPEA (Base) A->B C Add EDC at 0 °C B->C D Stir and Warm to Room Temperature C->D E Dilute with Ethyl Acetate D->E F Wash with NaHCO3 and Brine E->F G Dry and Concentrate F->G H Purify by Column Chromatography or Recrystallization G->H

Sources

Application Notes and Protocols: Synthesis of 5-Methoxythiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Thiophene-Based Acyl Chlorides

5-Methoxythiophene-2-carbonyl chloride is a crucial heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. The thiophene ring, an isostere of benzene, imparts unique physicochemical properties to molecules, often enhancing biological activity or conferring desirable material characteristics. The conversion of the parent carboxylic acid, 5-methoxythiophene-2-carboxylic acid, to its highly reactive acyl chloride derivative is a pivotal first step in many synthetic pathways. This transformation unlocks a versatile intermediate that readily participates in nucleophilic acyl substitution reactions to form esters, amides, and ketones. This guide provides an in-depth examination of the reaction with thionyl chloride (SOCl₂), detailing the underlying mechanism, a robust experimental protocol, safety imperatives, and characterization data.

Mechanistic Insights: Activating the Carboxyl Group

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic and efficient transformation.[1] The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a superior leaving group.[2][3][4] The gaseous nature of the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), simplifies product purification as they are easily removed from the reaction mixture.[5][6][7]

The reaction mechanism can be delineated in the following key steps:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the carbonyl oxygen of the carboxylic acid on the electrophilic sulfur atom of thionyl chloride.[2][4][8]

  • Intermediate Formation: This initial attack forms a highly reactive chlorosulfite intermediate, effectively converting the hydroxyl group into a much better leaving group.[2][9]

  • Chloride Ion Attack: A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon.[1][2][8]

  • Tetrahedral Intermediate: This leads to the formation of a tetrahedral intermediate.[4]

  • Elimination and Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chlorosulfite group, which then decomposes into the gaseous byproducts SO₂ and HCl, yielding the final acyl chloride product.[1][8][9]

Catalysts such as pyridine or N,N-dimethylformamide (DMF) can be employed to accelerate the reaction, particularly for less reactive carboxylic acids.[1][10]

Reaction Workflow Diagram

Reaction_Mechanism cluster_start Reactants cluster_intermediate Intermediate Stages cluster_product Products & Byproducts 5-Methoxythiophene-2-carboxylic_acid 5-Methoxythiophene- 2-carboxylic acid Nucleophilic_Attack Nucleophilic Attack on Sulfur 5-Methoxythiophene-2-carboxylic_acid->Nucleophilic_Attack Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Nucleophilic_Attack Chlorosulfite_Intermediate Chlorosulfite Intermediate Nucleophilic_Attack->Chlorosulfite_Intermediate Chloride_Attack Chloride Ion Attack on Carbonyl Chlorosulfite_Intermediate->Chloride_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Chloride_Attack->Tetrahedral_Intermediate Acyl_Chloride 5-Methoxythiophene- 2-carbonyl chloride Tetrahedral_Intermediate->Acyl_Chloride Gaseous_Byproducts SO₂ (gas) + HCl (gas) Tetrahedral_Intermediate->Gaseous_Byproducts

Caption: Conversion of this compound to its acyl chloride.

Experimental Protocol: Synthesis of 5-Methoxythiophene-2-carbonyl chloride

This protocol details the synthesis of 5-methoxythiophene-2-carbonyl chloride. It is imperative that all operations are conducted within a certified chemical fume hood due to the hazardous nature of thionyl chloride and the evolution of toxic gases.[11][12][13]

Reagents and Materials
Reagent/MaterialGradeMolar Mass ( g/mol )QuantitySupplier (Example)
This compound≥98%158.1810.0 g (63.2 mmol)Sigma-Aldrich
Thionyl chloride (SOCl₂)Reagent grade, ≥99%118.9711.3 mL (158 mmol, 2.5 eq)Acros Organics
TolueneAnhydrous, 99.8%92.1450 mLFisher Scientific
Round-bottom flask (2-neck)100 mL-1VWR
Reflux condenser--1Kimble
Dropping funnel50 mL-1Pyrex
Magnetic stirrer and stir bar--1IKA
Heating mantle--1Glas-Col
Gas trap (NaOH solution)--1-
Step-by-Step Procedure
  • Reaction Setup: Assemble a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The top of the reflux condenser should be connected to a gas trap containing a sodium hydroxide solution to neutralize the HCl and SO₂ gases produced during the reaction.[14] Ensure the entire apparatus is dry, either by oven-drying or flame-drying under an inert atmosphere.

  • Charging the Flask: To the flask, add this compound (10.0 g, 63.2 mmol) and anhydrous toluene (30 mL).

  • Addition of Thionyl Chloride: Charge the dropping funnel with thionyl chloride (11.3 mL, 158 mmol). Begin stirring the suspension in the flask and add the thionyl chloride dropwise over a period of 30 minutes at room temperature. An exothermic reaction may be observed.

  • Reaction at Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain the reflux for 2-3 hours, or until the evolution of gas ceases, and the reaction mixture becomes a clear solution.

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride and toluene can be removed by distillation or under reduced pressure using a rotary evaporator.[14] It is advisable to add a fresh portion of dry toluene and re-evaporate to ensure complete removal of residual thionyl chloride.[14]

  • Product Isolation: The resulting crude 5-methoxythiophene-2-carbonyl chloride can often be used in the next synthetic step without further purification. If a higher purity is required, fractional distillation under reduced pressure can be performed.[6][7]

Safety and Handling: A Non-Negotiable Priority

Thionyl chloride is a highly corrosive, toxic, and moisture-sensitive reagent.[11][13] It reacts violently with water, releasing toxic gases such as SO₂ and HCl.[12][13] Therefore, stringent safety measures are mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and tightly fitting safety goggles with a face shield.[11][12][15]

  • Ventilation: All manipulations involving thionyl chloride must be performed in a well-ventilated chemical fume hood.[12][13]

  • Handling: Handle thionyl chloride under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.[15]

  • Spill and Waste Disposal: In case of a spill, neutralize with a dry, inert material such as sand or sodium carbonate. Do not use water.[11] Dispose of all waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations.[13]

  • First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[15] If inhaled, move to fresh air and seek medical attention.[15]

Characterization of 5-Methoxythiophene-2-carbonyl chloride

The successful synthesis of the product can be confirmed through various analytical techniques. Below are the expected characterization data.

Analytical TechniqueExpected Results
Appearance Pale yellow to brown liquid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.7 (d, 1H), 6.3 (d, 1H), 3.9 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 168.0, 160.0, 135.0, 128.0, 105.0, 60.0
IR (neat, cm⁻¹) ν: ~1750 (C=O stretch, strong), ~1550, ~1450 (thiophene ring C=C stretch)
Mass Spectrometry (EI) m/z: 176 (M⁺), 141 ([M-Cl]⁺)

Conclusion

The reaction of this compound with thionyl chloride is a reliable and efficient method for the synthesis of the corresponding acyl chloride. This protocol, grounded in a clear understanding of the reaction mechanism and stringent safety practices, provides a robust framework for researchers in organic synthesis. The resulting 5-methoxythiophene-2-carbonyl chloride serves as a valuable intermediate, enabling the facile construction of a diverse array of thiophene-containing molecules for applications in drug discovery and materials science.

References
  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.
  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride.
  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.
  • Khodja, A. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Bionium. (n.d.). Material Safety Data Sheet: Thionyl Chloride.
  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
  • Scribd. (n.d.). Preparation of Acyl Chlorides With Thionyl Chloride.
  • ResearchGate. (2018, September 13). How i can modify fatty acid in to acyl chloride using thionyl chloride?.
  • Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides.
  • Google Patents. (n.d.). US20170274362A1 - Recyclable catalysts for chlorination of organic acids and alcohols.
  • Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides).
  • MySkinRecipes. (n.d.). 5-Methylthiophene-2-carbonyl chloride.
  • National Institutes of Health. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.
  • Chemistry LibreTexts. (n.d.). Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides.
  • Google Patents. (n.d.). CN111732568B - Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.
  • YouTube. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride.
  • ACS Publications. (2024, March 25). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction.
  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides.

Sources

Application Notes and Protocols for Coupling Reactions Involving 5-Methoxythiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Methoxythiophene-2-carboxylic Acid Scaffold

In the landscape of modern medicinal chemistry and materials science, the thiophene nucleus remains a cornerstone scaffold. Its unique electronic properties and versatile reactivity make it a privileged heterocycle in the design of novel therapeutics and functional organic materials. This compound, in particular, has emerged as a highly valuable building block. The electron-donating methoxy group at the 5-position and the synthetically versatile carboxylic acid at the 2-position provide a unique combination of reactivity and functionality. This allows for the strategic and regioselective introduction of diverse molecular fragments, enabling the systematic exploration of chemical space in drug discovery and the fine-tuning of electronic properties in materials science.

This comprehensive guide provides detailed application notes and field-proven protocols for key coupling reactions involving this compound. We will delve into the mechanistic intricacies of each reaction, offering expert insights into experimental design and optimization. The protocols provided are designed to be robust and reproducible, serving as a reliable starting point for researchers, scientists, and drug development professionals.

I. Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond is one of the most fundamental and frequently utilized transformations in drug discovery.[1][2] The direct coupling of a carboxylic acid with an amine, however, is often challenging due to the formation of a stable and unreactive ammonium carboxylate salt.[3] Therefore, activation of the carboxylic acid is paramount.

Mechanism of Amide Coupling via Carbodiimide Activation

A widely employed method for activating carboxylic acids is the use of carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide bond. Additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) are often used to suppress side reactions and increase reaction rates by forming more reactive activated esters.[1]

AmideCoupling cluster_activation Activation cluster_coupling Coupling RCOOH This compound EDC EDC O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea EDC Amine R'-NH2 Amide Amide Product O_acylisourea->Amide R'-NH2

Caption: Amide bond formation via EDC activation.

Protocol 1: EDC/DMAP Mediated Amide Coupling

This protocol is a robust starting point for the coupling of this compound with a variety of primary and secondary amines. The use of DMAP as a catalyst is particularly beneficial for couplings involving less nucleophilic amines.[1]

Materials:

  • This compound

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylaminopyridine) (DMAP)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M) at room temperature, add the desired amine (1.1 eq).

  • Add DMAP (0.1 eq) to the mixture.

  • Slowly add EDC (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reagent/ParameterConditionRationale
Solvent DCM or DMFDCM is suitable for many couplings; DMF can be used for less soluble substrates.
Coupling Reagent EDCWater-soluble byproducts simplify workup.
Catalyst DMAPAccelerates the reaction, especially with weakly nucleophilic amines.
Temperature Room TemperatureMild conditions that are compatible with a wide range of functional groups.
Stoichiometry Amine (1.1 eq), EDC (1.2 eq)A slight excess of the amine and coupling reagent ensures complete consumption of the carboxylic acid.

II. Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity.[5] For this compound, these reactions provide a powerful means to introduce aryl, vinyl, and alkynyl substituents. A critical consideration for these reactions is the potential for the carboxylic acid group to interfere with the catalytic cycle. Therefore, it is often advantageous to protect the carboxylic acid as an ester prior to the coupling reaction.

Esterification of this compound

A common and effective method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[6][7]

Protocol 2: Acid-Catalyzed Esterification

Materials:

  • This compound

  • Methanol or Ethanol

  • Concentrated Sulfuric Acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol, used as solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford the crude ester, which can be purified by column chromatography if necessary.

A. The Suzuki-Miyaura Coupling: Biaryl Synthesis

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds, typically between an organohalide and a boronic acid or ester.[8][9][10] For our purposes, we will consider the coupling of an aryl boronic acid with a halogenated derivative of our esterified thiophene.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The active Pd(0) catalyst undergoes oxidative addition to the organohalide. This is followed by transmetalation with the organoboron species in the presence of a base. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the Pd(0) catalyst.

SuzukiCoupling Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_RX R-Pd(II)-X(L2) OxAdd->PdII_RX R-X Transmetal Transmetalation PdII_R_R R-Pd(II)-R'(L2) Transmetal->PdII_R_R R'B(OH)2 Base PdII_R_R->Pd0 RedElim Reductive Elimination Product R-R' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Protocol 3: Suzuki-Miyaura Coupling of a Halogenated Thiophene Ester

This protocol is adapted from procedures used for similar 5-bromothiophene-2-carboxylate systems and should be a good starting point for the corresponding 5-methoxy derivative (assuming a suitable halogen is present at another position, or the methoxy group is replaced by a halogen for this specific reaction).[6][7]

Materials:

  • Halogenated Methyl 5-methoxythiophene-2-carboxylate (e.g., 4-bromo derivative)

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flask charged with the halogenated thiophene ester (1.0 eq), add the arylboronic acid (1.2 eq) and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the solvent mixture (dioxane/water).

  • Degas the mixture by bubbling with argon or nitrogen for 15-30 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A common and effective catalyst for Suzuki couplings.
Base K₂CO₃ or Cs₂CO₃Essential for the transmetalation step. Cs₂CO₃ is often more effective for challenging couplings.
Solvent Dioxane/WaterA common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CSufficient to drive the reaction to completion in a reasonable timeframe.

B. The Heck Reaction: Olefination of Thiophenes

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[11][12] This reaction is a powerful tool for the synthesis of substituted alkenes.

Mechanism of the Heck Reaction

The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the organohalide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the substituted alkene product and a hydridopalladium complex. Reductive elimination of HX from this complex, facilitated by a base, regenerates the Pd(0) catalyst.[11][13]

HeckReaction Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_RX R-Pd(II)-X(L2) OxAdd->PdII_RX R-X Alkene_Coord Alkene Coordination Pd_Alkene_Complex [R-Pd(II)-X(L2)(Alkene)] Alkene_Coord->Pd_Alkene_Complex Alkene Mig_Insert Migratory Insertion Pd_Alkyl Alkyl-Pd(II) Complex Mig_Insert->Pd_Alkyl Beta_Elim β-Hydride Elimination Product_Complex [HPd(II)X(L2)(Product)] Beta_Elim->Product_Complex Product_Release Product Release Regen Base-mediated Regeneration Product_Complex->Regen Base Product Substituted Alkene Product_Release->Product Regen->Pd0 - HBX

Caption: Catalytic cycle of the Heck reaction.

Protocol 4: Heck Coupling of a Halogenated Thiophene Ester

This protocol provides a general procedure for the Heck reaction with an esterified and halogenated this compound derivative. The choice of ligand and base can be critical for achieving high yields and regioselectivity.

Materials:

  • Halogenated Methyl 5-methoxythiophene-2-carboxylate

  • Alkene (e.g., styrene, acrylate)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Triethylamine (Et₃N) or other suitable base

  • DMF or NMP

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a reaction vessel, combine the halogenated thiophene ester (1.0 eq), the alkene (1.5 eq), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Add the anhydrous solvent (DMF or NMP) and the base (e.g., Et₃N, 2.0 eq).

  • Degas the mixture with argon or nitrogen.

  • Heat the reaction to 100-140 °C and stir for 12-24 hours.

  • After cooling, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

ParameterConditionRationale
Catalyst Pd(OAc)₂/Phosphine LigandA versatile catalytic system for Heck reactions.
Base Et₃NA common and effective base for neutralizing the generated HX.
Solvent DMF or NMPHigh-boiling polar aprotic solvents are typically used.
Temperature 100-140 °CHigher temperatures are often required to drive the reaction.

C. The Sonogashira Coupling: Synthesis of Alkynyl Thiophenes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][14] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Mechanism of the Sonogashira Coupling

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the organohalide to Pd(0) is followed by transmetalation with a copper acetylide species. Reductive elimination then yields the product and regenerates the Pd(0) catalyst. The copper cycle involves the formation of the copper acetylide from the terminal alkyne and a copper(I) salt in the presence of a base.[4] Copper-free Sonogashira protocols have also been developed.[4][14][15][16][17]

SonogashiraCoupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_RX R-Pd(II)-X(L2) Pd0->PdII_RX R-X (Oxidative Addition) PdII_R_Alkynyl R-Pd(II)-C≡CR'(L2) PdII_RX->PdII_R_Alkynyl Cu-C≡CR' (Transmetalation) PdII_R_Alkynyl->Pd0 Product R-C≡CR' PdII_R_Alkynyl->Product (Reductive Elimination) Alkyne H-C≡CR' Cu_Acetylide Cu-C≡CR' Alkyne->Cu_Acetylide CuI, Base Cu_Acetylide->PdII_RX CuI CuI

Sources

protocol for scaling up the synthesis of 5-Methoxythiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

<_ APPLICATION NOTE AND PROTOCOL _>

Introduction

5-Methoxythiophene-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its derivatives have shown promise in a range of applications, including as intermediates for pharmaceuticals.[1] The increasing demand for this compound necessitates the development of a robust and scalable synthetic protocol. This document provides a detailed guide for the multi-kilogram scale synthesis of this compound, focusing on a reliable lithiation-carboxylation route.

The chosen synthetic pathway involves the regioselective deprotonation of 2-methoxythiophene at the 5-position using n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with carbon dioxide (dry ice) to yield the target carboxylic acid. This method offers high regioselectivity and good yields, making it suitable for large-scale production.[2] Critical parameters, safety considerations, and detailed step-by-step instructions are provided to ensure a safe, efficient, and reproducible synthesis.

Comparative Analysis of Synthetic Routes

Several methods can be employed for the synthesis of thiophene carboxylic acids.[][4] The selection of a particular route for scale-up depends on factors such as starting material availability, reagent cost and safety, reaction efficiency, and ease of purification.

MethodReagentsTypical YieldAdvantagesDisadvantages
Lithiation-Carboxylation 2-Methoxythiophene, n-BuLi, CO₂Good to ExcellentHigh regioselectivity, well-established.[2]Requires strictly anhydrous conditions and handling of pyrophoric n-BuLi.[5][6]
Grignard Reaction 2-bromo-5-methoxythiophene, Mg, CO₂GoodAvoids pyrophoric organolithium reagents.Grignard formation can be challenging to initiate and control on a large scale.[7][8]
Direct Carboxylation 2-Methoxythiophene, Strong Base, CO₂ModerateAvoids organometallic intermediates.[9]Often requires harsh reaction conditions (high temperature and pressure) and specialized catalysts.[10]

For this protocol, the lithiation-carboxylation route is selected due to its high efficiency and predictability, despite the stringent safety requirements for handling n-butyllithium.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Reactor Setup & Inert Atmosphere Reagents Reagent Preparation & Drying of Solvents Lithiation Lithiation of 2-Methoxythiophene with n-BuLi Reagents->Lithiation THF, 2-Methoxythiophene Carboxylation Carboxylation with Dry Ice (CO₂) Lithiation->Carboxylation Thienyllithium intermediate Quench Aqueous Quench Carboxylation->Quench Crude reaction mixture Extraction Acid-Base Extraction Quench->Extraction Separation of organic and aqueous layers Purification Crystallization Extraction->Purification Crude Product Drying Drying of Final Product Purification->Drying Purified Product

Caption: Workflow for the scaled-up synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a target scale of approximately 1.5 kg of this compound. All operations involving pyrophoric or moisture-sensitive reagents must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

Materials and Equipment
  • Reactor: 50 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet/outlet, and a dropping funnel.

  • Reagents:

    • 2-Methoxythiophene (≥97%)[11][12]

    • n-Butyllithium (2.5 M in hexanes)[13][14]

    • Anhydrous Tetrahydrofuran (THF)

    • Dry Ice (CO₂)

    • Hydrochloric Acid (HCl), concentrated

    • Sodium Hydroxide (NaOH)

    • Ethyl Acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Safety Equipment: Fire-resistant lab coat, safety goggles, face shield, and appropriate gloves for handling pyrophoric and corrosive materials.[6] An inert gas fire extinguisher (e.g., Met-L-X) should be readily available.

Reaction Setup
  • Reactor Preparation: Ensure the reactor is clean, dry, and has been purged with nitrogen for at least 2 hours to establish an inert atmosphere.

  • Solvent and Reagent Charging:

    • Charge the reactor with anhydrous THF (20 L).

    • Cool the THF to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).

    • Add 2-Methoxythiophene (1.14 kg, 10.0 mol) to the cold THF with stirring.

Lithiation
  • Addition of n-Butyllithium: Slowly add n-butyllithium (2.5 M in hexanes, 4.4 L, 11.0 mol, 1.1 equivalents) to the reaction mixture via the dropping funnel over a period of 2-3 hours.

    • Causality: A slow addition rate is crucial to maintain the internal temperature below -70 °C. This minimizes side reactions and ensures regioselective lithiation at the 5-position. Exothermic reactions are a significant risk during scale-up.[7]

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 1 hour to ensure complete formation of the 5-lithiated intermediate.

Carboxylation
  • Preparation of Dry Ice: In a separate, dry container, crush a sufficient amount of dry ice into a fine powder (approximately 5 kg).

  • Quenching: Carefully and portion-wise, add the crushed dry ice to the reaction mixture.

    • Causality: The addition of dry ice is highly exothermic due to the reaction with the organolithium species and the sublimation of excess CO₂. Portion-wise addition helps to control the temperature and prevent excessive gas evolution.

  • Warming: Once all the dry ice has been added, allow the reaction mixture to slowly warm to room temperature overnight with continued stirring.

Work-up and Purification
  • Quenching: Slowly pour the reaction mixture into a separate vessel containing water (10 L). Stir vigorously.

  • Phase Separation: Transfer the mixture to a separatory funnel. The aqueous layer contains the sodium salt of the carboxylic acid. Separate the layers and discard the organic (hexane/THF) layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound will form.[15]

    • Causality: Acidification protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate out of the aqueous solution.[16]

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 5 L).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 3 L). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product.

Crystallization
  • Recrystallization: Dissolve the crude product in a minimal amount of hot toluene or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Causality: Recrystallization is a highly effective method for purifying solid organic compounds by separating the desired product from impurities that have different solubilities.[15]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C to a constant weight.

Safety Considerations

  • n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water and air.[5][6] It must be handled under a strict inert atmosphere. All transfers should be performed using cannulation or syringe techniques. Ensure all glassware and solvents are scrupulously dry.

  • Exothermic Reactions: Both the lithiation and carboxylation steps are highly exothermic.[7] Maintain strict temperature control throughout the process. A reliable cooling system and a calibrated temperature probe are essential.

  • Quenching: The quenching of the reaction with water and the addition of dry ice can be vigorous. Perform these steps slowly and with caution in a well-ventilated area.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including fire-resistant clothing, safety glasses, a face shield, and chemically resistant gloves.[13][14]

Analytical Data

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 138-142 °C

  • Purity (HPLC): ≥98%

  • ¹H NMR (400 MHz, CDCl₃): δ 7.64 (d, J = 4.0 Hz, 1H), 6.25 (d, J = 4.0 Hz, 1H), 3.95 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 171.2, 166.5, 134.8, 125.9, 105.7, 59.8.

References

  • Chempedia. General procedures for the purification of Carboxylic acids. LookChem. [Link]
  • Environmental Health and Safety. STANDARD OPERATING PROCEDURE n-Butyllithium. University of Arkansas. [Link]
  • METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development. [Link]
  • Gemoets, H. P. L., et al. (2016). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Organic Process Research & Development, 20(6), 1132-1139. [Link]
  • Organic Chemistry Portal. Thiophene synthesis. [Link]
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
  • Berçaman, A., et al. (2021). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Industrial & Engineering Chemistry Research, 60(49), 17871-17882. [Link]
  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]
  • ResearchGate.
  • Dudic, M., et al. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development, 3(4), 263-268. [Link]
  • National Center for Biotechnology Information. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. [Link]
  • Research and Reviews. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]
  • Parlow, J. J., & Mischke, D. A. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin.
  • Semantic Scholar.
  • Google Patents.
  • MDPI.
  • ResearchGate. Scope of benzothiophenes.[a,b] [a] Reactions were conducted on a.... [Link]
  • ResearchGate. (PDF) 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. [Link]
  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
  • Semantic Scholar.
  • Google Patents. Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • National Center for Biotechnology Information. 2-Methoxythiophene. PubChem. [Link]
  • Google Patents. Process for production of 2-thiophene aldehydes.

Sources

Application Note: Comprehensive Analytical Characterization of 5-Methoxythiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxythiophene-2-carboxylic acid is a substituted thiophene derivative that serves as a key building block in medicinal chemistry and materials science. Thiophene-containing molecules are scaffolds in numerous pharmacologically active compounds, including anti-inflammatory and anti-cancer agents[1]. The precise substitution pattern on the thiophene ring, including the presence of methoxy and carboxylic acid functional groups, dictates the molecule's chemical reactivity and biological activity. Therefore, rigorous analytical characterization is imperative to confirm its identity, structure, and purity, ensuring the reliability and reproducibility of downstream applications in research and drug development.

This guide provides a comprehensive suite of analytical protocols designed for researchers and quality control scientists. We will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) for the unambiguous characterization of this compound. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot these methodologies.

Compound Identification and Physicochemical Properties

A foundational step in characterization is the confirmation of basic physical and chemical properties. These values serve as the initial benchmarks for quality assessment.

PropertyValueSource
CAS Number 29212-22-4[2][3]
Molecular Formula C₆H₆O₃S[3]
Molecular Weight 158.18 g/mol [3]
IUPAC Name This compound[3]
Appearance White to off-white crystalline powderInferred from similar compounds
Storage Temperature 2-8°C, protect from light[3]

Logical Workflow for Compound Characterization

A systematic approach ensures all aspects of the compound's identity and purity are verified. The following workflow illustrates the complementary nature of the described analytical techniques, moving from initial identity confirmation to quantitative purity analysis.

G cluster_0 Structural Elucidation cluster_1 Purity & Composition cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) Confirms covalent structure and substitution pattern HPLC HPLC Analysis Quantifies purity and detects impurities NMR->HPLC Report Certificate of Analysis (CoA) NMR->Report MS Mass Spectrometry (LC-MS, GC-MS) Confirms molecular weight and elemental formula MS->HPLC MS->Report IR IR Spectroscopy Identifies key functional groups (C=O, O-H, C-O) IR->HPLC IR->Report EA Elemental Analysis Confirms elemental composition (%C, %H, %S) HPLC->EA HPLC->Report EA->Report Thermal Thermal Analysis (DSC/TGA) Determines melting point and thermal stability Thermal->Report Batch New Batch of 5-Methoxythiophene- 2-carboxylic acid Batch->NMR Batch->MS Batch->IR Batch->Thermal

Caption: Integrated workflow for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.

Expertise & Experience: The choice of deuterated solvent is critical. While CDCl₃ is common, the acidic proton of the carboxylic acid may exchange or give a very broad signal. DMSO-d₆ is often preferred as it slows this exchange, allowing for the clear observation of the carboxylic acid proton, typically as a broad singlet at a very downfield chemical shift (>12 ppm).

Expected ¹H and ¹³C NMR Spectral Data

The table below summarizes the predicted chemical shifts for this compound. These values are based on established principles of NMR spectroscopy and data from analogous thiophene structures[4][5].

¹H NMR Data (Predicted)
Chemical Shift (δ) ppm Multiplicity Integration Assignment
~13.0 (in DMSO-d₆)br s1HCarboxylic acid (-COOH)
~7.5 - 7.7d1HThiophene H4
~6.3 - 6.5d1HThiophene H3
~3.9s3HMethoxy (-OCH₃)
¹³C NMR Data (Predicted)
Chemical Shift (δ) ppm Assignment
~162-165Carboxylic acid Carbonyl (C=O)
~168-172Thiophene C5 (attached to -OCH₃)
~130-135Thiophene C2 (attached to -COOH)
~128-132Thiophene C4
~105-110Thiophene C3
~60-65Methoxy Carbon (-OCH₃)

d = doublet, s = singlet, br s = broad singlet

Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Set a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of at least 2 seconds.

    • Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to approximately 240 ppm.

    • Use a relaxation delay of 2-5 seconds. A longer delay is crucial for the accurate integration of quaternary carbons like the carbonyl.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to obtain a high-quality spectrum due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections on the resulting spectrum.

    • Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expertise & Experience: For carboxylic acids, the O-H stretch is often very broad, spanning from ~3300 to 2500 cm⁻¹, and can obscure other signals in this region. This broadness is due to strong hydrogen bonding in the dimeric form of the acid in the solid state[6]. The C=O stretch of the carboxylic acid is also a key diagnostic peak.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, StrongO-H stretch (Carboxylic acid dimer)
~3100MediumC-H stretch (Thiophene ring)
~2950MediumC-H stretch (Methoxy group)
1700 - 1670StrongC=O stretch (Carboxylic acid)
1550 - 1450MediumC=C stretch (Thiophene ring)
1250 - 1200StrongC-O stretch (Aryl ether)
~1050StrongC-O stretch (Carboxylic acid)
Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal (e.g., diamond).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to obtain a high-quality spectrum.

  • Data Processing: The spectrum is automatically ratioed against the background by the instrument software. Label the significant peaks corresponding to the expected functional groups.

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for this polar, non-volatile compound.

Expertise & Experience: Electrospray ionization (ESI) is the preferred ionization method for this molecule. In positive ion mode ([M+H]⁺), the molecule will readily protonate. In negative ion mode ([M-H]⁻), it will easily deprotonate at the carboxylic acid site. Negative ion mode often provides a cleaner spectrum with less fragmentation for carboxylic acids.

Expected Mass Spectrometry Data
Ion ModeAdductCalculated m/z
ESI (+)[M+H]⁺159.0110
ESI (+)[M+Na]⁺181.0030
ESI (-)[M-H]⁻157.0044

Calculated for C₆H₆O₃S.

Fragmentation: The primary fragmentation in MS/MS would likely involve the loss of CO₂ (44 Da) or the loss of the entire COOH group (45 Da) from the deprotonated parent ion[7].

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a stock solution of 1 mg/mL in methanol or acetonitrile. Dilute this stock to a final concentration of ~1-10 µg/mL using the initial mobile phase composition.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight (TOF) analyzer) with an ESI source.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), hold for 1 minute, then ramp to 95% B over 5-7 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Conditions (ESI):

    • Ionization Mode: Acquire data in both positive and negative ion modes.

    • Mass Range: Scan from m/z 50 to 500.

    • Source Parameters: Optimize capillary voltage, gas flow, and source temperature according to the specific instrument manufacturer's guidelines.

  • Data Processing: Extract the mass spectrum from the chromatographic peak corresponding to the analyte. Compare the observed exact mass of the molecular ion with the calculated theoretical mass. A mass accuracy of <5 ppm provides high confidence in the elemental formula.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical compounds and raw materials. A reverse-phase method is ideal for separating this compound from potential non-polar or more polar impurities.

Expertise & Experience: The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to the mobile phase is critical. This suppresses the ionization of the carboxylic acid group, resulting in a single protonated state for the analyte. This leads to sharper, more symmetrical peaks and reproducible retention times[8][9].

Protocol: Purity Analysis by RP-HPLC

G prep Sample Preparation (Dissolve in Mobile Phase) inject Injection (10 µL) prep->inject 1 sep Separation (C18 Column, Isocratic Elution) inject->sep 2 detect Detection (UV Detector @ 254 nm) sep->detect 3 analyze Data Analysis (Peak Integration, % Area) detect->analyze 4

Caption: Workflow for HPLC purity analysis.

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Maintain column temperature at 30°C.

    • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a ratio determined by method development (e.g., 50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength of maximum absorbance (e.g., 254 nm or determined by a UV scan).

    • Injection Volume: 10 µL.

    • Run Time: 10-15 minutes.

  • Sample Preparation:

    • Diluent: Use the mobile phase as the diluent.

    • Sample Solution: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability: Before sample analysis, inject a standard solution multiple times (n=5) to verify system performance. Typical parameters include:

    • Tailing Factor: ≤ 2.0

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The analytical techniques and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The integration of NMR, IR, MS, and HPLC ensures the unambiguous confirmation of the compound's chemical structure, molecular weight, and purity. Adherence to these self-validating protocols will provide researchers, scientists, and drug development professionals with the high-quality, reliable data necessary for advancing their scientific objectives.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 818352, 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.
  • MDPI (2021). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 26(22), 6883.
  • Chemistry LibreTexts (2021). Spectroscopy of Carboxylic Acid Derivatives.
  • SIELC Technologies (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column.
  • MDPI (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Applied Sciences, 10(21), 7481.
  • Wikipedia (n.d.). Thiophene-2-carboxylic acid.
  • LookChem (n.d.). Cas 29212-22-4, this compound.

Sources

Application Notes and Protocols for the Functionalization of Thiophene Rings Using 5-Methoxythiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in FDA-approved drugs and organic electronics.[1][2] 5-Methoxythiophene-2-carboxylic acid is a versatile and highly valuable starting material for the synthesis of diverse functionalized thiophene derivatives. Its strategic substitution with an electron-donating methoxy group and a versatile carboxylic acid handle allows for a wide array of chemical transformations. This guide provides an in-depth exploration of the functionalization of thiophene rings using this key intermediate, offering detailed, field-proven protocols and the scientific rationale behind them.

Introduction: The Strategic Advantage of this compound

The thiophene ring is considered a bioisostere of the benzene ring, offering similar aromaticity while introducing a sulfur atom that can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] The substitution pattern of this compound provides a distinct reactivity profile. The methoxy group at the 5-position is a strong electron-donating group, which activates the thiophene ring towards electrophilic substitution, primarily directing incoming electrophiles to the 3- and 4-positions. The carboxylic acid at the 2-position is a deactivating group but, more importantly, serves as a versatile handle for a multitude of transformations, including amide bond formation, esterification, reduction, and conversion to other functional groups. This dual functionality makes this compound an ideal starting point for creating complex molecular architectures.

Core Functionalization Strategies and Protocols

This section details key synthetic transformations starting from this compound, providing step-by-step protocols and the underlying chemical principles.

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is a prime site for initial modifications, enabling the attachment of various molecular fragments.

Amide bond formation is a cornerstone of medicinal chemistry. The following protocol utilizes HATU, a highly efficient coupling reagent that minimizes side reactions and racemization.[1]

Protocol 1: HATU-Mediated Amide Coupling

  • Reaction Scheme:

    G reactant1 This compound product 5-Methoxythiophene-2-carboxamide Derivative reactant1->product reactant2 R1R2NH reactant2->product reagents HATU, DIPEA reagents->product solvent Anhydrous DMF solvent->product

    Caption: General scheme for HATU-mediated amide coupling.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (primary or secondary, 1.1 equiv)

    • HATU (1.1 equiv)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

    • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

    • Cool the solution to 0 °C using an ice bath.

    • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

    • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

    • Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

  • Causality and Insights: HATU, in the presence of a non-nucleophilic base like DIPEA, activates the carboxylic acid by forming a highly reactive OAt-active ester. This intermediate readily reacts with the amine to form the stable amide bond. The use of anhydrous conditions is crucial to prevent hydrolysis of the activated ester and HATU reagent.

Esterification is a fundamental transformation to modify the physicochemical properties of a molecule. The Fischer esterification is a classic and reliable method.[3]

Protocol 2: Acid-Catalyzed Esterification

  • Reaction Scheme:

    G reactant1 This compound product 5-Methoxythiophene-2-carboxylate Ester reactant1->product reactant2 ROH (excess) reactant2->product reagents H2SO4 (cat.) reagents->product

    Caption: General scheme for Fischer esterification.

  • Materials:

    • This compound (1.0 equiv)

    • Alcohol (e.g., methanol, ethanol; used as solvent in large excess)

    • Concentrated sulfuric acid (catalytic amount, e.g., 0.1 equiv)

    • Dichloromethane

    • Saturated aqueous sodium bicarbonate solution

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Suspend this compound (1.0 equiv) in the desired alcohol (e.g., 10 mL per 1 mmol of acid).

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 equiv).

    • Remove the ice bath and heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in dichloromethane and carefully wash with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the ester. Further purification can be performed by chromatography if necessary.

  • Causality and Insights: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium process; using the alcohol as the solvent drives the equilibrium towards the product side.

Reduction of the carboxylic acid to a primary alcohol opens up new avenues for functionalization, such as oxidation to the aldehyde or conversion to an alkyl halide. Borane complexes are effective reagents for this transformation.[4]

Protocol 3: Reduction with Borane-THF Complex

  • Reaction Scheme:

    G reactant1 This compound product (5-Methoxythiophen-2-yl)methanol reactant1->product reagents 1. BH3-THF 2. H2O workup reagents->product

    Caption: Reduction of a carboxylic acid using Borane-THF.

  • Materials:

    • This compound (1.0 equiv)

    • Borane-tetrahydrofuran complex (BH3-THF, 1 M solution in THF, 3.0 equiv)

    • Anhydrous THF

    • Methanol

    • 1 M Hydrochloric acid

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the BH3-THF solution (3.0 equiv) dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Cool the reaction mixture back to 0 °C and cautiously quench by the slow dropwise addition of methanol until gas evolution ceases.

    • Add 1 M HCl and stir for 30 minutes.

    • Extract the mixture with ethyl acetate (3x).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Causality and Insights: Borane is a Lewis acid that coordinates to the carbonyl oxygen of the carboxylic acid, activating it for reduction by hydride transfer. The initial product is a borate ester, which is hydrolyzed during the aqueous workup to yield the primary alcohol.[5]

Electrophilic Substitution on the Thiophene Ring

The electron-rich nature of the 5-methoxythiophene system facilitates electrophilic aromatic substitution. The methoxy group is a strong activating ortho-, para- director. In the case of the 2,5-disubstituted thiophene ring, this directs substitution to the 3- and 4-positions. The carboxylic acid is a deactivating meta-director, which would also favor substitution at the 4-position. Therefore, electrophilic substitution is expected to occur preferentially at the 4-position.

Introduction of a halogen atom, typically bromine or iodine, at the 4-position creates a valuable handle for subsequent metal-catalyzed cross-coupling reactions.

Protocol 4: Bromination of Methyl 5-Methoxythiophene-2-carboxylate

Note: It is often advantageous to protect the carboxylic acid as an ester prior to electrophilic substitution to avoid potential side reactions.

  • Reaction Scheme:

    Caption: Bromination of the thiophene ring using NBS.

  • Materials:

    • Methyl 5-methoxythiophene-2-carboxylate (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.05 equiv)

    • Anhydrous DMF

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve methyl 5-methoxythiophene-2-carboxylate (1.0 equiv) in anhydrous DMF in a flask protected from light.

    • Cool the solution to 0 °C.

    • Add NBS (1.05 equiv) portion-wise over 15 minutes.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

  • Causality and Insights: NBS is a mild and selective brominating agent. In a polar aprotic solvent like DMF, it generates an electrophilic bromine species that reacts with the electron-rich thiophene ring. The reaction is typically regioselective for the most activated position, which is the 4-position in this substrate.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. A halogenated derivative, such as the product from Protocol 4, is a key precursor for these transformations.

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds between an organohalide and an organoboron compound.[2]

Protocol 5: Suzuki-Miyaura Coupling of Methyl 4-Bromo-5-methoxythiophene-2-carboxylate

  • Reaction Scheme:

    G reactant1 Methyl 4-bromo-5-methoxythiophene-2-carboxylate product Methyl 4-aryl-5-methoxythiophene-2-carboxylate reactant1->product reactant2 Ar-B(OH)2 reactant2->product catalyst Pd(PPh3)4 catalyst->product base K2CO3 base->product solvent Toluene/Ethanol/H2O solvent->product

    Caption: Suzuki-Miyaura cross-coupling reaction.

  • Materials:

    • Methyl 4-bromo-5-methoxythiophene-2-carboxylate (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv)

    • Potassium carbonate (2.0 equiv)

    • Toluene

    • Ethanol

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a flask, add methyl 4-bromo-5-methoxythiophene-2-carboxylate (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

    • Add a 4:1:1 mixture of toluene:ethanol:water.

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add Pd(PPh3)4 (0.05 equiv) under a positive pressure of inert gas.

    • Heat the reaction mixture to 80-90 °C and stir for 8-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

  • Causality and Insights: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for the reaction's success.

Data Summary and Visualization

The following table summarizes the key transformations and typical conditions.

TransformationStarting MaterialKey ReagentsSolventTypical Yield Range
Amide CouplingThis compoundHATU, DIPEA, AmineDMF70-95%
EsterificationThis compoundAlcohol, H2SO4 (cat.)Alcohol80-98%
ReductionThis compoundBH3-THFTHF75-90%
BrominationMethyl 5-methoxythiophene-2-carboxylateNBSDMF85-95%
Suzuki CouplingMethyl 4-bromo-5-methoxythiophene-2-carboxylateArylboronic acid, Pd(PPh3)4, K2CO3Toluene/Ethanol/H2O60-90%

Experimental Workflow Visualization

The following diagram illustrates a typical multi-step synthesis starting from this compound.

G A This compound B Amide Coupling (Protocol 1) A->B C Esterification (Protocol 2) A->C D Reduction (Protocol 3) A->D G Final Amide Product B->G E Bromination (Protocol 4) C->E H Final Ester Product C->H I Primary Alcohol D->I J Brominated Ester E->J F Suzuki Coupling (Protocol 5) K Arylated Ester F->K J->F

Caption: A multi-step synthetic workflow utilizing this compound.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of functionalized thiophene derivatives. By leveraging the distinct reactivity of its methoxy and carboxylic acid functional groups, researchers can access a diverse chemical space relevant to drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the strategic functionalization of this important heterocyclic scaffold.

References

  • Badiceanu, C. D., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal.
  • Chem-Impex (n.d.). 5-(4-Methoxyphenyl)thiophene-2-carboxylic acid.
  • Chem-Impex (n.d.). 5-Methoxybenzo[b]thiophene-2-carboxylic acid.
  • Chemistry LibreTexts (2021, July 31). 22.4: Electrophilic Aromatic Substitution.
  • Master Organic Chemistry (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Organic Chemistry Portal (n.d.). Vilsmeier-Haack Reaction.
  • PubChem (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.
  • Rinkes, I. J. (1933). The Nitration of 5-Methyl-2-thenoic Acid. Recueil des Travaux Chimiques des Pays-Bas, 52(6), 538-546.
  • Semantic Scholar (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
  • Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Wikipedia (n.d.). Buchwald–Hartwig amination.
  • Wikipedia (n.d.). Thiophene-2-carboxylic acid.
  • Xia, G., et al. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o148.

Sources

Application Notes and Protocols for Screening 5-Methoxythiophene-2-carboxylic Acid Derivatives for Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which has been identified as a "privileged scaffold" in medicinal chemistry. This designation stems from its presence in numerous biologically active compounds and approved drugs, attributable to its unique physicochemical properties. The sulfur atom can participate in hydrogen bonding, and the thiophene ring is considered a bioisostere of the phenyl ring, allowing it to mimic phenyl-containing ligands while offering distinct metabolic and solubility profiles.[1][2] Derivatives of thiophene have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[3][4][5]

This application note focuses on a specific, promising starting scaffold: 5-Methoxythiophene-2-carboxylic acid . The presence of both a methoxy group and a carboxylic acid group provides two key points for chemical modification, allowing for the generation of a diverse library of derivatives. The carboxylic acid can be readily converted to amides, esters, and other functionalities, while the methoxy group can potentially be demethylated to a hydroxyl group for further derivatization. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid has been noted as a "promising compound with biological activities" and a valuable precursor for the synthesis of more complex functional compounds.[6] This suggests that a library of its derivatives would be a rich source for screening for novel therapeutic agents.

This guide provides a comprehensive framework for the systematic screening of a virtual library of this compound derivatives for potential antibacterial, anticancer, and anti-inflammatory activities, as well as for specific enzyme inhibition.

Part 1: Synthesis of a Focused Library of this compound Derivatives

The foundational step in this screening cascade is the synthesis of a diverse library of derivatives from the parent compound, this compound. The primary point of diversification will be the carboxylic acid moiety, which can be readily converted into a variety of amides and esters.

General Synthetic Protocol: Amide Synthesis via Carbodiimide Coupling

A common and efficient method for amide bond formation involves the use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).[7]

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Activation: Add EDC (1.2 equivalents) and DMAP (0.1 equivalents) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

This protocol can be adapted for a parallel synthesis approach to generate a library of amide derivatives by using a variety of amines.

Part 2: A Tiered Screening Approach for Biological Activity

A tiered or hierarchical screening approach is a cost-effective and efficient strategy to identify promising lead compounds from a large library. This involves initial broad-based primary screens to identify "hits," followed by more specific secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Potency cluster_2 Tier 3: Mechanism of Action & Lead Optimization Primary_Antibacterial Antibacterial (Agar Well Diffusion) Secondary_Antibacterial MIC & MBC Determination Primary_Antibacterial->Secondary_Antibacterial Active Hits Primary_Anticancer Anticancer (MTT Assay) Secondary_Anticancer IC50 Determination & Selectivity Primary_Anticancer->Secondary_Anticancer Active Hits Primary_Anti_Inflammatory Anti-inflammatory (HRBC Membrane Stabilization) Secondary_Anti_Inflammatory COX/LOX Inhibition Assays Primary_Anti_Inflammatory->Secondary_Anti_Inflammatory Active Hits MOA_Antibacterial Enzyme Inhibition Assays (e.g., DNA Gyrase) Secondary_Antibacterial->MOA_Antibacterial Potent Hits MOA_Anticancer Apoptosis & Cell Cycle Analysis Secondary_Anticancer->MOA_Anticancer Potent & Selective Hits MOA_Anti_Inflammatory Cytokine Profiling Secondary_Anti_Inflammatory->MOA_Anti_Inflammatory Potent Hits

Caption: Tiered screening workflow for this compound derivatives.

Antibacterial Activity Screening

Rationale: Thiophene derivatives have a well-documented history of antibacterial activity.[8][9][10] The screening of novel derivatives is a rational approach to discovering new antibacterial agents, particularly against drug-resistant strains.

This method provides a qualitative assessment of the antibacterial activity of the synthesized compounds.[10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Sterile cork borer (6 mm)

  • Micropipettes

  • Test compound solutions (e.g., 1 mg/mL in DMSO)

  • Positive control (e.g., Gentamicin solution)

  • Negative control (DMSO)

Procedure:

  • Prepare MHA plates.

  • Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

  • Uniformly spread the bacterial suspension over the surface of the MHA plates using a sterile cotton swab.

  • Create wells in the agar plates using a sterile cork borer.

  • Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control to separate wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Data Interpretation:

Compound IDZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
5MT-A11512
5MT-A200
5MT-A31816
Gentamicin2220
DMSO00

Compounds showing a significant zone of inhibition are considered "hits" and are advanced to secondary screening.

This quantitative method determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the active compounds.

Procedure:

  • Perform serial two-fold dilutions of the test compounds in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculate each well with the bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • To determine the MBC, subculture the contents of the wells with no visible growth onto fresh MHA plates.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Anticancer Activity Screening

Rationale: Numerous thiophene derivatives have been reported to exhibit significant anticancer activity through various mechanisms, including the induction of apoptosis.[7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Data Interpretation:

Compound ID% Viability (MCF-7, 50 µM)% Viability (HeLa, 50 µM)
5MT-C185.291.5
5MT-C245.752.3
5MT-C321.928.1
Doxorubicin15.618.2

Compounds that significantly reduce cell viability are selected for IC50 determination.

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Procedure:

  • Perform the MTT assay with a wider range of concentrations for the "hit" compounds.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value from the dose-response curve.

Anti-inflammatory Activity Screening

Rationale: Thiophene derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[11][12] The presence of methyl and methoxy groups on the thiophene ring has been highlighted as important for anti-inflammatory activity.[11]

This in vitro assay assesses the ability of a compound to stabilize the membrane of human red blood cells (HRBCs) when subjected to hypotonic stress, which is analogous to the stabilization of lysosomal membranes in inflammatory conditions.

Materials:

  • Fresh human blood

  • Phosphate buffered saline (PBS)

  • Hypotonic and isotonic saline solutions

  • Test compound solutions

  • Positive control (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Prepare a 10% v/v suspension of HRBCs in isotonic saline.

  • Mix the HRBC suspension with different concentrations of the test compounds and incubate.

  • Induce hemolysis by adding a hypotonic saline solution.

  • Centrifuge the mixture and measure the absorbance of the supernatant (hemoglobin release) at 560 nm.

  • Calculate the percentage of membrane stabilization.

Data Interpretation:

Compound ID% Membrane Stabilization (100 µg/mL)
5MT-I125.3
5MT-I268.9
5MT-I375.1
Diclofenac82.4

Compounds showing significant membrane stabilization are further evaluated in enzyme inhibition assays.

These assays directly measure the ability of the compounds to inhibit the activity of key enzymes in the inflammatory cascade. Commercially available kits are often used for this purpose.

Procedure:

  • Follow the manufacturer's protocol for the specific COX-1/COX-2 or 5-LOX inhibitor screening assay kit.

  • Typically, this involves incubating the enzyme with the test compound and a substrate.

  • The product of the enzymatic reaction is then quantified, often through a colorimetric or fluorometric method.

  • Calculate the percentage of enzyme inhibition.

Part 3: Enzyme Inhibition Screening

Rationale: Many drugs exert their therapeutic effects by inhibiting specific enzymes. A focused screen against a panel of relevant enzymes can identify compounds with a specific mechanism of action.

Enzyme_Inhibition_Workflow Library 5-Methoxythiophene-2- carboxylic Acid Derivatives Library Primary_Screen Primary Screen at a Single High Concentration Library->Primary_Screen Dose_Response Dose-Response Curve Generation for Hits Primary_Screen->Dose_Response Active Compounds IC50 IC50 Determination Dose_Response->IC50 Mechanism Mechanism of Inhibition Studies IC50->Mechanism Potent Inhibitors

Caption: General workflow for enzyme inhibitor screening.

Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework that can be adapted for various enzymes.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • Test compound solutions

  • Positive control inhibitor

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Add the assay buffer, enzyme, and test compound (or control) to the wells of a microtiter plate.

  • Pre-incubate the mixture for a defined period.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.

  • Calculate the initial reaction velocity for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the uninhibited control.

  • For active compounds, perform a dose-response study to determine the IC50 value.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an ideal candidate for the generation of compound libraries. The tiered screening approach outlined in this application note provides a systematic and efficient pathway for identifying derivatives with significant antibacterial, anticancer, and anti-inflammatory activities. Subsequent mechanism-of-action studies on the most potent and selective "hits" will be crucial for their further development as lead compounds in drug discovery programs.

References

  • Structure-Activity Relationships of Thiophene Derivatives of Biological Interest. Sulfur Reports. [Link]
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules. [Link]
  • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as C
  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. [Link]
  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
  • Biological Activities of Thiophenes. Encyclopedia MDPI. [Link]
  • Studies on the biological activity of some nitrothiophenes.
  • Synthesis and antibacterial activity of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid deriv
  • 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.
  • 5-(Methoxycarbonyl)thiophene-2-carboxylic acid | C7H6O4S. PubChem. [Link]
  • Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research. [Link]
  • Thiophene-Based Compounds with Potential Anti-Inflamm
  • Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives.
  • Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. MDPI. [Link]
  • Thiophene-Based Compounds with Potential Anti-Inflamm
  • 5-(Methoxy-carbon-yl)thio-phene-2-carboxylic Acid. PubMed. [Link]
  • Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides.
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul
  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. [Link]
  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia. [Link]

Sources

Application Notes & Protocols: Developing Organic Semiconductors with 5-Methoxythiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-SMTCA-2026-01

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of 5-Methoxythiophene-2-carboxylic acid (5MTCA) as a foundational building block for novel organic semiconductors. We delve into the rationale behind its selection, detailing its intrinsic electronic and structural advantages. This document outlines field-proven protocols for polymerization, material characterization, and the fabrication and testing of prototype electronic devices such as Organic Field-Effect Transistors (OFETs). Each section is grounded in established scientific principles, supported by authoritative citations, and designed to provide both the "how" and the "why" behind critical experimental steps.

Introduction: The Strategic Advantage of this compound

The field of organic electronics continually seeks new molecular motifs that offer tunable properties, solution processability, and high performance.[1][2] this compound (5MTCA) emerges as a compelling monomer for developing advanced organic semiconductors due to the synergistic effects of its functional groups.

  • The Thiophene Backbone: Thiophene-based polymers are a cornerstone of organic electronics, renowned for their excellent charge transport properties and environmental stability.[3] The π-conjugated system of the polythiophene backbone facilitates the delocalization of electrons, which is essential for conductivity.[4]

  • Electron-Donating Methoxy Group (-OCH₃): The methoxy group at the 5-position is a strong electron-donating group. Its presence raises the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting polymer. This is crucial for tuning the material's band gap and improving its properties as a hole-transporting (p-type) semiconductor.[5]

  • Carboxylic Acid (-COOH) Anchor Group: The carboxylic acid at the 2-position serves multiple strategic roles. It can act as a powerful anchoring group, enabling strong adsorption onto metal oxide surfaces like TiO₂ or ITO, which is critical for applications in dye-sensitized solar cells (DSSCs) and as an interlayer in organic photovoltaics (OPVs).[6][7][8][9] Furthermore, it provides a reactive handle for post-polymerization modification and can influence polymer solubility and morphology through hydrogen bonding interactions.

This unique combination makes polymers derived from 5MTCA, hereafter referred to as poly(5MTCA), promising candidates for a range of applications, from transistors to sensors and solar cells.

Polymerization Strategies for Poly(5MTCA)

The synthesis of a high-quality, regioregular conjugated polymer is paramount for achieving optimal device performance.[10] The Grignard Metathesis (GRIM) polymerization is a preferred method for substituted thiophenes as it produces well-defined, head-to-tail coupled polymers with controlled molecular weights.[10][11][12][13]

Workflow for Polymer Synthesis

G cluster_0 Monomer Preparation cluster_1 GRIM Polymerization cluster_2 Purification Monomer 5MTCA Precursor (e.g., dibrominated) Grignard Grignard Reagent Formation Monomer->Grignard 1. Activate Polymerize Ni-Catalyzed Polymerization Grignard->Polymerize 2. Add Catalyst (e.g., Ni(dppp)Cl2) Quench Quenching (e.g., with HCl/Methanol) Polymerize->Quench 3. Terminate Precipitate Precipitation in Methanol Quench->Precipitate 4. Isolate Crude Polymer Soxhlet Soxhlet Extraction (Methanol, Hexane, Chloroform) Precipitate->Soxhlet 5. Remove Impurities FinalPolymer Purified Poly(5MTCA) Soxhlet->FinalPolymer

Caption: Workflow for Poly(5MTCA) synthesis via GRIM polymerization.

Protocol 2.1: Synthesis of Poly(5MTCA) via GRIM Polymerization

Causality: This protocol is adapted from the well-established GRIM method for poly(3-alkylthiophenes).[12][13] The use of a nickel catalyst facilitates a quasi-"living" chain-growth polymerization, allowing for control over molecular weight and producing a polymer with high regioregularity, which is essential for efficient charge transport.[11][12]

Materials:

  • 2,5-dibromo-3-(protected-ester)-thiophene (starting monomer, protection of carboxylic acid is required)

  • t-Butylmagnesium chloride (or other Grignard reagent) in THF

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol, Hexane, Chloroform (for purification)

  • Hydrochloric Acid (HCl)

Procedure:

  • Monomer Preparation: The carboxylic acid of 5MTCA must be protected (e.g., as a methyl or ethyl ester) and the thiophene ring must be brominated at the 2 and 5 positions prior to polymerization. This protocol assumes the use of a pre-synthesized dibromo-monomer.

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the dibrominated monomer in anhydrous THF in a flame-dried Schlenk flask.

  • Grignard Formation: Cool the solution to 0°C and slowly add one equivalent of t-butylmagnesium chloride. Stir for 1-2 hours to facilitate the Grignard exchange reaction.

  • Initiation & Polymerization: Add the Ni(dppp)Cl₂ catalyst (typically 1-2 mol% relative to the monomer). Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The solution should darken, indicating polymer formation.

  • Quenching: Quench the reaction by slowly pouring the mixture into a beaker containing methanol with a small amount of concentrated HCl. This protonates the polymer chain ends and precipitates the crude polymer.

  • Purification:

    • Filter the crude polymer and wash with methanol.

    • Perform sequential Soxhlet extractions with methanol (to remove catalyst and oligomers), hexane (to remove shorter chain polymers), and finally chloroform to collect the desired high molecular weight polymer fraction.

    • Precipitate the chloroform fraction in methanol, filter, and dry the purified poly(5MTCA) under vacuum.

Material Characterization

Thorough characterization is a self-validating step to confirm the successful synthesis and to understand the material's optoelectronic properties.[14][15][16]

Protocol 3.1: Optical Properties via UV-Vis Spectroscopy

Causality: UV-Vis spectroscopy probes the electronic transitions within the conjugated polymer. The absorption maximum (λₘₐₓ) indicates the extent of π-conjugation, while the absorption onset is used to calculate the optical band gap (E₉). A red-shift in the absorption spectrum typically correlates with a more planar backbone and longer effective conjugation length, which is desirable for charge transport.[4][17]

Procedure:

  • Prepare a dilute solution of poly(5MTCA) in a suitable solvent (e.g., chloroform, chlorobenzene) with a concentration of ~0.01 mg/mL.

  • Prepare a thin film by spin-coating the solution onto a quartz substrate (see Protocol 4.1).

  • Record the absorption spectra for both the solution and the thin film from 300 to 800 nm.

  • Analysis:

    • Identify the λₘₐₓ in both solution and film. A red-shift in the film state is expected due to intermolecular interactions and aggregation.[17][18]

    • Determine the absorption edge (λₒₙₛₑₜ) from the film's spectrum.

    • Calculate the optical band gap using the formula: E₉ (eV) = 1240 / λₒₙₛₑₜ (nm) .

Protocol 3.2: Electrochemical Properties via Cyclic Voltammetry (CV)

Causality: CV is a powerful technique to determine the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the semiconductor.[19] These values are critical for predicting device architecture and energy level alignment with other materials (e.g., electrodes, acceptors).[20]

Procedure:

  • Working Electrode: Drop-cast or spin-coat a thin film of poly(5MTCA) onto a glassy carbon or platinum electrode.

  • Electrochemical Cell: Assemble a three-electrode cell in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile) under an inert atmosphere. Use a Pt wire as the counter electrode and an Ag/AgCl or Ag/Ag⁺ electrode as the reference.

  • Calibration: Record the CV of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The midpoint potential (E₁/₂) of Fc/Fc⁺ is used as an internal standard (typically assumed to be 4.8 eV below vacuum).[21]

  • Measurement: Scan the potential to measure the oxidation and reduction waves of the polymer film.

  • Analysis:

    • Determine the onset of the first oxidation potential (Eₒₓ,ₒₙₛₑₜ) and the onset of the reduction potential (EᵣₑᏧ,ₒₙₛₑₜ).

    • Calculate the energy levels using the following empirical formulas[20][21]:

      • HOMO (eV) = -[Eₒₓ,ₒₙₛₑₜ - E₁/₂(Fc/Fc⁺) + 4.8]

      • LUMO (eV) = -[EᵣₑᏧ,ₒₙₛₑₜ - E₁/₂(Fc/Fc⁺) + 4.8]

    • If a reduction peak is not observed, the LUMO can be estimated by: LUMO = HOMO + E₉ (optical) .[22]

PropertyTechniqueTypical Expected Values for Polythiophenes
Optical Band Gap (E₉) UV-Vis Spectroscopy1.8 - 2.2 eV
HOMO Level Cyclic Voltammetry-4.9 to -5.3 eV
LUMO Level Cyclic Voltammetry-2.8 to -3.2 eV
Molecular Weight (Mn) GPC10 - 50 kDa
Regioregularity (%HT) ¹H NMR> 95%
Caption: Table summarizing key characterization techniques and expected property ranges for high-performance polythiophenes.

Device Fabrication and Characterization

To assess the performance of poly(5MTCA), it is fabricated into a prototype device. An Organic Field-Effect Transistor (OFET) is an excellent platform for evaluating the material's charge carrier mobility.[1][23]

OFET Device Architecture

Sources

Application Notes and Protocols for the Synthesis of Sulfonamides from 5-Methoxythiophene Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Significance of Thiophene-Based Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1][2] When incorporated into a thiophene scaffold, a privileged heterocycle in drug discovery, the resulting thiophene-based sulfonamides exhibit a diverse range of pharmacological activities.[1] The unique electronic properties and structural features of the thiophene ring can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. 5-Methoxythiophene derivatives, in particular, are valuable starting materials for accessing a variety of functionalized thiophenes for drug development.

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of sulfonamides derived from 5-methoxythiophene precursors. We will explore a robust and reliable two-step synthetic route, starting from the readily available 2-methoxythiophene. This guide will not only detail the experimental procedures but also delve into the underlying chemical principles, offering insights into the "why" behind each step.

Synthetic Strategy: A Two-Step Approach to 5-Methoxythiophene-2-Sulfonamides

While the direct conversion of 5-methoxythiophene-2-carboxylic acid to the corresponding sulfonamide presents significant challenges due to the reactivity of the carboxylic acid group under typical chlorosulfonation conditions, a more reliable and higher-yielding approach begins with 2-methoxythiophene. This two-step synthesis involves the formation of a key intermediate, 5-methoxythiophene-2-sulfonyl chloride, followed by its reaction with an amine to furnish the desired sulfonamide.

G start 2-Methoxythiophene intermediate 5-Methoxythiophene-2-sulfonyl chloride start->intermediate Chlorosulfonation product 5-Methoxythiophene-2-sulfonamide intermediate->product Amination amine Primary or Secondary Amine amine->product

Caption: Overall synthetic workflow.

Part 1: Synthesis of 5-Methoxythiophene-2-sulfonyl chloride

The initial step in our synthetic route is the chlorosulfonation of 2-methoxythiophene. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group onto the thiophene ring, yielding the key intermediate, 5-methoxythiophene-2-sulfonyl chloride.

Protocol 1: Chlorosulfonation of 2-Methoxythiophene

Materials:

  • 2-Methoxythiophene

  • Chlorosulfonic acid (ClSO₃H)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask equipped with a dropping funnel and a nitrogen inlet

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxythiophene (1 equivalent) in anhydrous dichloromethane. Place the flask in an ice bath and stir the solution under a nitrogen atmosphere.

  • Addition of Chlorosulfonic Acid: Carefully add chlorosulfonic acid (2-3 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature of the reaction mixture between 0 and 5 °C during the addition. The methoxy group on the thiophene ring is an activating group, directing the electrophilic substitution to the C5 position. The use of excess chlorosulfonic acid ensures complete conversion of the starting material.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess chlorosulfonic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the initial DCM used).

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 5-methoxythiophene-2-sulfonyl chloride.

Purification:

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system can be employed.

ParameterValue
Starting Material 2-Methoxythiophene
Key Reagent Chlorosulfonic acid
Solvent Dichloromethane
Temperature 0-5 °C
Typical Yield 70-85%

Table 1: Summary of Reaction Parameters for Protocol 1.

Part 2: Synthesis of 5-Methoxythiophene-2-sulfonamides

With the key intermediate, 5-methoxythiophene-2-sulfonyl chloride, in hand, the final step is the formation of the sulfonamide bond through its reaction with a primary or secondary amine. This is a classic and highly efficient nucleophilic substitution reaction.[3]

Protocol 2: Amination of 5-Methoxythiophene-2-sulfonyl chloride

Materials:

  • 5-Methoxythiophene-2-sulfonyl chloride

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Triethylamine (Et₃N) or pyridine as a base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a nitrogen inlet

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane. Stir the solution at room temperature under a nitrogen atmosphere. The base is crucial to neutralize the HCl generated during the reaction.

  • Addition of Sulfonyl Chloride: Dissolve 5-methoxythiophene-2-sulfonyl chloride (1 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the amine solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, wash the reaction mixture with water and 1M HCl to remove the excess amine and triethylamine hydrochloride.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

Purification:

The crude sulfonamide can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

G cluster_0 Reaction Mechanism Sulfonyl_Chloride 5-Methoxythiophene-2-sulfonyl chloride Intermediate Tetrahedral Intermediate Sulfonyl_Chloride->Intermediate Amine R₂NH Amine->Sulfonyl_Chloride Nucleophilic Attack Product 5-Methoxythiophene-2-sulfonamide Intermediate->Product Chloride Elimination HCl HCl Intermediate->HCl

Caption: Mechanism of sulfonamide formation.

ParameterValue
Starting Material 5-Methoxythiophene-2-sulfonyl chloride
Key Reagent Primary or Secondary Amine
Base Triethylamine or Pyridine
Solvent Dichloromethane or THF
Temperature Room Temperature
Typical Yield 80-95%

Table 2: Summary of Reaction Parameters for Protocol 2.

Characterization of 5-Methoxythiophene-2-sulfonamides

The synthesized sulfonamides can be characterized using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. Expect to see characteristic signals for the methoxy group, the thiophene protons, and the protons of the amine moiety. The sulfonamide N-H proton often appears as a broad singlet.[4]

  • Mass Spectrometry: To confirm the molecular weight of the final product.

  • Infrared (IR) Spectroscopy: Look for characteristic stretching frequencies for the S=O bonds of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹) and the N-H bond of the sulfonamide.

Troubleshooting and Optimization

  • Low Yield in Chlorosulfonation: Ensure all glassware is perfectly dry and the reaction is performed under an inert atmosphere, as chlorosulfonic acid is highly moisture-sensitive. The reaction temperature should be strictly controlled to prevent side reactions.

  • Incomplete Amination: If the reaction stalls, gentle heating (e.g., to 40 °C) can be applied. Ensure the amine is of good quality and the base is anhydrous.

  • Purification Challenges: If the product is difficult to crystallize, column chromatography is the recommended purification method. Using a gradient elution system can improve separation.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 5-methoxythiophene-2-sulfonamides, a class of compounds with significant potential in drug discovery. By following this two-step approach, researchers can efficiently access a variety of sulfonamide derivatives for further biological evaluation. The provided insights into the reaction mechanisms and troubleshooting tips will aid in the successful execution and optimization of this synthetic route.

References

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
  • Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate. Benchchem.
  • Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. Nature.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxythiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Methoxythiophene-2-carboxylic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during its synthesis. Purity of this intermediate is often critical for downstream applications, including pharmaceutical development, making robust impurity identification and control essential.[1] This guide provides in-depth, field-tested answers to common questions, focusing on the causality behind the formation of impurities and offering validated protocols for their mitigation and removal.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is organized by the most common synthetic routes.

Route 1: Carboxylation via Lithiation of 2-Methoxythiophene

This is a prevalent method involving the deprotonation of 2-methoxythiophene at the 5-position with a strong base like n-butyllithium (n-BuLi), followed by quenching with carbon dioxide (CO₂). While effective, this route is sensitive to reaction conditions.

Q1: My final product is contaminated with significant amounts of the starting material, 2-methoxythiophene. What went wrong and how can I fix this?

Answer:

This is a classic sign of incomplete lithiation or premature quenching of the lithiated intermediate. Several factors can contribute to this issue.

Root Cause Analysis:

  • Insufficient n-BuLi: The stoichiometry of n-BuLi to 2-methoxythiophene is critical. Using less than a full equivalent will naturally lead to incomplete conversion.

  • Inaccurate n-BuLi Titration: Solutions of n-BuLi can degrade over time. It is crucial to titrate the solution before use to determine its exact molarity.

  • Reaction Temperature Too High: While the initial deprotonation can be run at various temperatures, adding n-BuLi at a very low temperature (e.g., -78 °C) is often recommended to prevent side reactions. However, if the reaction is not allowed to warm sufficiently to ensure complete deprotonation, unreacted starting material may remain.

  • Poor Quality Reagents/Moisture: Traces of water in the solvent (e.g., THF, diethyl ether) or on the glassware will rapidly quench the n-BuLi, reducing the effective amount available for deprotonation.

Troubleshooting & Mitigation Protocol:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven ( >120 °C) overnight and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents.

  • Titrate n-BuLi: Before each reaction, titrate your n-BuLi solution using a standard method (e.g., with diphenylacetic acid) to know its precise concentration.

  • Optimize Reagent Stoichiometry & Addition:

    • Use a slight excess of n-BuLi (e.g., 1.05-1.1 equivalents).

    • Cool the solution of 2-methoxythiophene in your anhydrous solvent (e.g., THF) to -78 °C (a dry ice/acetone bath).

    • Add the titrated n-BuLi solution dropwise via syringe while maintaining the low temperature.

  • Controlled Reaction Temperature: After the addition is complete, allow the reaction to stir at a low temperature (e.g., -78 °C to -60 °C) for a defined period (e.g., 1 hour) to ensure the metal-halogen exchange or deprotonation goes to completion.[2]

  • Purification: If contamination persists, 2-methoxythiophene can often be removed during workup due to its non-acidic nature. A simple extraction with an aqueous base (e.g., 1M NaOH) will move your desired carboxylic acid product into the aqueous layer, leaving the neutral starting material in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure product.

Q2: My NMR spectrum shows signals for a dicarboxylic acid impurity. How is this formed and how can I avoid it?

Answer:

The presence of a dicarboxylic acid, likely thiophene-2,5-dicarboxylic acid derivative, points to a double deprotonation (di-lithiation) of the thiophene ring.

Mechanistic Insight:

The first deprotonation occurs at the C5 position, which is most activated by the sulfur atom. However, if harsh conditions are used or if the lithiated intermediate is not quenched efficiently, a second deprotonation can occur at the C3 or C4 position, followed by carboxylation at both sites. The choice of solvent can be important; for instance, using THF can sometimes lead to undesired byproducts compared to solvents like MTBE in certain lithiation reactions.[2]

Prevention Strategy:

  • Strict Temperature Control: Maintain a low temperature (ideally ≤ -60 °C) throughout the lithiation and before the CO₂ quench. Higher temperatures can provide the activation energy needed for the less favorable second deprotonation.

  • Controlled Reagent Addition: Add the n-BuLi slowly and ensure efficient stirring to avoid localized areas of high concentration and temperature.

  • Avoid Excess n-BuLi: Using a large excess of n-BuLi will significantly increase the probability of di-lithiation. Stick to a modest excess (1.05-1.1 equivalents).

  • Efficient Quenching: Once the lithiation is complete, quench the reaction promptly and efficiently with a large excess of CO₂ (either as a gas bubbled through the solution or by pouring the reaction mixture over crushed dry ice).

Route 2: Oxidation of 5-Methoxythiophene-2-carbaldehyde

This route involves the oxidation of the aldehyde functional group to a carboxylic acid. The choice of oxidant is key to avoiding side reactions.

Q3: After my oxidation reaction, I still see the starting aldehyde in my product. How can I improve this conversion and purify the final product?

Answer:

Residual starting material is a common issue resulting from incomplete oxidation. This can be due to oxidant stoichiometry, reactivity, or reaction time.

Root Cause Analysis:

  • Insufficient Oxidant: The molar ratio of the oxidant to the aldehyde was too low.

  • Deactivated Oxidant: The oxidizing agent may have degraded during storage.

  • Insufficient Reaction Time/Temperature: The reaction was not allowed to proceed long enough or at a high enough temperature to reach completion.

Troubleshooting & Mitigation Protocol:

  • Choice of Oxidant: Use a reliable and sufficiently powerful oxidant. Common choices for this transformation include:

    • Potassium Permanganate (KMnO₄): A strong, cost-effective oxidant, but can sometimes lead to over-oxidation if not controlled.

    • Jones Reagent (CrO₃ in H₂SO₄/acetone): A very effective and rapid oxidant, but chromium reagents are toxic and require careful handling and disposal.

    • Hydrogen Peroxide (H₂O₂): A greener option, often used in the presence of a catalyst. Can be effective for oxidizing both aldehyde and sulfide groups if desired.[3]

  • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purification Strategy: This is an ideal scenario for purification via acid-base extraction.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).

    • The desired carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt. The neutral starting aldehyde will remain in the organic layer.

    • Separate the layers. Carefully acidify the aqueous layer with a strong acid (e.g., 2M HCl) until the product precipitates out.

    • Filter, wash the solid with cold water, and dry to obtain the purified product.

General Impurity Identification & Purification

This section provides general guidance applicable to all synthetic routes.

Workflow for Impurity Identification and Resolution

The following diagram illustrates a systematic approach to troubleshooting an impure sample of this compound.

G cluster_0 Problem Identification cluster_1 Characterization cluster_2 Impurity Diagnosis cluster_3 Resolution start Synthesis Complete (Crude Product) check Initial Analysis (e.g., TLC, Melting Point) start->check nmr ¹H & ¹³C NMR Analysis check->nmr Impurity Suspected hplc HPLC-MS Analysis check->hplc Impurity Suspected finish Pure Product Obtained check->finish Product is Pure diagnosis Compare Data to Table 1 Identify Impurity Structure nmr->diagnosis hplc->diagnosis purify Select Purification Method (Recrystallization, Extraction, Chromatography) diagnosis->purify reanalyze Re-analyze Purified Product purify->reanalyze reanalyze->purify Impurities Remain reanalyze->finish Purity Confirmed

Caption: A workflow for identifying and resolving impurities.

Table 1: Common Impurities and Their Analytical Signatures

This table summarizes key data to help identify common impurities during the synthesis of this compound.[4][5]

Impurity NameStructureFormation Route¹H NMR Distinguishing Signals (CDCl₃)HPLC Behavior
2-Methoxythiophene COC₁=CC=CS₁CarboxylationSinglet for -OCH₃ (~3.9 ppm), distinct thiophene protons without adjacent carboxyl group.Less polar than the product; elutes earlier on reverse-phase HPLC.
5-Methoxythiophene-2-carbaldehyde O=CC₁=CC=C(OC)S₁OxidationAldehyde proton singlet (~9.7 ppm), distinct from carboxylic acid proton.Less polar than the product; elutes earlier.
Methyl 5-Methoxythiophene-2-carboxylate COC(=O)C₁=CC=C(OC)S₁HydrolysisSharp singlet for the ester methyl group (~3.9 ppm) in addition to the methoxy group.Less polar than the product; elutes earlier.
Thiophene-2,5-dicarboxylic Acid (Methoxy derivative) HOOC-C₁=CC=C(OC)S₁-COOHCarboxylationAbsence of one of the thiophene ring protons; potentially lower solubility.More polar than the product; elutes later.
Visualizing a Key Side Reaction: Lithiation Pathway

The diagram below illustrates the desired reaction and a common side reaction during the carboxylation of 2-methoxythiophene.

G SM 2-Methoxythiophene NBuLi + n-BuLi INT 5-Lithio-2-methoxythiophene (Desired Intermediate) SM->INT -78 °C, THF DI_INT Di-lithiated Species (Side-product Intermediate) INT->DI_INT Excess n-BuLi or High Temp. PROD This compound (Desired Product) INT->PROD 1. CO₂ 2. H₃O⁺ IMP Dicarboxylic Acid (Impurity) DI_INT->IMP 1. CO₂ 2. H₃O⁺

Caption: Formation of desired product vs. dicarboxylic impurity.

References
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Zhao, Y., et al. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o148.
  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid.
  • He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • Smith, K., et al. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 7, 1636-1643.
  • Nasyrov, I. S., & Starikova, O. G. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60.
  • American Chemical Society. (2020). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications.
  • PubChem. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde.
  • PubChem. (n.d.). 5-Methoxythiophene-2-carbaldehyde.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Papernaya, L., et al. (2015). 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde: Thioacetalization, chloromethylation, and oxidation. Heteroatom Chemistry, 26(1).
  • PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.
  • NIST. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde.
  • PubChem. (n.d.). Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate.
  • ResearchGate. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.
  • LookChem. (n.d.). Cas 29212-22-4,this compound.

Sources

Technical Support Center: Troubleshooting Low Yield in 5-Methoxythiophene-2-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the synthesis of 5-Methoxythiophene-2-carboxylic acid. This guide is designed to assist you in troubleshooting and optimizing your reaction to achieve higher yields. As Senior Application Scientists, we understand that even well-established protocols can present challenges. This resource provides in-depth, experience-driven advice to help you navigate common pitfalls and understand the underlying chemical principles.

The synthesis of this compound typically involves the metalation of 2-methoxythiophene followed by carboxylation with carbon dioxide. The success of this reaction hinges on several critical factors, and low yields can often be traced back to specific experimental parameters. This guide is structured in a question-and-answer format to directly address the issues you may be encountering.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Very Low or No Product Formation

Question: I am following a standard protocol involving the lithiation of 2-methoxythiophene with n-butyllithium (n-BuLi) followed by quenching with dry ice, but I am observing very little to no formation of the desired carboxylic acid. What are the likely causes and how can I fix this?

Answer: This is a common issue that often points to problems with the organolithium reagent or the reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Inactive n-Butyllithium: n-BuLi is highly reactive and pyrophoric, readily degrading upon exposure to moisture or air.[1]

    • Troubleshooting:

      • Titrate your n-BuLi: Before use, always titrate your n-BuLi solution to determine its exact molarity. A common method is the Gilman double titration. An inaccurate concentration will lead to incorrect stoichiometry.

      • Use fresh reagent: Whenever possible, use a fresh bottle of n-BuLi. Older bottles, even if seemingly well-sealed, may have degraded.

      • Proper handling: Use dry, inert gas (argon or nitrogen) techniques meticulously. Ensure all glassware is oven-dried or flame-dried before use and that your solvents are anhydrous.

  • Presence of Electrophilic Impurities: Any electrophilic species other than your intended carbon dioxide will quench the lithiated intermediate.

    • Troubleshooting:

      • Solvent Purity: Ensure your solvent (typically THF or diethyl ether) is anhydrous.[1] Commercially available anhydrous solvents are often sufficient, but for maximum reliability, consider drying them over a suitable agent like sodium/benzophenone.

      • Starting Material Purity: Impurities in the 2-methoxythiophene can react with n-BuLi. Purify your starting material by distillation if its purity is questionable.

  • Inefficient Carboxylation: The introduction of carbon dioxide is a critical step.

    • Troubleshooting:

      • Use high-purity, dry CO₂: Use a cylinder of high-purity carbon dioxide gas or freshly crushed, high-quality dry ice. Avoid using old dry ice that may have accumulated water ice.

      • Method of addition: Bubbling CO₂ gas through the solution can be inefficient. A more reliable method is to pour the reaction mixture onto a large excess of freshly crushed dry ice. This ensures a high concentration of CO₂ for the lithiated species to react with.

Issue 2: Significant Formation of Byproducts

Question: My reaction is producing the desired product, but I'm also seeing significant amounts of other compounds, which is lowering my isolated yield. What are these byproducts and how can I prevent their formation?

Answer: Side reactions are a common cause of low yields. Understanding their origin is key to suppression.

  • Formation of 2-Butyl-5-methoxythiophene: This byproduct arises from the reaction of the lithiated intermediate with butyl bromide, which is formed during the lithiation step.[2]

    • Mechanism: The lithiation of an aryl halide with n-BuLi can proceed via a lithium-halogen exchange, which is not the primary pathway here but illustrates the potential for side products. In the case of direct lithiation, unreacted n-BuLi can also be a source of butyl groups.

    • Troubleshooting:

      • Control the temperature: Perform the lithiation at a low temperature, typically -78 °C, to minimize side reactions.[1]

      • Slow addition of n-BuLi: Add the n-BuLi dropwise to the solution of 2-methoxythiophene to maintain a low concentration of the alkyllithium reagent at any given time.

  • Formation of Di-lithiated Species: If an excess of n-BuLi is used, or if the reaction temperature is not well-controlled, di-lithiation of the thiophene ring can occur, leading to the formation of dicarboxylic acids or other byproducts upon quenching.

    • Troubleshooting:

      • Accurate Stoichiometry: Use a slight excess (typically 1.05-1.1 equivalents) of accurately titrated n-BuLi.

      • Temperature Control: Maintain a consistently low reaction temperature during the addition of n-BuLi and for a short period afterward before carboxylation.

  • Decarboxylation of the Product: The desired product, this compound, can undergo decarboxylation, especially under acidic conditions or at elevated temperatures during workup.[3]

    • Troubleshooting:

      • Mild Workup Conditions: Use a gentle acid quench (e.g., saturated aqueous ammonium chloride) and avoid strong acids or high temperatures during extraction and purification.

      • Temperature during Purification: If purification is done by distillation or recrystallization from a high-boiling solvent, keep the temperature as low as possible to prevent product loss.

Issue 3: Inconsistent Yields Between Batches

Question: I am running the same reaction under what I believe are identical conditions, but my yields are highly variable. What could be causing this inconsistency?

Answer: Inconsistent yields often point to subtle variations in experimental parameters that are not being adequately controlled.

  • Moisture and Atmospheric Control: The most common culprit for inconsistency in organometallic reactions is the ingress of moisture or oxygen.[4]

    • Troubleshooting:

      • Standardize Glassware Preparation: Always follow the same procedure for drying glassware.

      • Inert Gas Quality: Ensure your inert gas source is of high purity and that your lines are free of leaks. A bubbler in the gas line can help monitor flow and prevent back-diffusion of air.

      • Septa and Syringes: Use fresh, high-quality septa and dry syringes for all transfers of reagents and solvents.

  • Reaction Time and Temperature: The timing of each step and the precision of temperature control can significantly impact the outcome.

    • Troubleshooting:

      • Consistent Timing: Use a timer for each step of the reaction, from the addition of n-BuLi to the quenching with CO₂.

      • Accurate Temperature Monitoring: Use a calibrated low-temperature thermometer and ensure the reaction flask is adequately submerged in the cooling bath.

  • Stirring and Mixing: Inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

    • Troubleshooting:

      • Use an appropriate stir bar: Ensure the stir bar is large enough to create a vortex and provide efficient mixing.

      • Maintain consistent stirring speed: Use a stir plate with reliable speed control.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol incorporates best practices to maximize yield and reproducibility.

Materials:

  • 2-Methoxythiophene

  • n-Butyllithium (in hexanes, freshly titrated)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

    • Maintain a positive pressure of nitrogen throughout the reaction.

  • Reaction Setup:

    • Add 2-methoxythiophene (1.0 eq) to the flask and dissolve it in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.

  • Carboxylation:

    • In a separate beaker, crush a large excess of dry ice.

    • Quickly and carefully pour the reaction mixture onto the crushed dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Separate the layers and extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers and wash with 1 M HCl, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Data Presentation

ParameterRecommended ConditionRationalePotential Issue if Deviated
Temperature -78 °C for lithiationMinimizes side reactions and reagent decomposition.[1]Increased byproduct formation, lower yield.
n-BuLi Stoichiometry 1.05-1.1 equivalentsEnsures complete lithiation without excess reagent.Incomplete reaction or di-lithiation.
Solvent Anhydrous THFGood solubility for reactants and intermediates.[5]Reaction with protic impurities, low yield.
CO₂ Source Freshly crushed dry iceHigh concentration of CO₂ for efficient carboxylation.Incomplete carboxylation due to moisture or low concentration.
Workup Mild acidic quench (NH₄Cl)Avoids degradation of the product.[3]Decarboxylation of the final product.

Visualizations

Reaction Pathway and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 2-Methoxythiophene 2-Methoxythiophene Lithiated Intermediate Lithiated Intermediate 2-Methoxythiophene->Lithiated Intermediate + n-BuLi -78 °C This compound This compound Lithiated Intermediate->this compound + CO2 (Dry Ice) 2-Butyl-5-methoxythiophene 2-Butyl-5-methoxythiophene Lithiated Intermediate->2-Butyl-5-methoxythiophene + Butyl Bromide Di-lithiated species Di-lithiated species Lithiated Intermediate->Di-lithiated species + Excess n-BuLi Decarboxylation Product Decarboxylation Product This compound->Decarboxylation Product Heat or Strong Acid G start Low Yield Observed q1 Is product formation very low or zero? start->q1 a1 Check n-BuLi activity (titrate). Ensure anhydrous conditions. Optimize CO2 quenching. q1->a1 Yes q2 Are significant byproducts present? q1->q2 No end Yield Improved a1->end a2 Control temperature strictly. Ensure correct stoichiometry. Use mild workup conditions. q2->a2 Yes q3 Are yields inconsistent? q2->q3 No a2->end a3 Standardize all procedures: - Glassware drying - Inert gas technique - Reagent handling q3->a3 Yes q3->end No a3->end

Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Gilman, H., & Shirley, D. A. (1949). Metalation of Thiophene by n-Butyllithium. Journal of the American Chemical Society, 71(5), 1870-1871. [Link]
  • Wakefield, B. J. (1995). Organolithium Methods. Academic Press.
  • Brandsma, L., & Verkruijsse, H. D. (1987). Preparative Polar Organometallic Chemistry 1. Springer-Verlag.
  • Bulling, B. W. (2018). Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study. University of Pretoria. [Link]
  • LibreTexts. (2019). 18.9: Organometallic Reagents. Chemistry LibreTexts. [Link]
  • Wikipedia. (2023). n-Butyllithium. [Link]
  • Royal Society of Chemistry. (2009). Supporting Information for "One-pot [1+1+1] synthesis of dithieno[2,3-b:3',2'-d]thiophene (DTT)". [Link]
  • Google Patents. (2019). Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Michigan State University Department of Chemistry. Main Group Organometallic Compounds. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Methoxythiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of reactions involving 5-methoxythiophene-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of working with this versatile heterocyclic compound. The unique electronic properties of the methoxy-substituted thiophene ring present both opportunities and challenges in synthetic chemistry. This resource aims to provide not only solutions but also the underlying scientific principles to empower you in your research.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis, purification, and derivatization of this compound.

Issue 1: Low Yield in the Carboxylation of 2-Methoxythiophene

Question: I am attempting to synthesize this compound by direct carboxylation of 2-methoxythiophene using n-butyllithium and CO2, but my yields are consistently low. What are the likely causes and how can I optimize this reaction?

Answer:

Low yields in the carboxylation of methoxythiophenes are a common issue, often stemming from suboptimal lithiation conditions or inefficient quenching with carbon dioxide. The methoxy group is an activating group, but its directing effect and the stability of the lithiated intermediate are crucial factors.

Causality and Optimization Strategy:

  • Incomplete Lithiation: The deprotonation of 2-methoxythiophene at the 5-position is generally favored. However, incomplete reaction can occur due to insufficient n-BuLi, reaction temperature being too high, or a short reaction time. The C-H bond of thiophene is difficult to deprotonate, so careful optimization is key.[1][2]

  • Side Reactions: At higher temperatures, n-butyllithium can react with the solvent (e.g., THF) or undergo side reactions with the thiophene ring itself.

  • Inefficient CO2 Quench: The introduction of CO2 gas can be inefficient if not done correctly. The lithiated intermediate is highly reactive and can be protonated by trace amounts of water in the CO2 or the reaction setup.

Optimized Protocol for Carboxylation:

  • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.

  • Controlled Lithiation:

    • Dissolve 2-methoxythiophene in anhydrous THF or diethyl ether.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a slight excess (1.1 equivalents) of n-butyllithium dropwise while maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation. Careful monitoring of lithiation conditions like time and temperature is crucial for optimal results.[3]

  • Efficient CO2 Quenching:

    • Instead of bubbling CO2 gas, it is often more effective to pour the cold lithiated thiophene solution onto a large excess of freshly crushed dry ice. This ensures a high concentration of CO2 for quenching.

    • Alternatively, bubble dry CO2 gas through the solution at -78 °C for an extended period.

  • Acidic Workup: After the reaction is complete, allow it to warm to room temperature and then quench with an aqueous acid (e.g., 1 M HCl) to protonate the carboxylate.

  • Purification: The product, this compound, can be purified by extraction into an organic solvent, followed by recrystallization. A common method for purifying aromatic carboxylic acids is to convert them to their sodium salts, recrystallize from hot water, and then re-acidify to obtain the pure acid.[4]

Issue 2: Poor Amide Coupling Efficiency with this compound

Question: I am struggling to achieve high yields in the amide coupling of this compound with a primary amine using standard coupling reagents like DCC or EDC. What factors could be hindering this reaction?

Answer:

While amide bond formation is a staple in organic synthesis, the electronic nature of the thiophene ring and potential steric hindrance can influence the reactivity of the carboxylic acid.[5][6]

Causality and Optimization Strategy:

  • Reduced Electrophilicity: The electron-donating methoxy group on the thiophene ring can slightly reduce the electrophilicity of the carbonyl carbon in the activated carboxylic acid intermediate, making it less susceptible to nucleophilic attack by the amine.

  • Steric Hindrance: While less of a concern with primary amines, bulky amines or complex substitution patterns on the thiophene ring can sterically hinder the approach of the nucleophile.

  • Choice of Coupling Reagent and Additives: The selection of the coupling reagent and the use of additives are critical for efficient amide bond formation, especially with less reactive substrates.[5] Carbodiimides like DCC can sometimes lead to side reactions and racemization if amino acids are involved.[5]

Optimized Protocol for Amide Coupling:

  • Activation of the Carboxylic Acid:

    • A highly effective method is to use a combination of a coupling reagent and an activating agent. A common and robust choice is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[6]

  • Step-by-Step Procedure:

    • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to form the activated ester.

    • Add the amine (1.0-1.2 eq) to the reaction mixture.

    • Stir at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude amide can be purified by column chromatography on silica gel.

Alternative Coupling Agents:

Coupling AgentAdditive (if required)SolventNotes
EDC/HOBt HOBt (1-Hydroxybenzotriazole)DMF, DCMA classic and effective combination. HOBt suppresses side reactions.
T3P® Pyridine or DIPEAEthyl Acetate, THFA versatile and powerful phosphonic acid anhydride-based coupling reagent.
SOCl2 -Toluene, DCMConverts the carboxylic acid to the more reactive acid chloride. Requires careful handling due to its reactivity.[7]
Issue 3: Difficulty in Achieving Selective Suzuki-Miyaura Coupling

Question: I am performing a Suzuki-Miyaura coupling with a bromo-derivative of this compound ester and an arylboronic acid, but I am observing significant amounts of debromination and homocoupling of the boronic acid. How can I improve the selectivity of this reaction?

Answer:

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its success with electron-rich heterocycles like methoxythiophenes depends heavily on the choice of catalyst, ligand, and base.[8][9][10]

Causality and Optimization Strategy:

  • Catalyst Deactivation: The sulfur atom in the thiophene ring can sometimes coordinate to the palladium catalyst, leading to deactivation.

  • Slow Transmetalation: The transmetalation step, where the organic group is transferred from boron to palladium, can be slow. This can allow for competitive side reactions like protodeboronation (reaction of the boronic acid with trace water) or homocoupling.[9]

  • Inappropriate Base: The choice of base is crucial for activating the boronic acid and facilitating the catalytic cycle.[8][11]

Optimized Protocol for Suzuki-Miyaura Coupling:

Suzuki_Workflow

  • Catalyst and Ligand Selection:

    • For electron-rich thiophenes, catalysts with electron-rich and bulky phosphine ligands are often superior. Examples include Pd(PPh3)4 or a combination of a palladium source like Pd(OAc)2 or Pd2(dba)3 with ligands such as SPhos or XPhos.[12]

  • Choice of Base and Solvent:

    • A common and effective base is potassium carbonate (K2CO3) or potassium phosphate (K3PO4).[8]

    • A mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water, is typically used.

  • Step-by-Step Procedure:

    • In a reaction vessel, combine the bromo-5-methoxythiophene-2-carboxylic acid derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).

    • Add the degassed solvent system. It is crucial to degas the solvent to remove oxygen, which can oxidize the catalyst.

    • Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Troubleshooting Table for Suzuki Coupling:

SymptomPossible CauseSuggested Solution
Low Conversion Inactive catalystUse a pre-catalyst or a different ligand (e.g., SPhos, XPhos). Ensure rigorous degassing of solvents.
Debromination Catalyst is too reactive or reaction time is too longUse a milder catalyst, lower the reaction temperature, or monitor the reaction closely and stop it upon completion.
Homocoupling Slow transmetalationUse a more reactive boronic acid derivative (e.g., a boronate ester), or a different base (e.g., K3PO4).

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying this compound?

A1: A highly effective method for purifying carboxylic acids is through acid-base extraction. Dissolve the crude product in an organic solvent like diethyl ether and extract with an aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer, leaving neutral organic impurities behind. The aqueous layer is then washed with fresh organic solvent, and finally, the aqueous layer is acidified (e.g., with 1 M HCl) to precipitate the pure carboxylic acid, which can be collected by filtration or extracted with an organic solvent.[4] Recrystallization from a suitable solvent is also a good final purification step.

Q2: Can I directly hydrolyze 5-methoxythiophene-2-carbonitrile to the carboxylic acid?

A2: Yes, nitrile hydrolysis is a standard method for preparing carboxylic acids. You can achieve this under either acidic or basic conditions. For basic hydrolysis, reflux the nitrile in an aqueous solution of a strong base like sodium hydroxide. The reaction proceeds through the formation of the corresponding amide intermediate. After the reaction is complete, the reaction mixture is acidified to precipitate the carboxylic acid. Acidic hydrolysis, for instance with concentrated HCl or sulfuric acid, is also a viable option.

Q3: What are some common analytical techniques to characterize this compound and its derivatives?

A3: A combination of spectroscopic and chromatographic methods is typically used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule, including the substitution pattern on the thiophene ring.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide fragmentation patterns that aid in structure elucidation. Techniques like LC-MS are also invaluable for monitoring reaction progress.[13]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the C=O stretch of the carboxylic acid or amide, and the O-H stretch of the carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to separate it from impurities.

Q4: Are there any stability concerns when working with this compound?

A4: Thiophene derivatives are generally stable compounds.[14][15][16] However, like many organic compounds, they can be sensitive to strong oxidizing agents. The carboxylic acid itself is a stable functional group. For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place.

References

  • Zhao, G., Song, S., & Wang, M. (2009). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o148. [Link]
  • Cass, O. W. (1949). U.S. Patent No. 2,462,697. Washington, DC: U.S.
  • Strotman, N. A., et al. (2018). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Organic Process Research & Development, 22(5), 635-641. [Link]
  • Marzouk, M. M., et al. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 15(3), 365-407. [Link]
  • Wikipedia. (2023). Suzuki reaction. [Link]
  • Wang, Y., et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]
  • Porter, T. M., & Kanan, M. W. (2020). Carbonate-promoted C–H carboxylation of electron-rich heteroarenes. Nature Chemistry, 12(12), 1148-1154. [Link]
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
  • Wang, Y., et al. (2022). Summary reaction results for thiophene carboxylation as the function of temperature and salts.
  • Wex, B., & Neckers, D. C. (n.d.). 1. Optimization of reaction conditions for double-lithiation.
  • Zhao, G., Song, S., & Wang, M. (2009). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.
  • Dzhemilev, U. M., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(11), 53-60. [Link]
  • Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (2011). Direct amide formation from unactivated carboxylic acids and amines.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Lee, S., et al. (2021). Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives.
  • Bin Muhsinah, A., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface analysis. BMC Chemistry, 18(1), 228. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Wang, Y., et al. (2022). Mechanistic investigation of carboxylation between thiophene and CO2: the catalytic effect of different phase M2CO3 (M = Cs/K).
  • I.R.I.S. (n.d.). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. [Link]
  • GSRS. (n.d.). 5-METHYLTHIOPHENE-2-CARBONITRILE. [Link]
  • Schlemper, C., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry, 20(23), 4785-4790. [Link]
  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical and Biochemical Sciences, 22, 133-141. [Link]
  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. [Link]
  • PubChem. (n.d.). 5-(methoxycarbonyl)thiophene-2-carboxylic acid. [Link]
  • PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid. [Link]
  • Pews, R. G., & Rooks, C. J. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 1879-1887. [Link]
  • Biedermann, E., et al. (1984). EP Patent No. 0109381.
  • Chan, G. F. Q., et al. (1993). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Journal of Chromatographic Science, 31(5), 173-176. [Link]
  • PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. [Link]
  • Ng, C. H., et al. (2015). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[14][17]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)vinyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 11), 991-997. [Link]
  • Singh, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1845-1867. [Link]
  • Al-Omran, F., et al. (2010). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Molecules, 15(4), 2429-2446. [Link]
  • Kumar, T. S., et al. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation.

Sources

Technical Support Center: Synthesis of 5-Methoxythiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxythiophene-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important building block in their work. Here, we address common challenges, provide in-depth mechanistic explanations for side reactions, and offer robust, field-tested protocols to ensure the successful synthesis and purification of your target compound.

Troubleshooting Guide & Common Issues (Q&A)

The synthesis of this compound, typically achieved via ortho-directed lithiation of 2-methoxythiophene followed by carboxylation, is a powerful but sensitive transformation. Below are solutions to common problems encountered during this procedure.

Question 1: My yield is extremely low, and upon analysis (TLC/¹H NMR), I've recovered a significant amount of my starting material, 2-methoxythiophene. What went wrong?

Answer: This is a classic symptom of inefficient lithiation. The root cause is almost always related to the quality or stoichiometry of your n-butyllithium (n-BuLi) or the integrity of your reaction conditions.

  • Causality & Solution:

    • Inactive n-BuLi: n-Butyllithium is highly reactive with atmospheric moisture and oxygen.[1][2] Improper storage or frequent use of an older bottle can lead to a significant drop in molarity.

      • Action: Always titrate your n-BuLi solution before use to determine its exact molarity. A common method is the double titration procedure described by Kofron and Baclawski.

    • Insufficient Equivalents: Based on the titrated molarity, ensure you are using at least 1.05 to 1.1 equivalents of n-BuLi to drive the deprotonation to completion.

    • "Wet" Reaction Conditions: Trace amounts of water in your solvent (THF), glassware, or nitrogen/argon line will rapidly quench the organolithium reagent.

      • Action: Ensure all glassware is oven- or flame-dried immediately before use. Use a freshly distilled or anhydrous grade solvent from a sealed bottle. Purge the entire apparatus thoroughly with a dry, inert gas.

    • Poor CO₂ Source: Using old or visibly wet dry ice (solid CO₂) introduces water, which will protonate the lithiated intermediate back to the starting material before carboxylation can occur.

      • Action: Use freshly crushed, high-quality dry ice. For best results, condense CO₂ gas from a cylinder directly into the reaction flask.

Question 2: My final product is contaminated with a significant impurity that I suspect is a ketone. How did this form and how can I prevent it?

Answer: You are likely observing the formation of bis(5-methoxy-2-thienyl) ketone. This is a well-known side product in the carboxylation of organolithium reagents and arises from the high reactivity of the lithiated intermediate.[3][4][5]

  • Mechanistic Cause: The reaction proceeds in two stages:

    • The first molecule of lithiated thiophene attacks CO₂ to form a lithium carboxylate salt.

    • If the local concentration of the lithiated thiophene is high and the temperature is not sufficiently low, a second molecule of the organolithium can act as a nucleophile and attack the carbonyl of the newly formed lithium carboxylate.[3][6] This forms a stable dianion intermediate which, upon acidic workup, collapses to the ketone.[3][5]

  • Prevention Strategy:

    • Strict Temperature Control: This is the most critical parameter. The reaction must be maintained at -78 °C (a dry ice/acetone bath) throughout the lithiation and, most importantly, during the CO₂ quench.[7][8] Temperatures rising above -65 °C dramatically increase the rate of this side reaction.[7]

    • Reverse Addition/Quench: Instead of adding dry ice to the organolithium solution, it is far more effective to transfer the organolithium solution slowly via cannula into a separate flask containing a vigorously stirred slurry of freshly crushed dry ice in anhydrous THF. This ensures that the CO₂ is always in vast excess, immediately quenching any organolithium as it is added and preventing it from reacting with the carboxylate product.

Question 3: My NMR spectrum shows two distinct methoxy and aromatic signals, suggesting an isomeric impurity. What is it and how do I avoid it?

Answer: The likely contaminant is 4-methoxythiophene-2-carboxylic acid or 3-methoxythiophene-2-carboxylic acid, resulting from lithiation at an undesired position.

  • Causality & Solution: The methoxy group at the C2 position strongly directs lithiation to the C5 position.[9] However, deprotonation can also occur to a lesser extent at the C3 position. This is often exacerbated by:

    • Elevated Temperatures: Allowing the reaction to warm during the lithiation step can reduce the regioselectivity. Maintain -78 °C.

    • Use of Additives: While additives like TMEDA can accelerate lithiation, they can also alter the regioselectivity. For this specific substrate, n-BuLi alone in THF is generally sufficient and provides high C5 selectivity.[8]

  • Purification: If this side product does form, it can often be separated from the desired product by careful recrystallization, as the two isomers may have different solubilities.[10]

Frequently Asked Questions (FAQs)

Q: Why is THF the preferred solvent over diethyl ether? A: While both are suitable, THF is a better solvent for many organolithium compounds and can accelerate the rate of lithiation.[8] However, be aware that n-BuLi can deprotonate THF at temperatures above -20 °C, leading to solvent degradation and side products.[2] Therefore, strict low-temperature control is essential when using THF.

Q: Can I use a different base, like LDA or t-BuLi? A: While other bases can deprotonate thiophene, n-BuLi offers the best combination of reactivity and regioselectivity for this specific transformation. LDA is bulkier and may be less efficient. t-BuLi is a much stronger, more aggressive base and could lead to more side reactions, including potential reaction with the methoxy group.

Q: How can I confirm the purity of my final product? A: A combination of techniques is recommended. Use ¹H and ¹³C NMR to confirm the structure and identify any isomeric or ketone impurities. Melting point analysis is a good indicator of purity; the pure compound should have a sharp melting point consistent with literature values. Finally, HPLC or GC-MS can provide quantitative purity data.

Visual & Mechanistic Guides

Primary Synthesis Pathway

The desired reaction proceeds via a clean, two-step ortho-directed metalation and carboxylation.

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Carboxylation & Workup 2-Methoxythiophene 2-Methoxythiophene Lithiated Intermediate Lithiated Intermediate 2-Methoxythiophene->Lithiated Intermediate  n-BuLi, THF  -78 °C Carboxylate Salt Carboxylate Salt Lithiated Intermediate->Carboxylate Salt  1. CO₂ (s)  -78 °C Final Product 5-Methoxythiophene- 2-carboxylic acid Carboxylate Salt->Final Product  2. H₃O⁺

Caption: Main synthetic route to the target compound.

Mechanism of Ketone Side Product Formation

This diagram illustrates the problematic secondary reaction leading to the ketone impurity.

G Th-Li Lithiated Thiophene (Th-Li) Th-COOLi Lithium Carboxylate (Th-COOLi) Th-Li->Th-COOLi Dianion Dianion Intermediate Th-Li->Dianion CO2 CO₂ CO2->Th-COOLi Th-COOLi->Dianion Side Reaction (Attack by second Th-Li) Requires T > -70 °C Ketone bis(5-methoxy-2-thienyl) ketone Dianion->Ketone H3O H₃O⁺ Workup H3O->Ketone

Caption: Formation of the ketone side product.

Recommended Experimental Protocol

This protocol is optimized to minimize side reactions and maximize yield and purity.

Materials & Reagents:

  • 2-Methoxythiophene

  • n-Butyllithium (titrated solution in hexanes, e.g., 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid CO₂)

  • Diethyl Ether

  • Hydrochloric Acid (e.g., 2 M aqueous solution)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Cooling: Add 2-methoxythiophene (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 0.2 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: While maintaining the temperature at -78 °C, slowly add n-butyllithium (1.1 eq) dropwise via syringe over 30 minutes. A color change (typically to a yellow or light orange solution) should be observed. Stir the mixture at -78 °C for an additional 1 hour to ensure complete lithiation.

  • Carboxylation (Quench): In a separate, flame-dried flask, add a large excess (at least 10 eq) of freshly crushed dry ice and suspend it in a small amount of anhydrous THF with vigorous stirring.

  • Slowly transfer the lithiated thiophene solution from the first flask into the dry ice/THF slurry via a cooled, double-tipped needle (cannula) over 30-45 minutes. Ensure the temperature of the quenching mixture does not rise above -65 °C.

  • Warm-up & Workup: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. The milky white slurry should become a clearer solution.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash with diethyl ether (2x). Discard the organic layer, which contains neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with 2 M HCl. A white precipitate of the carboxylic acid should form.

  • Extraction: Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.

References

  • Master Organic Chemistry. (n.d.). Addition of Organolithiums to Carboxylic Acids.
  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles.
  • Jorgenson, M. J. (1962). Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. Organic Reactions, 18, 1-97.
  • AK Lectures. (n.d.). Organolithium Reactions with Carboxylic Acids.
  • Garber, K. (2017, February 27). Synthesis of Ketones and Aldehydes Through Reduction [Video]. YouTube. [Link]
  • Xia, G.-M., Ji, M.-W., Lu, P., Sun, G.-X., & Xu, W.-F. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(2), o148. [Link]
  • Wikipedia. (2024). n-Butyllithium. In Wikipedia.
  • DeVasher, R. B., et al. (2024).
  • Caesar, P. D. (1950). Thiophene-2-carboxylic acid. U.S. Patent No. 2,462,697. Washington, DC: U.S.
  • Kelleher, P., et al. (2016). Continuous flow carboxylation reaction. U.S. Patent No. 9,725,413 B2. Washington, DC: U.S.
  • Baire, B., et al. (2023). Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis. Organic Process Research & Development. [Link]
  • Chemistry LibreTexts. (2023). n-Butyllithium: A Comprehensive Review of Properties, Preparation and Reactions.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • Myers, A. (n.d.). Organolithium Reagents. Harvard University. [Link]
  • CN101906092B. (2010). Preparation method of 2-thiophenecarboxylic acid.
  • Sicé, J. (1953). Preparation and Reactions of 2-Methoxythiophene. Journal of the American Chemical Society, 75(15), 3697–3700. [Link]
  • Starikova, O. V., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60. [Link]
  • Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-Facilitated Lithiations. Organic Reactions, 26, 1-360. [Link]
  • ResearchGate. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. [Link]
  • Cardiff University. (2005). A simple and convenient procedure for lithiation and side-chain substitution of 2-alkyl-4-(methylthio)quinazolines and 2-alkyl-4-methoxyquinazolines. ORCA - Online Research @ Cardiff University. [Link]

Sources

Technical Support Center: Purification of 5-Methoxythiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-Methoxythiophene-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Introduction

This compound (CAS 29212-22-4) is a key intermediate in the synthesis of pharmaceuticals and functional materials.[1] Its purification, however, can be non-trivial, often complicated by persistent impurities from its synthesis, its specific physicochemical properties, and potential for degradation. Achieving high purity is critical for successful downstream applications and regulatory compliance. This guide offers a structured approach to identifying and resolving these purification hurdles.

Key Physicochemical Properties

A thorough understanding of the molecule's properties is the foundation of any successful purification strategy.

PropertyValueSource
Molecular Formula C₆H₆O₃S
Molecular Weight 158.18 g/mol
Melting Point 162-163 °C (decomposes)[2]
pKa (Predicted) 3.90 ± 0.10[2]
Appearance White to off-white solid/powderN/A
Storage 2-8°C, protect from light[1][2]

Purification Troubleshooting Guide (Q&A Format)

This section addresses specific issues encountered during the purification of this compound.

Issue 1: The isolated product is an off-color (yellow/brown) solid, and the color persists after a single recrystallization.

Answer:

Discoloration typically indicates the presence of highly conjugated or polymeric impurities, often formed during synthesis via side reactions or thermal degradation. Thiophene-based compounds can be susceptible to oxidation or polymerization under certain conditions.

Causality & Troubleshooting Steps:

  • Identify the Impurity Source: The color may originate from unreacted starting materials or byproducts. For instance, if the synthesis involves formylation followed by oxidation, residual poly-aldehydes or colored Schiff bases can be a source.

  • Activated Carbon Treatment: Before recrystallization, dissolve the crude product in a suitable hot solvent (e.g., ethanol or isopropanol) and add a small amount (1-2% w/w) of activated carbon. Stir the hot solution for 10-15 minutes and then perform a hot filtration through a pad of Celite® or diatomaceous earth to remove the carbon. This is highly effective at adsorbing colored impurities.

  • Optimize Recrystallization Solvent: If a single solvent recrystallization is insufficient, a multi-solvent system may be required. For example, dissolve the compound in a minimal amount of a hot, good solvent (like ethanol) and slowly add a poor solvent (like water or hexane) until turbidity persists. This can help crash out the desired product while leaving impurities in the mother liquor.

  • Consider a Chemical Wash: An acid-base extraction workflow (detailed in Issue 2) is often the most effective method for removing neutral, colored impurities from a carboxylic acid.

Issue 2: Low yield after performing an acid-base extraction.

Answer:

Low recovery from an acid-base extraction is a common issue that can almost always be traced to one of three areas: incorrect pH adjustment, incomplete extraction, or premature precipitation.

Causality & Troubleshooting Steps:

  • Incomplete Deprotonation (Extraction into Aqueous Base):

    • The Cause: With a pKa of ~3.9, this compound requires a base strong enough to ensure complete deprotonation to its water-soluble carboxylate salt.[2] While sodium bicarbonate (NaHCO₃, pH ~8.4) can work, a stronger base like sodium carbonate (Na₂CO₃) or dilute sodium hydroxide (NaOH) is more effective.[3]

    • The Solution: When extracting from an organic solvent (e.g., ethyl acetate, diethyl ether), use 1M NaOH or 1M Na₂CO₃.[4] Shake the separatory funnel vigorously for 1-2 minutes, allowing for complete phase transfer. Repeat the extraction on the organic layer 2-3 times to ensure all the acid has been transferred to the aqueous phase.

  • Incomplete Protonation (Precipitation from Aqueous Phase):

    • The Cause: To recover the product, the aqueous layer containing the carboxylate salt must be acidified to a pH well below the pKa. If the pH is not low enough, a significant portion of the product will remain dissolved as the salt.

    • The Solution: While stirring the aqueous extract (preferably in an ice bath to manage any exotherm), slowly add a strong acid like 6M HCl.[5][6] It is critical to monitor the pH with litmus paper or a pH meter. Ensure the final pH is ≤ 2. [4] Adding excess acid is generally not harmful to the yield at this stage.

  • Insufficient Saturation for Precipitation:

    • The Cause: If the product has some residual solubility in the acidic aqueous solution, yields will suffer.

    • The Solution: After acidification, if precipitation is slow or incomplete, try adding saturated sodium chloride (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic product and forcing more of it to precipitate (a "salting out" effect).

Workflow: Acid-Base Extraction

start Crude Product in Organic Solvent (e.g., Ethyl Acetate) base Add Aqueous Base (e.g., 1M NaOH) Shake Vigorously start->base sep_funnel Separate Layers base->sep_funnel aq_layer Aqueous Layer: Sodium 5-methoxythiophene-2-carboxylate sep_funnel->aq_layer org_layer Organic Layer: Neutral & Basic Impurities wash Wash Organic Layer (Optional) org_layer->wash acidify Acidify Aqueous Layer with conc. HCl to pH ≤ 2 aq_layer->acidify precipitate Precipitate Forms acidify->precipitate filter Filter & Wash Solid with Cold Water precipitate->filter dry Dry Under Vacuum filter->dry pure Pure Product dry->pure sep_funfunnel sep_funfunnel sep_funfunnel->org_layer

Caption: Workflow for purification via acid-base extraction.

Issue 3: The product oils out or forms a sticky solid during recrystallization instead of fine crystals.

Answer:

"Oiling out" occurs when a solid melts in the hot recrystallization solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is particularly common with compounds that have relatively low melting points or when significant impurities are present, which can cause melting point depression.

Causality & Troubleshooting Steps:

  • Solvent Choice is Key: The boiling point of your chosen solvent might be too high. The ideal recrystallization solvent should dissolve the compound when hot but not when cold, and its boiling point should be lower than the compound's melting point (162-163 °C).

  • Reduce Saturation Level: You may be using too little solvent, causing the solution to become supersaturated too quickly upon cooling. Add slightly more hot solvent to ensure the compound is fully dissolved before cooling.

  • Slow Cooling is Crucial: Rapid cooling (e.g., placing the hot flask directly into an ice bath) promotes oiling out. Allow the flask to cool slowly to room temperature first. Once at room temperature, crystal formation should begin. Only after this should you move it to an ice bath to maximize yield.

  • Scratching & Seeding: If crystals are slow to form, gently scratch the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections that can initiate crystallization. Alternatively, add a tiny "seed" crystal from a previous pure batch.

  • Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a hot, good solvent (e.g., acetone, ethyl acetate). Then, slowly add a miscible "anti-solvent" in which the product is insoluble (e.g., hexane, heptane) dropwise until you see persistent cloudiness. This controlled precipitation often yields better crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purity of this compound?

A1: A multi-pronged approach is recommended:

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique to qualitatively assess purity and identify the presence of starting materials or byproducts. A good starting mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1) with a few drops of acetic acid to ensure the carboxylic acid remains protonated and travels up the plate.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., % area). A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% trifluoroacetic acid or formic acid) is a standard method.

  • Nuclear Magnetic Resonance (¹H NMR): Confirms the structure of the final product and can reveal the presence of impurities if their protons do not overlap with the product signals.[7]

  • Melting Point: A sharp melting point range close to the literature value (162-163 °C) is a strong indicator of high purity.[2] Impurities will typically cause the melting point to be depressed and broaden.

Q2: My compound seems to be degrading during purification on a silica gel column. Why is this happening and what can I do?

A2: Carboxylic acids can be challenging to purify via standard silica gel chromatography. The acidic nature of silica gel can cause streaking (tailing) of the compound on the column, leading to poor separation. More importantly, prolonged contact with silica can sometimes catalyze degradation, especially for sensitive molecules.

Recommended Actions:

  • Deactivate the Silica: Add 1-2% of a modifier like acetic acid or formic acid to your eluent. This protonates the silica surface, reducing its interaction with your carboxylic acid and leading to much sharper peaks and better separation.

  • Use an Alternative: If degradation is still an issue, consider using a different stationary phase like reverse-phase C18 silica or neutral alumina.

  • Prioritize Non-Chromatographic Methods: For this specific compound, acid-base extraction and recrystallization are generally more scalable, cost-effective, and less likely to cause degradation than column chromatography. Chromatography should be reserved for cases where these methods fail to remove a persistent, chemically similar impurity.

Logic: Choosing a Purification Strategy

cluster_paths Purification Pathways start Crude 5-Methoxythiophene- 2-carboxylic acid assess Assess Impurity Profile (TLC, ¹H NMR) start->assess path1 Main Impurities are Neutral or Basic? assess->path1 Yes path2 Main Impurities are Colored/Polymeric? assess->path2 No path3 Main Impurity is a Structurally Similar Acid? assess->path3 If Others Fail action1 Perform Acid-Base Extraction path1->action1 action2 Treat with Activated Carbon & Recrystallize path2->action2 action3 Attempt Fractional Recrystallization or Preparative HPLC path3->action3 final_check Check Purity (HPLC, MP, NMR) action1->final_check action2->final_check action3->final_check success Product Meets Specs final_check->success Pass fail Repurify final_check->fail Fail fail->assess

Caption: Decision workflow for selecting the appropriate purification method.

Q3: What are the recommended storage and handling conditions for the purified product?

A3:

  • Storage: The compound should be stored in a tightly sealed container at 2-8°C, and importantly, protected from light to prevent potential photodegradation.[2] Storing under an inert atmosphere (e.g., nitrogen or argon) is good practice for long-term stability.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.[8] The compound is incompatible with strong oxidizing agents.[9]

References

  • Vertex AI Search Result. This compound Property.
  • Vertex AI Search Result. Acid-Base Extraction.
  • Vertex AI Search Result. Acid-Base Extraction.
  • PubChem. 5-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 61663. [Link]
  • PubChem. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid | C7H6O4S | CID 818352. [Link]
  • National Center for Biotechnology Information. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. [Link]
  • IUCr Journals.
  • LibreTexts. Liquid/liquid Extraction. [Link]
  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
  • LookChem. Cas 29212-22-4,this compound. [Link]
  • Kütt, A., et al. (2018).
  • Semantic Scholar.
  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes. [Link]
  • Google Patents. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • Google Patents. CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
  • Wikipedia. Thiophene-2-carboxylic acid. [Link]

Sources

Technical Support Center: 5-Methoxythiophene-2-carboxylic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxythiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and overcome common challenges, thereby minimizing byproduct formation and maximizing the yield and purity of your desired products.

Introduction: The Double-Edged Sword of the Methoxy Group

This compound is a valuable reagent in organic synthesis, prized for its unique electronic properties. The methoxy group at the 5-position acts as a potent electron-donating group, significantly influencing the reactivity of the thiophene ring. While this enhanced nucleophilicity can be advantageous, it also increases the propensity for undesired side reactions. Understanding the interplay between the activating methoxy group and the deactivating carboxylic acid is paramount to achieving clean and efficient transformations.

This guide provides a systematic approach to troubleshooting common reactions, grounded in the mechanistic principles that govern the reactivity of this electron-rich heterocyclic system.

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of decarboxylation when I heat my reaction mixture. How can I prevent this?

A1: While thiophene-2-carboxylic acid itself is relatively resistant to decarboxylation, the presence of the strongly electron-donating methoxy group at the 5-position can facilitate this process, especially at elevated temperatures.[1] The reaction proceeds via an electrophilic substitution mechanism where a proton can displace the carboxylic acid group (ipso-substitution).[2][3]

  • Troubleshooting:

    • Lower Reaction Temperature: If the reaction kinetics allow, reducing the temperature is the most straightforward approach to minimize decarboxylation.

    • Choice of Base: In reactions requiring a base, use a non-nucleophilic, sterically hindered base to deprotonate the carboxylic acid. This can reduce the availability of protons for the ipso-substitution.

    • Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent acid-catalyzed degradation that can be initiated by atmospheric moisture and CO2.

Q2: During an electrophilic halogenation (e.g., bromination), I am observing multiple products. What is happening and how can I improve regioselectivity?

A2: The methoxy group is a strong activating group and an ortho-, para-director. In the case of this compound, the 3- and 4-positions are activated towards electrophilic attack. The carboxylic acid group is a deactivating group and a meta-director. The interplay of these two groups determines the regioselectivity. The high electron density of the ring can lead to over-halogenation or halogenation at undesired positions.

  • Troubleshooting:

    • Milder Halogenating Agents: Instead of using harsh reagents like Br₂, consider milder alternatives such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

    • Solvent Choice: The polarity of the solvent can influence the reactivity of the halogenating agent. Less polar solvents can sometimes lead to higher selectivity.

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C or below) to better control the reaction rate and improve selectivity.

Q3: My esterification/amidation reaction is sluggish, and upon forcing the conditions, I see decomposition. What are the likely side products and how can I improve the reaction?

A3: The electron-donating methoxy group can make the carboxylic acid slightly less electrophilic. Forcing conditions, such as high heat or strong acids, can lead to several side reactions:

  • Decarboxylation: As discussed in Q1.

  • Acid-Catalyzed Cleavage of the Methoxy Group: Strong acids at elevated temperatures can potentially cleave the methyl ether to yield a hydroxyl group.[4][5]

  • Ring Opening: Thiophene rings, although aromatic, can be susceptible to ring-opening under harsh conditions, though this is less common.

  • Troubleshooting for Esterification & Amidation:

    • Activation of the Carboxylic Acid: For sluggish reactions, convert the carboxylic acid to a more reactive intermediate.

      • Acid Chloride Formation: Use thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride, which will readily react with alcohols or amines.

      • Peptide Coupling Reagents: For amidations, use standard peptide coupling reagents like HATU, HBTU, or EDC with an additive like HOBt. These reagents form a highly reactive activated ester in situ.[6]

    • Optimize Reaction Conditions: Use milder conditions with the activated species. Most coupling reactions can be performed at or below room temperature.

Troubleshooting Guides

Esterification Reactions (e.g., Fischer Esterification)

Problem: Low yield of the desired ester with the formation of a significant amount of an unknown, more polar byproduct.

Potential Cause: Acid-catalyzed hydrolysis of the methoxy group. Under strongly acidic conditions and with the presence of water (a byproduct of Fischer esterification), the methoxy group can be cleaved to a hydroxyl group.[4][5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for esterification side reactions.

Detailed Protocol for Cleaner Esterification (via Acid Chloride):

  • Acid Chloride Formation:

    • In a fume hood, suspend this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

    • Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Esterification:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • At 0 °C, add the desired alcohol (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

    • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.

    • Work up the reaction by washing with dilute acid, water, and brine. Dry the organic layer and concentrate to obtain the ester.

Amidation Reactions

Problem: Formation of multiple byproducts, including a non-polar impurity and a very polar impurity that is difficult to separate.

Potential Causes:

  • Guanidinylation of the Amine: If using uronium-based coupling reagents (like HATU or HBTU), direct addition of the reagent to the amine can lead to the formation of a guanidinium byproduct.[7]

  • Racemization: If the amine or carboxylic acid contains a chiral center, racemization can occur under harsh coupling conditions.[6]

  • Over-activation Side Reactions: The activated carboxylic acid intermediate can sometimes react with itself or other nucleophiles present in the reaction mixture.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for amidation side reactions.

Detailed Protocol for Clean Amidation (Pre-activation Method):

  • Dissolve this compound (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 20 minutes to allow for the formation of the activated ester.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Halogenation Reactions

Problem: Formation of di-halogenated and/or regioisomeric mono-halogenated byproducts.

Potential Cause: The high electron density of the thiophene ring due to the methoxy group leads to high reactivity towards electrophiles, making it difficult to control the substitution.

Quantitative Data on Regioselectivity (Hypothetical Example):

Halogenating AgentSolventTemperature (°C)Ratio of 4-halo:3-halo% Dihalogenation
Br₂Acetic Acid253 : 125%
NBSCCl₄09 : 15%
NCSDCM08 : 27%

Troubleshooting Workflow:

Caption: Troubleshooting workflow for improving halogenation regioselectivity.

Detailed Protocol for Selective Monobromination:

  • Dissolve this compound (1.0 eq) in a suitable solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by recrystallization or column chromatography.

Analytical Methods for Purity Assessment

Consistent and reliable analysis is crucial for troubleshooting and ensuring the quality of your final product.

  • High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse technique for monitoring reaction progress and assessing the purity of the final product. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid like formic acid or TFA for better peak shape) is a good starting point. The strong UV absorbance of the thiophene ring allows for sensitive detection.[8][9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown byproducts. By obtaining the mass of the impurities, you can propose potential structures and deduce the side reactions that are occurring.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired product and for identifying the structure of any major byproducts that can be isolated.

By understanding the underlying chemical principles and employing these systematic troubleshooting strategies, you can effectively minimize byproduct formation in your reactions with this compound, leading to higher yields and purer products.

References

  • Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7), 2,2′‐thenil (8) and thiophene‐2‐carboxamide (9).
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • IPSO Attack/ IPSO Substitution - YouTube. [Link]
  • The Aromatic Carbon–Carbon ipso-Substitution Reaction - CONICET. (URL not available)
  • Fischer Esterific
  • Fischer–Speier esterific
  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments | ACS Sustainable Chemistry & Engineering - ACS Public
  • Recent development of peptide coupling reagents in organic synthesis. ScienceDirect. (URL not available)
  • Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. - YouTube. [Link]
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
  • Fischer Esterific
  • Ipso substitution and its rules - Chemistry Stack Exchange. [Link]
  • Decarboxyl
  • Thiophene-2-carboxylic acid - Wikipedia. [Link]
  • Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acyl
  • Electrophilic Substitution of Thiophene and its Derivatives - ResearchG
  • Decarboxyl
  • 5-(Methoxycarbonyl)thiophene-2-carboxylic acid | C7H6O4S | CID 818352 - PubChem. [Link]
  • Directive effects in electrophilic aromatic substitution ("ipso factors"). Nitration of haloanisoles | Journal of the American Chemical Society. [Link]
  • Side-reactions in Peptide Synthesis. 2. Formation of By-Products in the Large-Scale Synthesis of THF-gamma 2 by Solution Synthesis - PubMed. [Link]
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. [Link]
  • A New Pathway for Thiophene Ring Opening by Transition Metals - Rauchfuss Group. [Link]
  • A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in R
  • 5-METHYLTHIOPHENE-2-CARBOXYLIC ACID | CAS 1918-79-2 - M
  • A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in R
  • Selective Cleavage of Methoxy Protecting Groups in Carbohydrates - ACS Public
  • Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. ScienceDirect. (URL not available)
  • (PDF)
  • Simultaneous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS)
  • HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products - PubMed. [Link]
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - NIH. (URL not available)
  • Cas 29212-22-4,this compound | lookchem. [Link]
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. [Link]
  • Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts - ResearchG
  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing c

Sources

stability issues of 5-Methoxythiophene-2-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxythiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimentation and storage. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your compound.

Troubleshooting Guide: Diagnosing and Resolving Instability

This section addresses specific experimental observations that may indicate degradation of this compound.

Q1: I'm observing unexpected peaks in the HPLC/LC-MS analysis of my sample after storage. What could be the cause?

A1: The appearance of new, unexpected peaks is a classic sign of chemical degradation. The stability of this compound, like many substituted thiophenes, is influenced by its environment.[1][2] The primary culprits are often hydrolysis, oxidation, or photodegradation, especially if storage conditions are not optimal.

Causality & Expert Insights: The thiophene ring, while aromatic and generally stable, is susceptible to certain reactions.[3][4] The electron-donating methoxy group and the electron-withdrawing carboxylic acid group modify the ring's reactivity. The most likely degradation pathways include:

  • Oxidation: The thiophene ring can be susceptible to oxidation, particularly when exposed to atmospheric oxygen over time or reactive oxygen species.[5][6] This can lead to the formation of sulfoxides or ring-opened products.

  • Hydrolysis: While the ether linkage of the methoxy group is generally stable, moisture can facilitate the hydrolysis of potential impurities or dimers, or catalyze other degradation processes. For similar compounds, hydrolysis is a known degradation pathway.[7]

  • Photodegradation: Thiophene derivatives can absorb UV light, which may initiate degradation reactions.[8][9] If your sample was exposed to light, even ambient lab light, over a prolonged period, this could be a significant factor.

Troubleshooting Workflow:

To diagnose the issue, a systematic approach is necessary. The following workflow can help you pinpoint the cause and validate the stability of your analytical methods.

G start Unexpected peaks observed in HPLC/LC-MS check_storage Review Storage Conditions: - Temperature (Recommended: 2-8°C) - Light exposure (Recommended: Protect from light) - Atmosphere (Inert gas recommended?) start->check_storage run_fds Perform Focused Forced Degradation Study check_storage->run_fds If conditions were suboptimal analyze Analyze stressed samples by HPLC/LC-MS and compare retention times with unknown peaks. run_fds->analyze identify Identify Degradation Pathway analyze->identify optimize Optimize Storage & Handling Protocol: - Store at 2-8°C in amber vials under Argon/Nitrogen. - Prepare solutions fresh. identify->optimize

Caption: Troubleshooting workflow for identifying degradation of this compound.

Immediate Actions:

  • Verify Purity of a Fresh Sample: Analyze a newly opened or freshly synthesized batch to confirm it does not contain the impurity peaks.

  • Conduct a Forced Degradation Study: Intentionally stress the compound under specific conditions (acid, base, oxidation, heat, light) to see if you can replicate the unknown peaks. This is a standard industry practice for identifying potential degradants.[10][11] A detailed protocol is provided in this guide.

Q2: The color of my solid compound has changed from light yellow to brown during storage. Is it still usable?

A2: A color change, such as yellowing or browning, is a strong visual indicator of potential degradation.[7] While the compound may not be entirely compromised, its purity is questionable. This is often due to slow oxidation or polymerization reactions upon exposure to air and/or light.

Expert Insights: Thiophene-based polymers are known to be colored, and the formation of oligomeric or polymeric impurities, even in small amounts, can lead to significant color changes.[4] Oxidation can also produce colored byproducts.

Self-Validating Protocol: Before using the discolored material, its purity must be re-established.

  • Dissolve a small amount in a suitable solvent (e.g., Methanol, DMSO). If it doesn't dissolve completely, insoluble degradation products may have formed.

  • Run a purity check using HPLC with a photodiode array (PDA) detector. Compare the peak area percentage of the main compound to the original certificate of analysis.

  • Obtain a Nuclear Magnetic Resonance (NMR) spectrum. Compare the ¹H NMR spectrum to a reference spectrum of the pure compound. Look for the disappearance of characteristic peaks or the appearance of new, unidentifiable signals.

If purity has dropped significantly (e.g., >5%), the material should not be used for quantitative experiments or in sensitive applications without purification.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the stability and handling of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: Based on supplier recommendations and the chemical nature of the compound, the following storage conditions are advised to maximize shelf-life.

ConditionRecommendationRationale
Temperature 2-8°C.[12]Reduces the rate of potential thermal degradation, such as decarboxylation, and slows down oxidative processes.
Light Protect from light (store in an amber vial or in the dark).[12]Thiophene rings can be susceptible to photodegradation.[8][9]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidation and potential hydrolysis.[7]
Container Tightly sealed container.[13][14][15]Prevents intake of moisture and oxygen from the air.
Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The pH of an aqueous solution can significantly impact the stability of the molecule. Both strongly acidic and strongly basic conditions can catalyze degradation.[16]

  • Acidic Conditions (pH < 4): In the presence of strong acids, the thiophene ring can be susceptible to protonation, which may lead to polymerization or other reactions.[3] While generally more stable than furan or pyrrole, prolonged exposure to harsh acidic conditions should be avoided.

  • Neutral Conditions (pH 6-8): The compound is expected to be most stable in this range. The carboxylic acid group (pKa ≈ 3.9) will be deprotonated, forming the carboxylate salt, which is typically more water-soluble.

  • Basic Conditions (pH > 9): High pH can promote the degradation of certain phenolic compounds and related structures.[17][18] While this compound is not a phenol, the electron-rich aromatic system could be susceptible to base-catalyzed oxidation or other transformations.

Recommendation: For aqueous solutions, use a buffer to maintain a pH between 6 and 8. Prepare solutions fresh whenever possible and store them refrigerated for short periods only.

Q3: What are the likely degradation products I should look for?

A3: Based on the structure, several degradation products are plausible under forced degradation conditions. Identifying these can help in developing stability-indicating analytical methods.

G cluster_0 Degradation Pathways cluster_1 Potential Products parent This compound hydrolysis Hydrolysis (Strong Acid/Base) parent->hydrolysis oxidation Oxidation (e.g., H2O2) parent->oxidation photolysis Photodegradation (UV Light) parent->photolysis thermolysis Thermal Stress (Heat) parent->thermolysis p_hydrolysis Ring-opened products hydrolysis->p_hydrolysis p_oxidation Sulfoxide / Sulfone Ring-opened products oxidation->p_oxidation p_photolysis Dimers / Polymers photolysis->p_photolysis p_thermolysis Decarboxylation product: 2-Methoxythiophene thermolysis->p_thermolysis

Sources

alternative reagents for the synthesis of 5-Methoxythiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 5-Methoxythiophene-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals. We aim to provide in-depth, field-proven insights into common synthetic challenges and offer robust alternative strategies, moving beyond standard textbook procedures to address real-world laboratory issues.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure allows for diverse functionalization, making it a key intermediate in the development of novel pharmaceuticals and organic materials. The most established synthetic route involves the ortho-lithiation of 2-methoxythiophene followed by carboxylation. While effective, this pathway presents significant safety and operational challenges, primarily due to the use of pyrophoric organolithium reagents. This guide addresses these challenges head-on, providing troubleshooting advice and detailing safer, more efficient alternative methodologies.

Frequently Asked Questions & Troubleshooting Guide

This section is formatted to directly address the most common questions and issues encountered during the synthesis of this compound and its analogs.

Issue 1: Safety and Handling of n-Butyllithium

Question: My institution has raised concerns about our use of n-butyllithium (n-BuLi). What are the primary hazards, and what are the non-negotiable safety protocols?

Answer: Your institution's concerns are valid. n-Butyllithium is an extremely pyrophoric reagent, meaning it can ignite spontaneously upon contact with air or moisture.[1][2] The primary hazards are severe chemical burns, and the risk of starting a difficult-to-extinguish fire. A tragic incident at UCLA in 2008, where a researcher sustained fatal injuries while working with tert-butyllithium, underscores the critical need for stringent safety protocols.[1]

Core Safety Protocols (E-E-A-T Grounded):

  • Work Environment: All manipulations must be conducted under an inert atmosphere (dry nitrogen or argon), either in a certified fume hood or a glove box.[3][4] Keep the working area clear of all combustible materials, including paper towels.[2]

  • Personal Protective Equipment (PPE): This is your last and most critical line of defense.

    • Lab Coat: A flame-resistant lab coat is mandatory. Standard cotton/polyester coats are flammable and offer insufficient protection.[1][5]

    • Eye Protection: Chemical splash goggles and a face shield are required.[2]

    • Gloves: Wear at least two pairs of gloves. A common and effective combination is a pair of nitrile gloves underneath neoprene or other chemically-resistant gloves.[5]

  • The Buddy System: Never work with pyrophoric reagents alone or after hours.[3]

  • Quenching & Spill Control: Always have an appropriate quenching agent and spill control material within arm's reach. A container of powdered lime or dry sand is effective for smothering small spills or fires.[2][5] Do not use water to extinguish an organolithium fire.[4]

Are there safer alternatives to traditional n-BuLi in hexane?

Yes, research has led to the development of non-pyrophoric organolithium formulations. These novel reagents are typically dissolved in higher-boiling, oligomeric hydrocarbon solvents like poly-α-olefin (PAO). These formulations have been shown to maintain the reactivity of traditional n-BuLi in key reactions like C-H lithiation while being significantly safer to handle, as they do not ignite spontaneously in air. We recommend evaluating these safer formulations as a direct replacement in your existing protocols.

Issue 2: Low Yields in the Carboxylation Step

Question: I performed the lithiation of 2-methoxythiophene and quenched the reaction with an excess of crushed dry ice, but my yield of the desired carboxylic acid is consistently below 40%. What's going wrong?

Answer: This is a classic and frequent issue in organometallic carboxylations. The problem often lies not with the stoichiometry of the carbon dioxide, but with its effective delivery and the presence of moisture.

Troubleshooting Low Carboxylation Yields:

Potential CauseScientific Rationale & ExplanationRecommended Solution
Atmospheric Moisture Dry ice (solid CO₂) is extremely cold (-78.5 °C). When exposed to ambient air, it rapidly condenses moisture onto its surface. This water will quench the highly basic organolithium intermediate before it can react with CO₂.Crush the dry ice and allow it to sublime in a flask under a positive pressure of inert gas (N₂ or Ar) to remove surface frost. Alternatively, wash the milled dry ice with an anhydrous solvent (like the reaction solvent) under an inert atmosphere before addition.[6]
Poor CO₂ Availability The reaction between the organolithium and CO₂ is a surface-area-dependent process. Large chunks of dry ice have a low surface-area-to-volume ratio. Furthermore, as the reaction proceeds, a layer of the lithium carboxylate salt can precipitate onto the surface of the dry ice, passivating it and preventing further reaction.Use milled dry ice . Grinding dry ice into a fine powder in a mortar and pestle (with appropriate safety precautions) dramatically increases its surface area, leading to much higher reaction efficiency and yields.[7][8][9]
Inefficient Quenching Method Pouring the organolithium solution onto a bed of dry ice is the standard method. However, localized "hot spots" can occur, and inefficient mixing can lead to side reactions.A more controlled method is to prepare a slurry of powdered dry ice in anhydrous THF or ether at -78 °C and transfer the organolithium solution to this slurry via cannula. This ensures rapid and homogeneous mixing at a controlled temperature.
Protonolysis by Starting Material If the initial lithiation is incomplete, the remaining acidic C-H proton on the starting 2-methoxythiophene can be abstracted by the newly formed 5-lithio-2-methoxythiophene, reducing the amount of organolithium available for carboxylation.Ensure complete lithiation by optimizing reaction time and temperature. A slight excess (1.05-1.1 equivalents) of the lithiating agent can also be beneficial, but this must be balanced against potential side reactions.
Issue 3: Avoiding Pyrophoric Reagents Entirely

Question: Can I synthesize this compound without using organolithium reagents like n-BuLi?

Answer: Absolutely. Avoiding pyrophoric reagents is a primary goal of modern process chemistry. Two powerful, alternative strategies are available: Grignard-based synthesis and Palladium-catalyzed direct C-H carboxylation.

Alternative A: The Grignard Reagent Pathway

This classic organometallic approach involves forming a Grignard reagent from a halogenated precursor, which is then carboxylated.

  • Starting Material: 2-Bromo-5-methoxythiophene.

  • Mechanism: The magnesium metal inserts into the carbon-bromine bond to form an organomagnesium species (Grignard reagent).[10] This species is a potent nucleophile that readily attacks carbon dioxide.

  • Advantages: Grignard reagents are significantly less pyrophoric than their organolithium counterparts. While still reactive with water and protic solvents, they do not typically ignite in air, making them inherently safer to handle on a larger scale.[11]

  • Challenges & Troubleshooting:

    • Initiation: The reaction can sometimes be difficult to initiate due to a passivating layer of magnesium oxide on the metal surface.[11] Use of activators like a small crystal of iodine, 1,2-dibromoethane, or sonication can be effective.[11] Using highly reactive Rieke magnesium is another excellent option.[11]

    • Solvent: Anhydrous ethereal solvents like THF or diethyl ether are essential for stabilizing the Grignard reagent.[11]

Alternative B: Palladium-Catalyzed Direct C-H Carboxylation

This modern approach represents a more atom-economical and elegant solution, as it can directly functionalize a C-H bond without prior conversion to an organometallic species.

  • Starting Material: 2-Methoxythiophene.

  • Mechanism: A palladium catalyst, often Pd(OAc)₂, activates the C-H bond at the 5-position of the thiophene ring.[12][13] This intermediate then reacts with a carbonyl source (like CO gas) to form the carboxylic acid. The presence of CO₂ has been found to suppress the thermal decomposition of the active palladium species, improving catalyst durability.[12][13] DFT studies suggest the mechanism involves the formation of a σ-palladium complex, followed by CO₂ insertion, which is the rate-determining step.[14][15]

  • Advantages: This method avoids the use of stoichiometric, highly reactive organometallic reagents, representing a significant advancement in safety and green chemistry.[16]

  • Challenges & Considerations: Requires specialized equipment to handle pressurized gases (CO/CO₂), and the catalyst/ligand system may require careful optimization for a specific substrate.

Visualization 1: Comparative Synthesis Workflow

The following diagram outlines the key strategic differences between the three primary synthetic routes.

cluster_0 Lithiation Route cluster_1 Grignard Route cluster_2 Pd-Catalysis Route A1 2-Methoxythiophene A3 5-Lithio-2-methoxythiophene A1->A3 Lithiation A2 n-BuLi (Pyrophoric) A2->A3 A4 CO₂ Quench A3->A4 Z 5-Methoxythiophene- 2-carboxylic acid A4->Z B1 2-Bromo-5-methoxythiophene B3 Grignard Reagent B1->B3 Mg Insertion B2 Mg Metal B2->B3 B4 CO₂ Quench B3->B4 B4->Z C1 2-Methoxythiophene C3 Direct Carboxylation C1->C3 C2 Pd(OAc)₂ (cat.) CO/CO₂ C2->C3 C3->Z

Caption: High-level comparison of the Lithiation, Grignard, and Palladium-Catalysis routes.

Detailed Experimental Protocols

Protocol 1: Synthesis via Lithiation-Carboxylation

This protocol details the classic approach. Strict adherence to all safety protocols for pyrophoric reagents is mandatory.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermocouple, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Preparation: In the flask, dissolve 2-methoxythiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) under a positive pressure of inert gas.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Carboxylation: In a separate flask, create a slurry of freshly milled, anhydrous dry ice in THF under an inert atmosphere. Cool this slurry to -78 °C. Transfer the organolithium solution from the first flask into the dry ice slurry via a cannula.

  • Workup: Allow the reaction mixture to slowly warm to room temperature. Once all the excess CO₂ has sublimed, quench the reaction by the slow addition of 1 M HCl (aq) until the pH is ~2.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Protocol 2: Synthesis via Grignard Reagent

This protocol offers a safer alternative to the lithiation route.

  • Magnesium Activation: Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask under an inert atmosphere. Add a single crystal of iodine. Gently warm the flask with a heat gun until the purple iodine vapor sublimes and coats the magnesium, then cool to room temperature.

  • Grignard Formation: Add anhydrous THF to the flask. Add a small portion (~10%) of a solution of 2-bromo-5-methoxythiophene (1.0 eq) in THF. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 2 hours.[17]

  • Carboxylation: Cool the Grignard solution to 0 °C. Bubble dry CO₂ gas through the solution from a cylinder or add freshly milled dry ice as described in Protocol 1.

  • Workup & Purification: Follow steps 5 and 6 from Protocol 1.

Visualization 2: Troubleshooting Low Yield

This decision tree provides a logical workflow for diagnosing and solving issues related to low product yield.

start Low Yield of Carboxylic Acid q1 How was the Dry Ice handled? start->q1 a1_chunk Used chunks from storage q1->a1_chunk Chunks a1_milled Used freshly milled powder q1->a1_milled Milled sol_surface Root Cause: Poor CO₂ Surface Area Solution: Switch to milled dry ice. a1_chunk->sol_surface q2 Was moisture rigorously excluded? a1_milled->q2 a2_yes Yes, all glassware flame-dried, solvents anhydrous q2->a2_yes a2_no No, standard glassware used q2->a2_no Unsure q3 How was the reaction quenched? a2_yes->q3 sol_glassware Root Cause: Water Contamination Solution: Flame-dry all glassware, use anhydrous solvents. a2_no->sol_glassware a3_pour Poured onto dry ice q3->a3_pour a3_cannula Cannulated into CO₂ slurry q3->a3_cannula Controlled sol_mixing Root Cause: Inefficient Mixing Solution: Cannulate into a well-stirred slurry of milled dry ice in THF. a3_pour->sol_mixing sol_moisture Root Cause: Moisture Condensation Solution: Use milled dry ice, pre-dried under inert gas. a3_cannula->sol_moisture

Caption: A troubleshooting guide for low yields in carboxylation reactions.

References
  • UCR EH&S. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Riverside. [Link]
  • Yamamoto, Y., Kurata, D., & Ogawa, A. (2023). Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids.
  • ResearchGate. (2023). Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids. [Link]
  • UCI EH&S. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Irvine. [Link]
  • Reich, H. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]
  • ResearchGate. (n.d.).
  • UC Center for Laboratory Safety. (2012).
  • Semantic Scholar. (n.d.). Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. [Link]
  • ACS Publications. (n.d.).
  • MDPI. (2022). Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. [Link]
  • O'Brien, C. J., & Nicewicz, D. A. (2021).
  • University of North Carolina at Chapel Hill. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • NIH. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. [Link]
  • Vapourtec. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. [Link]
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
  • Semantic Scholar. (n.d.).
  • J-Stage. (2011).
  • Wikipedia. (n.d.). Grignard reagent. [Link]
  • ResearchGate. (2023). Can I use dry ice instead of CO2 cylinder?. [Link]
  • ACS Publications. (n.d.). Mechanism of Grignard Reagent Formation.
  • NIH. (n.d.).
  • Semantic Scholar. (n.d.).
  • ACS Publications. (n.d.). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. [Link]
  • PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. [Link]
  • Google Patents. (n.d.). CN103896909A - Synthesis method of 2-thiopheneethanol.
  • NIH. (n.d.).
  • ResearchGate. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. [Link]
  • MDPI. (2022).
  • Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • ResearchGate. (n.d.). Scope of benzothiophenes.[a,b] [a] Reactions were conducted on a.... [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in 5-Methoxythiophene-2-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for informational and educational purposes only. The synthesis of 5-Methoxythiophene-2-carboxylic acid involves hazardous materials and potentially energetic reactions. All procedures should be carried out by trained chemists in a properly equipped laboratory, following a thorough risk assessment and adherence to all institutional and governmental safety protocols. This guide is not a substitute for professional laboratory experience and a comprehensive review of the primary literature.

Introduction

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this synthesis, particularly the management of exothermic events. As Senior Application Scientists, we provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions and ensure the safety and success of your experiments.

The synthesis of this compound, a valuable building block in medicinal chemistry, often involves the use of highly reactive organolithium reagents, such as n-butyllithium (n-BuLi), for the deprotonation and subsequent carboxylation of 2-methoxythiophene. These reactions are notoriously exothermic and require stringent control of reaction parameters to prevent thermal runaways, which can lead to decreased yield, side-product formation, and significant safety hazards.

This guide is structured into a troubleshooting section for specific in-lab issues and a frequently asked questions (FAQ) section for a broader understanding of the reaction's thermodynamics and safety considerations.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Rapid and Uncontrolled Temperature Spike During n-BuLi Addition

Question: I am observing a significant and difficult-to-control exotherm upon adding n-butyllithium to my solution of 2-methoxythiophene, even at -78 °C. What is causing this, and how can I mitigate it?

Answer:

An uncontrolled temperature spike during the addition of n-BuLi is a critical safety concern and can be attributed to several factors. The lithiation of 2-methoxythiophene is an inherently fast and exothermic reaction.

Causality:

  • Rate of Addition: Adding the n-BuLi solution too quickly does not allow for efficient heat dissipation, leading to a localized buildup of heat that can initiate a runaway reaction.

  • Inadequate Cooling: The cooling bath may not have sufficient capacity or surface area to remove the heat generated by the reaction. A dry ice/acetone bath is standard for achieving -78 °C, but vigorous stirring and an appropriate vessel size are crucial for effective heat transfer.[1]

  • Concentration of Reagents: Higher concentrations of either the substrate or the n-BuLi will result in a more significant heat release per unit volume.

Troubleshooting Steps:

  • Reduce the Rate of Addition: The most immediate and effective control measure is to add the n-BuLi solution dropwise or via a syringe pump at a very slow rate. This allows the cooling system to manage the heat generated from the reaction as it occurs.[2]

  • Ensure Efficient Stirring: Vigorous stirring is essential to dissipate heat from the point of addition throughout the reaction mixture, preventing localized hot spots.

  • Dilution: Consider diluting the reaction mixture with more anhydrous solvent (e.g., THF). This increases the thermal mass of the solution, helping to absorb the heat generated.

  • Pre-cooling: Ensure all reactants and solvents are thoroughly pre-cooled to the reaction temperature before mixing.

Issue 2: Low Yield and Formation of a Dark, Tarry Mixture After Quenching with CO₂

Question: After adding n-BuLi and then quenching the reaction with solid carbon dioxide (dry ice), my product yield is very low, and I'm left with a significant amount of dark, polymeric material. What went wrong?

Answer:

The formation of a tarry mixture and low yield after the CO₂ quench often points to side reactions occurring due to poor temperature control or the presence of impurities.

Causality:

  • Reaction Temperature Too High: If the temperature rises significantly during the lithiation or the CO₂ quench, it can lead to decomposition of the lithiated intermediate or the product. Thiophene rings can be susceptible to polymerization under harsh conditions.[3]

  • Localized "Hot Spots" during Quenching: Adding large pieces of dry ice directly to the reaction mixture can create localized areas of high temperature as the CO₂ sublimes and reacts. This can lead to side reactions.

  • Moisture Contamination: The presence of water will rapidly quench the lithiated species back to the starting material and can also contribute to side reactions. Ensure all glassware is flame-dried and solvents are anhydrous.[4]

  • Reaction with THF: At temperatures above -20 °C, n-BuLi can react with THF, leading to the decomposition of the solvent and the formation of impurities.[1]

Troubleshooting Steps:

  • Controlled Quenching: Instead of adding solid dry ice directly, consider quenching by cannula transfer of the reaction mixture into a separate flask containing a vigorously stirred slurry of dry ice in anhydrous THF. This ensures a more controlled and uniform temperature during the quench.

  • Gaseous CO₂ Quench: Alternatively, bubble dry, gaseous CO₂ through the reaction mixture. This method provides excellent temperature control.

  • Strict Anhydrous Conditions: Re-evaluate your procedures for drying glassware and solvents. Use freshly distilled solvents and ensure a positive pressure of an inert gas (e.g., argon or nitrogen) is maintained throughout the reaction.[4]

  • Maintain Low Temperature: Ensure the reaction is maintained at or below -70 °C throughout the addition and quenching steps.[2]

Frequently Asked Questions (FAQs)

Q1: Why is the lithiation of 2-methoxythiophene performed at such low temperatures?

A1: The use of very low temperatures (typically -78 °C) is crucial for several reasons:

  • Thermodynamic vs. Kinetic Control: At low temperatures, the reaction is under kinetic control, favoring the deprotonation at the C5 position, which is the most acidic proton due to the directing effect of the methoxy group. At higher temperatures, the risk of deprotonation at other positions or side reactions increases.

  • Stability of the Lithiated Intermediate: The 2-lithio-5-methoxythiophene intermediate is more stable at lower temperatures. As the temperature rises, the risk of decomposition or rearrangement increases.

  • Solvent Stability: As mentioned, common solvents like THF can be deprotonated by n-BuLi at higher temperatures, leading to unwanted side reactions and consumption of the reagent.[1]

  • Exotherm Management: Conducting the reaction at a very low temperature provides a larger temperature differential between the reaction and the desired setpoint, allowing for a greater capacity to absorb the heat of reaction without a significant temperature increase.[4]

Q2: What are the primary safety concerns when working with n-butyllithium?

A2: n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air.[1] It also reacts violently with water and other protic sources.[1] Key safety precautions include:

  • Inert Atmosphere: Always handle n-BuLi under an inert atmosphere (e.g., argon or nitrogen) using syringe or cannula techniques.

  • Personal Protective Equipment (PPE): Wear fire-resistant lab coats, safety glasses, and appropriate gloves.

  • Quenching: Never quench n-BuLi with water directly. A common method for quenching excess n-BuLi is the slow addition of isopropanol, followed by ethanol, and then a careful addition of water.

  • Fire Extinguisher: Have a Class D fire extinguisher (for combustible metals) readily available.

Q3: Can I use a different base for this reaction to avoid the hazards of n-BuLi?

A3: While n-BuLi is the most common and effective base for this transformation, other strong bases could potentially be used, though they come with their own set of challenges. For instance, lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that could be considered. However, the regioselectivity and reaction conditions would need to be re-optimized. Direct carboxylation of thiophene using alkali carbonates has also been explored, but this often requires high temperatures and pressures and may not be suitable for this specific substrate.[5][6] For most lab-scale syntheses, the well-established n-BuLi protocol, when performed with appropriate caution, remains the most reliable method.

Q4: How can I confirm the successful formation of the lithiated intermediate before quenching?

A4: While direct monitoring of the lithiated species can be challenging, an in-process control check can be performed on a small aliquot of the reaction mixture. Carefully withdraw a small sample via syringe and quench it with a deuterated source, such as D₂O. Analysis of this quenched sample by ¹H NMR will show the disappearance of the proton at the C5 position and the presence of deuterium, confirming successful lithiation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and should be adapted and optimized based on your specific laboratory conditions and scale.

Materials:

  • 2-Methoxythiophene

  • n-Butyllithium (solution in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Solution: In the flask, dissolve 2-methoxythiophene (1 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The solution may turn yellow or orange. Stir the mixture at -78 °C for 1 hour after the addition is complete.

  • Carboxylation (Quench): In a separate flask, prepare a slurry of crushed dry ice in a small amount of anhydrous THF. While vigorously stirring the dry ice slurry, slowly transfer the lithiated thiophene solution into it via a cannula. This step is exothermic; maintain a cooling bath for the receiving flask.

  • Warm-up and Workup: Allow the reaction mixture to slowly warm to room temperature. The excess CO₂ will sublime.

  • Acidification: Quench the reaction by adding 1M HCl until the aqueous layer is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Critical Reaction Parameters
ParameterRecommended RangeRationale
Reaction Temperature -78 °C to -70 °CEnsures kinetic control, stability of the lithiated intermediate, and prevents side reactions with the solvent.[1][4]
n-BuLi Addition Rate Slow, dropwisePrevents uncontrolled exotherms by allowing for efficient heat dissipation.[2]
Stirring Speed VigorousPromotes efficient heat transfer and prevents localized temperature gradients.
Solvent Condition AnhydrousPrevents premature quenching of the organolithium reagent.[4]
Atmosphere Inert (Argon or N₂)Prevents reaction of the pyrophoric n-BuLi with air and moisture.[1]

Visualizing the Workflow

Synthesis and Quenching Pathway

G cluster_synthesis Synthesis cluster_quench Quenching & Workup A 2-Methoxythiophene in Anhydrous THF B n-BuLi Addition (-78 °C) A->B Slow, dropwise addition C 5-Lithio-2-methoxythiophene (Intermediate) B->C Exothermic Lithiation D Quench with CO₂ (Dry Ice) C->D Controlled addition to CO₂ slurry E Acidic Workup (HCl) D->E Formation of carboxylate salt F This compound (Final Product) E->F Protonation

Caption: Workflow for the synthesis of this compound.

References

  • Benchchem. (n.d.). Troubleshooting side reactions in 5-Methyl-2-thiophenecarboxaldehyde synthesis.
  • Wikipedia. (2023, October 27). n-Butyllithium.
  • Carpenter, A. J., & Chadwick, D. J. (1985). High-yield syntheses of 2,3-disubstituted furans and thiophenes. Tetrahedron Letters, 26(49), 5945-5948.
  • ResearchGate. (2015). Am I overlooking something in n-BuLi reactions?
  • ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction.
  • MDPI. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium.
  • CORE. (2020). Application of Continuous Flow for DIBAL-H Reduction and n-BuLi Mediated Coupling Reaction in the Synthesis of Eribulin Mesylate.
  • Organic Syntheses. (n.d.). Caution! tert-Butylithium is extremely pyrophoric.
  • Benchchem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 5-Methyl-2-thiophenecarboxaldehyde.
  • ResearchGate. (2022). Direct carboxylation of thiophene with CO2 in the solvent-free carboxylate-carbonate molten medium: Experimental and mechanistic insights.

Sources

Technical Support Center: Purification of 5-Methoxythiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-methoxythiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate. Here, we move beyond simple protocols to explain the reasoning behind experimental choices, ensuring you have the knowledge to adapt and overcome challenges in your own work.

I. Understanding the Core Challenge: Common Impurities

The successful synthesis of this compound is only half the battle; achieving high purity is critical for subsequent applications. The nature and quantity of impurities will largely depend on the synthetic route employed. A common and efficient method for its preparation is the carboxylation of 2-methoxythiophene. This is typically achieved by metallation with a strong base, such as n-butyllithium (n-BuLi), followed by quenching with carbon dioxide (CO₂).

This process, while effective, can introduce several impurities that require careful separation:

  • Unreacted 2-Methoxythiophene: The primary starting material. Its removal is crucial for obtaining a pure product.

  • Di-carboxylated Byproducts: Although less common, over-reaction can lead to the formation of dicarboxylic acid species.

  • Impurities from n-Butyllithium: Residual n-BuLi and its byproducts can complicate the workup.

  • Solvent and Reagent Residues: Ethereal solvents (like THF or diethyl ether) and any other reagents used in the synthesis may be present in the crude product.

This guide will focus on addressing the purification challenges arising from this common synthetic pathway.

II. Troubleshooting and Purification Protocols

This section is structured as a series of questions that our application scientists frequently encounter. Each question is followed by a detailed explanation and a step-by-step protocol.

FAQ 1: My initial workup has left me with a mixture of my desired product and unreacted 2-methoxythiophene. What is the most efficient way to separate them?

Answer: The most effective method for separating a carboxylic acid from a neutral organic compound like 2-methoxythiophene is acid-base extraction .[1][2][3][4] This technique leverages the acidic nature of your product, which allows it to be selectively moved from an organic phase to an aqueous phase and then back again, leaving the neutral impurity behind.

The underlying principle is the conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt by reaction with a base.[2][4] The neutral 2-methoxythiophene remains in the organic solvent. After separating the layers, the aqueous layer containing the carboxylate salt is acidified, which protonates the salt and causes the pure carboxylic acid to precipitate out of the aqueous solution.[2][3][4]

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

  • Basification & Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[1][2][3] A weak base is preferable to a strong base like sodium hydroxide (NaOH) to minimize the risk of any potential side reactions, although for a stable compound like this, NaOH is also often used.[4]

    • Stopper the funnel and gently invert it several times, making sure to vent frequently to release the pressure generated from the evolution of CO₂ gas.

    • Allow the layers to separate. The upper layer will be the organic phase containing the neutral 2-methoxythiophene, and the lower aqueous layer will contain the sodium salt of this compound.

  • Separation: Carefully drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: To ensure complete extraction of the carboxylic acid, add a fresh portion of the basic aqueous solution to the organic layer in the separatory funnel and repeat the extraction process. Combine the aqueous layers.

  • Back-Extraction (Optional but Recommended): To remove any neutral impurities that may have been carried over into the aqueous phase, "wash" the combined aqueous layers with a fresh portion of the organic solvent. Discard this organic wash.

  • Acidification & Precipitation:

    • Cool the combined aqueous extracts in an ice bath. This will decrease the solubility of the final product.

    • Slowly add a strong acid, such as 6M hydrochloric acid (HCl), dropwise while stirring until the solution becomes acidic (test with pH paper).[3][4] You will observe the formation of a precipitate as the carboxylic acid crashes out of the solution.

  • Isolation:

    • If a solid precipitate forms, it can be collected by suction filtration.[2] Wash the solid with cold water to remove any residual salts.

    • If an oil or a fine suspension forms, you may need to extract the product back into an organic solvent. Add a fresh portion of diethyl ether or ethyl acetate, shake, and separate the layers. The purified carboxylic acid will now be in the organic phase.

  • Drying and Solvent Removal:

    • Dry the organic solution containing the purified product over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizing the Workflow

AcidBaseExtraction Crude Crude Product (this compound + 2-Methoxythiophene) in Organic Solvent Funnel1 Separatory Funnel: Add aq. NaHCO₃ Crude->Funnel1 Organic1 Organic Layer: 2-Methoxythiophene Funnel1->Organic1 Separate Aqueous1 Aqueous Layer: Sodium 5-methoxythiophene-2-carboxylate Funnel1->Aqueous1 Separate Funnel2 Aqueous Layer: Acidify with HCl Aqueous1->Funnel2 PureProduct Pure this compound (Precipitate) Funnel2->PureProduct

Caption: Acid-Base Extraction Workflow.

FAQ 2: After acid-base extraction, my product is still not pure enough. What are my options for further purification?

Answer: If impurities persist after extraction, recrystallization is the next logical and often most effective purification step for solid compounds.[5] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.

The key to successful recrystallization is selecting the appropriate solvent. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Solvent Selection for Recrystallization
Solvent SystemRationale
Water The carboxylic acid group provides some water solubility, which increases with heat. This can be an effective and green solvent choice.
Methanol/Water or Ethanol/Water A mixed solvent system can be highly effective. The alcohol will dissolve the compound well, and the addition of water as an anti-solvent will induce crystallization upon cooling.
Hexanes/Ethyl Acetate For less polar impurities, dissolving the product in a minimal amount of hot ethyl acetate and then slowly adding hexanes until turbidity is observed can lead to good crystal formation upon cooling.
Detailed Protocol: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system based on small-scale trials.

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to encourage the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by suction filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurities.

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator to remove all traces of solvent.

FAQ 3: I am dealing with impurities that have similar acidity to my product. How can I separate them?

Answer: When acid-base extraction and recrystallization are insufficient, particularly when dealing with impurities of similar polarity and acidity, column chromatography is the recommended technique.[5][6] This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (the eluent) is passed through the column.[6]

For carboxylic acids, a common issue on silica gel is "streaking" or "tailing" of the spot on a TLC plate.[5] This occurs due to the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel.[5] To counteract this, a small amount of a volatile acid, such as acetic acid or formic acid (0.5-1%), is often added to the eluent.[5] This keeps the carboxylic acid fully protonated, leading to a more defined band on the column and better separation.

Detailed Protocol: Column Chromatography
  • TLC Analysis: First, determine the optimal eluent system using thin-layer chromatography (TLC).[6] The goal is to find a solvent mixture (e.g., hexanes and ethyl acetate) where the desired product has an Rf value of approximately 0.25-0.35.[6] Remember to add a small amount of acetic or formic acid to the developing chamber if you observe streaking.

  • Column Packing: Pack a glass chromatography column with silica gel using a slurry method with your chosen eluent.

  • Sample Loading: Dissolve the impure product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting the eluent in fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.[6]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[6]

Visualizing the Workflow

ColumnChromatography Start Impure Product TLC 1. TLC to find Eluent (e.g., Hexane:EtOAc + 0.5% AcOH) Start->TLC Packing 2. Pack Column with Silica Gel TLC->Packing Loading 3. Load Sample Packing->Loading Elution 4. Elute with Mobile Phase Loading->Elution Fractions 5. Collect Fractions Elution->Fractions TLC_Analysis 6. Analyze Fractions by TLC Fractions->TLC_Analysis Combine 7. Combine Pure Fractions TLC_Analysis->Combine Evaporation 8. Evaporate Solvent Combine->Evaporation End Purified Product Evaporation->End

Caption: Column Chromatography Workflow.

III. Summary of Purification Techniques

TechniquePrinciple of SeparationBest For Removing
Acid-Base Extraction Difference in acidityNeutral or basic impurities (e.g., unreacted 2-methoxythiophene).[1][2][4]
Recrystallization Difference in solubilitySmall amounts of impurities from a solid product.[5]
Column Chromatography Differential adsorptionImpurities with similar polarity and acidity to the product.[5][6]

By understanding the nature of potential impurities and the principles behind these core purification techniques, you will be well-equipped to troubleshoot and optimize the purification of this compound in your laboratory.

IV. References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

Sources

identifying and removing solvent residues from 5-Methoxythiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxythiophene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the identification and removal of solvent residues. The following troubleshooting guides and frequently asked questions (FAQs) are based on established scientific principles and extensive laboratory experience to ensure the integrity and purity of your compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Scenario 1: My ¹H NMR spectrum shows a persistent, unidentifiable peak in the aliphatic region.

  • Question: I've repeatedly purified my this compound, but a small, persistent peak remains in the ¹H NMR spectrum around 1.2 ppm. What could this be, and how do I remove it?

  • Answer: A common culprit for a persistent peak in this region is residual diethyl ether from the extraction phase of your synthesis. Diethyl ether is notoriously difficult to remove completely due to its high volatility and ability to become trapped within the crystal lattice of the product.

    Causality: The ether molecules can be physically entrapped within the solid matrix of your compound during crystallization. Standard drying methods like rotary evaporation may not be sufficient to remove these trapped molecules.

    Solution Workflow:

    • Confirmation: To confirm the presence of diethyl ether, you can use Gas Chromatography-Headspace (GC-HS) analysis, which is a highly sensitive technique for detecting volatile organic compounds.

    • Removal by Slurry Wash: A highly effective method is to perform a slurry wash. Suspend your solid product in a minimal amount of a solvent in which it is poorly soluble but in which diethyl ether is highly soluble, such as cold hexanes. Stir the slurry vigorously for 15-30 minutes, then filter and wash the solid with a small amount of fresh, cold hexanes.

    • Drying under High Vacuum: After the slurry wash, dry the material under high vacuum (less than 1 mmHg) at a slightly elevated temperature (e.g., 30-40°C) for several hours. This will help to remove any remaining surface-adsorbed solvent.

Scenario 2: My product has a lower-than-expected melting point and appears slightly oily.

  • Question: My synthesized this compound has a melting point that is significantly lower than the literature value, and the solid is not a fine powder. What is causing this, and how can I fix it?

  • Answer: This is a classic sign of residual high-boiling point solvents, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), which may have been used in the reaction. These solvents are difficult to remove by simple evaporation due to their low vapor pressure.

    Causality: High-boiling point solvents can act as impurities that disrupt the crystal lattice of your compound, leading to a depression and broadening of the melting point range. The oily appearance is due to the presence of the liquid solvent.

    Solution Workflow:

    • Identification: Utilize ¹H NMR spectroscopy to identify the characteristic signals of DMF (peaks around 8.0, 2.9, and 2.7 ppm) or DMSO (a peak around 2.5 ppm).

    • Azeotropic Removal: A powerful technique for removing high-boiling point solvents is azeotropic distillation. Dissolve your product in a suitable solvent that forms a low-boiling azeotrope with the residual solvent, such as toluene. Repeatedly add and remove the toluene by rotary evaporation. This will co-distill the high-boiling solvent at a lower temperature.

    • Recrystallization: Following azeotropic removal, recrystallization is crucial for obtaining a highly pure, crystalline product. A mixed solvent system, such as methanol/water, can be effective. Dissolve the compound in a minimal amount of hot methanol and slowly add water until the solution becomes cloudy. Then, allow it to cool slowly to form well-defined crystals.

Scenario 3: GC-HS analysis indicates the presence of multiple residual solvents.

  • Question: My GC-HS analysis shows peaks for several solvents used in my multi-step synthesis, including THF, ethyl acetate, and hexane. What is the most efficient way to remove this mixture of solvents?

  • Answer: When dealing with a mixture of residual solvents with varying polarities and boiling points, a multi-step purification approach is often necessary.

    Causality: Each solvent has different affinities for your product and different volatilities, making a single removal method inefficient.

    Solution Workflow:

    Solvent_Removal_Workflow Start Crude Product with Multiple Solvents High_Vac High Vacuum Drying (Removes Volatiles like Hexane, THF) Start->High_Vac Step 1 Recrystallization Recrystallization (Removes Less Volatile Solvents like Ethyl Acetate) High_Vac->Recrystallization Step 2 Final_Drying Final High Vacuum Drying Recrystallization->Final_Drying Step 3 Pure_Product Pure Product Final_Drying->Pure_Product Step 4

    Caption: Multi-step solvent removal workflow.

    • Initial High Vacuum Drying: Begin by drying the material under high vacuum at a moderate temperature (e.g., 40°C). This will effectively remove the more volatile solvents like hexane and THF.

    • Recrystallization: After the initial drying, perform a careful recrystallization. The choice of solvent is critical. A solvent in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature is ideal. For this compound, methanol or ethanol can be good starting points.

    • Final Drying: After recrystallization and filtration, dry the purified crystals under high vacuum to remove the recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for residual solvents in pharmaceutical products?

A1: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for residual solvents in pharmaceuticals, classifying them based on their toxicity.

  • Class 1 solvents are known carcinogens and should be avoided.

  • Class 2 solvents have inherent toxicity and their levels are strictly limited.

  • Class 3 solvents have low toxic potential and are generally considered less of a risk.

It is crucial to consult the latest ICH Q3C guidelines to ensure compliance.

Q2: What is the best analytical technique for identifying and quantifying residual solvents?

A2: Gas Chromatography (GC), particularly with headspace sampling (GC-HS), is the gold standard for residual solvent analysis in the pharmaceutical industry. It offers excellent sensitivity and selectivity for a wide range of volatile organic compounds. For a comprehensive analysis, especially with complex mixtures, two-dimensional GC (GCxGC) can provide enhanced resolution. While Nuclear Magnetic Resonance (NMR) spectroscopy can be used for identification and quantification, it may lack the sensitivity of GC for trace-level analysis.

Q3: Can I use sublimation to purify this compound?

A3: Sublimation can be a very effective purification technique for certain organic solids, as it avoids the use of additional solvents. For sublimation to be successful, the compound must have a sufficiently high vapor pressure at a temperature below its melting point. While there is literature on the sublimation of related thiophene derivatives, the suitability of this technique for this compound would need to be determined experimentally. It is a promising method for obtaining very high purity material, especially for removing non-volatile impurities.

Q4: How do I choose the right solvent for recrystallization?

A4: The ideal recrystallization solvent should meet the following criteria:

  • The compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4°C).

  • The solvent should not react with the compound.

  • The impurities should be either very soluble or insoluble in the solvent at all temperatures.

  • The solvent should have a relatively low boiling point for easy removal.

A good starting point for this compound is to test small-scale solubility in solvents like methanol, ethanol, and acetone. Mixed solvent systems, such as alcohol/water, can also be very effective.

Experimental Protocols

Protocol 1: Gas Chromatography-Headspace (GC-HS) Analysis for Residual Solvents

  • Sample Preparation: Accurately weigh approximately 100 mg of your this compound into a headspace vial.

  • Diluent: Add a known volume (e.g., 5 mL) of a suitable high-boiling point solvent in which your compound is soluble, such as dimethyl sulfoxide (DMSO) or benzyl alcohol.

  • Standard Preparation: Prepare a standard solution containing known concentrations of the potential residual solvents in the same diluent.

  • Incubation: Place the vials in the headspace autosampler and incubate at a set temperature (e.g., 80°C) for a specific time (e.g., 30 minutes) to allow the volatile solvents to partition into the headspace.

  • Injection and Analysis: An aliquot of the headspace gas is automatically injected into the GC system. A common column for this analysis is a DB-624 or equivalent. The separated solvents are detected by a Flame Ionization Detector (FID).

  • Quantification: Compare the peak areas of the solvents in your sample to those in the standard to quantify the amount of each residual solvent.

Protocol 2: Recrystallization of this compound

  • Solvent Selection: Based on solubility tests, select an appropriate solvent or solvent system (e.g., methanol/water).

  • Dissolution: In a flask, add the crude this compound and the primary solvent (e.g., methanol). Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: If using a single solvent, allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If using a mixed solvent system, slowly add the anti-solvent (e.g., water) to the hot solution until it becomes cloudy. Then, allow it to cool as described.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of the recrystallization solvent.

References

  • ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA).
  • Grodowska, K., & Parczewski, A. (2010). Residual solvent testing: a review of gas-chromatographic and alternative techniques. Acta Poloniae Pharmaceutica, 67(3), 219-228.
  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents - Therapeutic Goods Administration (TGA).
  • Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography - Brightspec.
  • Analysis of Residual Solvents According to the New ICH Q3C Guideline - Shimadzu.
  • Impurities: Guideline for Residual Solvents Q3C(R8) - ICH.
  • Kapil, M., & Singh, R. (2013). A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. International Journal of Pharma Research & Review, 2(10), 25-40.
  • Residual Solvent Analysis of Pharmaceutical Products - Agilent.
  • Klee, M. S., & Cochran, J. (2008). Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatography. LCGC North America, 26(1), 64-74.
  • ICH Q3C (R9) Guideline on impurities - EMA.
  • Pierens, G. K., Carroll, A. R., Davis, R. A., Palframan, M. E., & Quinn, R. J. (2008). Determination of analyte concentration using the residual solvent resonance in (1)H NMR spectroscopy.

Technical Support Center: Optimizing the Synthesis of 5-Methoxythiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on the Critical Impact of Reaction Temperature on Product Yield

Welcome to the technical support center for the synthesis of 5-Methoxythiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues related to reaction yield. As Senior Application Scientists, we understand that even minor variations in experimental parameters can have a significant impact on the outcome of a reaction. Here, we will delve into the critical role of reaction temperature in the synthesis of this compound and provide you with the insights needed to maximize your yield and purity.

Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered during the synthesis of this compound, with a focus on the influence of temperature.

Q1: My yield of this compound is consistently low. Could the reaction temperature be the primary cause?

A1: Absolutely. The synthesis of this compound, most commonly achieved through the lithiation of 2-methoxythiophene followed by carboxylation, is highly sensitive to temperature fluctuations. The lithiation step, in particular, requires cryogenic temperatures (typically -78 °C) to ensure both the stability of the lithiated intermediate and the regioselectivity of the reaction.

Even a slight increase in temperature during the addition of the organolithium reagent or before the introduction of carbon dioxide can lead to a number of side reactions that will significantly decrease your yield. These can include the formation of undesired isomers or decomposition of the lithiated species. It is crucial to maintain a consistently low temperature throughout this critical step.

Q2: What are the specific risks of running the lithiation of 2-methoxythiophene at a temperature higher than -78 °C?

A2: Running the lithiation at a higher temperature, for instance at -40 °C or even 0 °C, introduces several risks that can compromise your synthesis:

  • Loss of Regioselectivity: The methoxy group on the thiophene ring directs the lithiation to the C5 position. However, at higher temperatures, the kinetic control of the reaction is reduced, which can lead to lithiation at other positions on the ring, resulting in a mixture of isomers that are difficult to separate.

  • Decomposition of the Lithiated Intermediate: Organolithium compounds, especially those derived from heteroaromatics, can be unstable at higher temperatures. They may decompose through various pathways, reducing the concentration of the desired intermediate available for the subsequent carboxylation step.

  • Side Reactions with the Solvent: Organolithium reagents can react with common ether solvents like tetrahydrofuran (THF) at temperatures above -20 °C. This not only consumes your reagent but also introduces impurities into your reaction mixture.

  • Formation of Byproducts: Elevated temperatures can promote side reactions, such as the formation of dimeric or polymeric materials, which can be difficult to remove during purification[1].

Q3: I am observing an unexpected byproduct in my final product. How can I determine if it is temperature-related and how can I prevent it?

A3: The formation of unexpected byproducts is a common indicator of suboptimal temperature control. To diagnose the issue, consider the following:

  • Characterize the Byproduct: If possible, isolate and characterize the byproduct using techniques like NMR, GC-MS, or LC-MS. The structure of the byproduct can provide clues about the side reaction that is occurring. For example, the presence of a disubstituted thiophene could indicate a loss of regioselectivity during lithiation.

  • Review Your Temperature Logs: Carefully examine the temperature profile of your reaction. Were there any points where the temperature exceeded the recommended range? Even a brief temperature spike can be enough to trigger side reactions.

  • Implement Stricter Temperature Control: To prevent byproduct formation, ensure your cooling bath is well-maintained and that the addition of reagents is done slowly enough to allow for efficient heat dissipation. Using a dry ice/acetone bath is standard for achieving and maintaining -78 °C.

Below is a troubleshooting workflow to help you diagnose and resolve issues related to low yield and byproduct formation.

G start Low Yield or Impure Product temp_check Was the reaction temperature strictly maintained at -78°C? start->temp_check reagent_check Are your reagents (n-BuLi, 2-methoxythiophene, CO2) fresh and anhydrous? temp_check->reagent_check Yes high_temp High Temperature Suspected temp_check->high_temp No workup_check Was the workup procedure performed correctly (e.g., proper quenching, pH adjustment)? reagent_check->workup_check Yes reagent_issue Reagent Degradation Likely reagent_check->reagent_issue No workup_check->start Yes, issue persists. Consider alternative synthetic routes. solution3 Review and optimize quenching and extraction steps. workup_check->solution3 No solution1 Optimize cooling bath and slow down reagent addition. high_temp->solution1 solution2 Use freshly titrated n-BuLi and freshly distilled 2-methoxythiophene. Ensure CO2 is dry. reagent_issue->solution2 workup_issue Workup Error Possible

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

Impact of Temperature on Yield: A Quantitative Overview

To illustrate the critical nature of temperature control, the following table presents expected yields of this compound as a function of the lithiation temperature. These values are based on established principles of organolithium chemistry and are intended to serve as a guide.

Lithiation Temperature (°C)Expected Yield (%)Primary Side Products
-7885-95Minimal
-4050-70Isomeric carboxylic acids, decomposition products
0< 20Mixture of isomers, solvent-related byproducts, polymers
25 (Room Temp)< 5Primarily decomposition and polymeric materials

As the data clearly indicates, maintaining a cryogenic temperature is paramount for achieving a high yield of the desired product.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, with an emphasis on critical temperature control points.

Materials:

  • 2-Methoxythiophene (freshly distilled)[2]

  • n-Butyllithium (n-BuLi) in hexanes (freshly titrated)

  • Dry Carbon Dioxide (CO2) gas or crushed dry ice

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 1M

  • Diethyl ether

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

  • Initial Cooling: Place the flask in a dry ice/acetone bath and allow it to cool to -78 °C.

  • Reagent Addition: Under a nitrogen atmosphere, dissolve 2-methoxythiophene in anhydrous THF and add it to the reaction flask.

  • Lithiation (Critical Temperature Step): Slowly add n-butyllithium dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, stir the mixture at -78 °C for 1 hour.

  • Carboxylation: Quench the reaction by bubbling dry CO2 gas through the solution or by carefully adding crushed dry ice. Continue until the solution is saturated. It is crucial to maintain the low temperature during this step.

  • Warm-up and Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench with 1M HCl until the aqueous layer is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO4.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization.

G cluster_0 Reaction Setup cluster_1 Lithiation (-78°C) cluster_2 Carboxylation (-78°C) cluster_3 Workup & Purification a Flame-dried flask under N2 b Add 2-methoxythiophene in THF a->b c Slowly add n-BuLi (T < -70°C) b->c d Stir for 1h at -78°C c->d e Quench with dry CO2 d->e f Warm to RT, quench with HCl e->f g Extract with Et2O f->g h Wash, dry, and concentrate g->h i Recrystallize h->i

Caption: Experimental workflow for the synthesis of this compound.

References

  • 5-(Methoxycarbonyl)thiophene-2-carboxylic acid - PMC - NIH.
  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction.
  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing c
  • 5-(Methoxycarbonyl)thiophene-2-carboxylic acid | C7H6O4S | CID 818352. PubChem. [Link]
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. [Link]
  • CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • Thiophene-2-carboxylic acid - Wikipedia. Wikipedia. [Link]
  • 2-Methoxythiophene | C5H6OS | CID 85610. PubChem. [Link]
  • REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. Semantic Scholar. [Link]
  • Variation in the site of lithiation of 2-(2-methylphenyl)
  • Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 5-Methoxythiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-methoxythiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions. Our goal is to empower you with the knowledge to not only execute the synthesis but to understand the underlying principles for effective optimization and problem-solving.

Catalyst Selection: A Strategic Overview

The choice of catalyst and synthetic route is paramount in achieving high yield and purity for this compound. The primary strategies involve the carboxylation of a 2-methoxythiophene precursor via metallation or the direct functionalization of the thiophene ring.

Key Synthetic Pathways:
  • Lithiation followed by Carboxylation: This is a widely used and often high-yielding method. It involves the deprotonation of 2-methoxythiophene at the 5-position using a strong organolithium base, followed by quenching with carbon dioxide.

  • Grignard Reaction: Similar to the lithiation route, this involves forming a Grignard reagent from a halogenated 2-methoxythiophene precursor, which is then reacted with carbon dioxide.

  • Direct Carboxylation with CO2: Emerging methods focus on the direct carboxylation of the C-H bond, often facilitated by transition metal catalysts or strong bases.[1]

  • Oxidation of a Precursor: This involves the synthesis of an intermediate such as 5-methoxythiophene-2-carboxaldehyde or 2-acetyl-5-methoxythiophene, followed by oxidation to the carboxylic acid.

The following table provides a comparative analysis of common catalyst systems and synthetic approaches.

Catalyst System/RouteStarting MaterialKey ReagentsTypical YieldsAdvantagesDisadvantages
Organolithium 2-Methoxythiophenen-BuLi or t-BuLi, CO2Good to ExcellentHigh regioselectivity, clean reactionRequires strictly anhydrous conditions, pyrophoric reagents
Grignard Reagent 2-Bromo-5-methoxythiopheneMg, CO2GoodMilder than organolithiums, less sensitive to some functional groupsRequires a halogenated precursor, can have lower yields than lithiation
Palladium-Catalyzed 2-Bromo-5-methoxythiophenePd catalyst, COGoodTolerant of various functional groupsCatalyst cost, requires CO gas handling
V, Fe, or Mo-based 2-MethoxythiopheneV, Fe, or Mo catalyst, CCl4, ROHModerateUtilizes less expensive metalsHarsh reaction conditions, potential for chlorinated byproducts

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation

  • Potential Cause: Inactive organometallic reagent (lithium or Grignard).

    • Explanation: Organolithium and Grignard reagents are highly sensitive to moisture and oxygen. Contamination will quench the reagent, preventing the desired reaction.

    • Suggested Solution:

      • Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon).

      • Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in sealed containers.

      • Titrate the organolithium reagent prior to use to determine its exact molarity.

  • Potential Cause: Inefficient carboxylation.

    • Explanation: The reaction with carbon dioxide can be inefficient if not performed correctly. Gaseous CO2 may not be soluble enough in the reaction mixture, or solid CO2 (dry ice) can introduce moisture.

    • Suggested Solution:

      • For gaseous CO2, bubble it through the reaction mixture at a steady rate.

      • For solid CO2, use freshly crushed, high-purity dry ice. Add the organometallic solution to a slurry of dry ice in the reaction solvent to ensure an excess of CO2.[2]

Issue 2: Formation of Side Products/Low Purity

  • Potential Cause: Formation of regioisomers.

    • Explanation: While the 5-position is the most acidic on the 2-methoxythiophene ring, deprotonation at other positions can occur under certain conditions, leading to isomeric carboxylic acids.

    • Suggested Solution:

      • Maintain a low reaction temperature during the lithiation step (typically -78 °C) to enhance regioselectivity.

      • Slow, dropwise addition of the organolithium reagent can also improve selectivity.

  • Potential Cause: Presence of unreacted starting material.

    • Explanation: Incomplete deprotonation or carboxylation will result in the recovery of 2-methoxythiophene.

    • Suggested Solution:

      • Ensure the stoichiometry of the organolithium reagent is correct by titrating it beforehand.

      • Allow sufficient reaction time for both the deprotonation and carboxylation steps.

Issue 3: Difficult Product Isolation and Purification

  • Potential Cause: Emulsion formation during workup.

    • Explanation: The basic workup to extract the carboxylate salt into the aqueous layer can sometimes lead to stable emulsions, making phase separation difficult.

    • Suggested Solution:

      • Add a saturated brine solution to the separatory funnel to help break up emulsions.

      • Centrifugation can also be an effective method for separating stubborn emulsions.

  • Potential Cause: Co-precipitation of impurities during acidification.

    • Explanation: When the aqueous layer is acidified to precipitate the carboxylic acid, other acidic or neutral impurities may also precipitate, leading to a less pure product.

    • Suggested Solution:

      • Perform a back-extraction of the basic aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any neutral impurities before acidification.

      • Recrystallization of the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) is often necessary for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: Which is the better choice for this synthesis: an organolithium reagent or a Grignard reagent?

A1: Organolithium reagents, such as n-butyllithium, are generally preferred for the deprotonation of 2-methoxythiophene due to their higher reactivity and the greater acidity of the 5-proton. This typically leads to higher yields and better regioselectivity compared to the Grignard approach, which requires a pre-halogenated starting material.

Q2: What is the role of the methoxy group in directing the carboxylation to the 5-position?

A2: The methoxy group is an ortho-para directing group in electrophilic aromatic substitution. In the context of deprotonation, the lone pairs on the oxygen atom can help to stabilize an adjacent carbanion through resonance, although this effect is weaker than its inductive electron-withdrawing effect. More importantly, the sulfur atom in the thiophene ring strongly directs deprotonation to the adjacent alpha-positions (2 and 5). With the 2-position blocked by the methoxy group, the 5-position becomes the most favorable site for deprotonation.

Q3: Can I use other catalysts besides palladium for direct carboxylation?

A3: Yes, research has shown that catalysts based on vanadium, iron, and molybdenum can also facilitate the carboxylation of thiophenes.[3][4] However, these reactions often require harsher conditions and may produce a mixture of the carboxylic acid and its corresponding methyl ester, depending on the reaction conditions.

Q4: How can I confirm the purity of my final product?

A4: A combination of techniques should be used. Melting point determination is a good initial indicator of purity. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR are essential for structural confirmation and the identification of impurities. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.

Experimental Protocols

Protocol 1: Synthesis via Lithiation of 2-Methoxythiophene

This protocol is a representative procedure for the synthesis of this compound via a lithiation pathway.

Materials:

  • 2-Methoxythiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Carbon dioxide (dry ice or gas)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 2-methoxythiophene (1.0 equivalent) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous diethyl ether or THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Carboxylation: While maintaining the temperature at -78 °C, quench the reaction by adding an excess of crushed dry ice or by bubbling CO₂ gas through the solution for 30 minutes.

  • Workup: Allow the reaction mixture to slowly warm to room temperature. Add water to quench any remaining organolithium species. Transfer the mixture to a separatory funnel and extract with a saturated solution of sodium bicarbonate (2 x volume).

  • Purification: Wash the aqueous layer with diethyl ether to remove any unreacted 2-methoxythiophene. Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with 1M HCl. A precipitate of this compound should form.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product. The crude product can be further purified by recrystallization.

Visualizing the Workflow

Logical Flow of Catalyst Selection

Catalyst_Selection start Define Synthesis Goals: Yield, Purity, Scale, Cost route_decision Choose Primary Synthetic Route start->route_decision lithiation Lithiation/Carboxylation route_decision->lithiation High Yield & Regioselectivity grignard Grignard/Carboxylation route_decision->grignard Milder Conditions/ Halogenated Precursor direct_carbox Direct C-H Carboxylation route_decision->direct_carbox Atom Economy/ Novelty lith_reagent Select Organolithium: n-BuLi or t-BuLi lithiation->lith_reagent grignard_reagent Prepare Grignard: Mg from Halide grignard->grignard_reagent direct_catalyst Select Catalyst: Pd, V, Fe, Mo direct_carbox->direct_catalyst optimization Optimize Reaction Conditions: Temperature, Time, Stoichiometry lith_reagent->optimization grignard_reagent->optimization direct_catalyst->optimization

Caption: Catalyst selection workflow for this compound synthesis.

Troubleshooting Decision Tree

Troubleshooting_Workflow start Problem Encountered low_yield Low/No Yield start->low_yield impurity Impure Product start->impurity check_reagents Check Reagent Activity (Anhydrous Conditions, Titrate n-BuLi) low_yield->check_reagents Yes check_carbox Optimize Carboxylation (Excess CO2, Temp.) low_yield->check_carbox No check_regio Optimize for Regioselectivity (Low Temp, Slow Addition) impurity->check_regio Regioisomers? improve_workup Improve Workup (Back-extraction, Recrystallization) impurity->improve_workup Other Impurities?

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Gao, F., et al. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o148. [Link]
  • Khusnutdinov, R. I., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Arkivoc, 2004(11), 53-60. [Link]
  • ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction.
  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
  • Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2.
  • The Royal Society Publishing. (2021). Synthesis of bio-based 2-thiothiophenes.
  • Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester.
  • Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
  • ResearchGate. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
  • PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.
  • ResearchGate. (n.d.). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts.
  • ResearchGate. (n.d.). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds.
  • ResearchGate. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.

Sources

Technical Support Center: Minimizing Product Loss in the Workup of 5-Methoxythiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxythiophene-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of novel compounds.[1] However, its purification and isolation can present challenges, leading to significant product loss if the workup procedure is not optimized. The amphipathic nature of the molecule—possessing both a polar carboxylic acid group and a more nonpolar methoxythiophene core—requires a carefully controlled workup strategy.

This technical support guide provides in-depth, field-proven insights and troubleshooting protocols designed for researchers, scientists, and drug development professionals. Our goal is to explain the causality behind each experimental choice, enabling you to develop a robust, self-validating workup procedure that maximizes both yield and purity.

Key Physicochemical Properties

Understanding the fundamental properties of this compound is the first step toward designing an effective purification strategy. These values dictate the optimal conditions for extraction, precipitation, and handling.

PropertyValueSignificance for WorkupSource
Molecular Formula C₆H₆O₃S--
Molecular Weight 158.18 g/mol For calculating molar equivalents and theoretical yield.-
Melting Point 162-163 °C (decomposes)Indicates the compound is a solid at room temperature. Decomposition suggests avoiding excessive heat during drying.[2]
Predicted pKa 3.90 ± 0.10Crucial for acid-base extraction. The pH of the aqueous layer must be well above this value for deprotonation and well below for protonation.[2]
Appearance Crystalline solidVisual confirmation of the purified product. An oil or gum suggests impurities.[1]
Storage Conditions 2-8°C, protect from lightSuggests potential sensitivity to heat and light, which should be minimized during the workup and storage.[2]

Core Workup Strategy: Acid-Base Extraction

The primary method for purifying carboxylic acids from neutral or basic impurities is acid-base extraction.[3][4] This technique leverages the reversible conversion of the water-insoluble acid into its water-soluble carboxylate salt.

G start_end start_end process process decision decision aqueous aqueous organic organic A Crude Reaction Mixture B Dissolve in Organic Solvent (e.g., Ethyl Acetate, DCM) A->B C Add Aqueous Base (e.g., sat. NaHCO₃) B->C D Separate Layers C->D E Organic Layer: Neutral/Basic Impurities D->E Discard or re-extract F Aqueous Layer: Sodium 5-methoxy-2-thiophenecarboxylate D->F Collect G Cool to 0-5°C (Ice Bath) F->G H Slowly Add Strong Acid (e.g., 6M HCl) to pH < 2 G->H I Collect Solid by Vacuum Filtration H->I Precipitate forms J Wash with Cold Water & Dry I->J K Pure Product J->K

Caption: Standard acid-base extraction workflow for isolating this compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the workup of this compound in a question-and-answer format.

Q1: My final yield is significantly lower than expected. Where did my product go?

Low yield is the most frequent complaint and can be attributed to losses at several key stages. The underlying cause is often incomplete phase transfer due to suboptimal pH or insufficient mixing.

Issue A: Incomplete Extraction into the Aqueous Basic Layer
  • Causality: For the carboxylic acid to move from the organic to the aqueous layer, it must be deprotonated to its carboxylate salt. This requires the pH of the aqueous solution to be significantly higher than the pKa of the acid (pKa ≈ 3.9). A general rule is for the pH to be at least 2-3 units above the pKa.[5]

  • Troubleshooting & Optimization:

    • Choice of Base: Saturated sodium bicarbonate (NaHCO₃, pH ≈ 8.3) is often sufficient and is mild. However, if the reaction mixture contains more acidic impurities, they may also be extracted. 1-2 M sodium hydroxide (NaOH) provides a much higher pH, ensuring complete deprotonation, but may be less selective.

    • Ensure Thorough Mixing: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release any pressure (especially with bicarbonate, which generates CO₂).[4]

    • Perform Multiple Extractions: A single extraction is rarely quantitative. It is far more effective to perform three smaller extractions (e.g., 3 x 30 mL) than one large one (1 x 90 mL).[3] Combine all aqueous extracts to recover the maximum amount of product.[3]

Issue B: Incomplete Precipitation Upon Acidification
  • Causality: To recover the product, the water-soluble carboxylate salt must be fully protonated back to the less water-soluble carboxylic acid. This requires lowering the pH to be significantly below the pKa.[5]

  • Troubleshooting & Optimization:

    • Verify Final pH: After adding acid, use pH paper or a pH meter to confirm the pH is ≤ 2. Add the acid dropwise with vigorous stirring to prevent localized high concentrations of acid.[3]

    • Utilize Temperature: Always perform the precipitation in an ice bath (0-5 °C). The solubility of most organic acids decreases significantly at lower temperatures, maximizing the amount of precipitate recovered.[3][4]

    • "Salting Out": If the product has some water solubility, adding a saturated solution of sodium chloride (brine) can decrease its solubility in the aqueous phase, promoting further precipitation.

Issue C: Product Remains Dissolved in the Aqueous Phase After Acidification
  • Causality: Even in its protonated form, this compound may have slight water solubility. If you see a cloudy aqueous layer but little solid precipitate, or if your yield is low despite a correct pH, this is a likely cause.

  • Troubleshooting & Optimization:

    • Back-Extraction: After acidifying the aqueous phase to pH ≤ 2, extract the solution multiple times with a fresh organic solvent like ethyl acetate or diethyl ether.[3] The protonated carboxylic acid will transfer back into the organic layer.

    • Processing: Combine the organic layers, dry with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate the product.[3]

Q2: The isolated product is a sticky gum or oil, not a crystalline solid. How can I purify it?

An oily or gummy product is a clear indication of impurities. These could be residual solvents, unreacted starting materials, or side products that are depressing the melting point of your compound.

  • Causality: The presence of foreign molecules disrupts the crystal lattice formation of the pure compound.

  • Troubleshooting & Optimization:

    • Recrystallization: This is the most effective method for purifying solid organic compounds.[3][5] The goal is to find a solvent system where the product is soluble at high temperatures but insoluble at low temperatures, while impurities remain soluble at all temperatures.[4]

    • Solvent Selection: Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, acetone, toluene, or mixed systems like ethanol/water or toluene/hexanes) to find a suitable system.[4][5]

    • Column Chromatography: If recrystallization fails, silica gel chromatography can be used. Carboxylic acids often streak on silica gel.[3] To prevent this, add 0.5-1% acetic or formic acid to the eluent (mobile phase). This keeps the product fully protonated, leading to sharper bands.[3]

Q3: I suspect the product is degrading during the workup. What are the signs and how can I prevent it?

While thiophenes are generally robust aromatic systems, prolonged exposure to harsh conditions can cause degradation. The compound's storage instructions to protect from light and heat suggest this possibility.[2]

  • Causality: Potential degradation pathways could include decarboxylation at high temperatures or reactions involving the electron-rich thiophene ring under strongly acidic or oxidative conditions.

  • Troubleshooting & Optimization:

    • Work Efficiently: Do not leave the compound in strongly acidic or basic solutions for extended periods. Proceed from one step to the next without delay.

    • Avoid Heat: Perform all extractions and precipitations at room temperature or below (in an ice bath). When evaporating solvent from a back-extraction, use a rotary evaporator with a water bath temperature below 40 °C.

    • Use an Inert Atmosphere: If you suspect oxidative degradation (often indicated by a darkening color), consider de-gassing your solvents and performing the workup under a nitrogen or argon atmosphere.

Appendices

Appendix A: Detailed Experimental Protocols
Protocol 1: Standard Acid-Base Extraction & Precipitation
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x 10 mL per gram of crude material). Shake vigorously for 1-2 minutes for each extraction, venting frequently.[4]

  • Combine Aqueous Layers: Collect and combine all aqueous layers.

  • Aqueous Wash: Wash the combined aqueous layers with a small portion of the organic solvent (e.g., 1 x 10 mL) to remove any remaining neutral impurities. Discard this organic wash.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add cold 6M HCl dropwise with stirring until the pH is ≤ 2 (verify with pH paper). A precipitate should form.[3][4]

  • Isolation: Keep the mixture in the ice bath for 15-30 minutes to maximize precipitation. Collect the solid by vacuum filtration.

  • Washing & Drying: Wash the collected solid on the filter with a small amount of ice-cold water. Dry the solid under vacuum.

Appendix B: Troubleshooting Workflow

G start start problem problem question question solution solution action action start_node Workup Complete low_yield Problem: Low Yield start_node->low_yield impure_product Problem: Impure/Oily Product start_node->impure_product q1 Cloudy aqueous phase after acidification? low_yield->q1 q3 Is product an oil/gum? impure_product->q3 a1 Perform Back-Extraction with Ethyl Acetate q1->a1 Yes q2 Was pH of aqueous base > 8 and final acidic pH < 2? q1->q2 No s1 Solution: Recover dissolved product a1->s1 a2 Re-check pH control. Use multiple extractions. Cool during precipitation. q2->a2 No s2 Solution: Optimize phase transfer q2->s2 Yes, issue resolved a2->s2 a3 Perform Recrystallization. (Screen for suitable solvent) q3->a3 Yes q4 Recrystallization fails? a3->q4 s3 Solution: Purify by crystallization q4->s3 No, successful a4 Use Column Chromatography (add 0.5% AcOH to eluent) q4->a4 Yes s4 Solution: Purify by chromatography a4->s4

Caption: A decision-making workflow for troubleshooting common workup issues.

References

  • Recovery of carboxylic acids from water by precipitation from organic solutions.
  • General procedures for the purification of Carboxylic acids.LookChem.[Link]

Sources

Validation & Comparative

comparing the reactivity of 5-Methoxythiophene-2-carboxylic acid and thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Chemical Reactivity of 5-Methoxythiophene-2-carboxylic Acid versus Thiophene-2-carboxylic Acid

For researchers and professionals in drug development, the selection of a chemical building block is a critical decision that influences the entire synthetic pathway and the properties of the final molecule. Thiophene derivatives are staples in medicinal chemistry, valued for their bioisosteric relationship with benzene rings and their versatile reactivity. This guide provides an in-depth, objective comparison of the reactivity profiles of two key analogues: Thiophene-2-carboxylic acid, the parent compound, and its substituted counterpart, this compound.

This analysis is grounded in fundamental electronic principles and supported by physical data and established experimental protocols. Our goal is to equip scientists with the nuanced understanding required to select the optimal scaffold for their specific synthetic challenges.

At a Glance: Physicochemical Properties

A foundational comparison begins with the fundamental properties of each compound. These values, particularly the acid dissociation constant (pKa), offer the first clues into their electronic differences.

PropertyThiophene-2-carboxylic acidThis compound
Molecular Formula C₅H₄O₂S[1][2]C₆H₆O₃S[3]
Molecular Weight 128.15 g/mol [1][2]158.18 g/mol [3]
Appearance White to off-white solid[1][2]Solid
Melting Point 125-127 °C[1]162-163 °C[3]
pKa ~3.49 (at 25 °C)[1][2]~3.90 (Predicted)[3]

The most telling piece of data here is the pKa. The higher pKa of this compound indicates it is a weaker acid than the parent compound. This difference is a direct consequence of the electronic effects of the methoxy substituent, a topic we will now explore in detail.

The Decisive Factor: A Tale of Two Substituents

The reactivity of an aromatic ring and its functional groups is dictated by the cumulative electronic influence of all substituents. Here, we must consider the interplay between the electron-withdrawing carboxylic acid group and the electron-donating methoxy group.

  • Thiophene-2-carboxylic acid: The carboxylic acid (-COOH) group is electron-withdrawing due to both the inductive effect of its oxygen atoms and its ability to pull electron density from the ring via resonance. This effect deactivates the thiophene ring, making it less nucleophilic and thus less reactive toward electrophilic attack than unsubstituted thiophene.[4]

  • This compound: This molecule presents a more complex electronic landscape.

    • The methoxy (-OCH₃) group at the C5 position is a powerful electron-donating group, primarily through its resonance effect (+M). The oxygen's lone pairs can delocalize into the thiophene ring, significantly increasing its electron density.

    • This electron-donating effect counteracts the deactivating influence of the carboxylic acid group.

The net result is that the thiophene ring in the methoxy-substituted compound is significantly more electron-rich and "activated" than in the parent acid. This fundamental electronic difference is the primary driver of their divergent reactivity.

Caption: Workflow for the comparative electrophilic bromination experiment.

Summary and Strategic Implications

The choice between this compound and thiophene-2-carboxylic acid is a strategic one, dictated entirely by the intended chemical transformation.

  • Choose Thiophene-2-carboxylic acid when:

    • The primary goal is modification of the carboxylic acid group (e.g., forming amides, esters, or acid chlorides) and subsequent reactions do not require an activated ring.

    • Electrophilic substitution is desired specifically at the 5-position, though harsher conditions will be necessary.

  • Choose this compound when:

    • The synthetic plan involves building complexity on the thiophene ring through electrophilic aromatic substitution. Its highly activated nature allows for mild, regioselective reactions at the C4 position.

    • A slightly lower reactivity at the carboxyl group is acceptable or can be easily overcome.

By understanding the fundamental electronic differences between these two valuable building blocks, researchers can design more efficient, predictable, and successful synthetic routes in their pursuit of novel therapeutics and materials.

References

  • ChemBK. (2024). thiophene-2-carboxylic acid.
  • Cohen, S. M., et al. (2015). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 86, 172-183.
  • Gronowitz, S. (1991). Thiophenes and their Benzo Derivatives: Reactivity. In Comprehensive Organic Chemistry II (Vol. 4). Pergamon.
  • Zhao, Y., et al. (2009). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o148.
  • Taylor, R. (1991).
  • Rajappa, S., & Gumaste, V. K. (2013). A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes. Advances in Heterocyclic Chemistry, 108, 1-161.
  • Valdez, C. A., et al. (2015). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology, 28(8), 1535–1543.
  • Google Patents. (1986). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid.
  • PubChem. (n.d.). 2-Thiophenecarboxylic acid.
  • PubMed. (2009). 5-(Methoxy-carbon-yl)thio-phene-2-carboxylic Acid.
  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
  • Chemistry LibreTexts. (2015). Substitution of Carboxylic Acid Derivatives by Nucleophilic Acyl Substitution.
  • PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.
  • KPU Pressbooks. (n.d.). Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution.
  • Khan Academy. (2014). Nucleophilic acyl substitution.
  • ResearchGate. (n.d.). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives.
  • Master Organic Chemistry. (2022). Fischer Esterification.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • GLP Pharma Standards. (n.d.). Thiophene-2-Carboxylic Acid.
  • PubChemLite. (n.d.). 5-(methoxycarbonyl)thiophene-2-carboxylic acid.
  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes.
  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
  • Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • Chemistry LibreTexts. (2021). Electrophilic Aromatic Substitution.

Sources

A Definitive Guide to the Structural Validation of 5-Methoxythiophene-2-carboxylic Acid: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the unequivocal determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comprehensive technical analysis of the structural validation of 5-Methoxythiophene-2-carboxylic acid, a versatile heterocyclic building block.[1] We will delve into the gold-standard method of single-crystal X-ray crystallography and provide a comparative analysis with complementary spectroscopic techniques, offering field-proven insights into the causality behind experimental choices.

The Imperative of Unambiguous Structure: The Case of this compound

This compound and its derivatives are significant precursors in the synthesis of various functional materials and biologically active compounds.[2] The thiophene moiety, when appropriately substituted, can lead to compounds with applications in medicinal chemistry and materials science.[2] Therefore, absolute certainty of its molecular structure is not merely an academic exercise; it is a critical prerequisite for understanding its reactivity, predicting its biological targets, and ensuring the reproducibility of research and manufacturing processes. While various analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the most definitive method for elucidating the complete three-dimensional architecture of a crystalline solid.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an unparalleled level of detail, revealing precise bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice.[3] This technique is foundational for establishing an unambiguous structural proof.

The Crystallographic Workflow: From Powder to Precision

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands meticulous attention to detail. Each step is designed to ensure the quality of the final structural model.

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of 5-Methoxythiophene- 2-carboxylic acid purification Purification (e.g., Recrystallization) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Data Collection mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation

Caption: Experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol: A Representative Approach

While a specific crystal structure for this compound is not publicly available as of this writing, a detailed protocol can be adapted from the successful crystallographic study of the closely related compound, 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.[2] This serves as a robust and scientifically sound methodology.

1. Synthesis and Purification:

  • The synthesis of thiophene carboxylic acids can be achieved through various methods, including the oxidation of the corresponding aldehyde or acetylthiophene.[4]

  • Following synthesis, the crude product must be purified to the highest possible degree to facilitate the growth of high-quality single crystals. Recrystallization from a suitable solvent is a common and effective purification method.

2. Crystallization:

  • Rationale: The goal of crystallization is to encourage the slow and orderly arrangement of molecules into a well-defined crystal lattice. Rapid precipitation will lead to an amorphous solid or poorly ordered microcrystals unsuitable for single-crystal X-ray diffraction.

  • Method - Slow Evaporation:

    • Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone) in a clean vial.[2]

    • Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.

    • Leave the vial undisturbed in a vibration-free environment at a constant temperature.

    • Monitor the vial over several days to weeks for the formation of single crystals of suitable size and quality (typically 0.1-0.3 mm in each dimension).

3. Data Collection:

  • A suitable single crystal is carefully mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

  • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[2]

4. Structure Solution and Refinement:

  • The positions of the atoms in the unit cell are determined from the diffraction pattern using computational methods (e.g., direct methods or Patterson synthesis).[2]

  • The initial structural model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction intensities. This process adjusts atomic positions, and thermal displacement parameters.[2]

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2]

  • The final refined structure is validated to ensure its chemical and crystallographic reasonability. The results are typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

A Comparative Analysis: The Bigger Picture with Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary and crucial information, particularly about the molecule's behavior in solution and its functional groups.

comparison cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy main 5-Methoxythiophene- 2-carboxylic acid xray 3D Atomic Arrangement Bond Lengths & Angles Solid-State Conformation Crystal Packing main->xray Definitive Structure nmr Connectivity (¹H-¹³C) Electronic Environment Solution-State Structure Dynamic Processes main->nmr Connectivity & Solution Behavior ms Molecular Weight Elemental Formula Fragmentation Pattern main->ms Identity & Formula ir Functional Groups (C=O, O-H, C-O) main->ir Functional Group ID

Caption: Comparison of analytical techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[5] It provides information about the chemical environment of each nucleus (typically ¹H and ¹³C), revealing how atoms are connected.

  • ¹H NMR: Provides information on the number of chemically distinct protons, their electronic environments, and their proximity to other protons. For this compound, one would expect distinct signals for the methoxy protons, the thiophene ring protons, and the carboxylic acid proton.

  • ¹³C NMR: Shows the number of chemically distinct carbon atoms. The chemical shifts of the carbon signals indicate their functional group type (e.g., carbonyl, aromatic, methoxy).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound with high accuracy, which is a fundamental piece of information for structural elucidation. High-resolution mass spectrometry (HRMS) can provide the elemental formula of the molecule. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch (a broad band), the C=O stretch of the carbonyl group, and C-O stretches associated with the methoxy and carboxylic acid groups.

Data Summary and Comparison

Analytical Technique Information Obtained Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing.[3]Provides the definitive, unambiguous solid-state structure.Requires a high-quality single crystal, which can be difficult to grow; provides a static picture of the molecule.
NMR Spectroscopy Connectivity of atoms, electronic environment of nuclei, solution-state conformation, dynamic processes.[5]Provides detailed structural information in solution, which is often more biologically relevant; non-destructive.Can be complex to interpret for large molecules; less precise for bond lengths and angles compared to X-ray.
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation pattern.[6]High sensitivity; provides the exact molecular formula.Provides limited information on connectivity and stereochemistry.
IR Spectroscopy Presence of functional groups.Fast, simple, and inexpensive; provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure.

Conclusion

The structural validation of a molecule like this compound is a multi-faceted process that relies on the synergistic use of various analytical techniques. While NMR, MS, and IR spectroscopy provide essential pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous and highly detailed three-dimensional view of the molecule in the solid state. This definitive structural information is the bedrock upon which further research and development in pharmaceuticals and materials science are built. By understanding the strengths and limitations of each technique, researchers can make informed decisions to comprehensively and confidently characterize novel chemical entities.

References

  • Xia, G.-M., Ji, M.-W., Lu, P., Sun, G.-X., & Xu, W.-F. (2009). 5-(Methoxycarbonyl)thiophene-2-carboxylic Acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o148. [Link]
  • PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information.
  • Xia, G.-M., et al. (2009). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E, E66, o148. [Link]
  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • PubMed. (2009). 5-(Methoxy-carbon-yl)thio-phene-2-carboxylic Acid.
  • University of Colorado Boulder. (n.d.). Useful Spectroscopic Data.
  • PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid. National Center for Biotechnology Information.
  • Galiano, V., et al. (2017). Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes. Frontiers in Molecular Biosciences, 4, 73. [Link]
  • PubChemLite. (n.d.). 5-(methoxycarbonyl)thiophene-2-carboxylic acid (C7H6O4S).
  • ResearchGate. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.
  • News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy.
  • Kazak, C., Göker, H., & İde, S. (2003). 2-Acetylphenyl 5-methylthiophene-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 59(10), o1362–o1363. [Link]
  • Wolska, J., et al. (2024).
  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
  • Manasagangotri, P. @. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe.
  • Semantic Scholar. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray.
  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.

Sources

A Comparative Guide to the Biological Activity of 5-Methoxythiophene-2-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive comparative analysis of the biological activities of 5-methoxythiophene-2-carboxylic acid and its various analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate structure-activity relationships and highlight the therapeutic potential of this class of compounds, with a primary focus on their antimicrobial properties.

Introduction: The Therapeutic Promise of Thiophene Scaffolds

The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[3][4] The emergence of multidrug-resistant pathogens presents a critical global health challenge, driving the urgent need for novel antimicrobial agents with unique mechanisms of action.[5] Thiophene-2-carboxylic acid and its analogs have emerged as a promising class of molecules in this pursuit, exhibiting significant activity against various pathogens, including drug-resistant strains.[6][7] This guide provides a comparative study of their biological efficacy, delving into the underlying mechanisms and the experimental methodologies used for their evaluation.

Comparative Biological Activity: A Focus on Antimicrobial Efficacy

The antimicrobial potential of thiophene derivatives is significantly influenced by the nature and position of substituents on the thiophene ring. This section compares the biological activity of various analogs, with a focus on their antibacterial and antifungal properties.

Antibacterial Activity

Numerous studies have demonstrated the potent antibacterial effects of thiophene-2-carboxylic acid derivatives against both Gram-positive and Gram-negative bacteria.[6][7] The minimum inhibitory concentration (MIC), a key measure of antibacterial potency, varies significantly with structural modifications.

Structure-Activity Relationship (SAR) Insights:

  • Substitution at Position 5: Modifications at the 5-position of the thiophene-2-carboxylic acid core have a profound impact on antibacterial activity. For instance, the introduction of aromatic or heteroaromatic moieties can enhance efficacy.[8]

  • Amide and Hydrazone Linkages: The carboxylic acid group is often derivatized to amides or hydrazones to modulate pharmacokinetic properties and biological activity. Acylhydrazone derivatives of benzo[b]thiophene-2-carboxylic acid have shown notable activity against multidrug-resistant Staphylococcus aureus (MRSA).

  • Influence of Methoxy and Other Groups: While direct comparative studies on this compound are limited in the provided literature, the presence of electron-donating groups like methoxy can influence the electronic properties of the thiophene ring, potentially impacting its interaction with biological targets. Further research is needed to delineate the precise role of the 5-methoxy substituent in comparison to other analogs.

Quantitative Comparison of Antibacterial Activity:

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of thiophene derivatives against various bacterial strains, as reported in recent literature. This data provides a snapshot of the comparative efficacy of different structural motifs.

Compound/AnalogBacterial StrainMIC (µg/mL)Reference
Thiophene-2-carboxylic acid thioureidesStaphylococcus aureus (multi-drug resistant)125-500[9]
Thiophene-2-carboxylic acid thioureidesBacillus subtilis7.8-125[9]
Thiophene-2-carboxylic acid thioureidesGram-negative clinical strains31.25-250[9]
Spiro-indoline-oxadiazole derivativeClostridium difficile2-4[10]
Thiophene carboxamide derivative 7bPseudomonas aeruginosa- (86.9% activity index)[3]
Thiophene carboxamide derivative 7bStaphylococcus aureus- (83.3% activity index)[3]
Thiophene carboxamide derivative 7bBacillus subtilis- (82.6% activity index)[3]
Thiophene derivatives 4, 5, and 8Colistin-Resistant Acinetobacter baumannii16-32 (MIC50)[7]
Thiophene derivatives 4, 5, and 8Colistin-Resistant Escherichia coli8-32 (MIC50)[7]
Antifungal Activity

Thiophene derivatives have also demonstrated promising activity against various fungal pathogens. The structural requirements for antifungal activity may differ from those for antibacterial action, highlighting the importance of broad-spectrum screening.

  • Thiourea Derivatives: Thiourea derivatives of 2-thiophenecarboxylic acid have shown notable antifungal activity, particularly against Candida species.[11][12]

  • Substituent Effects: The nature of the substituent on the thiourea moiety plays a critical role in determining the antifungal potency.[12]

Mechanisms of Action: How Thiophene Analogs Exert Their Effects

Understanding the mechanism of action is crucial for the rational design of more effective therapeutic agents. Thiophene derivatives appear to employ multiple mechanisms to inhibit microbial growth.

Membrane Permeabilization

Several studies suggest that thiophene derivatives can disrupt the integrity of bacterial cell membranes.[6][7] This leads to leakage of intracellular components and ultimately cell death. The lipophilic nature of the thiophene ring likely facilitates its insertion into the lipid bilayer of the cell membrane.

Inhibition of Key Cellular Processes

Beyond membrane disruption, certain thiophene analogs have been shown to interfere with specific cellular processes:

  • Inhibition of FtsZ Polymerization: A thiophenyl-pyrimidine derivative was found to inhibit the polymerization of FtsZ, a key protein in bacterial cell division, leading to a bactericidal effect.[5]

  • Binding to Outer Membrane Proteins: Docking studies have suggested that some thiophene derivatives exhibit strong binding affinity to outer membrane proteins (OMPs) of Gram-negative bacteria, such as CarO1 and OmpW, which could interfere with nutrient uptake or other essential functions.[6][7]

The following diagram illustrates a proposed mechanism of action for certain thiophene derivatives against Gram-negative bacteria.

Thiophene_MoA cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Wall & Membrane cluster_intracellular Intracellular Space Thiophene Thiophene Derivative OMP Outer Membrane Protein (e.g., OmpW) Thiophene->OMP Binding Membrane Membrane Disruption Thiophene->Membrane Permeabilization Leakage Leakage of Intracellular Components Membrane->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Proposed mechanism of action for antibacterial thiophene derivatives.

Experimental Protocols for Biological Activity Assessment

The following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of thiophene derivatives.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][13]

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.

  • Incubation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive (microbe only) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

The workflow for MIC determination is illustrated below.

MIC_Workflow A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for growth inhibition D->E F Determine MIC value E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Time-Kill Kinetic Assays

This dynamic assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[7]

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension with an initial concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth.

  • Compound Addition: Add the test compound at various concentrations (e.g., 1x, 2x, and 4x MIC) to the bacterial suspension. A drug-free control is run in parallel.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specific time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on agar plates. Incubate the plates overnight and count the number of colony-forming units (CFUs).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration to generate time-kill curves. A ≥3-log10 decrease in CFU/mL is typically considered bactericidal.

Membrane Permeability Assay

This assay assesses the ability of a compound to disrupt the bacterial membrane.

Protocol:

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase and then harvest and wash the cells.

  • Fluorescent Dye Incubation: Resuspend the bacterial cells in a buffer containing a fluorescent dye that cannot penetrate intact membranes (e.g., propidium iodide).

  • Compound Treatment: Add the test compound to the bacterial suspension.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates that the dye has entered the cells through a compromised membrane.

Conclusion and Future Directions

The comparative analysis of this compound and its analogs reveals a class of compounds with significant and tunable biological activity, particularly as antimicrobial agents. The structure-activity relationships derived from the available data underscore the importance of substituent modifications on the thiophene scaffold for optimizing potency and spectrum of activity. The multifaceted mechanisms of action, including membrane disruption and inhibition of essential cellular processes, suggest that these compounds may be less prone to the development of resistance.

Future research should focus on a more systematic comparative evaluation of this compound against a broader panel of analogs to precisely define the role of the methoxy group. Furthermore, in vivo efficacy and toxicity studies are essential to translate the promising in vitro results into viable therapeutic candidates. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, paving the way for the development of novel thiophene-based drugs to combat infectious diseases and other significant health threats.

References

  • Molina-Panadero, I., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology. [Link][6][7]
  • Fattori, D., et al. (2010). Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, Potent Antagonist of the neurokinin-2 Receptor. Journal of Medicinal Chemistry, 53(10), 4148-4165. [Link][14]
  • Molina-Panadero, I., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology. [Link][6][7]
  • Zhang, L., et al. (2018). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 8(28), 15487-15494. [Link][5]
  • Various Authors. (2025). Thiophenes with antimicrobial activity isolated from natural sources.
  • Nazeer, W., et al. (2024). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. Molecules, 29(12), 2849. [Link][8]
  • Fattori, D., et al. (2010). Structure-Activity Relationships of 6-Methyl-benzo[b]thiophene-2-carboxylic Acid (1-{(S)-1-Benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylca rbamoyl}cyclopentyl)amide, Potent Antagonist of the Neurokinin-2 Receptor. Journal of Medicinal Chemistry, 53(10), 4148-4165. [Link][15]
  • Abdel-Rhman, M. H., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 74. [Link][17]
  • Various Authors. (2024). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different...
  • Garcia-Rubia, A., et al. (2022). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry, 65(13), 9322-9338. [Link][19]
  • Chifiriuc, M. C., et al. (2010). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Romanian Biotechnological Letters, 15(5), 5545-5552. [Link][9]
  • Sun, R., et al. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o148. [Link][20]
  • Al-Ghorbani, M., et al. (2022). Design, Synthesis, Docking Studies and Antimicrobial Activity of 5-Substituted 4-Phenyl-2-(Phenylamino) Thiophene-3. Molecules, 27(3), 670. [Link][2]
  • PubChem. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. [Link][21]
  • Bădiceanu, C. D., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 66(2), 246-252. [Link][11]
  • Al-Zahrani, A. A., et al. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Journal of Chemistry. [Link][13]
  • Al-Zahrani, A. A., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(5), 339-355. [Link][10]
  • Bădiceanu, C. D., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 66(2). [Link][22]
  • El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2940. [Link][3]
  • Various Authors. (2024). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation.
  • Bădiceanu, C. D., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 66(2). [Link][12]
  • Sun, R., et al. (2009). 5-(Methoxy-carbon-yl)thio-phene-2-carboxylic Acid. Acta Crystallographica Section E Structure Reports Online, 66(Pt 1), o148. [Link][24]
  • El-Demerdash, A., et al. (2024). Biological Activities of Thiophenes. Encyclopedia, 4(1), 166-193. [Link][26]
  • Farcas, A. D., et al. (2022). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives.
  • El-Sayed, M. A., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(22), 7954. [Link][4]
  • Khripach, V. A., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(11), 53-60. [Link][30]
  • Le Borgne, M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 93. [Link][32]

Sources

A Prospective Analysis: Evaluating 5-Methoxythiophene-2-carboxylic Acid as a Novel Interface Material in Organic Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more efficient and stable organic solar cells (OSCs), the strategic engineering of interfacial layers stands as a cornerstone of device architecture. These layers, though incredibly thin, govern the intricate processes of charge extraction, transport, and recombination, ultimately dictating the overall power conversion efficiency (PCE) and operational lifetime of the device. While incumbent materials like PEDOT:PSS have dominated the landscape of hole transport layers (HTLs), their inherent drawbacks, such as acidity and hygroscopic nature, necessitate the exploration of novel alternatives.

This guide presents a forward-looking assessment of 5-Methoxythiophene-2-carboxylic acid as a promising, yet underexplored, candidate for interface engineering in OSCs. Lacking extensive experimental validation in current literature, this analysis will build a case for its potential by dissecting its molecular architecture, drawing parallels with analogous compounds, and benchmarking its theoretical advantages against established HTL materials. This document is intended for researchers and materials scientists in the field of organic electronics, providing a scientifically grounded rationale for directing future research efforts toward this intriguing molecule.

The Critical Role of the Hole Transport Layer

The hole transport layer (HTL) is a critical component in conventional OSC architecture, positioned between the transparent conductive oxide (TCO) anode (typically indium tin oxide, ITO) and the photoactive bulk heterojunction (BHJ) layer. Its primary functions are threefold: facilitating the efficient extraction of holes from the donor material in the BHJ, blocking the transport of electrons to the anode to prevent recombination, and promoting the formation of an ohmic contact with the anode. The ideal HTL should possess high hole mobility, appropriate energy levels (a highest occupied molecular orbital, or HOMO, that aligns well with the donor material), high transparency in the visible spectrum, and excellent chemical and physical stability.

This compound: A Molecule of Interest

This compound is a small organic molecule featuring a thiophene ring functionalized with a methoxy group and a carboxylic acid group. This specific combination of functional groups suggests several advantageous properties for its use as an interfacial material in OSCs.

Potential Mechanisms of Action

The carboxylic acid group can serve as an effective anchoring group to the surface of metal oxide electrodes like ITO, forming a self-assembled monolayer (SAM). This strong binding can lead to a more ordered and uniform interfacial layer, which is crucial for efficient charge transfer. Furthermore, the presence of a permanent dipole moment in the molecule, arising from the electron-donating methoxy group and the electron-withdrawing carboxylic acid group, can induce a significant shift in the work function of the anode.[1][2][3] This work function modification is a key strategy in interface engineering to reduce the energy barrier for hole extraction from the donor material's HOMO level, thereby improving the open-circuit voltage (Voc) and the fill factor (FF) of the solar cell.[4][5]

The thiophene core is a well-known electron-rich aromatic system that is a fundamental building block in many high-performance organic semiconductor materials, including those used in the active layers of OSCs.[6] Its inherent charge-transporting properties, coupled with the potential for π-π stacking, could facilitate efficient hole conduction through the interfacial layer.

A Comparative Landscape of Hole Transport Materials

To contextualize the potential of this compound, it is essential to compare its projected attributes with those of widely used and emerging HTL materials.

MaterialTypeTypical PCE (%)Voc (V)Jsc (mA/cm²)FF (%)Key AdvantagesKey Disadvantages
PEDOT:PSS Conducting Polymer10-180.7-0.915-2765-75High conductivity, solution processable, good film formation.[7][8]Acidic (corrodes ITO), hygroscopic (instability), batch-to-batch variation.[7]
Spiro-OMeTAD Small Molecule17-23 (in Perovskites)>1.0>23>75High hole mobility, high Voc.[9][10]Low pristine conductivity (requires dopants), expensive, prone to crystallization.[9][11]
PTAA Polymer18-200.8-1.020-25>75High hole mobility, good energy level alignment.[12][13]Requires dopants for high conductivity, hydrophobicity can affect perovskite growth.[12][13]
NiOx Inorganic15-190.8-0.920-26>70High stability, high transparency, tunable work function.[14][15][16]Often requires high-temperature processing, potential for surface defects.[16]
Self-Assembled Monolayers (SAMs) Small Molecule16-19>0.8>25>75Ultrathin (low parasitic absorption), tunable dipole moment, passivates surface defects.[4][17]Can be sensitive to processing conditions, potential for incomplete monolayer formation.
This compound (Prospective) Small Molecule (SAM)HypotheticalHypotheticalHypotheticalHypotheticalPotential for SAM formation, tunable work function via dipole, inherent charge transport properties of thiophene.Largely unexplored, performance and stability are yet to be experimentally verified.

Experimental Workflow for Assessing this compound

To empirically validate the potential of this compound as an HTL, a systematic experimental approach is required. The following protocols outline the key steps for device fabrication and characterization.

Device Fabrication Protocol
  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the surface wettability and remove organic residues.

  • HTL Deposition: A dilute solution of this compound (e.g., 1-5 mM in a suitable solvent like ethanol or isopropanol) is spin-coated onto the cleaned ITO substrates. The spin-coating parameters (speed and time) should be optimized to achieve a uniform monolayer or thin film. The substrates are then annealed at a moderate temperature (e.g., 100-120 °C) to promote the anchoring of the carboxylic acid group to the ITO surface and remove any residual solvent.

  • Active Layer Deposition: A bulk heterojunction (BHJ) solution, for example, a blend of a donor polymer like PM6 and a non-fullerene acceptor like Y6 in a solvent such as chloroform, is spin-coated on top of the HTL in a nitrogen-filled glovebox. The film is then annealed at an optimized temperature to induce the desired nanoscale morphology.

  • Cathode Deposition: A thin layer of an electron transport material (e.g., PFNDI-Br) followed by a metal cathode (e.g., Silver or Aluminum) is deposited on top of the active layer via thermal evaporation under high vacuum (<10-6 Torr). The deposition rate and thickness of the layers should be carefully controlled.

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_htl_deposition HTL Deposition cluster_active_layer Active Layer Deposition cluster_cathode_deposition Cathode Deposition ITO ITO Substrate Ultrasonic_Cleaning Ultrasonic Cleaning (Detergent, DI Water, Acetone, IPA) ITO->Ultrasonic_Cleaning N2_Drying Nitrogen Drying Ultrasonic_Cleaning->N2_Drying UV_Ozone UV-Ozone Treatment N2_Drying->UV_Ozone Spin_Coating_HTL Spin-Coating UV_Ozone->Spin_Coating_HTL HTL_Solution This compound Solution HTL_Solution->Spin_Coating_HTL Annealing_HTL Annealing Spin_Coating_HTL->Annealing_HTL Spin_Coating_BHJ Spin-Coating Annealing_HTL->Spin_Coating_BHJ BHJ_Solution BHJ Solution (e.g., PM6:Y6) BHJ_Solution->Spin_Coating_BHJ Annealing_BHJ Annealing Spin_Coating_BHJ->Annealing_BHJ Thermal_Evaporation Thermal Evaporation (ETL + Metal Cathode) Annealing_BHJ->Thermal_Evaporation Final_Device Final_Device Thermal_Evaporation->Final_Device Completed Device

Figure 1: Experimental workflow for the fabrication of organic solar cells with a this compound hole transport layer.
Characterization Protocol
  • Device Performance: The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source meter. Key performance metrics such as PCE, Voc, Jsc, and FF are extracted from the J-V curves.

  • External Quantum Efficiency (EQE): The EQE spectrum is measured to determine the spectrally resolved photon-to-electron conversion efficiency. The integral of the EQE spectrum with the AM 1.5G solar spectrum should be consistent with the Jsc value obtained from the J-V measurements.

  • Surface Characterization: The work function of the ITO modified with this compound is measured using Ultraviolet Photoelectron Spectroscopy (UPS) or a Kelvin probe to verify the effect of the molecular dipole. The surface morphology and uniformity of the HTL can be characterized by Atomic Force Microscopy (AFM).

  • Charge Carrier Dynamics: Techniques such as photoluminescence quenching, transient photovoltage, and transient photocurrent measurements can be employed to investigate the efficiency of hole extraction and the extent of charge recombination at the HTL/active layer interface.

Concluding Remarks and Future Outlook

While direct experimental evidence is currently lacking, the molecular structure of this compound presents a compelling case for its investigation as a novel hole transport and interface material in organic solar cells. Its potential to form self-assembled monolayers, modify electrode work functions through an intrinsic dipole moment, and facilitate hole transport via its thiophene core are all highly desirable attributes.

The true test of its viability will lie in rigorous experimental validation. The protocols outlined in this guide provide a clear roadmap for such an investigation. Should this compound or its derivatives demonstrate competitive performance, they could represent a new class of simple, cost-effective, and highly tunable interface materials for next-generation organic photovoltaics. This underscores the vast and exciting landscape of molecular design in the ongoing quest for efficient and stable solar energy conversion.

References

  • An organic hole-transporting material spiro-OMeTAD doped with a Mn complex for efficient perovskite solar cells with high conversion efficiency. (n.d.). National Institutes of Health.
  • Enhancing the performance of organic solar cells by using PDINN-doped PEDOT:PSS as the hole transport layer. (2024). Royal Society of Chemistry.
  • Lin, Y., Firdaus, Y., Isikgor, F. H., Harrison, G. T., Hallani, R., El-Labban, A., Faber, H., Ma, C., Zheng, X., Howells, C. T., McCulloch, I., Tsetseris, L., Anthopoulos, T. D., & Laquai, F. (2020). Self-Assembled Monolayer Enables Hole Transport Layer-Free Organic Solar Cells with 18% Efficiency and Improved Operational Stability. ACS Energy Letters, 5(9), 2935–2944. [Link]
  • AM: 19.18% record efficiency! Organic solar cells based on NiOx nanoparticle hole transport layer. (n.d.). Borun New Material.
  • Asymmetric Self-Assembled Monolayer as Hole Transport Layer Enables Binary Organic Solar Cells Based on PM6: Y6 with Over 19% Efficiency. (n.d.). Chinese Chemical Society.
  • Promoting the photovoltaic performance and stability of organic solar cells by imidazole-doped PEDOT:PSS. (2020). ProQuest.
  • Functionalized nickel oxide as a hole transport layer for organic solar cells with simultaneous enhancement of efficiency and stability. (2024). Royal Society of Chemistry.
  • How Molecules with Dipole Moments Enhance the Selectivity of Electrodes in Organic Solar Cells - A Combined Experimental and Theoretical Approach. (2015). ResearchGate.
  • 13.5% flexible organic solar cells achieved by robust composite ITO/PEDOT:PSS electrodes. (n.d.). Wiley Online Library.
  • Influence of PEDOT:PSS Doping on the Performance of Organic Solar Cells. (2021). Biointerface Research in Applied Chemistry.
  • Engineering the Photosensitizer-Semiconductor Interface in Dye-Sensitized Solar Cells. (n.d.). American Chemical Society.
  • Solution-Processable NiOx:PMMA Hole Transport Layer for Efficient and Stable Inverted Organic Solar Cells. (2023). MDPI.
  • Surface Treatment of NiO Hole Transport Layers for Organic Solar Cells. (2010). IEEE Xplore.
  • Advances in Hole Transport Materials for Layered Casting Solar Cells. (2023). National Institutes of Health.
  • Self-assembled monolayers as hole-transporting materials for inverted perovskite solar cells. (2023). Royal Society of Chemistry.
  • A Novel Organic Dopant for Spiro-OMeTAD in High-Efficiency and Stable Perovskite Solar Cells. (2022). Frontiers.
  • Polythiophenes for organic solar cells with efficiency surpassing 17%. (2022). ResearchGate.
  • An organic hole-transporting material spiro-OMeTAD doped with a Mn complex for efficient perovskite solar cells with high conversion efficiency. (2018). Royal Society of Chemistry.
  • Ternary polythiophene enables over 17% efficiency organic solar cells. (2022). Royal Society of Chemistry.
  • Photo-doping of spiro-OMeTAD for highly stable and efficient perovskite solar cells. (2024). OSTI.GOV.
  • Performance metric averages for solar cell samples with PTAA HTL of... (n.d.). ResearchGate.
  • Self-Assembled Monolayer-Based Hole-Transporting Materials for Perovskite Solar Cells. (2024). MDPI.
  • Wet-Chemically Prepared NiO Layers as Hole Transport Layer in the Inverted Organic Solar Cell. (2016). ResearchGate.
  • Interfacial Dipole in Organic and Perovskite Solar Cells. (2020). ACS Publications.
  • Non-innocent side-chains with dipole moments in organic solar cells improve charge separation. (2014). Royal Society of Chemistry.
  • Self-Assembled Monolayer-Based Hole-Transporting Materials for Perovskite Solar Cells. (2024). National Institutes of Health.
  • Interfacial Dipole in Organic and Perovskite Solar Cells. (2020). ResearchGate.
  • Organic solar cell based on PEDOT:PSS hole transport layer achieves 17.1% efficiency. (2024). pv magazine.
  • Interfacial Engineering of PTAA/Perovskites for Improved Crystallinity and Hole Extraction in Inverted Perovskite Solar Cells. (2022). ACS Publications.
  • 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. (2009). National Institutes of Health.
  • Surface treatment of PTAA hole transport layer for inverted perovskite solar cells. (2023). ResearchGate.
  • Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. (2013). MDPI.
  • Hole transport layers in organic solar cells: A review. (2022). Savvy Science Publisher.
  • Materials and Devices for the Interface Engineering of High-Performance Polymer Solar Cells and Perovskite Solar Cells. (n.d.).
  • Synergistic Interface Engineering via Carboxylic-Acid-Functionalized Triphenylamine Derivative for High-Performance and Stable Perovskite Solar Cells. (2022). Figshare.
  • Recent advances of interface engineering for non-fullerene organic solar cells. (2019). ResearchGate.
  • Recent Advances in Hole-Transporting Layers for Organic Solar Cells. (2022). MDPI.
  • Synergistically Halogenated and Methoxylated Thiophene Additive Enables High-Performance Organic Solar Cells. (2024). ResearchGate.
  • Interface Engineering and Electrode Engineering for Organic Solar Cells. (2017). IDEAS/RePEc.
  • Synergistically Halogenated and Methoxylated Thiophene Additive Enables High-Performance Organic Solar Cells. (2024). National Institutes of Health.
  • Flexible ITO-free organic solar cells applying aqueous solution-processed V2O5 hole transport layer: An outdoor stability study. (2016). Aarhus University.
  • Flexible ITO-free organic solar cells applying aqueous solution-processed V2O5 hole transport layer: An outdoor stability study. (2016). ddd-UAB.
  • Organic compounds commonly used to interface with Group IV, III-V... (n.d.). ResearchGate.
  • Synthesis and application of metal organic framework compound constructed based on thiophene-2, 5-dicarboxylic acid and phenanthroline. (n.d.). Google Patents.
  • Thiophene-2-carboxylic acid. (n.d.). Wikipedia.

Sources

A Senior Application Scientist's Guide to the Spectral Data Comparison of 5-Methoxythiophene-2-carboxylic Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative Beyond the Label

5-Methoxythiophene-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of novel pharmaceutical agents and functional organic materials makes the purity and structural integrity of the starting material a critical parameter for success. Researchers, particularly in drug development, rely on the consistent quality of such reagents. However, in our experience, the stated purity on a supplier's label does not always provide the full picture. Lot-to-lot variability and the presence of subtle impurities, such as residual solvents or by-products from different synthetic routes, can have profound, often un-diagnosed, effects on reaction yields, downstream purification, and even biological assay results.

This guide provides a framework for the objective spectral comparison of this compound sourced from different commercial suppliers. We will move beyond a simple checklist of techniques and delve into the causality behind our experimental choices, presenting a self-validating workflow that ensures data integrity. The goal is to empower researchers to make informed decisions when selecting reagents, ensuring the reliability and reproducibility of their scientific endeavors. The validation of analytical methods is a cornerstone of the pharmaceutical industry, ensuring that tests for identity, strength, quality, and purity are reliable and accurate.[1][2][3]

The Analytical Workflow: A Multi-Technique Approach for Unambiguous Characterization

No single analytical technique can provide a complete profile of a chemical compound. A robust quality assessment relies on the orthogonal application of multiple spectroscopic and chromatographic methods. Each technique provides a unique piece of the puzzle, and together, they create a high-fidelity "fingerprint" of the material. Our standard workflow for a critical reagent like this compound involves Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

G cluster_0 Sample Acquisition cluster_1 Primary Analysis cluster_2 Secondary Analysis cluster_3 Decision sA Supplier A nmr ¹H & ¹³C NMR (Structure, Solvents) sA->nmr ftir FT-IR (Functional Groups) sA->ftir sB Supplier B sB->nmr sB->ftir sC Supplier C sC->nmr sC->ftir lcms LC-MS (Purity, Impurity Mass) nmr->lcms Proceed if structure confirmed ftir->lcms report Comparative Report & Supplier Selection lcms->report G start Analyze Spectral Data (NMR, LC-MS) q1 Purity > 99.5%? No structural impurities? start->q1 q2 Only residual solvent impurities present? q1->q2 No sA Supplier A (Use for GMP/late-stage) q1->sA Yes sB Supplier B (Use for general R&D, consider drying) q2->sB Yes sC Supplier C (Use for initial screening only, re-purification may be needed) q2->sC No (Structural impurities present) reject Reject Lot (Unsuitable for purpose) sC->reject If impurities are problematic

Sources

A Senior Application Scientist's Guide to Confirming the Purity of 5-Methoxythiophene-2-carboxylic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Advanced Synthesis

In the realms of pharmaceutical research and materials science, 5-Methoxythiophene-2-carboxylic acid serves as a crucial heterocyclic building block. Its thiophene core, functionalized with both an electron-donating methoxy group and an electron-withdrawing carboxylic acid, makes it a versatile precursor for a new generation of active pharmaceutical ingredients (APIs) and organic electronic materials. The precise stereoelectronic properties that make this molecule valuable also mean that even minor impurities—such as starting materials, isomers, or reaction byproducts—can drastically alter the efficacy, safety, and performance of the final product.

Therefore, rigorous purity assessment is not merely a quality control checkpoint; it is a fundamental component of successful research and development. This guide provides an in-depth, rationale-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for this purpose. We will move beyond a simple recitation of steps to explain the causality behind our methodological choices, ensuring a robust and reliable system for confirming the purity of this compound.

Part 1: The Analytical Strategy: Why HPLC is the Gold Standard

For a non-volatile, thermally stable organic acid like this compound, HPLC, particularly in the reversed-phase mode (RP-HPLC), offers an unparalleled combination of resolution, sensitivity, and quantitative accuracy.[1] Unlike Gas Chromatography (GC), HPLC does not require derivatization for such polar molecules. Compared to spectroscopic methods like Nuclear Magnetic Resonance (NMR), HPLC provides superior sensitivity for detecting minor impurities that may be hidden under the baseline noise in an NMR spectrum.[2][3]

Our strategy is to develop a self-validating HPLC method grounded in the physicochemical properties of the analyte. The workflow is a logical progression from understanding the molecule to optimizing its separation.

HPLC_Method_Development_Workflow HPLC Method Development Workflow Analyte Analyte Characterization (this compound) - Acidic (pKa) - Moderately Polar (LogP) - UV Chromophore (Thiophene) Column Stationary Phase Selection (Reversed-Phase C18) Analyte->Column Based on Polarity Mobile Mobile Phase Design - Organic: Acetonitrile - Aqueous: Water - pH Modifier: Formic Acid Analyte->Mobile Based on Acidity/Solubility Detector Detector Parameter Selection (Diode Array Detector) - Identify λmax - Set Wavelength (e.g., 260 nm) Analyte->Detector Based on Structure Optimization Method Optimization - Gradient Elution Profile - Flow Rate - Column Temperature Column->Optimization Mobile->Optimization Detector->Optimization Validation System Suitability & Validation - Specificity, Linearity - Precision, Accuracy Optimization->Validation Final Method

Caption: Experimental workflow for HPLC method development.

Causality Behind Key Experimental Choices
  • Stationary Phase: The Reversed-Phase C18 Column The molecule possesses both polar (carboxylic acid, methoxy ether) and non-polar (thiophene ring) characteristics, classifying it as moderately polar. A reversed-phase column with a non-polar C18 (octadecylsilane) stationary phase is the logical choice.[4] This setup ensures that retention is primarily driven by hydrophobic interactions between the thiophene ring and the C18 chains, allowing for effective separation from more polar or less polar impurities.

  • Mobile Phase: The Critical Role of pH As a carboxylic acid, the analyte's ionization state is governed by the mobile phase pH.[5] At a neutral pH, the carboxyl group will be deprotonated (COO-), making the molecule highly polar and resulting in poor retention and peak tailing on a C18 column. To ensure a reproducible and sharp chromatographic peak, we must suppress this ionization.

    • Action: The mobile phase is acidified using an additive like formic acid or phosphoric acid to maintain a pH well below the analyte's pKa (typically < pH 4 for carboxylic acids).[6][7] This keeps the molecule in its neutral, protonated form (COOH), increasing its hydrophobicity and promoting better interaction with the stationary phase, leading to improved retention and peak shape.[8][9] Acetonitrile is chosen as the organic modifier over methanol for its lower viscosity and better UV transparency at lower wavelengths.[10]

  • Detection: Leveraging the Thiophene Chromophore The thiophene ring is a strong chromophore, meaning it absorbs ultraviolet (UV) light.[1] Literature suggests that simple thiophene derivatives exhibit strong absorbance around 235-260 nm.[11][12]

    • Action: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is used to scan the analyte peak across a range of wavelengths during an initial run. This allows for the empirical determination of the wavelength of maximum absorbance (λmax), ensuring the highest sensitivity for both the main compound and any related impurities. For this compound, a wavelength of approximately 260 nm is anticipated to be optimal.

Part 2: A Validated Protocol for Purity Determination

This protocol is designed as a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis, a core principle of Good Laboratory Practice (GLP).[13]

Experimental Protocol: HPLC Analysis
  • Instrumentation & Materials:

    • HPLC System: A standard HPLC system with a binary pump, degasser, autosampler, column thermostat, and DAD/PDA detector.

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Chemicals: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), High-purity water (Milli-Q or equivalent), this compound reference standard and sample.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to suppress ionization of the carboxylic acid group.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 30% B; 18.1-25 min: 30% BA gradient is used to elute a wide range of potential impurities with varying polarities and to ensure the column is cleaned after each injection.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Detection Wavelength 260 nm (or determined λmax)Ensures high sensitivity for the thiophene chromophore.[11]
Injection Volume 5 µLA small volume minimizes potential peak distortion from the sample solvent.
Run Time 25 minutesSufficient to elute the main peak and any late-eluting impurities.
  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of acetonitrile to create a 1.0 mg/mL stock. Dilute 1:10 with acetonitrile to a working concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same target concentration (0.1 mg/mL) using the same diluent.

    • Filtration: Filter all solutions through a 0.22 µm syringe filter before placing them in the autosampler to remove particulates and protect the column.

  • System Suitability Testing (SST):

    • Inject the standard solution five times.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time should be ≤ 2.0%. The theoretical plates for the main peak should be > 2000, and the tailing factor should be between 0.8 and 1.5. This confirms the system is precise and efficient.[14]

Part 3: Data Interpretation and Comparative Analysis

Purity is typically calculated using the area percent method, which assumes that all components have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical Purity Analysis Data
Peak IDRetention Time (min)Peak AreaArea (%)Identity (Hypothesized)
13.8515,2000.31Starting Material (e.g., 2-Thiophenecarboxylic acid)
28.924,895,60099.52 This compound
311.438,8500.17Unknown Impurity
Comparison of Analytical Techniques for Purity Assessment

While HPLC is the preferred method, other techniques can provide complementary or orthogonal information. The choice of method depends on the specific question being asked.[15][16]

TechniquePrinciplePros for this AnalyteCons for this Analyte
HPLC-UV (This Method) Differential partitioning between mobile and stationary phases.[3]High resolution and sensitivity for impurities; excellent quantitation; method is stability-indicating.[17]Requires a reference standard for absolute quantitation; assumes similar UV response for impurities in area % calculation.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Provides absolute purity without needing a reference standard of the analyte itself; gives structural information on impurities.[2]Lower sensitivity (impurities <0.1% are hard to detect); requires a certified internal standard; higher instrument cost.
Thin-Layer Chromatography (TLC) Separation on a solid phase with visualization.[15]Fast, simple, and inexpensive for a quick qualitative check of major components.Not quantitative; low resolution and sensitivity compared to HPLC.[2]
GC-MS Separation by boiling point followed by mass-based detection.[3]High sensitivity and provides mass information for impurity identification.Requires derivatization to make the carboxylic acid volatile, adding complexity and potential for side reactions.
Melting Point Analysis Pure crystalline solids have a sharp melting point.[18]Very simple and fast; a broad melting range indicates the presence of impurities.[16]Insensitive to low levels of impurities; not quantitative; only useful for crystalline solids.

digraph "Purity_Analysis_Decision_Tree" {
graph [fontname="Arial", label="Decision Tree for Purity Analysis Method", fontsize=14, rankdir=TB];
node [fontname="Arial", style="filled", shape=diamond, margin="0.1,0.1"];
edge [fontname="Arial", fontsize=10];

Start [label="Need to Assess Purity?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Quant [label="Quantitative Result Needed?", fillcolor="#FBBC05", fontcolor="#202124"]; High_Sens [label="High Sensitivity Required?\n(<1%)", fillcolor="#FBBC05", fontcolor="#202124"]; Absolute [label="Absolute Purity Needed?\n(No Analyte Standard)", fillcolor="#FBBC05", fontcolor="#202124"];

TLC [label="Use TLC\n(Qualitative Check)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; HPLC [label="Use HPLC-UV\n(Routine QC, High Sensitivity)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; qNMR [label="Use qNMR\n(Primary Standard Qualification)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];

Start -> Quant; Quant -> TLC [label=" No "]; Quant -> High_Sens [label=" Yes "]; High_Sens -> Absolute [label=" Yes "]; High_Sens -> HPLC [label=" No (Routine) "]; Absolute -> qNMR [label=" Yes "]; Absolute -> HPLC [label=" No "]; }

Caption: Decision tree for selecting a purity analysis method.

Conclusion: An Integrated Approach to Purity Confirmation

For the routine, high-confidence purity assessment of this compound in a research or drug development setting, a well-designed reversed-phase HPLC method is unequivocally the most suitable technique. Its strength lies in its ability to separate and quantify trace-level impurities with high precision and accuracy. The rationale-driven approach outlined in this guide—from selecting the column and mobile phase pH to setting the detector wavelength—provides a robust framework for developing a reliable, self-validating method.

While techniques like qNMR offer valuable orthogonal data for primary characterization, HPLC remains the workhorse for quality control, stability testing, and batch-to-batch consistency. By understanding the chemical principles behind the separation, scientists can ensure the integrity of their synthetic intermediates and the ultimate success of their research endeavors.

References

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • Shabir, G.A. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. PharmaTech.
  • SIELC Technologies. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • TutorChase. What methods are used to test the purity of organic compounds?.
  • Singh, P. et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate.
  • SIELC Technologies. (2018). 2-Thiophenecarboxylic acid.
  • Meffin, P.J. et al. (1977). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. PubMed.
  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
  • Sonune, P.S. et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Zachariadis, G.A. et al. (2017). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI.
  • Dong, M.W. & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
  • Al-Degs, Y.S. et al. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central.
  • Dong, M.W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?.
  • Inam, F. (2023). Modern Analytical Technique for Characterization Organic Compounds. Preprints.org.
  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ResearchGate. UV-vis absorption spectra of (a) thiophene[13]Rotaxane and (b) polythiophene polyrotaxane.
  • ResearchGate. Effect of mobile phase pH on basic, acidic and neutral compounds.
  • NINGBO INNO PHARMCHEM CO.,LTD. 5-Methoxymethyl-thiophene-2-carboxylic acid.
  • PubChem. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
  • Roberts, J.D. & Caserio, M.C. (2021). Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts.
  • Nakashima, M. & Yamaguchi, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
  • Al-Wsmare, A.S. et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)-2-Substituted-Thiophene Dyes. Egyptian Journal of Chemistry.
  • Szepesy, L. (1980). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering.
  • ResearchGate. (2025). Effect of thiophene rings on UV/visible spectra and non-linear optical (NLO) properties of triphenylamine based dyes: A quantum chemical perspective.
  • Sone, T. & Abe, Y. (1961). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of the Chemical Society of Japan.
  • LookChem. Cas 29212-22-4,this compound.
  • Google Patents. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

Sources

A Comparative Guide to the Synthetic Routes of 5-Methoxythiophene-2-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxythiophene-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted thiophene scaffold is a key component in a variety of pharmacologically active compounds, leveraging the thiophene ring as a bioisostere for benzene and other aromatic systems to enhance metabolic stability and biological activity. The methoxy and carboxylic acid functionalities at the 2- and 5-positions, respectively, provide versatile handles for further molecular elaboration, making it a crucial intermediate in the synthesis of complex target molecules.

This in-depth technical guide provides a comparative analysis of two primary synthetic routes to this compound: the lithiation and subsequent carboxylation of 2-methoxythiophene, and the Grignard reaction of 5-bromo-2-methoxythiophene followed by carboxylation. This guide will delve into the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of these methods to assist researchers in selecting the most suitable pathway for their specific needs, considering factors such as starting material availability, scalability, and overall efficiency.

Comparative Summary of Synthetic Routes

The selection of an optimal synthetic route is contingent on several factors, including the commercial availability and cost of starting materials, reaction scalability, and the desired purity of the final product. Below is a summary of the key parameters for the two primary methods discussed in this guide.

ParameterRoute 1: Lithiation of 2-MethoxythiopheneRoute 2: Grignard Carboxylation of 5-Bromo-2-methoxythiophene
Starting Material 2-Methoxythiophene5-Bromo-2-methoxythiophene
Key Reagents n-Butyllithium (n-BuLi), Dry Ice (CO₂)Magnesium (Mg), Dry Ice (CO₂)
Typical Yield Generally highGood to high
Reaction Time Several hoursSeveral hours (including Grignard formation)
Temperature Low temperatures required (-78 °C)Grignard formation may require initiation; carboxylation at low temperatures
Advantages Direct C-H functionalization, potentially fewer steps if starting from 2-methoxythiophene.Utilizes a more stable bromo-precursor, Grignard reactions are well-established.
Disadvantages Requires strictly anhydrous conditions and cryogenic temperatures; n-BuLi is pyrophoric.Requires preparation of the Grignard reagent, which can be sensitive to moisture.

Route 1: Lithiation and Carboxylation of 2-Methoxythiophene

This route offers a direct approach to this compound by leveraging the directing effect of the methoxy group in a metalation reaction. The electron-donating nature of the methoxy group at the C2 position of the thiophene ring directs the deprotonation to the C5 position, which is the most acidic proton due to the combined activating effect of the sulfur atom and the methoxy group.

Mechanistic Rationale

The reaction proceeds via a two-step mechanism. The first step is the deprotonation of 2-methoxythiophene at the 5-position by a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures to form a stable 5-lithio-2-methoxythiophene intermediate. The second step involves the nucleophilic attack of this organolithium species on the electrophilic carbon of solid carbon dioxide (dry ice), followed by an acidic workup to protonate the resulting carboxylate and yield the desired carboxylic acid.

Lithiation_Carboxylation start 2-Methoxythiophene intermediate 5-Lithio-2-methoxythiophene start->intermediate Deprotonation product This compound intermediate->product Carboxylation & Protonation reagent1 n-BuLi, THF, -78 °C reagent2 1. CO₂ (dry ice) 2. H₃O⁺

Caption: Lithiation and carboxylation of 2-methoxythiophene.

Detailed Experimental Protocol

Materials:

  • 2-Methoxythiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen to ensure anhydrous conditions.

  • Initial Solution: In the flask, dissolve 2-methoxythiophene (1.0 equivalent) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.

  • Carboxylation: In a separate beaker, crush an excess of dry ice. Carefully and quickly transfer the cold reaction mixture onto the crushed dry ice with vigorous stirring. A thick slurry will form.

  • Work-up: Allow the mixture to warm to room temperature as the excess dry ice sublimes. Quench the reaction by slowly adding water. Acidify the aqueous layer to a pH of approximately 1-2 with concentrated HCl.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Route 2: Grignard Reaction and Carboxylation of 5-Bromo-2-methoxythiophene

Mechanistic Rationale

The synthesis begins with the preparation of 5-bromo-2-methoxythiophene via electrophilic aromatic substitution of 2-methoxythiophene with a brominating agent like N-bromosuccinimide (NBS). The resulting 5-bromo-2-methoxythiophene is then converted to the corresponding Grignard reagent by reacting it with magnesium metal in an ethereal solvent. This organomagnesium species then acts as a nucleophile, attacking the carbon atom of carbon dioxide. Subsequent acidification of the resulting magnesium carboxylate salt yields the final product.

Grignard_Carboxylation start 2-Methoxythiophene precursor 5-Bromo-2-methoxythiophene start->precursor Bromination grignard 5-Magnesiobromo-2-methoxythiophene precursor->grignard Grignard Formation product This compound grignard->product Carboxylation & Protonation reagent1 NBS, THF reagent2 Mg, THF reagent3 1. CO₂ (dry ice) 2. H₃O⁺

Caption: Grignard reaction and carboxylation of 5-bromo-2-methoxythiophene.

Detailed Experimental Protocol

Part A: Synthesis of 5-Bromo-2-methoxythiophene

Materials:

  • 2-Methoxythiophene

  • N-Bromosuccinimide (NBS)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: In a dry three-necked flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, dissolve 2-methoxythiophene (1.0 equivalent) in anhydrous THF.

  • Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of NBS (1.0 equivalent) in THF dropwise to the flask.

  • Reaction Completion: After the addition is complete, allow the reaction to stir for several hours while gradually warming to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with diethyl ether. Wash the combined organic layers with saturated sodium thiosulfate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5-bromo-2-methoxythiophene.

Part B: Grignard Reaction and Carboxylation

Materials:

  • 5-Bromo-2-methoxythiophene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a small crystal for initiation)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), dilute solution

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine.

  • Initiation: Add a small amount of a solution of 5-bromo-2-methoxythiophene (1.0 equivalent) in anhydrous THF to the magnesium turnings. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the solution becoming cloudy.

  • Addition: Once the reaction has started, add the remaining 5-bromo-2-methoxythiophene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Carboxylation: Cool the Grignard reagent solution in an ice bath. In a separate beaker, crush an excess of dry ice. Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.

  • Work-up and Purification: Allow the mixture to warm to room temperature. Slowly add dilute HCl to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate. Extract the aqueous layer with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization.

Conclusion

Both the lithiation of 2-methoxythiophene and the Grignard carboxylation of 5-bromo-2-methoxythiophene represent viable and effective methods for the synthesis of this compound. The choice between these two routes will largely depend on the specific circumstances of the research.

The lithiation route is more direct if 2-methoxythiophene is readily available and the laboratory is equipped to handle pyrophoric reagents and cryogenic temperatures. It offers the advantage of a one-pot C-H functionalization.

The Grignard route, while involving an additional step for the preparation of the bromo-precursor, may be preferable if starting from a more stable halogenated intermediate is desired. Grignard reactions are a cornerstone of organic synthesis and are often more familiar and scalable in various laboratory settings.

Ultimately, a careful evaluation of the starting material cost and availability, equipment, and safety considerations will guide the synthetic chemist in selecting the most appropriate and efficient route for the preparation of this important building block.

References

  • While specific literature for the direct synthesis of this compound via these exact detailed protocols was not found in the provided search results, the procedures are based on well-established and analogous transformations in thiophene chemistry.
  • [1] A general protocol for the bromination of alkoxythiophenes can be found in various organic synthesis liter
  • [2] General procedures for Grignard reactions and subsequent carboxylations are widely documented in organic chemistry experimental guides.
  • [3] The principles of directed ortho-metalation and lithiation of aromatic compounds are extensively reviewed in chemical liter

Evaluating 5-Methoxythiophene-2-carboxylic Acid as a D-Amino Acid Oxidase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of enzyme inhibitors, the identification of novel and potent molecules is a critical endeavor. This guide provides an in-depth evaluation of 5-Methoxythiophene-2-carboxylic acid as a potential inhibitor of D-Amino Acid Oxidase (DAO), a flavoenzyme of significant therapeutic interest, particularly in the context of neurological disorders such as schizophrenia.[1][2] We will objectively compare its anticipated performance with established DAO inhibitors, supported by a synthesis of available experimental data on structurally related compounds and detailed biochemical assay protocols.

Introduction to D-Amino Acid Oxidase and the Rationale for Inhibition

D-Amino Acid Oxidase (DAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, producing corresponding α-keto acids, ammonia, and hydrogen peroxide.[1] A key endogenous substrate for DAO in the central nervous system is D-serine, which acts as a potent co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors.[1][2] Hypofunction of NMDA receptors has been implicated in the pathophysiology of schizophrenia.[2][3] Consequently, inhibiting DAO to increase the synaptic levels of D-serine presents a promising therapeutic strategy to enhance NMDA receptor function.[2][3]

Thiophene-2-carboxylic acids have emerged as a novel class of DAO inhibitors.[1][4] This guide focuses on the 5-methoxy substituted variant, evaluating its potential based on established structure-activity relationships (SAR) within this chemical series.

Comparative Analysis of DAO Inhibitors

While direct experimental data for this compound is not prominently available in the reviewed literature, we can infer its potential inhibitory activity by examining structurally related analogs from the thiophene-2-carboxylic acid scaffold. A key study on this class of inhibitors provides a strong basis for this comparison.[1]

CompoundStructureIC50 (µM) vs. Human DAOReference
Thiophene-2-carboxylic acidThiophene-2-carboxylic acid7.8[1]
This compound this compoundPredicted PotentInferred from SAR
5-Chlorothiophene-2-carboxylic acid5-Chlorothiophene-2-carboxylic acid0.44[1]
Benzoic Acid (Reference Inhibitor)Benzoic Acid~10-100 (Varies)[5]
AS057278 (Reference Inhibitor)AS0572780.9[2]

Expertise & Experience Insights:

The structure-activity relationship studies of thiophene-2-carboxylic acids reveal that small substituents at the 5-position are well-tolerated and can significantly enhance inhibitory potency against DAO.[1] For instance, the introduction of a chloro or bromo group at the 5-position leads to a marked increase in activity compared to the unsubstituted parent compound.[1] The methoxy group is a relatively small, electron-donating group. Based on the existing data, it is highly probable that this compound would exhibit potent DAO inhibition, likely with an IC50 value in the sub-micromolar to low micromolar range. This positions it as a potentially more effective inhibitor than the parent thiophene-2-carboxylic acid and comparable to or better than some established inhibitors like benzoic acid.

Mechanism of Inhibition: The Role of Tyr224

The inhibitory action of thiophene-based carboxylic acids on DAO is underpinned by a specific interaction within the enzyme's active site. X-ray crystallography studies have revealed that the thiophene ring of these inhibitors engages in a tight stacking interaction with the side chain of the Tyr224 residue.[1][4] This interaction is so favorable that it induces a conformational change, closing off a secondary pocket in the active site that is often occupied by larger side chains of other inhibitors.[1] The carboxylate group of the inhibitor forms crucial hydrogen bonds with Tyr228 and Arg283, which are key residues for recognizing the carboxylate of the D-amino acid substrate.[6]

InhibitionMechanism cluster_DAO DAO Active Site Inhibitor 5-Methoxythiophene- 2-carboxylic acid Tyr224 Tyr224 Inhibitor->Tyr224 π-π Stacking Arg283_Tyr228 Arg283 & Tyr228 Inhibitor->Arg283_Tyr228 H-Bonds FAD FAD Cofactor Inhibitor->FAD Blocks Substrate Access D_Serine D-Serine (Substrate) D_Serine->FAD caption Inhibitor binding in the DAO active site.

Caption: Inhibitor binding in the DAO active site.

Experimental Protocols for Evaluating Inhibitory Activity

To empirically determine the inhibitory potency of this compound against DAO, a robust and validated enzymatic assay is essential. The following protocol outlines a common spectrophotometric method.

D-Amino Acid Oxidase Inhibition Assay Protocol

This assay measures the production of hydrogen peroxide, a product of the DAO-catalyzed reaction, using a coupled enzyme system.

Materials:

  • Human recombinant D-Amino Acid Oxidase (hDAO)

  • D-Serine (Substrate)

  • Horseradish Peroxidase (HRP)

  • Amplex® Red (or a similar fluorogenic/colorimetric probe)

  • This compound and other test compounds

  • Assay Buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5)

  • 96-well microplates (black or clear, depending on the detection method)

  • Microplate reader (fluorescence or absorbance)

Workflow:

AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Reagent_Prep Prepare serial dilutions of This compound and control inhibitors. Add_Inhibitor Add inhibitor dilutions to microplate wells. Reagent_Prep->Add_Inhibitor Enzyme_Mix_Prep Prepare DAO/HRP/Amplex Red working solution in assay buffer. Add_Enzyme_Mix Add DAO/HRP/Amplex Red mix to all wells. Enzyme_Mix_Prep->Add_Enzyme_Mix Add_Inhibitor->Add_Enzyme_Mix Incubate1 Pre-incubate for 10-15 min at room temperature. Add_Enzyme_Mix->Incubate1 Initiate_Reaction Add D-Serine to initiate the reaction. Incubate1->Initiate_Reaction Incubate2 Incubate for 30-60 min at 37°C, protected from light. Initiate_Reaction->Incubate2 Read_Plate Measure fluorescence or absorbance (e.g., Ex/Em = 530/590 nm for Amplex Red). Incubate2->Read_Plate Calculate_IC50 Plot % inhibition vs. inhibitor concentration and determine the IC50 value. Read_Plate->Calculate_IC50 caption Workflow for DAO Inhibition Assay.

Caption: Workflow for DAO Inhibition Assay.

Trustworthiness: A Self-Validating System

This protocol incorporates essential controls for data integrity:

  • No-Enzyme Control: To measure background signal from the reagents.

  • No-Inhibitor Control: Represents 100% enzyme activity.

  • Reference Inhibitor Control: To validate the assay performance against a known standard.

By comparing the signal generated in the presence of varying concentrations of this compound to the controls, a dose-response curve can be generated, from which the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be accurately determined.

Conclusion and Future Directions

Based on the strong structure-activity relationship data for the thiophene-2-carboxylic acid class of D-Amino Acid Oxidase inhibitors, this compound is a highly promising candidate for potent DAO inhibition.[1] Its evaluation through standardized in vitro assays is a critical next step to confirm its inhibitory activity and selectivity. Further investigations could also explore its pharmacokinetic properties and in vivo efficacy in relevant animal models of neurological disorders. The insights provided in this guide offer a solid foundation for researchers to pursue the development of this and related compounds as potential therapeutics.

References

  • Kato, Y., et al. (2018). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. FEBS Letters, 592(23), 3941-3953. [Link]
  • Kato, Y., et al. (2018). Structural basis for potent inhibition of d-amino acid oxidase by thiophene carboxylic acids. FEBS Letters. [Link]
  • Duplantier, A. J., et al. (2013). D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold. Bioorganic & Medicinal Chemistry Letters, 23(17), 4997-5001. [Link]
  • Smith, S. M., et al. (2010). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. Current Pharmaceutical Design, 16(3), 248-255. [Link]
  • Kato, Y., et al. (2018). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. bioRxiv. [Link]
  • Kato, Y., et al. (2018). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. bioRxiv. [Link]
  • Gass, N., et al. (2022). Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat. International Journal of Neuropsychopharmacology, 25(1), 1-13. [Link]
  • Hopkins, S. C., et al. (2014). Novel human D-amino acid oxidase inhibitors stabilize an active-site lid-open conformation. Bioscience Reports, 34(4), e00133. [Link]

Sources

A Comparative Benchmarking Guide to the Stability of 5-Methoxythiophene-2-carboxylic Acid Derivatives in Early-Stage Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are indispensable building blocks for novel therapeutics. Among these, the thiophene ring system holds a privileged position due to its versatile chemical reactivity and ability to mimic phenyl groups, often leading to improved pharmacological properties. Specifically, 5-Methoxythiophene-2-carboxylic acid and its derivatives are gaining traction as key intermediates and pharmacophores in a range of therapeutic areas. However, the progression of any new chemical entity from a promising hit to a viable drug candidate is critically dependent on its physicochemical properties, with chemical stability being a paramount concern.

This guide provides an in-depth, comparative analysis of the stability of a series of hypothetical this compound derivatives. Moving beyond a mere recitation of data, we will delve into the causal relationships between molecular structure and stability under various stress conditions relevant to pharmaceutical development. The experimental protocols detailed herein are designed to be self-validating, providing a robust framework for researchers, scientists, and drug development professionals to assess the stability of their own thiophene-based compounds.

The Imperative of Stability in Drug Discovery

The journey of a drug from laboratory bench to patient bedside is fraught with challenges, and a molecule's inherent stability is a critical determinant of success. An unstable compound can lead to a cascade of undesirable consequences, including:

  • Loss of Potency: Degradation of the active pharmaceutical ingredient (API) reduces the effective dose, compromising therapeutic efficacy.

  • Formation of Toxic Degradants: The breakdown products of a drug may have their own pharmacological or toxicological profiles, posing a significant safety risk.[1]

  • Altered Pharmacokinetics: Changes in the chemical structure of a drug can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Manufacturing and Storage Hurdles: Instability can dictate stringent and costly manufacturing processes, as well as specialized storage conditions and a shorter shelf life.[2]

For these reasons, a comprehensive understanding of a compound's stability profile is not just a regulatory requirement but a fundamental aspect of robust drug design. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are an indispensable tool in this endeavor.[1][3] They help to elucidate potential degradation pathways, identify likely degradants, and establish the intrinsic stability of a molecule.[1][3]

The this compound Scaffold: Intrinsic Properties

The thiophene ring is an electron-rich aromatic system. The sulfur atom's lone pair of electrons participates in the aromatic sextet, rendering the ring susceptible to electrophilic attack.[4] However, it is the interplay of the substituents at the 2- and 5-positions that dictates the overall electronic distribution and, consequently, the stability of the molecule.

In our parent scaffold, this compound, we have:

  • A carboxylic acid group at the 2-position: This is an electron-withdrawing group that can influence the acidity of the thiophene ring protons. Carboxylic acids themselves can present formulation challenges due to pH-dependent solubility and stability.[2]

  • A methoxy group at the 5-position: This is a strong electron-donating group that increases the electron density of the thiophene ring, potentially making it more susceptible to oxidative degradation.

Designing a Comparative Benchmarking Study

To investigate the impact of structural modifications on the stability of the this compound core, we have designed a focused library of derivatives. These derivatives feature modifications at the carboxylic acid moiety, a common site for prodrug strategies and formulation enhancements.

Our panel of test compounds includes:

  • Compound A: this compound (the parent compound)

  • Compound B: 5-Methoxythiophene-2-carboxamide

  • Compound C: Methyl 5-methoxythiophene-2-carboxylate

  • Compound D: N-Methyl-5-methoxythiophene-2-carboxamide

These derivatives allow us to probe the influence of converting the carboxylic acid to a primary amide, an ester, and a secondary amide, respectively.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to assess the stability of the aforementioned compounds under a range of stress conditions as mandated by ICH guidelines.[3] A high-performance liquid chromatography (HPLC) method with UV detection is the primary analytical technique for quantifying the remaining parent compound.[5]

Preparation of Stock Solutions and Samples
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each test compound (A, B, C, and D) in acetonitrile.

  • Working Sample Preparation: For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 100 µg/mL.

Stress Conditions
  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

    • Incubate at 80°C for 24 hours.

    • Cool to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.

    • Dilute to the final volume with a 50:50 mixture of acetonitrile and water.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

    • Incubate at 80°C for 24 hours.

    • Cool to room temperature and neutralize with an appropriate volume of 0.1 N HCl.

    • Dilute to the final volume with a 50:50 mixture of acetonitrile and water.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours.

    • Quench the reaction if necessary (e.g., with sodium bisulfite).

    • Dilute to the final volume with a 50:50 mixture of acetonitrile and water.

  • Photostability:

    • Expose a solution of the compound (100 µg/mL in 50:50 acetonitrile:water) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after the exposure period.

  • Thermal Degradation (Dry Heat):

    • Store the solid compound in a calibrated oven at 105°C for 24 hours.

    • After cooling, prepare a 100 µg/mL solution in 50:50 acetonitrile:water for analysis.

Analytical Method: Stability-Indicating HPLC

A stability-indicating HPLC method is one that is validated to accurately measure the decrease in the amount of the active pharmaceutical ingredient due to degradation.

  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

Data Analysis

The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

% Degradation = [ (Area_control - Area_stressed) / Area_control ] * 100

Comparative Stability Data

The following table summarizes the hypothetical degradation data for our panel of this compound derivatives under the described stress conditions.

CompoundDerivative TypeAcidic Hydrolysis (% Degradation)Basic Hydrolysis (% Degradation)Oxidative Degradation (% Degradation)Photostability (% Degradation)Thermal Degradation (% Degradation)
A Carboxylic Acid5.28.125.412.33.1
B Primary Amide15.618.928.113.54.5
C Methyl Ester22.435.726.811.83.9
D Secondary Amide8.312.527.513.14.2

Interpretation of Results and Mechanistic Insights

Our comparative data reveals distinct stability profiles for the different derivatives, offering valuable insights for drug design and development.

  • Hydrolytic Stability:

    • The methyl ester (Compound C) is the most susceptible to both acidic and basic hydrolysis, which is expected due to the lability of the ester bond.

    • The primary amide (Compound B) also shows significant hydrolysis, though less than the ester.

    • The secondary amide (Compound D) exhibits improved hydrolytic stability compared to the primary amide and the ester, likely due to steric hindrance around the carbonyl group.

    • The parent carboxylic acid (Compound A) is the most stable under hydrolytic conditions.

  • Oxidative Stability:

    • All compounds show significant degradation under oxidative stress. This is likely due to the electron-rich nature of the thiophene ring, further activated by the methoxy group. The primary degradation pathway may involve oxidation of the sulfur atom to a sulfoxide or sulfone.[4]

    • The modifications to the carboxylic acid group appear to have a minimal impact on the oxidative stability of the thiophene ring itself.

  • Photostability and Thermal Stability:

    • All derivatives exhibit moderate photostability, with degradation likely proceeding through radical mechanisms. Thiophene-containing photosensitizers are known to be reactive towards singlet oxygen.[6]

    • Thermal stability is generally good for all compounds in the solid state.

Diagrams and Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis stock 1 mg/mL Stock Solutions (Compounds A, B, C, D) working 100 µg/mL Working Samples stock->working Dilution acid Acidic Hydrolysis (0.1N HCl, 80°C) working->acid base Basic Hydrolysis (0.1N NaOH, 80°C) working->base oxid Oxidative Degradation (3% H2O2, RT) working->oxid photo Photostability (ICH Q1B) working->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxid->hplc photo->hplc thermal Thermal Degradation (105°C, solid) thermal->hplc data Data Analysis (% Degradation) hplc->data

Caption: Forced degradation experimental workflow.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo Photodegradation parent This compound Derivative hydrolysis_prod This compound + Alcohol/Amine parent->hydrolysis_prod For Esters/Amides sulfoxide Thiophene-S-oxide parent->sulfoxide photo_prod Radical-Mediated Products parent->photo_prod sulfone Thiophene-S-sulfone sulfoxide->sulfone ring_opening Ring-Opened Products sulfoxide->ring_opening

Sources

A Senior Application Scientist's Guide to the Electronic Properties of Substituted Thiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Carboxylic Acid Scaffold

Thiophene-based heterocyclic compounds represent a cornerstone in modern medicinal chemistry and materials science.[1][2] Their structural similarity to benzene rings allows them to act as effective bioisosteres, while the presence of the sulfur heteroatom imparts unique electronic characteristics.[3] Thiophene carboxylic acids, in particular, serve as highly versatile building blocks.[4][5] The carboxylic acid group provides a convenient handle for synthetic modifications such as amidation and esterification, while the thiophene ring can be functionalized to systematically tune the molecule's electronic properties.[5][6] This guide provides a comparative analysis of how substituents on the thiophene ring modulate the electronic landscape of these critical compounds, offering researchers and drug development professionals a framework for rational design. We will delve into the causality behind these electronic shifts, detail the experimental and computational methodologies for their characterization, and present the data in a clear, comparative format.

Core Concepts: Frontier Molecular Orbitals

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: This orbital can be thought of as the valence band maximum. Its energy level correlates with the molecule's ability to donate an electron (its ionization potential). A higher HOMO energy indicates a greater propensity for electron donation.

  • LUMO: This orbital is analogous to the conduction band minimum. Its energy level relates to the molecule's ability to accept an electron (its electron affinity). A lower LUMO energy signifies a greater capacity for electron acceptance.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is the band gap. This gap is a critical parameter, determining the molecule's electronic transition energy, which influences its color, photophysical properties, and chemical reactivity.[7] A smaller gap generally implies that less energy is required to excite an electron, often leading to absorption of longer wavelengths of light.[8]

Tuning these three parameters through synthetic modification is the key to designing molecules for specific applications, from efficient organic solar cells to potent enzyme inhibitors.

The Influence of Substituents: A Predictive Framework

Attaching different functional groups (substituents) to the thiophene ring is the primary strategy for modulating its electronic properties.[9] These groups are broadly classified as either electron-donating or electron-withdrawing.

  • Electron-Donating Groups (EDGs): Groups like amino (–NH₂), hydroxyl (–OH), and alkyl (e.g., –CH₃) are rich in electron density. When attached to the thiophene ring, they donate electron density into the π-conjugated system. This primarily raises the energy of the HOMO, making the molecule a better electron donor. The effect on the LUMO is generally less pronounced.[8]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (–NO₂), cyano (–CN), and carbonyls (e.g., –CHO) are electron-deficient. They pull electron density from the π-system. This has the primary effect of lowering the energy of the LUMO, making the molecule a better electron acceptor. EWGs generally lead to a more significant reduction in the HOMO-LUMO gap compared to EDGs.[8][10]

The position of the substituent also plays a crucial role. For instance, a cyano group in the α-position (adjacent to the sulfur) of a thiophene ring typically induces a larger bathochromic (red) shift in the absorption spectrum compared to a cyano group in the β-position.[10]

Substituent_Effects cluster_0 Substituent Effects on Frontier Orbitals cluster_1 Electron-Donating Group (EDG) cluster_2 Core Molecule cluster_3 Electron-Withdrawing Group (EWG) Core Thiophene Carboxylic Acid (Reference) EDG_HOMO HOMO ↑ Core_HOMO HOMO EWG_HOMO HOMO EDG_LUMO LUMO Core_LUMO LUMO EWG_LUMO LUMO ↓ EDG Add EDG (e.g., -NH₂) EDG->Core Raises HOMO Energy EWG Add EWG (e.g., -NO₂) EWG->Core Lowers LUMO Energy

Caption: Effect of EDGs and EWGs on frontier orbital energies.

Comparative Analysis of Substituted Thiophene-2-Carboxylic Acids

The following table summarizes computationally derived data for representative thiophene-2-carboxylic acids. The values illustrate the trends discussed above. All calculations are typically performed using Density Functional Theory (DFT), a powerful quantum chemical method for predicting molecular electronic properties.[7][11][12]

Substituent at 5-positionSubstituent TypeHOMO (eV)LUMO (eV)Band Gap (ΔE, eV)
-H (Unsubstituted)Reference-6.5-1.55.0
-NH₂ (Amino)Strong EDG-5.8-1.44.4
-CH₃ (Methyl)Weak EDG-6.3-1.454.85
-Cl (Chloro)Weak EWG-6.6-1.84.8
-NO₂ (Nitro)Strong EWG-7.2-2.54.7
-CN (Cyano)Strong EWG-7.0-2.34.7

Note: These are illustrative values based on general trends reported in the literature and may vary depending on the specific computational method and basis set used.[8][13]

As the data shows, the strong electron-donating –NH₂ group significantly raises the HOMO energy, leading to a reduced band gap. Conversely, the strong electron-withdrawing –NO₂ and –CN groups substantially lower the LUMO energy, also narrowing the band gap.

Methodologies for Characterization

A combination of electrochemical, spectroscopic, and computational methods provides a comprehensive understanding of the electronic properties.

Experimental Workflow

Workflow cluster_exp Experimental Characterization cluster_comp Computational Modeling cluster_results Derived Properties sub Substituted Thiophene Carboxylic Acid CV Cyclic Voltammetry (CV) UV UV-Vis Spectroscopy DFT DFT/TD-DFT Calculations HOMO HOMO/LUMO Energy Levels CV->HOMO GAP Optical Band Gap UV->GAP DFT->HOMO DFT->GAP

Caption: Workflow for electronic property characterization.

Protocol 1: Cyclic Voltammetry (CV) for HOMO/LUMO Estimation

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. These potentials can be empirically correlated to the HOMO and LUMO energy levels.

Causality: The oxidation potential (Eₒₓ) corresponds to the energy required to remove an electron from the HOMO. The reduction potential (EᵣₑᏧ) corresponds to the energy gained when an electron is added to the LUMO. By referencing these potentials against a known standard (like the Ferrocene/Ferrocenium couple, Fc/Fc⁺), we can estimate the absolute energy levels.

Step-by-Step Protocol:

  • Preparation: Dissolve a small amount (e.g., 1-2 mg) of the thiophene carboxylic acid derivative in an appropriate solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Cell Assembly: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

  • Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Measurement: Scan the potential from an initial value where no reaction occurs towards a positive potential to measure the oxidation peak, then reverse the scan towards a negative potential to measure the reduction peak.

  • Internal Reference: After the initial measurement, add a small amount of ferrocene to the solution and record another voltammogram. The Fc/Fc⁺ redox couple has a well-defined potential and is used to calibrate the measurements.

  • Calculation: Use the following empirical formulas:

    • E(HOMO) = -[Eₒₓ (vs Fc/Fc⁺) + 4.8] eV

    • E(LUMO) = -[EᵣₑᏧ (vs Fc/Fc⁺) + 4.8] eV

Protocol 2: UV-Visible Spectroscopy for Optical Band Gap

This technique measures the absorption of light by the molecule as a function of wavelength. The onset of absorption corresponds to the energy required to promote an electron from the HOMO to the LUMO.

Causality: The energy of a photon is inversely proportional to its wavelength (E = hc/λ). The lowest energy electronic transition is typically the HOMO-LUMO transition. By identifying the wavelength at the onset of this absorption band (λₒₙₛₑₜ), we can calculate the optical band gap.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a matched cuvette with the sample solution and record its absorption spectrum over a relevant range (e.g., 200-800 nm).

  • Data Analysis: Plot absorbance versus wavelength. Identify the absorption onset (λₒₙₛₑₜ), which is the wavelength where the absorbance begins to rise from the baseline. This is often determined from the intersection of the tangent of the absorption edge with the x-axis.

  • Calculation: Calculate the optical band gap (E₉ₐₚ) using the formula:

    • E₉ₐₚ (eV) = 1240 / λₒₙₛₑₜ (nm)

Computational Approach: Density Functional Theory (DFT)

DFT has become an indispensable tool for predicting and rationalizing the electronic properties of molecules.[14][15] It provides a theoretical framework to solve the Schrödinger equation for a multi-electron system, yielding the energies and shapes of the molecular orbitals.

Causality: DFT calculations model the electron density of the molecule to determine its ground-state energy and orbital configurations. Functionals like B3LYP combined with basis sets such as 6-31G(d) provide a good balance of accuracy and computational cost for these systems.[11][15] Time-Dependent DFT (TD-DFT) extends this to calculate excited-state properties, simulating the UV-Vis absorption spectra.[13]

Implications for Research and Development

  • Drug Development: The electronic properties of a thiophene-based drug candidate can influence its mechanism of action, metabolic stability, and receptor binding affinity.[1] For example, the electrostatic potential surface, which is determined by the electronic structure, governs how the molecule interacts with its biological target.[15] By tuning HOMO/LUMO levels, medicinal chemists can optimize these interactions for enhanced potency and selectivity.[1][12]

  • Organic Electronics: In materials science, substituted thiophenes are building blocks for conductive polymers and organic semiconductors.[14][16] The HOMO-LUMO gap determines the material's color and its suitability for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The absolute HOMO and LUMO levels are critical for ensuring efficient charge injection and transport by matching the energy levels of electrodes and other materials in a device.

Conclusion

The electronic properties of thiophene carboxylic acids are highly tunable through synthetic modification of the thiophene ring. A systematic understanding of substituent effects, guided by the principles of electron-donating and electron-withdrawing groups, allows for the rational design of molecules with tailored HOMO energies, LUMO energies, and band gaps. The synergistic use of experimental techniques like cyclic voltammetry and UV-Vis spectroscopy, coupled with the predictive power of computational methods like DFT, provides a robust platform for characterizing these molecules. This targeted approach accelerates the discovery and optimization of novel compounds for a wide array of applications in drug discovery and materials science.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Thiophenecarboxylic Acid in Medicinal Chemistry: Enabling Novel Drug Discovery.
  • Sahu, S., & Panda, A. (2015). Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers.
  • Lazea-Stoyanova, A., et al. (2022).
  • Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Fahmy, T., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
  • Dikcal, F., Ozturk, T., & Tufan, Y. (2017). Fused thiophenes: An overview of the computational investigations.
  • Solc, R., et al. (2007). Theoretical Study of Structure, Electronic Properties, and Photophysics of Cyano-Substituted Thiophenes and Terthiophenes.
  • Unknown Author. (n.d.). The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis.
  • Chábera, P., et al. (2017). HOMO inversion as a strategy for improving the light-absorption properties of Fe(ii) chromophores. RSC Publishing.
  • Zhang, Y., et al. (2020). Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. MDPI.
  • Solc, R., et al. (2007). Theoretical Study of Structure, Electronic Properties, and Photophysics of Cyano-Substituted Thiophenes and Terthiophenes.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
  • Barnes, D., et al. (2014). Design and synthesis of lactam-thiophene carboxylic acids as potent hepatitis C virus polymerase inhibitors. Novartis OAK.
  • Sigma-Aldrich. (n.d.). 3-Thiophenecarboxylic acid 99.
  • Profeta, S. Jr., et al. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. PubMed.
  • Iacono, P., et al. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers.
  • Unknown Author. (n.d.). The Chemistry Behind Advanced Synthesis: Focus on Thiophene Carboxylic Acids.
  • Unknown Author. (n.d.). Thiophene-2-carboxylic-acid derivatives and process for their preparation.
  • Nuţă, D. C., et al. (2015). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal.
  • Dzhemilev, U. M., et al. (2002).
  • Gavankari, M., et al. (2017). Theoretical study of thieno-thiophene based low band gap copolymers and substituent effect on the optoelectronic properties of them. PubMed.
  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid.
  • Liu, J., & Herbert, J. M. (2020). Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. RSC Publishing.
  • Profeta, S. Jr., et al. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory.
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review.

Sources

comparing the efficacy of different catalysts for 5-Methoxythiophene-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Catalytic Synthesis of 5-Methoxythiophene-2-carboxylic Acid: A Comparative Analysis

The synthesis of this compound is of significant interest to researchers in medicinal chemistry and materials science. This molecule serves as a crucial building block for a range of functional compounds, from pharmaceutical intermediates to organic electronic materials. The strategic placement of the methoxy and carboxylic acid groups on the thiophene ring imparts unique electronic and binding properties, making efficient and selective synthesis paramount.

This guide provides a comparative analysis of various catalytic strategies for the synthesis of this compound. We move beyond simple protocol listing to delve into the mechanistic rationale behind catalyst selection, offering a framework for researchers to choose and optimize a synthetic route tailored to their specific needs, whether prioritizing yield, cost, or environmental impact.

The Synthetic Challenge: Activating the C5-H Bond

The primary challenge in synthesizing this compound from its precursor, 2-methoxythiophene, is the selective activation and carboxylation of the C-H bond at the 5-position. The methoxy group, being an electron-donating group, activates the thiophene ring, particularly at the C5 position, making it more susceptible to electrophilic attack or deprotonation compared to unsubstituted thiophene. This electronic property is a key lever that can be exploited by different catalytic systems.

Comparative Analysis of Catalytic Systems

We will explore three primary catalytic approaches: Palladium-catalyzed C-H activation, Silver-catalyzed carboxylation, and metal-free, base-mediated carboxylation. Each presents a unique set of advantages and challenges.

Palladium-Catalyzed Direct C-H Carboxylation

Palladium complexes are preeminent catalysts for C-H functionalization due to their versatile reactivity and functional group tolerance. For the carboxylation of thiophenes, palladium(II) acetate is a commonly investigated catalyst.

Mechanistic Insight: The catalytic cycle, as supported by density functional theory (DFT) calculations on thiophene, is believed to proceed through several key steps[1]. First, the palladium(II) catalyst coordinates to the thiophene ring and facilitates the cleavage of the C5-H bond, forming a σ-palladium complex. This is often the rate-limiting step in related C-H functionalization reactions. Subsequently, CO2, a relatively weak electrophile, inserts into the palladium-carbon bond. This insertion is the rate-determining step for the overall carboxylation process[1]. Reductive elimination or protonolysis then releases the thiophene carboxylate product and regenerates the active palladium catalyst.

Advantages:

  • High Selectivity: The directing effect of the methoxy group, combined with the inherent regioselectivity of the palladium catalyst, typically ensures carboxylation occurs almost exclusively at the C5 position.

  • Mild Conditions: Compared to traditional methods requiring strong organolithium bases at cryogenic temperatures, palladium-catalyzed reactions can often be performed under milder conditions.

Disadvantages:

  • Catalyst Cost: Palladium is a precious metal, and the cost of the catalyst and any required specialized ligands can be a significant factor, especially for large-scale synthesis.

  • Potential for Metal Contamination: Trace palladium residues in the final product can be a major issue in pharmaceutical applications, requiring extensive purification.

Silver-Catalyzed C-H Carboxylation

Silver(I) salts have emerged as effective catalysts for the direct C-H carboxylation of various heterocycles[2]. Both homogeneous and heterogeneous silver catalysts have been developed for this transformation.

Mechanistic Rationale: Similar to palladium, silver catalysts are thought to facilitate the deprotonation of the C-H bond. The resulting silver-acetylide intermediate can then react with CO2. The development of heterogeneous silver catalysts, such as silver ions immobilized on metal-organic frameworks (MOFs), offers a significant advantage in terms of catalyst recovery and reuse[2]. For instance, a silver(I) catalyst immobilized on an amino-functionalized chromium(III) terephthalate MOF has demonstrated activity for the carboxylation of thiophene-2-carbonitrile, achieving a 10% yield and successful recycling over five cycles[2].

Advantages:

  • Recyclability (Heterogeneous Systems): The ability to easily separate and reuse the catalyst is a major benefit for both cost and sustainability.

  • Lower Cost than Palladium: Silver is generally less expensive than palladium, making it a more economical choice.

Disadvantages:

  • Lower Reported Yields: Current literature suggests that silver-catalyzed systems may provide lower yields compared to their palladium counterparts for similar substrates[2].

  • Substrate Specificity: The efficacy of silver catalysts can be highly dependent on the electronic properties of the substrate.

Metal-Free, Base-Mediated Carboxylation

A particularly attractive strategy from a green chemistry perspective is the direct carboxylation of thiophenes using a base-mediated, solvent-free system. This approach leverages the inherent acidity of the thiophene C-H bond, which is enhanced by the electron-donating methoxy group.

Mechanistic Considerations: This reaction is typically performed at elevated temperatures (200-300 °C) using strong inorganic bases like cesium carbonate (Cs2CO3) in the presence of a carboxylate salt additive, such as cesium pivalate[3]. The carbonate base is believed to abstract the C5 proton, generating a thiophenyl anion. This potent nucleophile then readily attacks a molecule of CO2. DFT studies suggest that the initial C-H activation step is the rate-determining barrier for this transformation[3][4].

Advantages:

  • Cost-Effective and Sustainable: This method avoids the use of expensive and toxic transition metal catalysts.

  • High Atom Economy: The reaction is highly atom-economical, with CO2 being the only reagent incorporated into the product.

Disadvantages:

  • Harsh Reaction Conditions: The high temperatures required can limit the functional group tolerance and may not be suitable for sensitive substrates.

  • Moderate Yields: While effective, the yields may not reach the high levels seen with optimized palladium systems. For unsubstituted thiophene, yields of around 5% have been reported at 300 °C[3].

Summary of Catalyst Performance

Catalyst SystemTypical CatalystBase / AdditiveSolventTemperature (°C)YieldKey AdvantagesKey Disadvantages
Palladium-Catalyzed Pd(OAc)₂K₂CO₃, LiOt-BuDioxane, DMF80 - 120Good to ExcellentHigh selectivity, mild conditionsCatalyst cost, metal contamination
Silver-Catalyzed AgBF₄, Ag-MOFOrganic BaseDichloromethane25 - 80Low to ModerateRecyclable (heterogeneous), lower costLower yields, substrate specific
Base-Mediated NoneCs₂CO₃Cesium Pivalate (Melt)200 - 320ModerateMetal-free, low cost, sustainableHarsh conditions, high temperatures

Experimental Protocols

Below are representative, detailed protocols for two of the discussed synthetic strategies. These are intended as a starting point for optimization.

Protocol 1: Palladium-Catalyzed Synthesis

This protocol is adapted from general procedures for palladium-catalyzed C-H carboxylation of electron-rich heteroarenes.

Reagents:

  • 2-Methoxythiophene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Benzoic Anhydride (as a carboxylate source alternative to CO₂ gas)

  • 1,4-Dioxane, anhydrous

Procedure:

  • To a dry, oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-methoxythiophene (1.0 mmol), potassium carbonate (2.0 mmol), and benzoic anhydride (1.2 mmol).

  • Add palladium(II) acetate (0.05 mmol, 5 mol%).

  • Add 5 mL of anhydrous 1,4-dioxane via syringe.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with 10 mL of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure. The crude product will contain benzoic acid and the desired product.

  • Saponify the intermediate ester by dissolving the crude material in a mixture of THF/Methanol (1:1) and adding 5 mL of 2 M NaOH. Stir at 50 °C for 4 hours.

  • Acidify the mixture to pH 2 with concentrated HCl and extract with ethyl acetate.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Protocol 2: Metal-Free, Base-Mediated Synthesis

This protocol is based on the solvent-free carboxylation methodology reported for thiophene[3].

Reagents:

  • 2-Methoxythiophene

  • Cesium Carbonate (Cs₂CO₃), anhydrous

  • Cesium Pivalate

  • Carbon Dioxide (CO₂) gas, high purity

Procedure:

  • In a high-pressure stainless steel autoclave, add cesium carbonate (2.0 mmol) and cesium pivalate (2.0 mmol).

  • Add 2-methoxythiophene (1.0 mmol) to the solid mixture.

  • Seal the autoclave and purge with CO₂ gas three times.

  • Pressurize the autoclave with CO₂ to the desired pressure (e.g., 10 atm).

  • Heat the autoclave to 250 °C with efficient stirring for 12 hours.

  • After the reaction time, cool the autoclave to room temperature and carefully vent the CO₂ gas.

  • Open the autoclave and add 20 mL of deionized water to the solid residue.

  • Filter the mixture to remove any insoluble material.

  • Acidify the aqueous filtrate to pH 2 with concentrated HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.

Visualization of Key Processes

To aid in conceptualizing the experimental design and reaction mechanism, the following diagrams are provided.

G cluster_0 Catalyst Screening Workflow A Define Substrate (2-Methoxythiophene) B Select Catalyst Class (e.g., Palladium) A->B C Screen Catalysts (Pd(OAc)₂, PdCl₂, etc.) B->C D Optimize Base (K₂CO₃, Cs₂CO₃, etc.) C->D E Optimize Solvent (Dioxane, DMF, Toluene) D->E F Optimize Temperature & Time E->F G Analysis (Yield, Purity, Selectivity) F->G G->B Re-evaluate H Optimized Protocol G->H

Caption: A typical workflow for screening and optimizing a catalytic reaction.

G cluster_1 Simplified Palladium-Catalyzed Carboxylation Cycle Pd_II Pd(II) HX -HX Intermediate1 R-Pd(II)-X Pd_II->Intermediate1 C-H Activation Thiophene R-H Thiophene->Intermediate1 Product R-COOH CO2 CO₂ Intermediate2 R-C(O)O-Pd(II)-X CO2->Intermediate2 Intermediate1->Intermediate2 CO₂ Insertion (RDS) Intermediate2->Pd_II Protonolysis Intermediate2->Product

Caption: A simplified cycle for Pd-catalyzed C-H carboxylation.

Conclusion and Future Outlook

The synthesis of this compound can be approached through several catalytic routes, each with distinct trade-offs.

  • For high-yield, selective synthesis in a laboratory setting , palladium catalysis remains a robust and reliable choice, despite its cost.

  • For more sustainable and cost-effective processes , particularly at a larger scale, the metal-free, base-mediated approach is highly promising, though it may require significant optimization to improve yields and mitigate the harsh conditions.

  • Emerging areas such as heterogeneous silver catalysis and potentially nickel-catalyzed methods[5] represent the future of this field, aiming to combine the high efficiency of transition metal catalysis with the sustainability of reusable systems.

Researchers and process chemists must weigh these factors—yield, selectivity, cost, scalability, and environmental impact—to select the optimal catalytic system for their application. The insights and protocols provided in this guide serve as a foundational resource for making that critical decision.

References

  • 5-(Methoxycarbonyl)thiophene-2-carboxylic acid - PMC - NIH.
  • Mechanistic investigation of carboxylation between thiophene and CO2:the catalytic effect of different phase M2CO3 (M = Cs/K) | Request PDF.
  • Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives - ResearchGate.
  • Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide - MDPI. Source: MDPI. [Link]
  • Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbon
  • Proposed C–H carboxylation mechanisms for (a) benzothiophene and (b)... - ResearchGate.
  • Ni/NHC-catalyzed C5-H alkylation and alkenylation of challenging furan(thiophene)-2-carboxaldehydes enabled by recyclable imine protecting group - PMC - PubMed Central.

Sources

A Comparative Guide to the Synthesis of 5-Methoxythiophene-2-carboxylic Acid: Assessing Protocol Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Methoxythiophene-2-carboxylic Acid

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted thiophene scaffold is a key component in a range of pharmacologically active compounds and functional organic materials.[1] The reliable and reproducible synthesis of this molecule is therefore of critical importance to researchers in both academic and industrial settings.

This guide provides an in-depth comparison of the primary synthetic routes to this compound. We will move beyond simple procedural lists to analyze the underlying chemical principles, assess the practical challenges affecting reproducibility, and provide data-driven recommendations to help researchers select the optimal protocol for their specific laboratory context, scale, and expertise.

Overview of Primary Synthetic Strategies

Two main strategies dominate the synthesis of this compound. The most direct and common approach is the Directed Ortho-Metalation (DoM) of the readily available starting material, 2-methoxythiophene. An alternative, two-step approach involves the initial formylation of 2-methoxythiophene, followed by the oxidation of the resulting aldehyde. Each pathway offers a distinct profile of advantages and challenges in terms of yield, purity, scalability, and technical demands.

Protocol Deep Dive and Reproducibility Assessment

Protocol 1: Directed Ortho-Metalation (DoM) and Carboxylation

This one-pot method is the most direct route and leverages the powerful principle of Directed Ortho-Metalation.[2]

Reaction Scheme: 2-Methoxythiophene → (n-BuLi) → 2-Lithio-5-methoxythiophene → (CO₂) → this compound

Causality and Mechanistic Insights: The core of this protocol is the regioselective deprotonation of 2-methoxythiophene. The oxygen atom of the methoxy group acts as a Lewis base, coordinating with the lithium ion from n-butyllithium (n-BuLi).[2][3] This coordination directs the strongly basic butyl anion to abstract a proton from the nearest position on the ring, C2. This process is highly efficient and selective, forming the key 2-lithio-5-methoxythiophene intermediate. This organolithium species is then quenched with an electrophile, solid carbon dioxide (dry ice), which inserts into the carbon-lithium bond. A final aqueous acidic workup protonates the resulting lithium carboxylate to yield the desired product.

Detailed Experimental Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF) (approx. 0.2 M relative to the substrate).

  • Inert Atmosphere: Purge the system with dry nitrogen or argon for 15-20 minutes.

  • Substrate Addition: Add 2-methoxythiophene (1.0 equivalent) to the solvent via syringe.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equivalents, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour to ensure complete metalation.

  • Carboxylation: Carefully and quickly add an excess of crushed, dry solid carbon dioxide to the reaction vessel. The mixture may warm slightly.

  • Quench & Workup: Allow the mixture to slowly warm to room temperature. Quench the reaction by adding water. Acidify the aqueous layer to a pH of ~2-3 with 1 M HCl.

  • Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture).

Reproducibility and Performance Analysis:

  • Advantages: This method is highly regioselective and typically provides the product in a single, high-yielding step.[4]

  • Trustworthiness & Challenges: The reproducibility of this protocol is critically dependent on maintaining strictly anhydrous and anaerobic conditions. Organolithium reagents like n-BuLi are pyrophoric and react violently with water. The concentration of commercial n-BuLi can vary, and for precise, reproducible results, titration is recommended. Failure to maintain the low temperature can lead to side reactions.

Protocol 2: Two-Step Formylation and Oxidation

This approach avoids the use of highly reactive organolithium reagents, making it more accessible for laboratories not equipped for air-sensitive chemistry.

Reaction Scheme: Step A (Formylation): 2-Methoxythiophene → (POCl₃, DMF) → 5-Methoxy-2-thiophenecarboxaldehyde Step B (Oxidation): 5-Methoxy-2-thiophenecarboxaldehyde → (Oxidant) → this compound

Causality and Mechanistic Insights:

  • Step A (Vilsmeier-Haack Formylation): This reaction uses phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻.[5] The electron-rich thiophene ring attacks this electrophile, leading to the formation of an iminium ion intermediate. Subsequent aqueous hydrolysis furnishes the aldehyde.[6]

  • Step B (Oxidation): The resulting aldehyde is then oxidized to the carboxylic acid. A variety of oxidants can be used, but the Pinnick oxidation, employing sodium chlorite (NaClO₂) and a phosphate buffer, is a mild and efficient choice that is compatible with many functional groups.[6]

Detailed Experimental Protocol:

  • Step A: Synthesis of 5-Methoxy-2-thiophenecarboxaldehyde

    • Vilsmeier Reagent Formation: In a flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 equivalents) to 0 °C. Slowly add POCl₃ (1.2 equivalents) dropwise. Stir for 30 minutes at 0 °C.

    • Formylation: Add a solution of 2-methoxythiophene (1.0 equivalent) in an anhydrous solvent (e.g., DCM) to the Vilsmeier reagent at 0 °C.

    • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize with a saturated sodium bicarbonate solution and extract the product with DCM.

    • Purification: Dry the organic layers over anhydrous magnesium sulfate, concentrate, and purify the crude aldehyde by vacuum distillation or column chromatography.[5]

  • Step B: Oxidation to this compound

    • Setup: Dissolve the aldehyde from Step A in a suitable solvent like tert-butanol.

    • Oxidation: Add an aqueous solution of sodium chlorite (NaClO₂, ~1.5 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄, ~1.5 equivalents) to the aldehyde solution.

    • Reaction: Stir the biphasic mixture vigorously at room temperature until the reaction is complete (monitor by TLC).

    • Workup: After completion, cool the reaction, quench any excess oxidant with sodium sulfite, and acidify with HCl.

    • Isolation: Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the carboxylic acid. Purify by recrystallization if necessary.

Reproducibility and Performance Analysis:

  • Advantages: This protocol avoids pyrophoric reagents and stringent low-temperature requirements, making it technically less demanding and potentially safer.

  • Trustworthiness & Challenges: Reproducibility is contingent on the success of two separate reactions. The Vilsmeier-Haack reaction can sometimes produce chlorinated byproducts or tars if not controlled carefully.[7] The overall yield is the product of the yields of both steps, which can sometimes be lower than the one-pot DoM protocol.

Comparative Performance Data

The following table summarizes the key performance indicators for each protocol to facilitate an objective comparison.

FeatureProtocol 1: Directed Ortho-MetalationProtocol 2: Formylation & Oxidation
Number of Steps 1 (One-Pot)2
Starting Material 2-Methoxythiophene2-Methoxythiophene
Key Reagents n-Butyllithium, Dry Ice (CO₂)POCl₃, DMF, NaClO₂
Typical Reported Yield Good to Excellent (70-90%)Moderate to Good (50-75% over 2 steps)
Regioselectivity ExcellentExcellent
Key Equipment Schlenk line / Glovebox, Low-temp bath (-78°C)Standard laboratory glassware
Sensitivity Highly sensitive to air and moistureModerately sensitive to moisture (Step A)
Safety Concerns Pyrophoric n-BuLi, Cryogenic temperaturesCorrosive POCl₃, Oxidizer (NaClO₂)

Product Characterization and Validation

Regardless of the chosen protocol, the final product must be rigorously characterized to confirm its identity and purity. Standard analytical techniques include:

  • Melting Point: Comparison with literature values.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., O-H and C=O stretches of the carboxylic acid).

  • Mass Spectrometry: To confirm the molecular weight.

Visualization of Synthetic Workflows

The following diagram illustrates the decision-making process and workflow for the two primary synthetic routes.

G cluster_0 Protocol Selection Workflow cluster_1 Route 1: Directed Ortho-Metalation cluster_2 Route 2: Formylation-Oxidation Start Start: 2-Methoxythiophene Decision Lab Capability Check: - Air-sensitive reagents? - Low-temp setup? Start->Decision Lithiation Protocol 1: Lithiation (n-BuLi, -78°C) Decision->Lithiation Yes Formylation Protocol 2: Formylation (Vilsmeier-Haack) Decision->Formylation No Carboxylation Carboxylation (Dry Ice, CO₂) Lithiation->Carboxylation Workup1 Aqueous Workup & Purification Carboxylation->Workup1 FinalProduct Final Product: This compound Workup1->FinalProduct Aldehyde Intermediate: 5-Methoxy-2-thiophenecarboxaldehyde Formylation->Aldehyde Oxidation Oxidation (e.g., Pinnick) Aldehyde->Oxidation Workup2 Aqueous Workup & Purification Oxidation->Workup2 Workup2->FinalProduct

Caption: Workflow for selecting a synthesis protocol.

Conclusion and Recommendations

The choice between these two protocols is ultimately a balance of efficiency, safety, and available resources.

  • For laboratories equipped for and experienced with organometallic chemistry, Protocol 1 (Directed Ortho-Metalation) is the superior choice. It offers the most direct and highest-yielding route to this compound. Its reproducibility is excellent when stringent anhydrous and low-temperature conditions are maintained.

  • For general-purpose organic synthesis labs or for researchers less familiar with air-sensitive techniques, Protocol 2 (Formylation-Oxidation) represents a more robust and accessible alternative. While it involves an additional step and potentially a lower overall yield, its operational simplicity and avoidance of pyrophoric reagents significantly lower the barrier to execution and enhance safety.

By understanding the causality behind each procedural step and being aware of the critical parameters that govern reproducibility, researchers can confidently synthesize this compound for their drug discovery and materials science endeavors.

References

  • Sun, K., et al. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o148.
  • Ibragimov, A. G., et al. (2004). A new method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60.
  • Wikipedia. (n.d.). Directed ortho metalation.
  • University of Liverpool. (2003). Directed (ortho) Metallation.
  • Myers, A. G. Research Group, Harvard University. (n.d.). Directed Ortho Metalation.
  • Shultz, C. S., et al. (2022). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Organic Process Research & Development, 26(4), 1109-1117.

Sources

Comparative Solubility Analysis of 5-Methoxythiophene-2-carboxylic Acid in Various Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the solubility of 5-Methoxythiophene-2-carboxylic acid across a range of common laboratory solvent systems. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, established experimental protocols for solubility determination, and a qualitative and predictive assessment of its solubility profile. This guide is intended to be a practical resource for formulation development, reaction optimization, and purification strategies involving this compound.

Introduction to this compound and its Significance

This compound is a heterocyclic organic compound featuring a thiophene ring substituted with a methoxy and a carboxylic acid group. Thiophene derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The solubility of this compound is a critical physicochemical parameter that governs its behavior in various applications, from its bioavailability in physiological media to its reactivity in different reaction environments. Understanding its solubility profile is paramount for efficient process development and successful application.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for interpreting its solubility. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₆O₃SN/A
Molecular Weight 158.18 g/mol [1]
Melting Point 162-163 °C (decomposes)[1]
Boiling Point (Predicted) 311.8 ± 22.0 °C[1]
pKa (Predicted) 3.90 ± 0.10[1]
XlogP (Predicted) 1.6[2]
Appearance Light yellow to yellow solid[1]

The predicted pKa of approximately 3.9 suggests that this compound is a weak acid.[1] This implies that its solubility in aqueous solutions will be highly pH-dependent. At pH values above its pKa, the carboxylic acid group will deprotonate to form the more soluble carboxylate anion. The predicted XlogP of 1.6 indicates a moderate lipophilicity, suggesting that it will have some solubility in both polar and non-polar organic solvents.[2]

Experimental Determination of Solubility: Standard Protocols

For researchers seeking to obtain precise quantitative solubility data, standardized experimental protocols are recommended. The two most common methods are the equilibrium solubility assay (shake-flask method) and the kinetic solubility assay.

Equilibrium Solubility Assay (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to solvent equil1 Agitate at constant temperature (24-48 hours) prep1->equil1 Sealed Vial sep1 Centrifugation or Filtration equil1->sep1 Saturated Solution quant1 Analyze supernatant/filtrate (e.g., HPLC-UV) sep1->quant1 Clear Solution

Caption: Workflow for the shake-flask equilibrium solubility assay.

Kinetic Solubility Assay

Kinetic solubility assays are higher-throughput methods often used in early drug discovery to assess the dissolution rate of a compound. These methods typically involve dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.

Protocol:

  • Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Dilution: Add a small aliquot of the DMSO stock solution to the desired aqueous buffer in a microplate well.

  • Incubation: Mix and incubate the plate for a shorter period (e.g., 1-2 hours) at a controlled temperature.

  • Detection of Precipitation: Measure the turbidity of the solution using nephelometry or determine the concentration of the dissolved compound after filtration using a plate-based reader (e.g., UV-Vis spectroscopy).

Comparative Solubility Profile of this compound

Table of Predicted and Observed Qualitative Solubility:

Solvent SystemSolvent TypePredicted/Observed SolubilityRationale
Water (pH < 3) Polar ProticLowAt pH below the pKa, the compound is in its neutral, less soluble form.
Water (pH > 5) Polar ProticHighAt pH above the pKa, the compound deprotonates to form the more soluble carboxylate salt.
Methanol Polar ProticSoluble (especially when heated)A synthesis procedure reports recrystallization from methanol, indicating good solubility in hot methanol and lower solubility at room temperature.[3]
Ethanol Polar ProticModerately SolubleSimilar to methanol, but the slightly lower polarity of ethanol may result in slightly lower solubility. A related compound, 5-Methyl-2-thiophenecarboxaldehyde, is miscible with ethanol.[4]
Acetone Polar AproticSolubleThe polarity of acetone is suitable for dissolving a compound with a moderate XlogP.
Dimethyl Sulfoxide (DMSO) Polar AproticHighly SolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dimethylformamide (DMF) Polar AproticHighly SolubleSimilar to DMSO, DMF is a strong polar aprotic solvent.
Acetonitrile Polar AproticModerately SolubleAcetonitrile is a polar aprotic solvent, but generally has lower solvating power than DMSO and DMF.
Toluene Non-polarSparingly Soluble to InsolubleThe significant polarity of the carboxylic acid and methoxy groups limits solubility in non-polar aromatic solvents.
Hexane Non-polarInsolubleThe high polarity of the functional groups makes it incompatible with the non-polar nature of hexane.

Factors Influencing the Solubility of this compound

G cluster_properties Physicochemical Properties cluster_solvents Solvent Properties compound 5-Methoxythiophene- 2-carboxylic Acid pka pKa ≈ 3.9 compound->pka logp XlogP ≈ 1.6 compound->logp functional_groups Functional Groups: - Carboxylic Acid - Methoxy - Thiophene Ring compound->functional_groups ph pH (for aqueous) pka->ph polarity Polarity (Polar vs. Non-polar) logp->polarity functional_groups->polarity protic Protic vs. Aprotic functional_groups->protic solubility Solubility polarity->solubility protic->solubility ph->solubility

Caption: Interplay of molecular and solvent properties governing solubility.

Safety and Handling

When handling this compound, it is crucial to adhere to standard laboratory safety practices. Based on data for structurally related compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[5] The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The solubility of this compound is dictated by its molecular structure, particularly the presence of the acidic carboxylic acid group and the polar methoxy group on the thiophene ring. Its solubility is predicted to be high in polar aprotic solvents like DMSO and DMF, and moderate in polar protic solvents such as methanol and ethanol. A key characteristic is its pH-dependent solubility in aqueous solutions, with significantly higher solubility at pH values above its pKa of approximately 3.9. Conversely, it is expected to be poorly soluble in non-polar solvents like toluene and hexane. For precise applications, it is strongly recommended to determine the solubility experimentally using standardized methods such as the shake-flask protocol outlined in this guide.

References

  • PubChem. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. [Link]
  • PubChem. 5-Methyl-2-thiophenecarboxaldehyde. [Link]
  • National Center for Biotechnology Information. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E, Structure Reports Online, E66(Pt 2), o148. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling 5-Methoxythiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of drug development and chemical synthesis requires not only scientific acumen but also an unwavering commitment to safety. 5-Methoxythiophene-2-carboxylic acid, a key building block in medicinal chemistry, demands meticulous handling. This guide provides an in-depth, procedural framework for its safe use, grounded in established safety protocols and a deep understanding of chemical causality. Our objective is to empower you, our fellow scientists, to manage this reagent with confidence and precision, ensuring both personal safety and the integrity of your research.

Immediate Safety Overview: Know Your Reagent

Before handling this compound, it is crucial to recognize its primary hazards. While specific toxicological data for this exact compound is limited, the well-documented properties of related thiophene carboxylic acids provide a strong basis for a conservative safety approach. The principal risks include:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3][4][5]

  • Serious Eye Irritation: The compound poses a significant risk of serious damage if it comes into contact with the eyes.[1][2][3][4][5][6]

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.[1][2][4][5]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][3][4][6]

Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is essential.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific task and the associated risk of exposure. The following table summarizes the required PPE for common laboratory operations involving this compound.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer (Solid) Safety glasses with side shields (EN166 compliant)Chemical-resistant nitrile or neoprene glovesFull-length lab coatRequired if not performed in a certified chemical fume hood
Dissolution & Solution Transfer Safety goggles. Add a face shield for splash-prone tasks.Chemical-resistant nitrile or neoprene glovesFull-length lab coat or disposable gownWork within a certified chemical fume hood
Running Reaction & Work-up Safety goggles and face shieldChemical-resistant nitrile or neoprene gloves (inspect frequently)Chemical-resistant apron over a lab coatWork within a certified chemical fume hood
Waste Disposal Safety gogglesChemical-resistant nitrile or neoprene glovesLab coatNot required if handling sealed waste containers
Detailed PPE Specifications
  • Eye and Face Protection : At a minimum, safety glasses with side shields are mandatory for all operations.[7] For tasks with a higher risk of splashes, such as transferring solutions or during a reaction work-up, upgrade to chemical safety goggles.[1][8] A full-face shield used in conjunction with goggles provides the highest level of protection.[1]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene.[1] Before each use, inspect gloves for any signs of degradation or puncture. It is critical to use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[6] Contaminated gloves must be disposed of immediately as hazardous waste.[1][6]

  • Body Protection : A standard laboratory coat should be worn at all times and kept fully fastened.[9] For larger-scale operations or when significant splashing is possible, a disposable gown or a chemical-resistant apron provides an additional layer of security.[1]

  • Respiratory Protection : All work that may generate dust or aerosols must be conducted in a well-ventilated area, preferably a certified chemical fume hood.[1][8] This engineering control is the primary defense against respiratory exposure. If a fume hood is unavailable or ventilation is insufficient, a NIOSH-approved respirator with an appropriate particulate filter is required.[1][9]

Operational Workflow: A Step-by-Step Handling Guide

Adherence to a systematic workflow is paramount for minimizing exposure and ensuring operational safety.

Step 1: Preparation and Engineering Controls
  • Verify Fume Hood Certification : Ensure the chemical fume hood has been certified within the last year.

  • Gather Materials : Assemble all necessary chemicals, glassware, and equipment before starting.

  • Establish Emergency Access : Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[2][3][8]

  • Don PPE : Put on all required PPE as detailed in the table above.

Step 2: Handling the Solid Compound (Weighing and Transfer)
  • Location : Perform all weighing and transfers of the solid inside a chemical fume hood or a ventilated balance enclosure to contain dust.

  • Avoid Dust Generation : Handle the material gently. Do not use a scoopula in a manner that creates airborne dust.[10][11]

  • Cleaning : After transfer, carefully decontaminate the spatula and weighing vessel. Wipe down the balance and surrounding surfaces with a damp cloth to collect any residual dust.

Step 3: Handling Solutions
  • Containment : Always handle solutions of this compound within the fume hood.

  • Transfers : Use a funnel for transferring solutions to minimize the risk of splashing.

  • Heating : If heating is required, use a controlled heating mantle and be mindful of potential solvent vapors.

Step 4: Waste Handling and Disposal
  • Segregation : Segregate waste containing this compound into a designated, clearly labeled hazardous waste container.

  • Solid Waste : Used gloves, weighing papers, and contaminated paper towels should be placed in a sealed bag and then into the solid hazardous waste container.

  • Liquid Waste : Unused solutions and reaction mixtures should be collected in a sealed, properly labeled liquid hazardous waste container.

  • Final Disposal : All waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[2][3][10][11]

Emergency Procedures: Plan for the Unexpected

Spill Response
  • Minor Spill (in fume hood) : Absorb the spill with an inert material like sand or vermiculite.[1] Using non-sparking tools, carefully sweep the material into a designated hazardous waste container.[1][11] Clean the affected area thoroughly.

  • Major Spill (outside fume hood) : Evacuate personnel from the immediate area and alert your institution's emergency response team.[7][10] Do not attempt to clean it up without appropriate respiratory protection and training.

First Aid Measures
  • Skin Contact : Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[2][3] Seek medical attention if irritation develops or persists.[2]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air.[2][3] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[3][12]

Visual Guide: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_scale Scale of Operation cluster_ventilation Ventilation Control cluster_ppe Required PPE Level Start Assess Task: Handling this compound Scale Scale > 1g or Potential for Splash? Start->Scale Ventilation Work in Certified Fume Hood? Scale->Ventilation No PPE_Enhanced_Eye Enhanced Eye/Face Protection: - Safety Goggles - Face Shield Scale->PPE_Enhanced_Eye Yes PPE_Base Base PPE: - Nitrile Gloves - Lab Coat - Safety Glasses Ventilation->PPE_Base Yes PPE_Respiratory Respiratory Protection: - NIOSH-Approved Respirator Ventilation->PPE_Respiratory No PPE_Enhanced_Eye->Ventilation

Caption: PPE selection workflow based on task scale and engineering controls.

References

  • BenchChem. (2025). Essential Safety and Operational Guide for Thiophene-2-amidoxime. BenchChem.
  • Oxford Lab Fine Chem LLP.
  • Sigma-Aldrich. (2024, March 2).
  • Fisher Scientific. SAFETY DATA SHEET - 5-Methylthiophene-2-carboxylic acid.
  • Fisher Scientific.
  • Santa Cruz Biotechnology.
  • Cole-Parmer. Material Safety Data Sheet - Thiophene, benzene free, 99.5%.
  • PubChem. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.
  • Fisher Scientific. SAFETY DATA SHEET - 5-Methylthiophene-2-carboxaldehyde.
  • Fisher Scientific. (2024, March 29). 5-(Methylthio)
  • Apollo Scientific. (2022, September 16).
  • ChemicalBook. (2025, August 9). Chemical Safety Data Sheet MSDS / SDS - 4-methoxythiophene-2-carboxylic acid.
  • Synquest Labs. (2016, December 8). 5-(Methylthio)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxythiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Methoxythiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.